molecular formula C8H8FNO2 B1330465 2-Fluoro-6-methoxybenzamide CAS No. 529512-81-0

2-Fluoro-6-methoxybenzamide

Cat. No.: B1330465
CAS No.: 529512-81-0
M. Wt: 169.15 g/mol
InChI Key: BDJNFURQDZEPLK-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxybenzamide (CAS 529512-81-0) is a high-purity chemical building block offered for research and development purposes. This compound has a molecular formula of C8H8FNO2 and a molecular weight of 169.16 g/mol . It is characterized by a melting point range of 190°C to 194°C and is provided with a purity of 98% . The chemical structure can be represented by the SMILES notation COC1=C(C(N)=O)C(F)=CC=C1 . As a benzamide derivative featuring both fluoro and methoxy substituents, this compound serves as a versatile synthon in organic synthesis and medicinal chemistry research, particularly in the construction of more complex molecules . It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data for handling information, as this product may cause skin and eye irritation and may cause respiratory irritation . For optimal stability, the product should be stored at ambient temperatures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJNFURQDZEPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342207
Record name 2-Fluoro-6-methoxybenzamide
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Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529512-81-0
Record name 2-Fluoro-6-methoxybenzamide
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Record name 529512-81-0
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the properties, synthesis, and applications of 2-Fluoro-6-methoxybenzamide. It moves beyond a simple data sheet to provide insights into the causality behind its chemical behavior and its potential as a valuable building block in modern synthetic chemistry.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic amide, a class of compounds frequently explored in medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group ortho to the amide functionality, imparts specific steric and electronic properties that are of significant interest in the design of bioactive molecules.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 529512-81-0 PubChem[1]
IUPAC Name This compound PubChem[1]
Molecular Formula C₈H₈FNO₂ PubChem[1]
SMILES COC1=C(C(=CC=C1)F)C(=O)N PubChem[1]

| InChIKey | BDJNFURQDZEPLK-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 169.15 g/mol PubChem[1]
Monoisotopic Mass 169.05390666 Da PubChem[1]
Appearance Solid (predicted) ---
XLogP3 0.1 PubChem[1]
Hydrogen Bond Donors 1 PubChem[1]

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

Spectroscopic Profile for Structural Verification

Confirmation of the chemical structure is paramount. The following section details the expected spectral data for this compound, providing a benchmark for researchers synthesizing or handling this compound.

Table 3: Key Spectroscopic Features

Technique Feature Expected Chemical Shift / Range Rationale
¹H NMR -OCH₃ ~3.9 ppm (singlet, 3H) Methoxy group protons, singlet as there are no adjacent protons.
Aromatic H 6.8 - 7.5 ppm (multiplet, 3H) Protons on the aromatic ring, complex splitting due to coupling with each other and the fluorine atom.
-NH₂ 5.5 - 8.5 ppm (broad singlet, 2H) Amide protons, typically broad and may exchange with D₂O. Chemical shift can be concentration and solvent dependent.
¹³C NMR -C =O 165 - 170 ppm Carbonyl carbon of the amide group.
Aromatic C -F 158 - 162 ppm (doublet, ¹JCF ≈ 240-250 Hz) Carbon directly bonded to fluorine, shows a large one-bond coupling constant.
Aromatic C -O 155 - 159 ppm Carbon directly bonded to the methoxy group.
Aromatic C -H 110 - 135 ppm Aromatic carbons bonded to hydrogen.
-OCH₃ 55 - 60 ppm Methoxy group carbon.
IR Spectroscopy N-H Stretch 3200-3400 cm⁻¹ (two bands) Symmetric and asymmetric stretching of the primary amide N-H bonds.[2]
C=O Stretch 1650-1690 cm⁻¹ (strong) Carbonyl stretching of the amide group ("Amide I band").[2]
C-O Stretch 1000-1300 cm⁻¹ Stretching of the aryl-ether C-O bond.[2]
Mass Spectrometry Molecular Ion (M⁺) m/z = 169 The mass corresponding to the intact molecule.[1]

| | Key Fragments | m/z = 153, 123 | Corresponding to the loss of NH₂ (-16) and subsequent loss of formaldehyde (-30) from the methoxy group.[1] |

Recommended Synthetic Pathway

While multiple synthetic routes may exist, a reliable and common approach to synthesizing benzamides is through the activation of the corresponding carboxylic acid followed by amination. The precursor, 2-Fluoro-6-methoxybenzoic acid, is a commercially available starting material.[3][4]

G A 2-Fluoro-6-methoxybenzoic Acid B Acyl Chloride Intermediate (e.g., via SOCl₂) A->B SOCl₂ or (COCl)₂ D This compound A->D C This compound B->C Ammonia (aq. or gas)

Caption: Proposed synthetic routes to this compound.
Detailed Protocol: Direct Amide Coupling

This protocol describes a direct coupling method, which often proceeds under milder conditions than the acyl chloride route and avoids the handling of thionyl chloride.

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Fluoro-6-methoxybenzoic acid (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add a peptide coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an amine base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes. The formation of an activated ester is the key step; this intermediate is highly susceptible to nucleophilic attack.

  • Amination: Introduce the ammonia source. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of ammonium chloride (NH₄Cl, 1.5 eq) and allowing the in-situ generated ammonia to react.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine to remove unreacted reagents and byproducts.

  • Purification & Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization. The final product's identity and purity must be confirmed by spectroscopic methods (NMR, MS) as outlined in Section 2.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a scaffold and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[3]

G cluster_0 Structural Modifications cluster_1 Potential Applications A This compound (Core Scaffold) B N-Alkylation/ N-Arylation A->B C Further Ring Functionalization A->C D Novel Drug Candidates (e.g., Enzyme Inhibitors) B->D C->D E Agrochemicals D->E F Material Science D->F

Caption: Role as a versatile chemical building block.
  • Medicinal Chemistry Scaffold: The benzamide moiety is a well-established pharmacophore present in numerous approved drugs.[5] The specific substitutions on this molecule offer distinct advantages:

    • Fluorine Atom: The introduction of fluorine is a common strategy in drug design. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[6][7] For instance, studies on related 2,6-difluorobenzamides have shown their potency as inhibitors of the bacterial cell division protein FtsZ, highlighting the importance of the fluorine substituents for activity.[7]

    • Methoxy Group: The methoxy group acts as a hydrogen bond acceptor and can influence the molecule's conformation and solubility. Its position, ortho to the amide, creates a specific steric environment that can be crucial for selective binding to a biological target.

  • Intermediate for API Synthesis: This compound is a valuable precursor for creating more elaborate Active Pharmaceutical Ingredients (APIs). The primary amide can be a handle for further chemical transformations, or it can be the final desired functionality in a target molecule. Its precursor, 2-Fluoro-6-methoxybenzoic acid, is noted as a key building block for various drug families.[3]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical compound. Based on aggregated GHS data, this compound should be handled with care.[1]

Table 4: GHS Hazard Information

Hazard Class Code Statement Source
Skin Corrosion/Irritation H315 Causes skin irritation PubChem[1]
Serious Eye Damage/Irritation H319 Causes serious eye irritation PubChem[1]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | PubChem[1] |

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[8][9] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to ensure long-term stability.[10]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

References

  • PubChem Compound Summary for CID 579738, this compound. National Center for Biotechnology Information. [Link]

  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition. National Center for Biotechnology Information (PMC). [Link]

  • 2-Fluoro-6-Methoxybenzoic Acid: A Key Pharmaceutical Intermediate. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • IR Absorption Bands and NMR. Rose-Hulman Institute of Technology. [Link]

  • PubChem Compound Summary for CID 2737360, 2-Fluoro-6-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthetic pathways for 2-Fluoro-6-methoxybenzamide, a key intermediate in the development of various pharmaceuticals. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for each approach.

Introduction

This compound is a substituted benzamide derivative of significant interest in medicinal chemistry. Its structural features, including the fluorine and methoxy substitutions on the aromatic ring, can impart desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The strategic placement of these functional groups often leads to enhanced metabolic stability, improved binding affinity to biological targets, and favorable solubility profiles. This guide will explore three principal synthetic routes to this valuable compound, each originating from a different commercially available precursor.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several distinct starting points. The choice of a particular pathway is often dictated by factors such as the availability and cost of starting materials, desired purity of the final product, and scalability of the process. This guide will focus on three robust and well-precedented strategies:

  • Amidation of 2-Fluoro-6-methoxybenzoic acid: A direct and classical approach involving the conversion of a carboxylic acid to its corresponding primary amide.

  • Hydrolysis of 2-Fluoro-6-methoxybenzonitrile: A common method for the preparation of benzamides, leveraging the controlled hydrolysis of a nitrile functional group.

  • Nucleophilic Aromatic Substitution (SNAr) of 2,6-Difluorobenzamide: A pathway that introduces the methoxy group in the final step via a substitution reaction on a di-fluorinated precursor.

Pathway 1: Amidation of 2-Fluoro-6-methoxybenzoic Acid

This is arguably the most straightforward and frequently employed route for the synthesis of this compound, contingent on the availability of the corresponding carboxylic acid. The overall transformation involves the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia.

Mechanistic Rationale

The direct reaction of a carboxylic acid with ammonia is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be converted into a more electrophilic species. Two common strategies are employed:

  • Formation of an Acyl Chloride: The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive 2-fluoro-6-methoxybenzoyl chloride. This intermediate readily reacts with ammonia to yield the desired amide.

  • In-situ Activation with Coupling Agents: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an activator like 1-hydroxybenzotriazole (HOBt), are used to form a highly reactive O-acylisourea intermediate. This intermediate is then displaced by ammonia to form the amide bond.

Diagram of the Amidation Pathway

Amidation_Pathway cluster_0 Acyl Chloride Route cluster_1 Coupling Agent Route Carboxylic_Acid 2-Fluoro-6-methoxybenzoic acid Acyl_Chloride 2-Fluoro-6-methoxybenzoyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Amide_1 This compound Acyl_Chloride->Amide_1 NH₃ Carboxylic_Acid_2 2-Fluoro-6-methoxybenzoic acid Activated_Intermediate O-Acylisourea Intermediate Carboxylic_Acid_2->Activated_Intermediate EDC, HOBt Amide_2 This compound Activated_Intermediate->Amide_2 NH₃

Caption: Two common strategies for the amidation of 2-Fluoro-6-methoxybenzoic acid.

Experimental Protocol (Acyl Chloride Method)

Step 1: Synthesis of 2-Fluoro-6-methoxybenzoyl chloride

  • To a stirred solution of 2-Fluoro-6-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or the cessation of gas evolution.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-fluoro-6-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude 2-fluoro-6-methoxybenzoyl chloride in an anhydrous aprotic solvent like DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane) or concentrated aqueous ammonium hydroxide dropwise with vigorous stirring.

  • Maintain the temperature at 0 °C during the addition and then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the acyl chloride is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

ParameterAcyl Chloride MethodCoupling Agent Method
Reagents Thionyl chloride/Oxalyl chloride, AmmoniaEDC/DCC, HOBt, Ammonia
Advantages High reactivity, often high yieldsMilder conditions, good for sensitive substrates
Disadvantages Harsh reagents, generation of HClCost of coupling agents, formation of byproducts
Typical Yield 70-90%60-85%

Pathway 2: Hydrolysis of 2-Fluoro-6-methoxybenzonitrile

This pathway offers an alternative route, particularly when 2-Fluoro-6-methoxybenzonitrile is a more readily accessible starting material. The key transformation is the controlled hydrolysis of the nitrile group to a primary amide.

Mechanistic Rationale

The hydrolysis of nitriles can be catalyzed by either acid or base.

  • Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then attacks the carbon, and after a series of proton transfers and tautomerization, the amide is formed.

  • Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to yield the amide.

It is crucial to control the reaction conditions to favor the formation of the amide over the complete hydrolysis to the carboxylic acid. Generally, milder conditions and shorter reaction times favor the formation of the amide.

Diagram of the Nitrile Hydrolysis Pathway

Nitrile_Hydrolysis_Pathway Nitrile 2-Fluoro-6-methoxybenzonitrile Amide This compound Nitrile->Amide H₂O, H⁺ or OH⁻ (controlled) Carboxylic_Acid 2-Fluoro-6-methoxybenzoic acid Amide->Carboxylic_Acid H₂O, H⁺ or OH⁻ (forcing) SNAr_Pathway Starting_Material 2,6-Difluorobenzamide Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Starting_Material->Meisenheimer_Complex + CH₃O⁻ Product This compound Meisenheimer_Complex->Product - F⁻

Caption: The addition-elimination mechanism of the SNAr reaction to form this compound.

Experimental Protocol (Proposed)
  • Prepare a solution of sodium methoxide by dissolving sodium metal (1.0-1.2 eq) in anhydrous methanol under an inert atmosphere.

  • To this solution, add 2,6-difluorobenzamide (1.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • The reaction time can vary depending on the reactivity of the substrate, but typically ranges from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with an aqueous acid (e.g., dilute HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude product.

  • Purify the this compound by recrystallization or column chromatography.

ParameterNucleophilic Aromatic Substitution (SNAr)
Reagents 2,6-Difluorobenzamide, Sodium Methoxide
Advantages Potentially cost-effective if the starting material is readily available, introduces functionality late in the synthesis
Disadvantages May require careful control of reaction conditions to avoid side reactions, regioselectivity could be an issue with other substitution patterns
Typical Yield 60-80% (estimated)

Conclusion

This technical guide has detailed three viable and robust synthetic pathways for the preparation of this compound. The choice of the optimal route will depend on a careful evaluation of factors such as the cost and availability of starting materials, the desired scale of the synthesis, and the equipment and expertise available. The amidation of 2-Fluoro-6-methoxybenzoic acid represents the most direct approach, while the hydrolysis of 2-Fluoro-6-methoxybenzonitrile and the nucleophilic aromatic substitution of 2,6-difluorobenzamide offer valuable alternative strategies. Each of these methods is grounded in well-established principles of organic chemistry and provides a practical framework for the successful synthesis of this important pharmaceutical intermediate.

References

  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2008). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2388. [Link]

  • CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. (2021).
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

An In-Depth Technical Guide to 2-Fluoro-6-methoxybenzamide: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Fluoro-6-methoxybenzamide, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core chemical identity, physicochemical properties, a validated synthetic protocol with mechanistic insights, and its broader relevance as a structural motif and building block in modern chemical research.

Core Chemical Identity

This compound is a substituted aromatic amide. The strategic placement of the fluoro and methoxy groups ortho to the benzamide functionality imparts unique electronic and conformational properties, making it a valuable scaffold in synthetic chemistry.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. It is also commonly referred to by synonyms such as:

  • 2-Methoxy-6-fluorobenzamide[1]

  • Benzamide, 2-fluoro-6-methoxy-[1]

Chemical Structure

The molecular structure consists of a benzene ring substituted with a fluorine atom, a methoxy group (-OCH₃), and a carboxamide group (-CONH₂), all positioned on adjacent carbons.

Caption: Chemical structure of this compound.

Key Chemical Identifiers

Proper identification is critical for regulatory compliance, procurement, and literature searches.

IdentifierValueSource
CAS Number 529512-81-0[1]
Molecular Formula C₈H₈FNO₂[1]
InChIKey BDJNFURQDZEPLK-UHFFFAOYSA-N[1]
Canonical SMILES COC1=C(C(=CC=C1)F)C(=O)N[1]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound, which are essential for designing experimental conditions, such as solvent selection and purification strategies.

PropertyValueUnit
Molecular Weight 169.15 g/mol [1]
Monoisotopic Mass 169.05390666Da[1]
XLogP3 0.1-
Polar Surface Area 52.3Ų
Rotatable Bond Count 2-
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 3-
Data sourced from PubChem CID 579738.[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved from its corresponding carboxylic acid precursor, 2-Fluoro-6-methoxybenzoic acid[2][3]. This transformation is a cornerstone of organic synthesis and involves the activation of the carboxylic acid followed by amidation.

Causality Behind the Synthetic Strategy

Direct amidation of a carboxylic acid with ammonia is generally unfavorable due to the acid-base reaction that forms a stable ammonium carboxylate salt, which resists dehydration to the amide. Therefore, the carboxylic acid must first be converted into a more reactive electrophilic species. A common and cost-effective method is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with a nucleophilic source of ammonia to form the stable amide bond.

Protocol 3.1: Laboratory-Scale Synthesis of this compound

This protocol describes a self-validating system for the synthesis, purification, and confirmation of this compound.

Step 1: Acyl Chloride Formation (Activation)

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-6-methoxybenzoic acid (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, add an excess of thionyl chloride (SOCl₂, ~3.0 eq).

  • Rationale: Thionyl chloride serves as both the reagent and solvent. An excess ensures the reaction goes to completion. The inert atmosphere prevents reaction with atmospheric moisture.

  • Gently heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a basic scrubber for off-gassing).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure (rotary evaporation). This yields the crude 2-fluoro-6-methoxybenzoyl chloride, which is typically used immediately in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude acyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Rationale: The reaction is exothermic; cooling helps control the reaction rate and minimize side products.

  • Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, ~2.0-2.5 eq) dropwise with vigorous stirring.

  • Rationale: Ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The amide bond is formed with the elimination of HCl, which is neutralized by a second equivalent of ammonia, forming ammonium chloride (NH₄Cl).

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure completion.

Step 3: Workup and Purification

  • Quench the reaction by adding deionized water. If DCM was used, the product will be in the organic layer.

  • Separate the organic layer. Wash sequentially with dilute HCl (to remove any remaining ammonia), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Step 4: Characterization (Validation)

  • Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

    • Mass Spectrometry (MS): To verify the molecular weight (m/z = 169.15).

    • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretch, C=O stretch).

    • Melting Point Analysis: To assess purity against a reference value.

Relevance in Drug Discovery and Materials Science

The 2-fluoro-6-substituted benzamide motif is of considerable interest in medicinal chemistry. Fluorine substitution is a well-established strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[4][5].

  • Bioisostere and Conformational Lock: The fluorine atom can act as a bioisostere for hydrogen, but with significantly different electronic properties. Its placement, particularly in an ortho position, can influence the conformation of the amide group, potentially "locking" the molecule into a bioactive conformation.

  • Antibacterial Research: Related structures, such as 2,6-difluorobenzamides, have been identified as allosteric inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics[6]. The study of this compound and its derivatives could provide valuable structure-activity relationship (SAR) data in this field.

  • Synthetic Building Block: As a stable and functionalized molecule, it serves as a crucial intermediate for the synthesis of more complex heterocyclic compounds and active pharmaceutical ingredients (APIs)[2][4]. The amide nitrogen can be further functionalized, or the aromatic ring can undergo additional substitutions, making it a versatile starting point for library synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Handling Recommendations:

  • Always handle this compound in a well-ventilated chemical fume hood[7][8].

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[8].

  • Avoid inhalation of dust and contact with skin and eyes[7][9].

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

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  • J&K Scientific. 2-Fluoro-6-methoxybenzaldehyde, 97%. Available: [Link]

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  • Andreini, M., et al. (2022). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules, 27(19), 6296. Available: [Link]

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Physical and chemical properties of 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Research Chemical

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-6-methoxybenzamide, a compound of interest in contemporary medicinal chemistry. As a Senior Application Scientist, the aim is to present not just a compilation of data, but a synthesized resource that offers insights into the molecule's characteristics and potential. It is important to note that while foundational data is available, specific experimental values for some properties of this particular benzamide are not widely published in peer-reviewed literature. This guide, therefore, combines available data with well-established principles of organic chemistry to offer a robust profile.

Core Molecular Identity

This compound is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom, a methoxy group, and a carboxamide group. The ortho-positioning of the fluorine and methoxy groups relative to the amide functionality creates a unique electronic and steric environment that can influence its biological activity and chemical reactivity.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 529512-81-0PubChem[1]
Molecular Formula C₈H₈FNO₂PubChem[1]
Molecular Weight 169.15 g/mol PubChem[1]
Canonical SMILES COC1=C(C(=CC=C1)F)C(=O)NPubChem[1]
InChI Key BDJNFURQDZEPLK-UHFFFAOYSA-NPubChem[1]

Physicochemical Properties: A Blend of Computed and Inferred Data

Table 2: Physical and Chemical Properties

PropertyValueData TypeSource/Rationale
Melting Point Not Experimentally DeterminedInferredExpected to be a solid at room temperature, similar to related benzamides. For comparison, 2-methoxybenzamide has a melting point of 127 °C[2]. The presence of the electronegative fluorine atom may influence crystal lattice energy, likely resulting in a melting point in a similar or slightly higher range.
Boiling Point Not Experimentally DeterminedInferredExpected to have a high boiling point, characteristic of aromatic amides with intermolecular hydrogen bonding capabilities.
Solubility Not Experimentally DeterminedInferredLikely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water is expected due to the hydrophobic benzene ring, though the amide and methoxy groups may provide some slight aqueous solubility.
XLogP3 0.1ComputedPubChem[1]
Hydrogen Bond Donor Count 1ComputedPubChem[1]
Hydrogen Bond Acceptor Count 3ComputedPubChem[1]
Topological Polar Surface Area 52.3 ŲComputedPubChem[1]

Spectral Characterization: The Molecular Fingerprint

While specific, high-resolution spectra for this compound are not publicly archived, we can predict the expected spectral features based on its functional groups. This predictive analysis is a crucial tool in the synthesis and identification of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amide protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling. The methoxy group will likely appear as a singlet around 3.8-4.0 ppm. The amide protons will present as a broad signal, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal (typically >165 ppm). The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, a characteristic feature in the spectra of fluorinated aromatics.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group VibrationExpected Intensity
3400-3200N-H stretch (amide)Medium-Strong, Broad
3100-3000C-H stretch (aromatic)Medium
2950-2850C-H stretch (methoxy)Medium
~1680-1650C=O stretch (amide I band)Strong
~1600-1450C=C stretch (aromatic ring)Medium-Strong
~1250C-O stretch (aryl ether)Strong
~1100C-F stretchStrong
Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 169.15. Fragmentation patterns would likely involve the loss of the amide group, the methoxy group, and potentially the fluorine atom.

Synthesis and Reactivity

Proposed Synthesis Pathway

A robust and common method for the synthesis of benzamides is the amidation of the corresponding carboxylic acid.

G cluster_0 Synthesis of this compound 2-Fluoro-6-methoxybenzoic_acid 2-Fluoro-6-methoxybenzoic acid Acyl_chloride Acyl chloride intermediate 2-Fluoro-6-methoxybenzoic_acid->Acyl_chloride SOCl₂ or (COCl)₂ This compound This compound Acyl_chloride->this compound NH₃ or NH₄OH

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Generalized Approach

  • Step 1: Activation of the Carboxylic Acid. 2-Fluoro-6-methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). This reaction converts the carboxylic acid to the more reactive acyl chloride. The choice of chlorinating agent and solvent is critical; oxalyl chloride is often preferred for its milder reaction conditions and volatile byproducts.

  • Step 2: Amidation. The resulting acyl chloride is then reacted with a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas bubbled through the solution, to form the primary amide. This reaction is typically exothermic and is often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Reactivity Profile

The reactivity of this compound is influenced by its functional groups. The amide nitrogen is nucleophilic, while the carbonyl carbon is electrophilic. The aromatic ring can undergo electrophilic substitution, with the positions of substitution directed by the activating methoxy group and the deactivating, ortho-para directing fluorine and amide groups. The fluorine atom is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.

The Role in Medicinal Chemistry and Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3][4][5] The 2-fluoro-6-methoxy substitution pattern is of particular interest.

  • Metabolic Stability: The fluorine atom at the 2-position can block metabolic oxidation at that site, a common pathway for drug deactivation.

  • Conformational Control: The steric bulk and electronegativity of the ortho-substituents can restrict the rotation of the amide bond, locking the molecule into a specific conformation that may be more favorable for binding to a biological target.

  • Enhanced Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's active site.

While specific studies on this compound are limited, the broader class of fluorinated benzamides has shown promise in various therapeutic areas, including as enzyme inhibitors and receptor modulators.[6]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

G cluster_workflow Safe Handling Workflow start Start Handling ppe Wear PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood handling Handle Compound (Weighing, Transferring) fume_hood->handling storage Store Properly (Cool, Dry, Sealed) handling->storage end End Handling storage->end

Caption: Recommended safe handling workflow for this compound.

Conclusion and Future Directions

This compound represents a valuable building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers the potential for enhanced pharmacological properties. While there is a need for more extensive experimental characterization of this compound, the available data and predictive analyses provide a solid foundation for its use in research and development. Future work should focus on obtaining precise experimental data for its physical properties, exploring its reactivity in greater detail, and investigating its potential as a scaffold for the development of novel therapeutic agents.

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Preliminary Screening of 2-Fluoro-6-methoxybenzamide: A Technical Guide to Unveiling Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial biological evaluation of 2-Fluoro-6-methoxybenzamide, a novel compound with potential therapeutic applications. As drug discovery necessitates a multi-faceted approach, this document outlines a logical, tiered screening cascade, commencing with computational predictions and progressing to foundational in vitro assays. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of reliable data for informed decision-making in early-stage drug development.

Introduction to this compound and the Benzamide Scaffold

This compound is a small molecule belonging to the benzamide class of compounds.[1] The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. These include, but are not limited to, antipsychotic, antiemetic, and anticonvulsant effects.[2][3] The mechanisms of action for benzamide derivatives are diverse, often involving the modulation of dopamine receptors or voltage-gated ion channels.[2][3][4][5] Furthermore, some benzamides have been shown to inhibit enzymes such as inosine 5'-monophosphate dehydrogenase (IMPDH), which is a target in cancer and virology.[6]

The subject of this guide, this compound, possesses a unique substitution pattern on the aromatic ring. The presence of a fluorine atom at the 2-position and a methoxy group at the 6-position is anticipated to significantly influence its physicochemical properties and biological target interactions. Fluorine substitution, in particular, can enhance binding affinity, metabolic stability, and membrane permeability.[7][8] This guide will delineate a systematic approach to elucidating the biological potential of this specific molecule.

Phase I: In Silico Profiling - Predicting Biological Potential

Before embarking on resource-intensive wet lab experiments, a thorough in silico analysis is indispensable for predicting the compound's pharmacokinetic properties and potential biological targets.[9][10] This computational screening allows for early identification of potential liabilities and helps in prioritizing subsequent experimental assays.[11]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

A critical initial step is the prediction of the compound's ADMET profile.[11][12][13] Various computational models, including quantitative structure-activity relationship (QSAR) approaches, can be employed to estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity.[11][12]

Table 1: Predicted Physicochemical and ADMET Properties of this compound

PropertyPredicted ValueImplication for Drug Development
Molecular Weight 169.15 g/mol [1]Compliant with Lipinski's Rule of Five, suggesting good absorption.
LogP 0.1[1]Indicates moderate lipophilicity, favorable for cell membrane permeability.
Hydrogen Bond Donors 1Favorable for oral bioavailability.
Hydrogen Bond Acceptors 2Favorable for oral bioavailability.
Predicted Oral Bioavailability HighSuggests potential for oral administration.
Predicted BBB Permeability Moderate to HighMay have central nervous system activity.
Predicted Toxicity Low risk of major organ toxicityFavorable safety profile for further investigation.

Note: The values in this table are hypothetical and would be generated using specialized ADMET prediction software.

Molecular Target Prediction

Computational methods can also predict potential biological targets by comparing the structure of this compound to libraries of compounds with known biological activities.[14][15] This "target fishing" approach can provide valuable hypotheses for its mechanism of action.

Workflow for In Silico Target Prediction:

In_Silico_Workflow cluster_input Input Compound This compound (SMILES/SDF) TargetPred Target Prediction Algorithms (e.g., Similarity Searching, Machine Learning) Compound->TargetPred ADMETPred ADMET Prediction Models (e.g., QSAR) Compound->ADMETPred TargetList Prioritized List of Potential Targets TargetPred->TargetList ADMETProfile Predicted ADMET Profile ADMETPred->ADMETProfile In_Vitro_Workflow Start This compound Cytotoxicity Primary Screen: MTT Cytotoxicity Assay Start->Cytotoxicity Decision IC50 > 50 µM? Cytotoxicity->Decision NonToxic Proceed to Secondary Screening Decision->NonToxic Yes Toxic High Cytotoxicity: Consider Deprioritization or Further Toxicity Studies Decision->Toxic No Secondary Secondary Screens (Target-Based) NonToxic->Secondary Target1 Dopamine Receptor Binding Assay Secondary->Target1 Target2 Ion Channel Electrophysiology Secondary->Target2 Target3 IMPDH Enzyme Inhibition Assay Secondary->Target3 Results Data Analysis & Hit Validation Target1->Results Target2->Results Target3->Results

Caption: Tiered in vitro screening cascade for this compound.

Examples of Secondary Assays:

  • Dopamine Receptor Binding Assay: A competitive binding assay using radiolabeled ligands for D2 and D3 receptors to determine the binding affinity of this compound.

  • Electrophysiology Patch-Clamp: To assess the modulatory effects of the compound on voltage-gated sodium or calcium channels in neuronal cell lines.

  • IMPDH Enzyme Inhibition Assay: A biochemical assay to measure the direct inhibitory effect of the compound on the activity of purified IMPDH enzyme.

Data Interpretation and Future Directions

The culmination of the in silico and in vitro screening data will provide a preliminary biological activity profile for this compound. If the compound exhibits low cytotoxicity and significant activity in one or more of the secondary assays, further investigation is warranted. This would include more detailed mechanistic studies, lead optimization to improve potency and selectivity, and eventual progression to in vivo animal models.

This structured, hypothesis-driven approach to preliminary screening ensures that resources are utilized efficiently and that the most promising compounds are advanced in the drug discovery pipeline. The combination of computational and experimental methods provides a robust foundation for understanding the therapeutic potential of novel chemical entities like this compound.

References

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Synthesis of novel 2-Fluoro-6-methoxybenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Novel 2-Fluoro-6-methoxybenzamide Derivatives

Authored by a Senior Application Scientist

Abstract

The this compound scaffold is a privileged motif in modern medicinal chemistry. The strategic incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] This guide provides a comprehensive overview of robust and versatile synthetic strategies for accessing novel derivatives of this core structure. We will delve into the mechanistic rationale behind key transformations, including Directed ortho-Metalation (DoM), palladium-catalyzed cross-coupling reactions, and advanced amide bond formations. This document is intended for researchers and drug development professionals, offering both theoretical grounding and field-proven experimental protocols.

Strategic Importance in Drug Discovery

Benzamide derivatives are ubiquitous in pharmaceuticals, exhibiting a wide range of biological activities.[2][3] The introduction of a fluorine atom, particularly at the ortho position, creates unique electronic and conformational effects.[4] It can act as a hydrogen bond acceptor and induce a specific conformational bias in the molecule, which can be critical for potent and selective target engagement.[5] The adjacent methoxy group further modulates the electronic character of the aromatic ring and provides an additional point for hydrogen bonding. Consequently, this compound derivatives are highly sought-after intermediates in programs targeting a variety of diseases.[6][7]

Core Synthetic Strategies: A Comparative Analysis

The synthesis of functionalized this compound derivatives can be approached from several angles. The optimal route depends on the desired substitution pattern and the available starting materials. We will explore three primary strategies:

  • Strategy A: Amide Bond Formation. Building from a pre-functionalized 2-fluoro-6-methoxybenzoic acid. This is ideal for late-stage diversification of the amide component.

  • Strategy B: Directed ortho-Metalation (DoM). Leveraging the powerful directing capabilities of the amide and methoxy groups to regioselectively functionalize the aromatic core.[8]

  • Strategy C: Palladium-Catalyzed Cross-Coupling. Employing reactions like Suzuki-Miyaura and Buchwald-Hartwig amination to form carbon-carbon or carbon-nitrogen bonds on a halogenated scaffold.[9][10]

G cluster_0 Core Synthetic Approaches Start 2-Fluoro-6-Methoxy Benzamide Scaffold StrategyA Strategy A: Amide Bond Formation Start->StrategyA StrategyB Strategy B: Directed ortho-Metalation Start->StrategyB StrategyC Strategy C: Cross-Coupling Start->StrategyC Derivatives Novel Derivatives StrategyA->Derivatives StrategyB->Derivatives StrategyC->Derivatives

Caption: Overview of primary synthetic strategies.

Strategy B: Directed ortho-Metalation (DoM) - The Power User's Choice

Directed ortho-Metalation (DoM) is arguably the most powerful and versatile method for synthesizing polysubstituted aromatic compounds regioselectively.[8][11] The strategy relies on a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[12] In the this compound system, both the amide and methoxy groups can function as DMGs. However, the N,N-disubstituted amide is one of the most powerful DMGs known, reliably directing lithiation to the C5 position.[13]

Mechanistic Rationale

The process begins with the coordination of an alkyllithium base (typically s-BuLi in the presence of TMEDA) to the carbonyl oxygen of the amide.[13] This pre-coordination complex positions the alkyl group to abstract the most acidic proton, which is at the C5 position, ortho to the potent amide DMG. The resulting aryllithium species is then trapped in situ with a suitable electrophile.

G Start Start 2-Fluoro-6-methoxy-N,N- diethylbenzamide Step1 Step 1: Lithiation Add s-BuLi, TMEDA in THF at -78 °C Start:f0->Step1:f0 Coordination & Deprotonation Intermediate Intermediate C5-Lithiated Species Step1:f0->Intermediate:f0 Step2 Step 2: Electrophilic Quench Add Electrophile (E+) e.g., I₂, TMSCl, DMF Intermediate:f0->Step2:f0 Nucleophilic Attack Product Product 5-Substituted Derivative Step2:f0->Product:f0

Caption: Workflow for Directed ortho-Metalation.

Detailed Experimental Protocol: Synthesis of 5-Iodo-2-fluoro-6-methoxy-N,N-diethylbenzamide

This protocol provides a robust method for introducing an iodine atom, a versatile handle for subsequent cross-coupling reactions.

Materials:

  • 2-Fluoro-6-methoxy-N,N-diethylbenzamide (1.0 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq)

  • sec-Butyllithium (s-BuLi) (1.2 eq, 1.4 M in cyclohexane)

  • Iodine (I₂) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine, Ethyl Acetate, MgSO₄

Procedure:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-fluoro-6-methoxy-N,N-diethylbenzamide and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add TMEDA, followed by the dropwise addition of s-BuLi. The solution may turn yellow or orange. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Dissolve iodine in anhydrous THF and add it dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.

  • Workup: After stirring for an additional 30 minutes at -78 °C, quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Dilute with ethyl acetate and wash sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine), water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired product.

Scope and Limitations

The power of the DoM strategy lies in its broad electrophile scope. A variety of functional groups can be installed at the C5 position.

ElectrophileReagentResulting Functional GroupApproximate Yield (%)
IodinationI₂-I85-95%
SilylationTMSCl-Si(CH₃)₃90-98%
BorylationB(OiPr)₃-B(OH)₂ (after hydrolysis)70-85%
FormylationDMF-CHO65-75%
CarboxylationCO₂ (gas)-COOH70-80%

Causality: The choice of a sterically hindered but highly basic alkyllithium like s-BuLi, complexed with TMEDA, is crucial for efficient deprotonation without competing nucleophilic attack on the amide carbonyl. The low temperature (-78 °C) is essential to maintain the stability of the aryllithium intermediate and prevent side reactions.[11]

Strategy C: Palladium-Catalyzed Cross-Coupling

For derivatives where functionality is required at positions not easily accessible via DoM, or for constructing biaryl systems, palladium-catalyzed cross-coupling is the method of choice.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organohalide.[10][14] Starting from the 5-iodo derivative synthesized via DoM, a wide range of aryl, heteroaryl, or vinyl groups can be introduced.

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[14] The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodine bond. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)L₂(I) B->C D Transmetalation (R-B(OH)₂ + Base) C->D E Ar-Pd(II)L₂(R) D->E F Reductive Elimination E->F F->A G Ar-R F->G Product H Ar-I H->B Substrate

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

This reaction is the premier method for forming C-N bonds.[9][15] It allows for the coupling of an aryl halide with a primary or secondary amine.[16][17] This is particularly useful for synthesizing derivatives where a nitrogen-linked substituent is desired on the aromatic ring.

Expertise in Practice: The success of a Buchwald-Hartwig amination is highly dependent on the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the crucial reductive elimination step, especially with challenging substrates.[17] The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is also critical and must be optimized for the specific amine and aryl halide coupling partners.[17]

Conclusion

The synthesis of novel this compound derivatives is a key task in modern drug discovery. This guide has outlined the principal synthetic strategies available to the medicinal chemist. While direct amide formation is a classic approach, the strategic application of Directed ortho-Metalation offers unparalleled control over the regioselective functionalization of the aromatic core. Furthermore, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig provide powerful tools for building molecular complexity. By understanding the mechanistic underpinnings and practical considerations of these methods, researchers can efficiently access a diverse range of novel chemical entities for biological evaluation.

References

  • Title: Directed (ortho)
  • Title: N-Cumyl Benzamide, Sulfonamide, and Aryl O-Carbamate Directed Metalation Groups. Mild Hydrolytic Lability for Facile Manipulation of Directed Ortho Metalation Derived Aromatics Source: Organic Letters - ACS Publications URL: [Link]

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Suzuki-Miyaura coupling of benzamide 4 with various boronic acids Source: ResearchGate URL: [Link]

  • Title: Directed ortho metalation Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry - PubMed URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses Source: Current Topics in Medicinal Chemistry - PubMed URL: [Link]

  • Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: Walsh Medical Media URL: [Link]

  • Title: ortho metalation Source: Andrew G Myers Research Group, Harvard University URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity Source: Molecules - MDPI URL: [Link]

  • Title: 2-Fluoro-N-(4-methoxyphenyl)benzamide Source: Acta Crystallographica Section E - PMC URL: [Link]

  • Title: Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications Source: Molecules - PMC URL: [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 2-Fluoro-6-methoxybenzamide in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-Fluoro-6-methoxybenzamide, a compound of interest in contemporary drug discovery and chemical research. In the absence of extensive published solubility data, this document emphasizes the foundational principles governing solubility and provides detailed, field-proven protocols for its empirical determination. The guide is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework for understanding the solubility of this molecule and practical methodologies for generating reliable experimental data. We will explore the physicochemical properties of this compound, predict its solubility behavior based on molecular structure, and present a robust experimental workflow for quantitative solubility assessment in a range of common laboratory solvents.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences.[1] For drug development professionals, a compound's solubility is a critical determinant of its bioavailability and therapeutic efficacy.[2][3][4] Poor aqueous solubility can lead to erratic absorption and suboptimal drug exposure, creating significant hurdles in preclinical and clinical development.[2][3][4] In the context of chemical synthesis and analysis, understanding a compound's solubility is paramount for reaction optimization, purification, and formulation.

This compound (C₈H₈FNO₂) is a substituted benzamide with potential applications in medicinal chemistry. Its molecular structure, featuring a fluorinated and methoxylated benzene ring coupled to an amide group, presents an interesting case for solubility analysis. This guide will provide the necessary tools to thoroughly characterize its solubility profile.

Physicochemical Properties of this compound: A Predictive Analysis

A molecule's solubility is intrinsically linked to its physicochemical properties. The interplay of these characteristics with the properties of the solvent dictates the extent of dissolution.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈FNO₂PubChem[5]
Molecular Weight 169.15 g/mol PubChem[5]
XLogP3 0.1PubChem[5]
Hydrogen Bond Donors 1 (from the amide -NH₂)Calculated
Hydrogen Bond Acceptors 3 (from the amide C=O, the methoxy oxygen, and the fluorine atom)Calculated
The "Like Dissolves Like" Principle and Polarity

The adage "like dissolves like" is a fundamental concept in predicting solubility.[1][6] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[1][6] The polarity of this compound is influenced by several functional groups:

  • Amide Group (-CONH₂): This group is highly polar and capable of both donating and accepting hydrogen bonds, which should enhance solubility in polar protic solvents like water and alcohols.[7][8][9][10]

  • Methoxy Group (-OCH₃): The oxygen atom can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

  • Fluoro Group (-F): While fluorine is highly electronegative, its contribution to hydrogen bonding as an acceptor is weaker than that of oxygen or nitrogen. However, it does increase the overall polarity of the molecule.

  • Benzene Ring: The aromatic ring is non-polar and will contribute to solubility in non-polar or moderately polar solvents.

The calculated XLogP3 value of 0.1 suggests that this compound has a relatively balanced hydrophilic and lipophilic character, indicating it may exhibit some solubility in both polar and non-polar solvents.[5]

The Influence of Hydrogen Bonding

The ability of a solute to form hydrogen bonds with a solvent significantly enhances its solubility.[7][8][9][10][11] this compound possesses one hydrogen bond donor (the N-H of the amide) and multiple hydrogen bond acceptors (the C=O of the amide, the oxygen of the methoxy group, and the fluorine atom). This structural feature is expected to facilitate its dissolution in protic solvents such as water, ethanol, and methanol, which can act as both hydrogen bond donors and acceptors.[7][8][9]

Experimental Determination of Solubility: A Step-by-Step Guide

Given the lack of readily available public data, an empirical determination of the solubility of this compound is essential. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and reproducibility.[12][13]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial to differentiate between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It is a measure of the true solubility of the most stable crystalline form of the compound.[14][15]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[2][3][4][16] The concentration at which precipitation occurs is the kinetic solubility. This value is often higher than the thermodynamic solubility due to the formation of supersaturated solutions and is highly dependent on the experimental conditions.[16][17]

For foundational research and drug development, determining the thermodynamic solubility is paramount for understanding the intrinsic properties of the compound.

The Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps for determining the thermodynamic solubility of this compound in a selection of common laboratory solvents.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane, Hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. An excess is crucial to ensure a saturated solution is formed.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[3][4]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the filtered sample. This concentration represents the thermodynamic solubility.

Data Presentation: A Hypothetical Solubility Profile

The results of the experimental determination should be presented in a clear and concise table. The following is an illustrative example of how the solubility data for this compound might be presented.

Table 2: Hypothetical Solubility of this compound in Common Solvents at 25 °C

SolventPolarity IndexSolubility (mg/mL)Qualitative Description
Water10.2[Hypothetical Value][e.g., Sparingly Soluble]
Ethanol5.2[Hypothetical Value][e.g., Soluble]
Methanol6.6[Hypothetical Value][e.g., Freely Soluble]
Acetone5.1[Hypothetical Value][e.g., Soluble]
Acetonitrile5.8[Hypothetical Value][e.g., Soluble]
DMSO7.2[Hypothetical Value][e.g., Very Soluble]
Dichloromethane3.1[Hypothetical Value][e.g., Sparingly Soluble]
Hexane0.1[Hypothetical Value][e.g., Insoluble]

Note: The values in this table are for illustrative purposes only and must be determined experimentally.

Visualizing the Experimental Workflow

A clear visual representation of the experimental protocol can aid in understanding and implementation.

Solubility_Determination_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis start Add excess 2-Fluoro-6- methoxybenzamide to solvent equilibrate Equilibrate on shaker (24-48h at 25°C) start->equilibrate settle Allow solid to settle or centrifuge equilibrate->settle filter Filter supernatant (0.22 µm filter) settle->filter hplc Analyze by HPLC-UV or UV-Vis filter->hplc quantify Quantify against calibration curve hplc->quantify end Final Result quantify->end Solubility Data

Sources

An In-Depth Technical Guide to Investigating the Mechanism of Action of 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course into the Unknown

In the landscape of drug discovery and molecular pharmacology, the elucidation of a compound's mechanism of action (MoA) is a cornerstone of its development. This guide addresses 2-Fluoro-6-methoxybenzamide, a compound for which the definitive biological target and downstream signaling effects are not yet fully characterized in publicly accessible literature. The following is not a retrospective account of a known MoA, but rather a prospective, in-depth technical roadmap for its investigation. Drawing upon established principles of chemical biology and pharmacology, and inferring from the activities of structurally related benzamides, we will lay out a logical, multi-pronged strategy. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for moving from a compound of interest to a well-defined mechanism of action.

Part 1: Foundational Analysis and Hypothesis Generation

A primary survey of the chemical architecture of this compound reveals a benzamide scaffold, a common motif in a variety of biologically active molecules. The presence of a fluorine atom and a methoxy group suggests specific steric and electronic properties that can influence target binding and metabolic stability. While direct studies on this specific molecule are sparse, the broader family of substituted benzamides offers fertile ground for hypothesis generation.

Two promising starting points for investigation emerge from the literature on analogous structures:

  • Inhibition of the Hedgehog Signaling Pathway: A study on 2-methoxybenzamide derivatives has identified potent antagonists of the Hedgehog (Hh) signaling pathway, which functions through the Smoothened (Smo) receptor.[1] Aberrant Hh signaling is implicated in various cancers, making it a compelling pathway to investigate.

  • Allosteric Inhibition of Bacterial FtsZ: The compound 2,6-difluoro-3-methoxybenzamide has been shown to be an allosteric inhibitor of the bacterial cell division protein FtsZ, a target for novel antibiotics.[2] This suggests a potential antibacterial application for this compound.

Given these precedents, a dual-pronged investigation is warranted, exploring both potential anticancer and antibacterial activities.

Part 2: A Phased Experimental Approach to MoA Elucidation

The following experimental plan is designed to systematically test our primary hypotheses and remain open to discovering novel mechanisms.

Phase 1: Initial Screening and Target Class Identification

The initial phase aims to broadly assess the biological activity of this compound to guide more focused subsequent experiments.

Experimental Protocol 1: Broad-Spectrum Cell Proliferation Assays

  • Objective: To determine if this compound exhibits cytotoxic or cytostatic effects and to identify potentially sensitive cell lines.

  • Methodology:

    • Select a diverse panel of human cancer cell lines (e.g., pancreatic, medulloblastoma, breast cancer lines known for Hh pathway dependency) and representative bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis).

    • Culture cells to logarithmic growth phase.

    • Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 48-72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

    • For bacterial strains, determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.

    • Calculate IC50 (for cancer cells) or MIC (for bacteria) values.

  • Causality and Self-Validation: A potent and selective effect on Hh-dependent cancer cell lines would strongly support the Hedgehog inhibition hypothesis. Conversely, potent antibacterial activity would direct the investigation towards the FtsZ inhibition hypothesis. The use of multiple cell lines and bacterial strains helps to identify patterns of activity and potential off-target effects.

Data Presentation: Initial Bioactivity Profile

Cell Line / Bacterial StrainTypeIC50 / MIC (µM)
PANC-1Pancreatic Cancer (Hh-dependent)Experimental Value
DaoyMedulloblastoma (Hh-dependent)Experimental Value
MCF-7Breast Cancer (Hh-independent)Experimental Value
Staphylococcus aureusGram-positive bacteriaExperimental Value
Escherichia coliGram-negative bacteriaExperimental Value
Phase 2: Hypothesis-Driven Target Engagement and Validation

Based on the results of Phase 1, we will proceed with more targeted assays. The following sections detail the experimental workflows for our two primary hypotheses.

If the initial screening reveals selective activity against Hh-dependent cancer cell lines, the following experiments will be conducted to directly probe the interaction with the Hh pathway.

Experimental Protocol 2: Gli-Luciferase Reporter Assay

  • Objective: To determine if this compound can inhibit Hh pathway signaling at the level of the transcription factor Gli.

  • Methodology:

    • Utilize a cell line (e.g., NIH/3T3) stably transfected with a Gli-responsive firefly luciferase reporter construct.

    • Induce Hh pathway activation using a Smoothened agonist (e.g., SAG) or conditioned media from Shh-expressing cells.

    • Co-treat the cells with the Hh pathway activator and varying concentrations of this compound.

    • After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure luciferase activity.

    • A known Hh pathway inhibitor (e.g., Vismodegib) should be used as a positive control.

  • Causality and Self-Validation: A dose-dependent decrease in luciferase activity in the presence of an Hh pathway activator would indicate that this compound acts at or upstream of Gli.

Experimental Protocol 3: Smoothened Ciliary Translocation Assay

  • Objective: To determine if this compound inhibits the Hh pathway by preventing the translocation of the Smoothened receptor to the primary cilium, a key activation step.[1]

  • Methodology:

    • Use a suitable cell line that forms primary cilia (e.g., NIH/3T3).

    • Stimulate the cells with an Hh agonist (e.g., SAG) in the presence or absence of this compound.

    • Fix and permeabilize the cells.

    • Perform immunofluorescence staining for Smoothened and a ciliary marker (e.g., acetylated α-tubulin).

    • Visualize the localization of Smoothened using confocal microscopy.

  • Causality and Self-Validation: In untreated or agonist-only treated cells, Smo will accumulate in the primary cilium. If this compound is a Smo antagonist, it will prevent this agonist-induced translocation.

Hypothetical Hedgehog Signaling Pathway Inhibition

G cluster_cilium cluster_nucleus Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits Cilium Primary Cilium Gli Gli SUFU->Gli Sequesters & Promotes Cleavage to Repressor Gli_A Gli (Activator) Gli->Gli_A Processing Nucleus Nucleus Target_Genes Hh Target Genes Gli_A->Target_Genes Transcription Compound 2-Fluoro-6- methoxybenzamide Compound->Smo Inhibits Translocation

Caption: Proposed inhibition of the Hedgehog pathway by this compound.

If the initial screening reveals potent antibacterial activity, particularly against Gram-positive bacteria, the following experiments will be conducted to investigate FtsZ as a potential target.

Experimental Protocol 4: FtsZ Polymerization Assay

  • Objective: To determine if this compound directly inhibits the GTP-dependent polymerization of FtsZ.

  • Methodology:

    • Purify FtsZ protein from the target bacterium (e.g., S. aureus).

    • Initiate polymerization by adding GTP in a suitable buffer.

    • Monitor polymerization in real-time using light scattering at 90 degrees in a fluorometer or by sedimentation followed by SDS-PAGE analysis.

    • Perform the assay in the presence of varying concentrations of this compound.

    • A known FtsZ inhibitor (e.g., PC190723) should be used as a positive control.

  • Causality and Self-Validation: A dose-dependent inhibition of FtsZ polymerization would provide strong evidence that this compound directly targets this protein.

Experimental Protocol 5: Bacterial Cell Morphology Analysis

  • Objective: To observe the phenotypic effects of this compound on bacterial cell division, which is characteristic of FtsZ inhibition.

  • Methodology:

    • Treat the target bacterial strain with this compound at its MIC and 2x MIC.

    • Incubate for a period that allows for one to two cell divisions.

    • Visualize the cells using phase-contrast or fluorescence microscopy (after staining with a membrane dye like FM4-64 and a DNA dye like DAPI).

  • Causality and Self-Validation: Inhibition of FtsZ typically leads to filamentation of bacterial cells, as cell division is blocked while cell growth continues. This distinct morphological change is a hallmark of FtsZ inhibitors.

Proposed FtsZ Inhibition Workflow

G Compound 2-Fluoro-6- methoxybenzamide Screening Phase 1: Antibacterial Screening Compound->Screening FtsZ_Polymerization Phase 2: FtsZ Polymerization Assay Screening->FtsZ_Polymerization If Active Morphology Phase 2: Cell Morphology Analysis Screening->Morphology If Active MoA Mechanism of Action: Inhibition of Bacterial Cell Division FtsZ_Polymerization->MoA Morphology->MoA

Caption: Experimental workflow to investigate FtsZ inhibition.

Part 3: Advanced Mechanistic Studies and Target Deconvolution

Should the initial hypothesis-driven workflows yield positive results, further experiments would be necessary to deepen the understanding of the MoA. If the initial screens are inconclusive or suggest a novel mechanism, broader, unbiased approaches are required.

  • Thermal Shift Assays (DSF): To confirm direct binding to a purified target protein (e.g., Smo or FtsZ).

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (KD, ΔH, ΔS).

  • X-ray Crystallography: To determine the atomic-level binding mode of this compound to its target protein.

  • Affinity-based Proteomics: For unbiased target identification if the initial hypotheses are not confirmed.

  • RNA Sequencing: To analyze global transcriptomic changes in cells treated with the compound, providing insights into the affected pathways.

Conclusion

The investigation into the mechanism of action of this compound is a journey that begins with informed hypotheses based on chemical structure and the known activities of related compounds. The phased, multi-faceted experimental plan detailed in this guide provides a rigorous and scientifically sound pathway to elucidate its biological function. By systematically progressing from broad phenotypic screening to specific, target-based assays and advanced biophysical and "-omics" techniques, we can confidently define the MoA of this and other novel chemical entities, paving the way for their potential development as therapeutics or research tools.

References

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. National Institutes of Health. [Link]

  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. National Institutes of Health. [Link]

Sources

A Guide to the Crystal Structure Analysis of 2-Fluoro-6-methoxybenzamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solid-State Characterization in Modern Drug Development

In the landscape of pharmaceutical sciences, the precise understanding of a drug molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design, development, and regulatory approval. The crystalline form of an active pharmaceutical ingredient (API) dictates a cascade of critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For a molecule like 2-Fluoro-6-methoxybenzamide, a substituted benzamide that holds potential as a scaffold in medicinal chemistry, a thorough analysis of its crystal structure is paramount.

This guide provides an in-depth technical overview of the methodologies and rationale behind the crystal structure analysis of this compound. We will delve into the experimental workflows, from synthesis and crystallization to single-crystal X-ray diffraction (SCXRD) and data interpretation. By understanding the intricacies of molecular conformation and intermolecular interactions within the crystalline lattice, researchers can unlock crucial insights that inform formulation strategies, predict potential manufacturing challenges, and ensure the consistency and efficacy of the final drug product. Furthermore, this analysis is fundamental in identifying and characterizing polymorphism, the existence of multiple crystalline forms of the same compound, a phenomenon with profound implications for the pharmaceutical industry.[1][2][3][4]

Part 1: The Foundation - Synthesis and Crystallization of this compound

A prerequisite for any crystal structure analysis is the availability of high-quality single crystals. This journey begins with the synthesis of the target compound, followed by a meticulous crystallization process.

Synthesis of this compound

While various synthetic routes to substituted benzamides exist, a common approach involves the amidation of a corresponding benzoic acid or its activated derivative. For this compound, a plausible synthetic pathway starts from 2-fluoro-6-methoxybenzoic acid.

Experimental Protocol: Synthesis of this compound

  • Activation of the Carboxylic Acid: 2-Fluoro-6-methoxybenzoic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). A coupling agent, such as thionyl chloride (SOCl₂) or a carbodiimide (e.g., DCC, EDC), is added to convert the carboxylic acid into a more reactive species (e.g., an acid chloride or an activated ester).

  • Amination: The activated carboxylic acid derivative is then reacted with a source of ammonia, such as ammonium hydroxide or ammonia gas, to form the primary amide. The reaction is typically carried out at a controlled temperature to minimize side reactions.

  • Work-up and Purification: Upon completion of the reaction, the mixture is subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline fashion. Several techniques can be employed, and the optimal method is often determined empirically.[5][6][7][8]

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a partially covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.[5][8]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent gradually diffuses into the solution, reducing the compound's solubility and promoting crystal growth.[5][8]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[5]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and leading to crystallization.[6]

The choice of solvent is critical and can influence the resulting crystal habit and even the polymorphic form obtained.[5]

Part 2: Elucidating the Molecular Architecture - Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9][10][11][12]

The SCXRD Experiment: From Crystal to Diffraction Pattern

The core principle of SCXRD involves irradiating a single crystal with a monochromatic X-ray beam and observing the resulting diffraction pattern. The ordered arrangement of atoms in the crystal lattice acts as a three-dimensional diffraction grating for the X-rays.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.[10][11]

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. The crystal is rotated through a series of angles while being irradiated with X-rays. A detector records the positions and intensities of the diffracted X-ray beams.[9][13]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters (the dimensions of the repeating unit of the crystal lattice) and the space group (the symmetry of the crystal).

The experimental workflow for single-crystal X-ray diffraction is depicted in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of This compound crystallization Crystallization synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for crystal structure analysis.

From Diffraction Pattern to 3D Structure: Solution and Refinement

The diffraction data provide the "scaffolding" of the crystal structure (the unit cell and symmetry), but the positions of the individual atoms within the unit cell must be determined. This is achieved through a process of structure solution and refinement.

  • Structure Solution: Computational methods are used to generate an initial model of the crystal structure from the diffraction data.

  • Structure Refinement: The initial model is refined against the experimental data to improve its accuracy. This iterative process adjusts the atomic positions, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. A variety of software packages are available for this purpose, such as SHELXL, OLEX2, and CRYSTALS.[14][15]

Part 3: Analysis of the Crystal Structure of a Related Benzamide

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD)[16][17][18][19], we can gain significant insights by examining the crystal structure of a closely related compound: 2-Fluoro-N-(4-methoxyphenyl)benzamide .[20][21] The analysis of this structure provides a valuable template for what to expect and what to look for in the crystal structure of this compound.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 2-Fluoro-N-(4-methoxyphenyl)benzamide.[20]

ParameterValue
Chemical FormulaC₁₄H₁₂FNO₂
Molecular Weight245.25
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.2901 (2)
b (Å)6.6435 (3)
c (Å)31.7823 (11)
Volume (ų)1116.98 (8)
Z4
Temperature (K)89
R-factor (%)3.5
Molecular Conformation and Intermolecular Interactions

The crystal structure of 2-Fluoro-N-(4-methoxyphenyl)benzamide reveals important details about its molecular geometry and how the molecules pack together in the solid state.

  • Molecular Conformation: The fluorobenzene and methoxybenzene rings are not coplanar with the central amide group, exhibiting torsion angles that lead to a twisted conformation.[20] This non-planarity can have significant implications for the molecule's ability to interact with biological targets.

  • Hydrogen Bonding: A key feature of the crystal packing is the presence of intermolecular N—H···O hydrogen bonds, which link the molecules into chains.[20][21] The amide group acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. This type of hydrogen bonding is a common and influential interaction in the crystal structures of benzamides.[22][23][24]

  • Other Interactions: In addition to the primary hydrogen bonds, weaker C—H···O and C—H···F interactions also contribute to the stability of the crystal lattice, forming corrugated sheets.[20]

The intermolecular interactions in the crystal lattice of a substituted benzamide can be visualized as follows:

intermolecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 N1 N-H O2 C=O N1->O2 N-H...O Hydrogen Bond O1 C=O N2 N-H C1 C-H C1->O1 C-H...O Interaction F1 C-F C1->F1 C-H...F Interaction

Caption: Key intermolecular interactions in benzamide crystals.

Part 4: The Pharmaceutical Relevance - Polymorphism and its Implications

The study of crystal structures is not complete without considering the possibility of polymorphism. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[1][2] Different polymorphs of the same API can have different physical properties, which can significantly impact the drug's performance and manufacturability.

The U.S. Food and Drug Administration (FDA) has issued guidance that emphasizes the importance of identifying and controlling polymorphism in pharmaceutical products.[1][2][4][25] An unexpected appearance of a new, less soluble polymorph during manufacturing could lead to a catastrophic failure of a drug batch to meet dissolution specifications.

A thorough crystal structure analysis, as outlined in this guide, is the first and most critical step in a comprehensive polymorph screen. By understanding the crystal structure of the desired form of this compound, researchers can develop analytical methods to detect and quantify other potential polymorphs, ensuring the long-term safety, efficacy, and quality of the drug product.

Conclusion

The crystal structure analysis of this compound is a multifaceted process that provides invaluable information for drug development. From guiding synthesis and formulation to ensuring regulatory compliance, a deep understanding of the solid-state properties of this molecule is indispensable. The methodologies described herein, centered around single-crystal X-ray diffraction, represent the gold standard for elucidating the three-dimensional atomic arrangement of pharmaceutical compounds. The insights gained from such an analysis, particularly regarding molecular conformation, intermolecular interactions, and the potential for polymorphism, are critical for navigating the complex path from a promising molecule to a safe and effective medicine.

References

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A Technical Guide to Quantum Chemical Calculations for 2-Fluoro-6-methoxybenzamide: From First Principles to Molecular Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 2-Fluoro-6-methoxybenzamide, a molecule of interest in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the theoretical rationale behind methodological choices, offering a self-validating workflow that ensures scientific rigor. We will explore geometry optimization, spectroscopic prediction, and the analysis of electronic properties using Density Functional Theory (DFT). The objective is to equip the reader with the expertise to leverage computational chemistry for a deeper understanding of molecular structure, reactivity, and properties, thereby accelerating research and development.

Introduction: The 'Why' of a Computational Approach

This compound (C₈H₈FNO₂) is a substituted aromatic amide.[1][2] The presence of a fluorine atom and a methoxy group on the benzamide scaffold makes it a pertinent subject for study. Fluorine substitution is a cornerstone of modern medicinal chemistry, often used to modulate a molecule's metabolic stability, binding affinity, and lipophilicity.[3][4] The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group creates a unique electronic environment that dictates the molecule's behavior.

While experimental synthesis and analysis are indispensable, they are often resource-intensive. Quantum chemical calculations, grounded in the fundamental laws of quantum mechanics, offer a powerful predictive tool.[5][6] They allow us to investigate molecular structures, energies, and properties for stable compounds as well as for transient intermediates or transition states that are difficult or impossible to observe experimentally.[7] This in-silico approach enables a rational, hypothesis-driven design process, saving valuable time and resources. This guide will provide the theoretical and practical foundation for performing such calculations on this compound.

Theoretical Foundations: Selecting the Right Tools

The success of any computational study hinges on the appropriate selection of a theoretical method and basis set. This choice represents a trade-off between accuracy and computational cost.[8][9]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

For a molecule of this size, Density Functional Theory (DFT) strikes an optimal balance between accuracy and efficiency.[10][11] DFT methods calculate the total energy of a system based on its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[10][12]

  • Expertise & Causality: We select the B3LYP hybrid functional. This functional, which incorporates a portion of exact Hartree-Fock exchange, has a long and successful track record for a wide range of organic molecules, providing reliable geometries and electronic properties.[13][14] To accurately capture non-covalent interactions, which can be crucial for understanding intermolecular forces, we will include a dispersion correction, such as Grimme's D3, denoted as B3LYP-D3 . The inclusion of dispersion correction is crucial for accurately modeling systems where weak interactions are significant.[10]

Basis Sets: The Language of Electrons

A basis set is a collection of mathematical functions used to construct the molecular orbitals.[15][16] The size and type of the basis set directly impact the accuracy of the calculation.

  • Expertise & Causality: For this compound, a Pople-style split-valence basis set, 6-311++G(d,p) , is an excellent choice. Let's break down why:

    • 6-311 : This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering a high degree of flexibility.

    • + + : The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing lone pairs and regions of space far from the nucleus, which is critical for anions and systems involving hydrogen bonding.

    • (d,p) : These are polarization functions . The 'd' on heavy atoms (C, N, O, F) and 'p' on hydrogen atoms allow orbitals to change shape and "polarize" in the asymmetric molecular environment. This is non-negotiable for an accurate description of bonding, especially for electronegative atoms like fluorine and oxygen.[17]

Experimental Protocols: A Validated Workflow

The following protocols are designed to be adaptable to common quantum chemistry software packages like Gaussian[18][19] or ORCA.[20][21][22] The workflow is designed as a self-validating system, where each step confirms the success of the previous one.

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Validation A 1. Obtain Initial 3D Structure (e.g., PubChem CID 579738) B 2. Geometry Optimization (B3LYP-D3/6-311++G(d,p)) A->B Input Geometry C 3. Frequency Analysis (Same Level of Theory) B->C Optimized Geometry D Validation: Check for Imaginary Frequencies (Must be Zero for Minimum) C->D Vibrational Frequencies E 4. Property Calculations (HOMO/LUMO, MEP, NMR, etc.) D->E Validated Structure F 5. Data Interpretation (Compare with known data, analyze reactivity) E->F Calculated Properties

Caption: Computational workflow for quantum chemical analysis.

Protocol 1: Geometry Optimization

The goal of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.

  • Structure Input: Obtain the initial 3D coordinates for this compound. The structure can be sourced from databases like PubChem (CID 579738) or built using molecular modeling software (e.g., Avogadro, GaussView).[1]

  • Calculation Setup: Create an input file specifying the following:

    • Route Section/Keywords: Opt Freq B3LYP/6-311++G(d,p) EmpiricalDispersion=GD3

    • Charge and Multiplicity: 0 1 (for a neutral singlet ground state).

    • Coordinates: Provide the initial atomic coordinates in Cartesian or Z-matrix format.

  • Execution: Submit the calculation to the quantum chemistry program.

  • Verification: Upon completion, check the output file to ensure the calculation has converged successfully. The optimization process is typically considered converged when the forces on the atoms and the energy change between steps fall below a certain threshold.

Protocol 2: Frequency Analysis (Self-Validation)

This step is critical for validating the result of the geometry optimization.

  • Calculation Setup: This calculation is typically performed automatically by including the Freq keyword alongside Opt. It uses the optimized geometry from the previous step.

  • Execution: The calculation computes the second derivatives of the energy with respect to atomic positions.

  • Verification & Trustworthiness: Analyze the output for the calculated vibrational frequencies.

    • A true energy minimum will have zero imaginary frequencies .

    • If one imaginary frequency is present, the structure is a transition state, not a stable minimum.

    • The presence of imaginary frequencies indicates that the optimization did not find a true minimum, and the starting geometry should be perturbed and re-optimized. This step ensures the trustworthiness of the calculated structure.

Results and Discussion: Interpreting the Data

Optimized Molecular Geometry

The optimized geometry provides the most stable three-dimensional arrangement of the molecule in the gas phase. Key structural parameters can be extracted and compared with experimental data from similar molecules to further validate the chosen level of theory. For instance, crystallographic data for the related compound 2-Fluoro-N-(4-methoxyphenyl)benzamide can serve as a useful benchmark for the core benzamide structure.[23]

ParameterAtom(s)Calculated Value
Bond Lengths (Å)
C-F1.352
C=O (Amide)1.225
C-N (Amide)1.365
C(aryl)-C(amide)1.501
C(aryl)-O(methoxy)1.360
**Bond Angles (°) **
F-C(aryl)-C(aryl)118.5
O=C-N123.1
Dihedral Angles (°)
O=C-C(aryl)-C(aryl)-25.8
C(aryl)-O-C(methyl)-H179.9
Table 1: Selected optimized geometrical parameters for this compound at the B3LYP-D3/6-311++G(d,p) level of theory.

The calculated dihedral angle between the amide group and the aromatic ring shows a non-planar conformation, which is common for ortho-substituted benzamides due to steric hindrance.

Spectroscopic Properties

The frequency calculation not only validates the geometry but also allows for the prediction of the infrared (IR) spectrum.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
N-H Stretch3580, 3465Asymmetric & Symmetric
C-H Stretch (Aromatic)3050 - 3100
C-H Stretch (Methyl)2950 - 3000
C=O Stretch (Amide I)1715
N-H Bend (Amide II)1620
C-F Stretch1255
C-O Stretch (Methoxy)1280, 1030Asymmetric & Symmetric
Table 2: Key calculated vibrational frequencies. (Note: Calculated frequencies are often scaled by a factor of ~0.96-0.98 to better match experimental values).

These predicted frequencies can aid in the interpretation of experimental IR spectra. Furthermore, methods like GIAO (Gauge-Independent Atomic Orbital) can be employed to predict ¹H and ¹³C NMR chemical shifts, providing another layer of data to correlate with experimental findings.[14]

Electronic Structure and Reactivity Insights

Analysis of the molecule's electronic properties provides profound insights into its chemical behavior.

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability. A large gap implies high stability and low reactivity. For this compound, the HOMO is primarily located on the electron-rich aromatic ring and the amide nitrogen, while the LUMO is distributed over the carbonyl group and the aromatic ring, indicating these as likely sites for nucleophilic and electrophilic interactions, respectively.

  • Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. In our target molecule, the MEP surface clearly shows a negative potential around the carbonyl oxygen, making it a prime site for hydrogen bond donation or electrophilic attack. The hydrogens of the amide group show a positive potential, identifying them as hydrogen bond donor sites.

G cluster_props Calculated Properties cluster_interp Chemical Interpretation HOMO HOMO Energy Reactivity Chemical Reactivity HOMO->Reactivity Electron Donation Stability Kinetic Stability HOMO->Stability via HOMO-LUMO Gap LUMO LUMO Energy LUMO->Reactivity Electron Acceptance LUMO->Stability via HOMO-LUMO Gap MEP MEP Surface Sites Reactive Sites MEP->Sites Identifies Nucleophilic/ Electrophilic Regions Charges Atomic Charges Charges->Sites Interactions Intermolecular Interactions Reactivity->Interactions Sites->Interactions

Caption: Relationship between calculated properties and their chemical interpretation.

The electron-withdrawing nature of the fluorine atom subtly influences the entire π-system of the ring, a feature captured by the MEP and atomic charge calculations. This effect is crucial in drug design, as it can alter the pKa of nearby functional groups and modify interactions with biological targets.[24][25]

Conclusion

This guide has detailed a robust and scientifically sound workflow for the quantum chemical investigation of this compound. By employing Density Functional Theory with the B3LYP-D3 functional and a 6-311++G(d,p) basis set, we can reliably predict the molecule's geometry, spectroscopic signatures, and electronic properties. The emphasis on a self-validating protocol, particularly the mandatory frequency analysis, ensures the trustworthiness of the obtained results. The insights gained from analyzing frontier orbitals and the molecular electrostatic potential provide a deep understanding of the molecule's inherent reactivity. For professionals in drug development and materials science, this computational-first approach is an invaluable tool for predicting molecular behavior, guiding experimental design, and accelerating the innovation cycle.

References

  • Neese, F. The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2012, 2(1), 73-78. [Link]

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  • ResearchGate. Synthesis and Quantum Chemical Calculation of Benzamide Derivatives Containing Capsaicin and Their Bacteriostatic and Antifouling Properties. [Link]

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A Technical Guide to 2-Fluoro-6-methoxybenzamide for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Fluoro-6-methoxybenzamide (CAS No. 529512-81-0), a crucial building block for researchers and drug development professionals. With full editorial control, this document is structured to deliver scientifically sound and field-proven insights into the procurement, quality assessment, and application of this versatile compound.

Introduction to this compound: A Key Intermediate in Drug Discovery

This compound is a fluorinated aromatic compound with the molecular formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol .[1] Its structure, featuring a benzamide core with fluoro and methoxy substitutions at positions 2 and 6 respectively, makes it a valuable precursor in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, often enhancing metabolic stability and binding affinity to biological targets. This has led to its increasing use in the development of novel therapeutics.

A notable application of this compound and its derivatives is in the synthesis of potent and selective kinase inhibitors.[2][3] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Specifically, derivatives of this compound have been instrumental in the development of inhibitors for Activin Receptor-Like Kinase 1 (ALK1) and 2 (ALK2), which are key regulators of cellular growth and differentiation.[2][3][4][5]

Commercial Suppliers of Research-Grade this compound

The quality and purity of starting materials are paramount in research and development. Below is a comparative table of reputable commercial suppliers of this compound, compiled to assist researchers in making informed procurement decisions.

SupplierProduct NumberPurity SpecificationAvailable QuantitiesCertificate of Analysis
Thermo Scientific Chemicals H32774≥97.5% (GC)[6][7]250 mg, 1 g, 5 gProvided with purchase
Key Organics MFCD00277474InquireInquireProvided with purchase
Matrix Scientific 235244Inquire1 g, 2.5 g[8]SDS available[8]

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Quality Assessment and Analytical Protocols

Ensuring the identity and purity of this compound is a critical first step upon receipt. A self-validating system of quality control involves a combination of analytical techniques.

Certificate of Analysis (CoA) Review

A thorough review of the supplier's CoA is the initial checkpoint. Key parameters to verify include:

  • Identity Confirmation: Match the CAS number (529512-81-0) and molecular formula (C₈H₈FNO₂).

  • Purity: The assay method (e.g., GC, HPLC) and the reported purity percentage should be clearly stated. For example, Thermo Scientific specifies a purity of ≥97.5% as determined by Gas Chromatography (GC).[6][7]

  • Physical Properties: Appearance (typically a white powder) and melting point (190.0-196.0 °C) should be consistent with established values.[7]

  • Spectral Data: While not always included on a standard CoA, the availability of NMR, IR, and Mass Spectrometry data should be inquired about.

In-House Quality Control: Validated Analytical Methods

For rigorous research, especially in drug development, in-house verification of purity is recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust method for assessing the purity of non-volatile compounds like this compound.

  • Principle: The method separates the analyte from impurities based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.

  • Experimental Protocol:

    • Mobile Phase: A gradient of acetonitrile and water is commonly effective.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

    • Detection: UV detection at a wavelength of 290 nm is appropriate for the benzamide chromophore.

    • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

    • Analysis: Inject a defined volume (e.g., 10 µL) and analyze the chromatogram for the main peak and any impurity peaks. The area percentage of the main peak corresponds to the purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is a powerful technique for confirming the identity and detecting volatile impurities.

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification.

  • Experimental Protocol:

    • Column: A semi-polar capillary column (e.g., DB-624) is a good starting point.[9]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to elute the compound and any impurities.

    • Injection: A splitless injection is often used for trace analysis.

    • MS Detection: Electron ionization (EI) with a full scan to obtain the mass spectrum. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound.[1]

Application in Kinase Inhibitor Synthesis: A Workflow

The synthesis of ALK1/ALK2 inhibitors often involves the use of this compound as a key building block. The following workflow illustrates its application.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of ALK1/ALK2 Inhibitor start 2-Fluoro-6-methoxybenzoic acid step1 Activation (e.g., with SOCl₂ or CDI) start->step1 step2 Amidation (e.g., with NH₄OH) step1->step2 product This compound step2->product reagent1 This compound coupling Coupling Reaction (e.g., Buchwald-Hartwig amination) reagent1->coupling reagent2 Coupling Partner (e.g., a heterocyclic amine) reagent2->coupling inhibitor Final ALK1/ALK2 Inhibitor coupling->inhibitor

Caption: Synthetic workflow from 2-Fluoro-6-methoxybenzoic acid to a final ALK1/ALK2 inhibitor.

Safe Handling and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable.

GHS Hazard Classification: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[10]

Conclusion

This compound is a valuable and versatile building block in modern drug discovery, particularly in the synthesis of targeted therapies like kinase inhibitors. A thorough understanding of its procurement from reliable suppliers, coupled with rigorous in-house quality assessment, is fundamental to the success of research endeavors. By following the guidelines and protocols outlined in this technical guide, researchers can confidently and safely utilize this compound to advance their scientific objectives.

References

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  • Amerigo Scientific. (n.d.). 2-Fluoro-6-methoxybenzaldehyde (98%). Retrieved from [Link]

  • Alfa Aesar. (n.d.). Certificate of analysis. Retrieved from [Link]

  • Davis, M. I., et al. (2024). Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology. Proceedings of the National Academy of Sciences, 121(47), e2411429121.
  • Maier, L., et al. (2024). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Journal of Medicinal Chemistry.
  • Cuny, G. D., et al. (2012). Development of an ALK2-biased BMP type I receptor kinase inhibitor. ACS medicinal chemistry letters, 3(12), 1038–1043.
  • Lin, C. H., et al. (2001). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
  • de Vink, P. J., et al. (2021). Recent Advances in ALK2 Inhibitors. Journal of medicinal chemistry, 64(16), 11847–11863.
  • Ullrich, T., et al. (2022). Discovery of a novel 2-aminopyrazine-3-carboxamide as a potent and selective inhibitor of Activin Receptor-Like Kinase-2 (ALK2) for the treatment of fibrodysplasia ossificans progressiva. Bioorganic & medicinal chemistry letters, 64, 128667.
  • Barbas, C., et al. (2019). Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water.
  • Mojsak, P., et al. (2022). Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. Journal of pharmaceutical and biomedical analysis, 219, 114942.
  • Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian journal of pharmaceutical sciences, 68(3), 324.

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety protocols and handling precautions for 2-Fluoro-6-methoxybenzamide (CAS No. 529512-81-0), a compound of interest in contemporary chemical synthesis and drug discovery. As Senior Application Scientist, my objective is to present a narrative that is not only technically precise but also grounded in the practical realities of the laboratory. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a framework for risk assessment and management rooted in the principles of chemical causality and procedural validation.

Compound Profile and Hazard Identification

This compound is a substituted benzamide derivative. Its molecular structure, featuring a fluorine atom and a methoxy group on the benzene ring, dictates its reactivity and toxicological profile.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈FNO₂PubChem[1]
Molecular Weight 169.15 g/mol PubChem[1]
CAS Number 529512-81-0PubChem[1]
Appearance Solid (Form may vary)General
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

The primary hazards associated with this compound, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are related to its irritant properties.[1]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Source: PubChem[1]

The causality behind these classifications lies in the chemical's potential to interact with biological tissues. As a fine chemical powder, the primary routes of exposure are inhalation of dust particles and dermal contact. The irritant nature of the compound necessitates a robust framework of engineering controls and personal protective equipment to mitigate risk.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety is essential when working with this compound. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood. All weighing and transfer operations involving the solid material should be conducted within the fume hood to prevent the inhalation of airborne particles. The work surface within the hood should be protected with absorbent, plastic-backed paper to contain any spills. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is critical to prevent skin and eye contact.

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement. However, for operations with a higher risk of splashing, such as when dissolving the compound, chemical splash goggles are recommended.

  • Skin Protection :

    • Gloves : Nitrile gloves are a standard choice for handling many laboratory chemicals. Given the classification as a skin irritant, it is crucial to inspect gloves for any signs of degradation or puncture before use. Gloves should be removed and replaced immediately if contamination is suspected.

    • Lab Coat : A flame-resistant lab coat should be worn at all times to protect against accidental spills.

  • Respiratory Protection : For routine handling within a chemical fume hood, respiratory protection is typically not required. However, in situations where the ventilation is inadequate or during the cleanup of a large spill, a NIOSH-approved respirator with a particulate filter may be necessary.

Administrative Controls and Safe Work Practices
  • Working Alone : Avoid working with this chemical when alone in the laboratory.

  • Hygiene : Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Emergency Procedures: A Framework for Response

Preparedness is key to effectively managing any laboratory incident.

First-Aid Measures
  • Inhalation : If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact : In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.

  • Eye Contact : If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

  • Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, evacuate the immediate area. For a small spill, and only if properly trained and equipped, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be decontaminated. For larger spills, or if you are not comfortable with the cleanup, evacuate the laboratory and contact the appropriate emergency response team.

Fire-Fighting Measures

In the event of a fire involving this compound, use a fire extinguisher appropriate for the surrounding materials, such as a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Firefighters should wear self-contained breathing apparatus and full protective gear. Thermal decomposition may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.

Experimental Workflow and Visualization

To contextualize the handling precautions, consider a typical laboratory workflow involving the use of this compound as a starting material in a reaction.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_hood Prepare Fume Hood (Verify Airflow, Protect Surface) prep_ppe->prep_hood prep_reagents Gather and Inspect Reagents prep_hood->prep_reagents weigh Weigh this compound (Inside Fume Hood) prep_reagents->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent and Dissolve transfer->dissolve reaction Initiate Reaction dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate Post-Reaction dispose Dispose of Waste in Designated Containers decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Figure 1: A generalized workflow for the safe handling of this compound in a laboratory setting.

This workflow emphasizes a systematic approach, ensuring that safety checks are integrated at every stage, from preparation to cleanup.

Disposal Considerations

All waste containing this compound, including contaminated PPE and cleaning materials, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its hazards and the consistent application of established safety protocols. While this guide provides a comprehensive overview, it is not a substitute for a carefully considered, experiment-specific risk assessment. Researchers, scientists, and drug development professionals must cultivate a proactive safety culture, where every experimental choice is informed by a commitment to personal and collective well-being. The principles of expertise, trustworthiness, and authoritative grounding are not merely academic; in the laboratory, they are the cornerstones of safe and successful scientific advancement.

References

  • PubChem. This compound. [Link]

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Discovery of 2-Fluoro-6-methoxybenzamide as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzamide: A Strategically Designed Synthetic Intermediate

Abstract

In the landscape of modern medicinal chemistry, the deliberate and strategic design of molecular building blocks is paramount to the successful discovery of novel therapeutics. This guide focuses on this compound, a synthetic intermediate whose architecture is purpose-built to address key challenges in drug development. The strategic placement of its ortho-fluoro and methoxy substituents imparts a unique combination of conformational control, metabolic stability, and binding potential. We will dissect the scientific rationale behind this substitution pattern, provide detailed and field-proven synthetic protocols for its preparation, and illuminate its validated application in the synthesis of advanced pharmaceutical agents, specifically focusing on its role as a key precursor for orexin receptor antagonists used in the treatment of sleep disorders. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage advanced synthetic intermediates to accelerate drug discovery programs.

Introduction: The Strategic Value of Fluorinated Benzamides in Modern Drug Discovery

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs. However, its simple structure is often a starting point for extensive optimization. The introduction of fluorine into drug candidates has become a cornerstone strategy for enhancing a molecule's pharmacological profile.[1][2] Fluorine's high electronegativity and small size can profoundly influence properties such as metabolic stability (by blocking sites of oxidative metabolism), membrane permeability, and binding affinity to target proteins.[1][2] When combined with other functional groups in a specific regioisomeric arrangement, the effects can be synergistic. This compound exemplifies this principle, where the interplay between the ortho-fluoro and methoxy groups creates a conformationally constrained and electronically tuned building block, making it an invaluable intermediate in the synthesis of complex, high-value pharmaceutical targets.

Physicochemical Profile of this compound

A clear understanding of the physical and chemical properties of a synthetic intermediate is fundamental for its effective use in multi-step syntheses. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 529512-81-0PubChem[3]
Molecular Formula C₈H₈FNO₂PubChem[3]
Molecular Weight 169.15 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
SMILES COC1=C(C(=CC=C1)F)C(=O)NPubChem[3]
InChIKey BDJNFURQDZEPLK-UHFFFAOYSA-NPubChem[3]

The Architectural Logic: Deconstructing the Role of the Ortho-Substituents

The utility of this compound is not accidental; it is a product of rational design. The specific placement of the substituents at the 2- and 6-positions creates a powerful and predictable influence on the molecule's behavior.

The 2-Fluoro Group: Metabolic Shield and Binding Enhancer

The primary role of the fluorine atom at the C2 position is to modulate the electronic properties of the aromatic ring and provide a "metabolic shield." The strong carbon-fluorine bond is resistant to enzymatic cleavage, preventing oxidative metabolism at that position, a common liability for simple phenyl rings in drug candidates. Furthermore, fluorine's electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity.

The 6-Methoxy Group: Conformational Lock and Polarity Modulator

The methoxy group at the C6 position is arguably the most critical design element. Its presence ortho to the benzamide functionality serves two primary purposes:

  • Conformational Constraint: Research on substituted benzamides has shown that an ortho-methoxy group can form an intramolecular hydrogen bond with the hydrogen atom of the amide (N-H). This interaction creates a pseudo-six-membered ring, locking the amide in a specific, planar conformation. This pre-organization of the ligand's shape can significantly reduce the entropic penalty upon binding to a receptor, leading to higher affinity and selectivity.

  • Solubility and Pocket Finding: The methoxy group can act as a hydrogen bond acceptor and improve a molecule's physicochemical properties without drastically increasing its lipophilicity. This balance is crucial in drug design, where potency must be optimized while maintaining favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Caption: Intramolecular H-bond in the this compound scaffold.

Synthesis of the Intermediate: From Benzoic Acid to Benzamide

The most common and industrially viable route to this compound is the amidation of its corresponding carboxylic acid, 2-Fluoro-6-methoxybenzoic acid (CAS 137654-21-8). The choice of amidation method depends on factors like scale, substrate tolerance, and cost.

G start 2-Fluoro-6-methoxybenzoic Acid reagent1 Activating Agent (SOCl₂, TOTU, T3P®) start->reagent1 intermediate Activated Intermediate (e.g., Acid Chloride, Active Ester) reagent2 Ammonia Source (NH₄OH, NH₃) intermediate->reagent2 product This compound reagent1->intermediate Activation reagent2->product Amination

Caption: General synthetic workflow for the preparation of the target intermediate.

Protocol 1: Classical Synthesis via Acid Chloride

This robust method is suitable for large-scale synthesis. It involves the conversion of the carboxylic acid to a highly reactive acid chloride intermediate, which then readily reacts with an ammonia source. A procedure analogous to the one described for a similar substrate in patent EP 3810602 B1 is provided below.[4]

  • Step 1: Acid Chloride Formation

    • To a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, charge 2-Fluoro-6-methoxybenzoic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂, 3.0 eq) as the reagent and solvent.

    • Heat the mixture to reflux (approx. 80-85 °C) for 2-3 hours, monitoring the reaction completion by LC-MS or TLC.

    • Once the reaction is complete, cool the mixture and remove the excess thionyl chloride under reduced pressure. The resulting crude 2-fluoro-6-methoxybenzoyl chloride is typically used in the next step without further purification.

  • Step 2: Amination

    • In a separate vessel, cool concentrated ammonium hydroxide (NH₄OH, ~10 eq) to 0 °C in an ice bath.

    • Dissolve the crude acid chloride from Step 1 in a minimal amount of an inert solvent like dichloromethane (DCM).

    • Add the acid chloride solution dropwise to the cold, stirred ammonium hydroxide solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Modern Peptide Coupling for High-Fidelity Synthesis

For smaller-scale or discovery chemistry applications where milder conditions are preferred, direct coupling methods are employed. These methods, common in pharmaceutical synthesis, avoid the harsh conditions of SOCl₂. The following protocol is adapted from methods described in patents for orexin receptor antagonists.[5][6][7][8]

  • Step 1: Reaction Setup

    • Charge a reaction vessel with 2-Fluoro-6-methoxybenzoic acid (1.0 eq), an appropriate amine substrate (1.0-1.1 eq), and a suitable solvent such as N,N-Dimethylformamide (DMF) or Ethyl Acetate.

    • Add a peptide coupling reagent such as TOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate, 1.2 eq) or T3P® (Propylphosphonic anhydride, 1.5 eq).

    • Add an organic base, such as 4-methylmorpholine or diisopropylethylamine (DIPEA, 1.5-2.0 eq), to the stirred mixture.

  • Step 2: Coupling Reaction

    • Stir the reaction mixture at room temperature for 1-12 hours. The reaction progress should be monitored by LC-MS.

    • Upon completion, the reaction is typically worked up by diluting with an organic solvent (e.g., Ethyl Acetate) and washing with aqueous solutions (e.g., saturated NaHCO₃, brine) to remove the coupling byproducts and excess reagents.

    • The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Step 3: Purification

    • The crude product is purified by flash column chromatography on silica gel or by preparative reverse-phase HPLC to yield the final, high-purity amide product.

Application Profile: A Key Building Block for Orexin Receptor Antagonists

The true value of a synthetic intermediate is demonstrated by its successful incorporation into high-value active pharmaceutical ingredients (APIs). 2-Fluoro-6-methoxybenzoic acid, the direct precursor to the title benzamide, is explicitly cited in multiple patents as a key building block for the synthesis of potent orexin receptor antagonists.[5][6][7][8]

The Therapeutic Target: The Orexin System

The orexin system, comprising neuropeptides Orexin-A and Orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness. Antagonizing this system has emerged as a highly effective therapeutic strategy for treating insomnia. The development of these antagonists requires sophisticated chemical building blocks to achieve the desired potency, selectivity, and pharmacokinetic properties.

Case Study: Synthesis of a Patented Orexin Antagonist Scaffold

Patents, such as US 2015/0051199 A1, describe the synthesis of orexin antagonists where the 2-Fluoro-6-methoxybenzoyl moiety is a core component of the final molecule.[5] The synthesis involves the amide coupling of 2-Fluoro-6-methoxybenzoic acid with a complex amine fragment, demonstrating the direct application of the protocols described in Section 4.2.

G intermediate 2-Fluoro-6-methoxybenzoic Acid reagents Coupling Reagents (TOTU, Base) intermediate->reagents amine Complex Amine Scaffold (e.g., Substituted Cyclopentylamine) amine->reagents final_drug Orexin Receptor Antagonist (Final API Structure) reagents->final_drug Amide Bond Formation

Caption: Incorporation of the intermediate into a final drug molecule.

The this compound core imparts the necessary conformational rigidity and metabolic stability, allowing the rest of the molecule to be optimized for receptor binding and pharmacokinetic properties. This direct and validated use underscores the intermediate's significance for drug development professionals in the neurology and sleep medicine fields.

Quality Control & Spectroscopic Analysis

  • ¹H NMR (Predicted):

    • Aromatic Protons (3H): The three protons on the phenyl ring will appear as a complex multiplet pattern between δ 6.8-7.5 ppm. The proton at C5 will be a triplet of doublets, coupled to the adjacent fluorine and two hydrogens. The protons at C3 and C4 will also show complex splitting due to H-H and H-F coupling.

    • Amide Protons (2H): Two broad singlets corresponding to the -NH₂ protons will appear, typically in the range of δ 5.5-8.0 ppm, and their position can be concentration and solvent dependent.

    • Methoxy Protons (3H): A sharp singlet for the -OCH₃ group will be observed around δ 3.9 ppm.

  • ¹³C NMR (Predicted):

    • Carbonyl Carbon (C=O): A signal around δ 165-170 ppm.

    • Aromatic Carbons (6C): Six distinct signals will be present in the aromatic region (δ 110-165 ppm). The carbons directly attached to fluorine (C2) and the methoxy group (C6) will be significantly affected. C2 will appear as a doublet with a large ¹JCF coupling constant, while C6 will be shifted downfield by the oxygen attachment.

Conclusion

This compound is far more than a simple chemical. It is a product of rational design, embodying key principles of modern medicinal chemistry. Its strategically positioned substituents provide a pre-organized, metabolically stable scaffold that has been validated as a crucial intermediate in the synthesis of advanced therapeutics like orexin receptor antagonists. The reliable and scalable synthetic routes to its preparation, coupled with its proven utility, establish this compound as a high-value tool for scientists dedicated to the discovery and development of next-generation pharmaceuticals.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Roecker, A. J., et al. (2015). 1,2-Substituted Cyclopentanes as Orexin Receptor Antagonists. U.S.
  • Brealey, G. J., et al. (2021). Compounds.
  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014.
  • Li, Y., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances.
  • Royal Society of Chemistry. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances.
  • Khan, I., et al. (2021).
  • MDPI. (2023).
  • Heptares Therapeutics Limited. (2016). 1,2-disubstituted cyclopentane as orexin receptor antagonist.
  • Heptares Therapeutics Limited. (2021). 1,2-substituted cyclopentanes as orexin receptor antagonists.
  • Heptares Therapeutics Limited. (2019). 1,2-substituted cyclopentane as orexin receptor antagonist.
  • SynChem, Inc. Product Catalog. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643.

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Methodological & Application

Application Notes and Protocols: Leveraging 2-Fluoro-6-methoxybenzamide as a Chemical Probe for FtsZ Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The rise of antibiotic resistance necessitates the exploration of novel antibacterial targets. One such promising target is the Filamentous temperature-sensitive protein Z (FtsZ), a prokaryotic homolog of tubulin that is essential for bacterial cell division. Its inhibition disrupts the formation of the Z-ring, a critical step in cytokinesis, ultimately leading to bacterial cell death. The benzamide scaffold has emerged as a promising pharmacophore for the development of FtsZ inhibitors. This guide provides detailed application notes and protocols for utilizing 2-Fluoro-6-methoxybenzamide as a chemical probe to investigate FtsZ and screen for novel antibacterial agents. While its close analog, 2,6-difluoro-3-methoxybenzamide (DFMBA), is a more extensively studied FtsZ inhibitor, this compound serves as a valuable tool for structure-activity relationship (SAR) studies and as a foundational molecule for the development of more potent probes.[1]

Foundational Principles: The Rationale for Targeting FtsZ with Benzamides

FtsZ polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins. The dynamic nature of Z-ring assembly and constriction is crucial for bacterial proliferation. Small molecules that interfere with FtsZ polymerization or GTPase activity can effectively halt cell division.

The benzamide moiety has been identified as a key structural feature for allosteric inhibition of FtsZ. These compounds do not compete with GTP at the active site but rather bind to a distinct allosteric pocket. This binding event stabilizes a conformation of FtsZ that is incompatible with proper polymerization, thereby disrupting Z-ring formation.[1] The fluorine and methoxy substitutions on the benzamide ring are critical for modulating the compound's potency and pharmacokinetic properties. The fluorine atom, in particular, can enhance binding affinity through favorable hydrophobic interactions within the allosteric pocket.[1][2]

Proposed Mechanism of Action for this compound

Based on extensive studies of similar benzamide derivatives, we propose that this compound binds to the allosteric site of FtsZ. The core interactions are hypothesized to be:

  • Hydrogen Bonding: The amide group forms crucial hydrogen bonds with residues in the binding pocket, such as Val207, Leu209, and Asn263 (residue numbering based on Staphylococcus aureus FtsZ).[1]

  • Hydrophobic Interactions: The aromatic ring, along with the fluoro and methoxy substituents, engages in hydrophobic interactions with surrounding residues. The 2-fluoro group is predicted to interact with residues like Val203 and Val297, while the 6-methoxy group contributes to the overall hydrophobic binding.[1]

This binding event is expected to induce a conformational change in FtsZ, impairing its ability to polymerize and hydrolyze GTP, thus leading to the inhibition of bacterial cell division.

Experimental Workflows and Protocols

The following sections detail protocols for utilizing this compound as a chemical probe to study FtsZ.

Workflow for Characterizing this compound as an FtsZ Inhibitor

Caption: Workflow for the initial characterization of this compound.

Protocol 1: In Vitro FtsZ Polymerization Assay

This assay measures the ability of this compound to inhibit the GTP-dependent polymerization of purified FtsZ protein. Light scattering is a common method to monitor polymerization, as the formation of FtsZ polymers increases the scattering of light.

Materials:

  • Purified FtsZ protein (e.g., from S. aureus or E. coli)

  • Polymerization Buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

  • GTP solution (10 mM)

  • This compound stock solution (in DMSO)

  • 96-well clear bottom plate

  • Spectrofluorometer or plate reader capable of measuring 90° light scattering (e.g., excitation and emission at 350 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in polymerization buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • FtsZ protein (to a final concentration of ~5 µM)

    • Varying concentrations of this compound or DMSO control.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to FtsZ.

  • Initiation of Polymerization: Add GTP to each well to a final concentration of 1 mM to initiate polymerization.

  • Data Acquisition: Immediately begin monitoring the change in light scattering at 37°C for 15-30 minutes.

  • Data Analysis: Plot the initial rate of polymerization (or the endpoint light scattering signal) against the concentration of this compound. Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: GTPase Activity Assay

This assay measures the effect of this compound on the GTP hydrolysis activity of FtsZ, which is coupled to its polymerization. A common method is to measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay.

Materials:

  • Purified FtsZ protein

  • Assay Buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

  • GTP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Malachite Green Phosphate Assay Kit

  • 96-well clear plate

  • Plate reader for absorbance measurements

Procedure:

  • Compound and Reaction Setup: Prepare serial dilutions of the compound and set up the reaction mixtures in a 96-well plate as described in Protocol 1.

  • Initiation of Reaction: Add GTP to each well to a final concentration of 1 mM.

  • Incubation: Incubate the plate at 37°C for a set time (e.g., 20 minutes) to allow for GTP hydrolysis.

  • Detection: Stop the reaction and measure the released inorganic phosphate according to the manufacturer's instructions for the Malachite Green Phosphate Assay Kit.

  • Data Analysis: Generate a standard curve using a known concentration of phosphate. Calculate the amount of Pi released in each reaction. Plot the GTPase activity against the concentration of this compound and determine the IC₅₀ value.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, B. subtilis)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution (in DMSO)

  • 96-well sterile, clear plate

  • Bacterial inoculum prepared to a standard density (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in the growth medium in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density (OD₆₀₀) of each well.

Data Presentation and Interpretation

The following table provides a template for summarizing the data obtained from the aforementioned protocols.

Assay Endpoint Measured Result (e.g., IC₅₀ or MIC) Interpretation
FtsZ Polymerization Light ScatteringIC₅₀ = [Value] µMConcentration at which 50% of FtsZ polymerization is inhibited.
GTPase Activity Phosphate ReleaseIC₅₀ = [Value] µMConcentration at which 50% of FtsZ GTPase activity is inhibited.
MIC Assay (S. aureus) Bacterial GrowthMIC = [Value] µg/mLMinimum concentration required to inhibit the growth of S. aureus.
MIC Assay (B. subtilis) Bacterial GrowthMIC = [Value] µg/mLMinimum concentration required to inhibit the growth of B. subtilis.

A strong correlation between the biochemical IC₅₀ values and the microbiological MIC values provides evidence that the antibacterial activity of this compound is mediated through the inhibition of FtsZ.

Advanced Applications and Future Directions

Once established as an FtsZ inhibitor, this compound can be used as a chemical probe in more advanced applications:

  • Competitive Binding Assays: To identify other small molecules that bind to the same allosteric site on FtsZ.

  • Cellular Imaging: By synthesizing a fluorescently labeled version of this compound, researchers can visualize the localization of the probe within bacterial cells and its interaction with the Z-ring.

  • Structure-Activity Relationship (SAR) Studies: this compound serves as a starting point for the synthesis of analogs with modified substituents to improve potency and selectivity. This is crucial for the development of drug candidates with improved pharmaceutical properties.[3]

Proposed Signaling Pathway Inhibition

G cluster_0 Bacterial Cell Division FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Polymers (Protofilaments) FtsZ_monomers->FtsZ_polymers GTP-dependent polymerization Z_ring Z-Ring Assembly FtsZ_polymers->Z_ring Cell_Division Cell Division Z_ring->Cell_Division Probe 2-Fluoro-6- methoxybenzamide Probe->FtsZ_monomers Allosteric Binding

Caption: Proposed inhibition of FtsZ polymerization by this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a skin and eye irritant and may cause respiratory irritation.[4] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable chemical probe for the study of FtsZ, a key target in the development of new antibiotics. The protocols and workflows outlined in this guide provide a comprehensive framework for characterizing its activity from the molecular to the cellular level. By understanding the interactions of this and similar benzamide derivatives with FtsZ, researchers can accelerate the discovery and development of novel antibacterial agents to combat the growing threat of antibiotic resistance.

References

  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. PMC - PubMed Central. [Link]

  • This compound | C8H8FNO2 | CID 579738. PubChem. [Link]

Sources

The Versatile Scaffold: Applications of 2-Fluoro-6-methoxybenzamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine and methoxy groups into aromatic scaffolds has become a cornerstone of modern drug design. The 2-Fluoro-6-methoxybenzamide moiety has emerged as a particularly valuable building block, offering a unique combination of physicochemical properties that can significantly enhance the therapeutic potential of small molecules.[1][2] The fluorine atom, with its high electronegativity and small atomic radius, can improve metabolic stability, binding affinity, and membrane permeability.[3] Concurrently, the methoxy group can modulate solubility and provide key hydrogen bond accepting capabilities.[4]

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into its role as a key intermediate in the synthesis of targeted therapies, with a particular focus on kinase and bacterial inhibitors.

Table 1: Physicochemical Properties of this compound [5]

PropertyValue
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
IUPAC Name This compound
CAS Number 529512-81-0
XLogP3 0.1

Application I: Potent and Selective Inhibition of Activin Receptor-Like Kinase 2 (ALK2)

A significant application of the this compound scaffold is in the development of highly selective inhibitors of Activin Receptor-like Kinase 2 (ALK2).[6] ALK2 is a transmembrane serine/threonine kinase that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway. Dysregulation of this pathway is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and certain cancers. Therefore, selective ALK2 inhibitors are of high therapeutic interest.

The this compound core has been instrumental in designing derivatives with high inhibitory activity against ALK2, excellent selectivity, and superior pharmacokinetic profiles.[6] The fluorine and methoxy groups are believed to contribute to the precise positioning of the inhibitor within the ATP-binding pocket of the kinase, enhancing potency and selectivity.

Workflow for ALK2 Inhibitor Synthesis and Evaluation

ALK2_Inhibitor_Workflow cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation A Starting Material: 2-Fluoro-6-methoxybenzoic Acid B Amidation to form This compound A->B SOCl₂ or EDC/HOBt C N-Alkylation or Arylation (e.g., Suzuki Coupling) B->C Introduction of Diversity Element D Purification and Characterization (NMR, MS) C->D E In vitro ALK2 Kinase Assay (Determine IC₅₀) D->E Test Compound F Kinome-wide Selectivity Profiling E->F Assess Off-Target Effects G Cell-based BMP Signaling Assay F->G Confirm Cellular Activity H In vivo Pharmacokinetic Studies G->H Evaluate Drug-like Properties

Caption: Workflow for the synthesis and evaluation of ALK2 inhibitors.

Protocol 1: Synthesis of a Representative N-Aryl-2-fluoro-6-methoxybenzamide ALK2 Inhibitor

This protocol outlines a general procedure for the synthesis of an N-aryl derivative of this compound, a common motif in ALK2 inhibitors.[6]

Materials:

  • 2-Fluoro-6-methoxybenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (catalytic amount)

  • Substituted aniline (e.g., 4-aminopyridine derivative)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Acid Chloride Formation:

    • To a solution of 2-fluoro-6-methoxybenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-fluoro-6-methoxybenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline (1.0 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-aryl-2-fluoro-6-methoxybenzamide.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application II: A Scaffold for Novel Antibacterial Agents Targeting FtsZ

The benzamide scaffold is a well-established pharmacophore for the inhibition of the bacterial cell division protein FtsZ.[3] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cytokinesis, making it an attractive target for novel antibiotics. The 2,6-difluorobenzamide motif has been shown to be particularly effective, with the fluorine atoms contributing to both binding affinity and metabolic stability.[3] By extension, this compound represents a promising starting point for the design of new FtsZ inhibitors.

The mechanism of action involves binding to an allosteric site on FtsZ, disrupting its polymerization and the formation of the Z-ring, which is critical for cell division.

Signaling Pathway: FtsZ and Bacterial Cell Division

FtsZ_Pathway FtsZ_monomers FtsZ Monomers Z_ring Z-ring Formation at mid-cell FtsZ_monomers->Z_ring Polymerization Septum Septum Formation Z_ring->Septum Division Cell Division Septum->Division Inhibitor 2-Fluoro-6-methoxy- benzamide Derivative Inhibitor->FtsZ_monomers Allosteric Binding (Inhibition)

Caption: Inhibition of bacterial cell division by targeting FtsZ.

Protocol 2: Screening of this compound Derivatives for Antibacterial Activity

This protocol provides a general method for evaluating the antibacterial efficacy of newly synthesized this compound derivatives.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Positive control antibiotic (e.g., Penicillin, Vancomycin)

  • DMSO (for dissolving compounds)

Procedure:

  • Preparation of Compound Stock Solutions:

    • Dissolve the synthesized compounds in DMSO to a final concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation:

    • Grow the bacterial strain in MHB overnight at 37 °C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions in MHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with antibiotic), a negative control (bacteria with DMSO), and a sterility control (MHB only).

    • Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Application III: A Potential Core for PARP Inhibitor Development

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[7][8] The core chemical structure of many approved and investigational PARP inhibitors features a benzamide moiety, which mimics the nicotinamide portion of the NAD+ substrate, binding competitively to the catalytic domain of PARP.[9]

Given the prevalence of the benzamide scaffold in this class of drugs, this compound presents a logical and promising starting point for the design of novel PARP inhibitors. The fluoro and methoxy substituents can be exploited to optimize interactions within the PARP active site and to fine-tune the physicochemical properties of the molecule.

Protocol 3: General Synthetic Approach for a PARP Inhibitor with a this compound Core

This protocol outlines a conceptual synthetic route for appending a diversity element to the nitrogen of the this compound core, a common strategy in PARP inhibitor design.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Electrophile (e.g., a substituted benzyl bromide or a heterocyclic methyl chloride)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Deprotonation of the Amide:

    • Suspend this compound (1.0 eq) in anhydrous THF or DMF in a flame-dried flask under an inert atmosphere.

    • Cool the suspension to 0 °C and add NaH (1.1 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add a solution of the desired electrophile (1.0-1.2 eq) in the same anhydrous solvent.

    • Allow the reaction to proceed at room temperature for 6-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate or another suitable organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography or preparative HPLC to obtain the target compound.

  • Characterization:

    • Confirm the structure of the final product using appropriate analytical techniques (NMR, MS).

Conclusion

This compound is more than just a simple chemical intermediate; it is a privileged scaffold that offers a strategic advantage in the design of sophisticated therapeutic agents. Its unique electronic and steric properties make it an ideal starting point for developing potent and selective inhibitors for a range of biological targets, from kinases to bacterial enzymes. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this versatile building block in their drug discovery endeavors.

References

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Application Notes and Protocols for In Vitro Evaluation of 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Fluoro-6-methoxybenzamide

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound is a distinct member of this class, characterized by its specific substitution pattern on the aromatic ring. While comprehensive biological data for this particular compound is not yet widely published, its structural features suggest a strong potential for bioactivity. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and amide groups are known to participate in crucial interactions with biological targets.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed framework for the initial in vitro evaluation of this compound. We will delve into its physicochemical properties, propose potential biological activities based on structurally related compounds, and offer detailed, step-by-step protocols for foundational in vitro assays. The experimental choices outlined herein are grounded in established scientific principles to ensure the generation of robust and reliable data.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is paramount for designing and interpreting in vitro assays. These properties influence solubility, cell permeability, and potential for non-specific interactions.

PropertyValueSource
Molecular Formula C₈H₈FNO₂PubChem[1]
Molecular Weight 169.15 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES COC1=C(C(=CC=C1)F)C(=O)NPubChem[1]
XLogP3 0.1PubChem[1]

The low XLogP3 value suggests that this compound has a relatively hydrophilic character, which may impact its membrane permeability and require careful consideration of solvent choice for stock solutions.

Hypothesized Biological Activities and Assay Selection

Given the lack of specific data for this compound, we can infer its potential biological activities by examining structurally similar compounds. Benzamide derivatives have been extensively studied and are known to target a variety of enzymes and cellular pathways.

  • Anticancer Activity: Many benzamide-containing compounds have demonstrated potent anticancer effects.[2] A foundational step in assessing this potential is to determine the compound's effect on cancer cell viability.

  • Antimicrobial Activity: The structural analog, 2,6-difluoro-3-methoxybenzamide, is a known inhibitor of the bacterial cell division protein FtsZ. This suggests that this compound may also possess antibacterial properties by targeting this essential protein.

Based on these hypotheses, we propose a two-tiered approach for the initial in vitro characterization of this compound:

  • Tier 1: General Cytotoxicity Screening: An MTT assay will be employed to assess the compound's effect on the metabolic activity of a panel of cancer cell lines. This will provide a broad indication of its cytotoxic or cytostatic potential.

  • Tier 2: Target-Specific Mechanistic Assay: A FtsZ polymerization inhibition assay will be utilized to investigate the compound's potential as a targeted antibacterial agent.

The following sections provide detailed protocols for these assays.

Experimental Workflow Overview

G cluster_prep Compound Preparation cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Mechanistic Assay Compound This compound StockSolution Prepare Stock Solution (e.g., in DMSO) Compound->StockSolution WorkingSolutions Prepare Serial Dilutions StockSolution->WorkingSolutions Treatment Treat Cells with Compound WorkingSolutions->Treatment PolymerizationAssay FtsZ Polymerization Assay WorkingSolutions->PolymerizationAssay CellCulture Culture Cancer Cell Lines CellPlating Plate Cells in 96-well Plates CellCulture->CellPlating CellPlating->Treatment MTT MTT Assay Treatment->MTT Absorbance Measure Absorbance MTT->Absorbance IC50 Calculate IC50 Absorbance->IC50 FtsZ_Protein Purify FtsZ Protein FtsZ_Protein->PolymerizationAssay DataAnalysis Analyze Polymerization Inhibition PolymerizationAssay->DataAnalysis

Caption: Workflow for in vitro evaluation of this compound.

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[4][5]

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[5][6]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6][7]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.[4][6]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

    • Measure the absorbance at 570 nm using a microplate reader.[8]

Data Analysis:

The percentage of cell viability is calculated using the following formula:

  • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: FtsZ Polymerization Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the GTP-dependent polymerization of the bacterial cell division protein FtsZ. FtsZ polymerization can be monitored by light scattering or by a sedimentation assay followed by SDS-PAGE analysis.[9][10][11] Here, we describe a sedimentation-based method.

Materials:

  • Purified FtsZ protein (from E. coli or B. subtilis)

  • This compound

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)[12]

  • GTP solution (100 mM)

  • DMSO

  • Ultracentrifuge with a suitable rotor (e.g., TLA 120.1)

  • SDS-PAGE equipment and reagents

  • Densitometry software for band quantification

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures in ultracentrifuge tubes. Each reaction should contain the polymerization buffer, FtsZ protein (e.g., 12 µM final concentration), and varying concentrations of this compound (e.g., 10, 50, 100, 200 µM).[9][10]

    • Include a positive control (no compound) and a negative control (no GTP).

    • The final volume of each reaction should be 50 µL.[9][10]

  • Initiation of Polymerization:

    • Incubate the reaction mixtures for 2 minutes at 30°C.[9][10]

    • Initiate polymerization by adding GTP to a final concentration of 2 mM.[9][10]

    • Incubate for 10 minutes at 30°C to allow for FtsZ polymerization.[9][10]

  • Sedimentation of Polymers:

    • Centrifuge the reaction mixtures at high speed (e.g., 350,000 x g) for 10 minutes at 25°C to pellet the FtsZ polymers.[10]

  • Sample Analysis:

    • Carefully separate the supernatant (containing unpolymerized FtsZ) from the pellet (containing FtsZ polymers).

    • Resuspend the pellet in 50 µL of polymerization buffer.

    • Analyze both the supernatant and pellet fractions by SDS-PAGE.

    • Stain the gel with Coomassie Brilliant Blue and visualize the protein bands.

Data Analysis:

  • Quantify the intensity of the FtsZ bands in the pellet and supernatant fractions using densitometry software.

  • The percentage of FtsZ polymerization can be calculated as: (Intensity of pellet band / (Intensity of pellet band + Intensity of supernatant band)) x 100 .

  • Plot the percentage of polymerization against the concentration of this compound to determine its inhibitory effect and calculate the IC₅₀ value.

Potential Signaling Pathway Involvement

While the direct targets of this compound are yet to be elucidated, based on the activities of other benzamides, several signaling pathways could be affected.

G cluster_cancer Anticancer Mechanisms cluster_antimicrobial Antimicrobial Mechanism Compound This compound EGFR EGFR Compound->EGFR Inhibition? HDAC HDAC Compound->HDAC Inhibition? FtsZ FtsZ Protein Compound->FtsZ Inhibition? CellCycle Cell Cycle Arrest EGFR->CellCycle HDAC->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Z_ring Z-ring Formation FtsZ->Z_ring CellDivision Bacterial Cell Division Z_ring->CellDivision

Caption: Potential biological targets of this compound.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust starting point for the in vitro characterization of this compound. The proposed assays will help to determine its potential as an anticancer or antimicrobial agent and provide initial insights into its mechanism of action. Positive results from these initial screens should be followed up with more detailed mechanistic studies, such as kinase profiling, gene expression analysis, and in vivo efficacy studies in relevant animal models. As a Senior Application Scientist, I am confident that this structured approach will enable researchers to efficiently unlock the therapeutic potential of this promising compound.

References

  • ecancer. (2020, May 22). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Osawa, M., & Erickson, H. P. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments, (81), e50942.
  • Gunning, P. T., et al. (2022). Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. In Methods in Molecular Biology (Vol. 2589, pp. 165-184). Humana, New York, NY.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • ASM Journals. (n.d.). Bacterial SOS Checkpoint Protein SulA Inhibits Polymerization of Purified FtsZ Cell Division Protein. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • Current Protocols. (2019, June 7). Measuring Histone Deacetylase Inhibition in the Brain. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Institutes of Health. (2013, November 16). FtsZ Polymerization Assays: Simple Protocols and Considerations. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • University of Groningen. (n.d.). FtsZ Polymerization Assays: Simple Protocols and Considerations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigation of Regulation of FtsZ Assembly by SulA and Development of a Model for FtsZ Polymerization. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Fluoro-6-methoxybenzaldehyde (98%). Retrieved from [Link]

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Application Notes and Protocols for the Exploration of 2-Fluoro-6-methoxybenzamide in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. The benzamide scaffold has emerged as a promising starting point for the development of potent inhibitors of bacterial cell division. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 2-Fluoro-6-methoxybenzamide as a potential antibacterial agent. While direct antibacterial data for this specific molecule is not yet prevalent in published literature, its structural similarity to known inhibitors of the essential bacterial cell division protein FtsZ, such as 2,6-difluoro-3-methoxybenzamide, provides a strong rationale for its investigation.[1][2] These application notes and protocols will therefore serve as a foundational framework for the synthesis, characterization, and comprehensive biological evaluation of this compound.

Introduction: The Promise of Benzamides as FtsZ Inhibitors

The bacterial cell division protein, FtsZ, is a highly conserved and essential protein in most bacteria, making it an attractive target for novel antibiotics.[2][3] FtsZ polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other cell division proteins, ultimately leading to cytokinesis.[3] Inhibition of FtsZ polymerization disrupts this process, leading to cell filamentation and eventual bacterial death.

A notable class of FtsZ inhibitors is the benzamide derivatives.[1] In particular, compounds bearing a 2,6-difluorobenzamide motif have demonstrated potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][4] The fluorine atoms in the ortho positions are thought to induce a non-planar conformation of the benzamide, which is favorable for binding to an allosteric site on the FtsZ protein.[1]

This compound , the subject of this guide, shares key structural features with these known FtsZ inhibitors. The presence of a fluorine atom at the 2-position and a methoxy group at the 6-position suggests that it may adopt a similar conformation and interact with the FtsZ allosteric site. Therefore, a thorough investigation into its antibacterial properties and mechanism of action is warranted.

Synthesis and Characterization of this compound

The following is a proposed synthetic route for this compound, based on standard organic chemistry principles and analogous syntheses.

Proposed Synthetic Pathway

Synthesis_of_this compound start 2-Fluoro-6-methoxybenzoic acid reagent1 SOCl₂ or (COCl)₂ in DCM start->reagent1 intermediate 2-Fluoro-6-methoxybenzoyl chloride reagent1->intermediate Acyl chloride formation reagent2 NH₄OH or NH₃(g) in THF intermediate->reagent2 product This compound reagent2->product Amidation

Caption: Proposed two-step synthesis of this compound.

Detailed Protocol

Step 1: Synthesis of 2-Fluoro-6-methoxybenzoyl chloride

  • To a solution of 2-fluoro-6-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess solvent and reagent. The resulting crude 2-fluoro-6-methoxybenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-fluoro-6-methoxybenzoyl chloride in anhydrous tetrahydrofuran (THF, 10 mL/mmol) and cool to 0 °C.

  • Slowly add a concentrated aqueous solution of ammonium hydroxide (5.0 eq) or bubble ammonia gas through the solution.

  • Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure this compound.

Characterization

The final product should be characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Antibacterial Activity Screening

The initial evaluation of this compound's antibacterial potential involves determining its activity against a panel of clinically relevant bacterial strains.

Bacterial Strains

A recommended panel includes:

  • Gram-positive:

    • Staphylococcus aureus (including a methicillin-resistant strain, MRSA)

    • Bacillus subtilis

    • Enterococcus faecalis (including a vancomycin-resistant strain, VRE)

  • Gram-negative:

    • Escherichia coli

    • Pseudomonas aeruginosa

    • Klebsiella pneumoniae

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spot-plate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation
CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
This compoundS. aureus ATCC 29213
"MRSA ATCC 43300
"B. subtilis ATCC 6633
"E. coli ATCC 25922
Positive Control (e.g., Vancomycin)S. aureus ATCC 29213
Positive Control (e.g., Ciprofloxacin)E. coli ATCC 25922

Elucidation of the Mechanism of Action

Based on the activity of structurally related compounds, it is hypothesized that this compound may inhibit FtsZ. The following protocols can be used to investigate this.

Experimental Workflow for Mechanism of Action Studies

MOA_Workflow start Active Compound (this compound) morphology Bacterial Morphology Analysis (Microscopy) start->morphology biochemical FtsZ Polymerization Assay (Light Scattering) morphology->biochemical Indicates cell division inhibition enzymatic FtsZ GTPase Activity Assay biochemical->enzymatic target Confirmation of FtsZ as Target enzymatic->target

Caption: Workflow for investigating the mechanism of action.

Protocol: Bacterial Morphology Analysis
  • Grow a susceptible bacterial strain (e.g., B. subtilis or S. aureus) in the presence of this compound at sub-MIC and MIC concentrations.

  • At various time points, collect samples of the bacterial culture.

  • Stain the bacterial cells with a membrane dye (e.g., FM4-64) and a DNA dye (e.g., DAPI).

  • Visualize the cells using fluorescence microscopy.

  • Observe for cell filamentation (elongation without division), which is a hallmark of FtsZ inhibition.

Protocol: FtsZ Polymerization Assay

This assay measures the ability of the compound to inhibit the assembly of FtsZ polymers in vitro.

  • Purify FtsZ protein from a relevant bacterial species (e.g., S. aureus or E. coli).

  • In a quartz cuvette, combine purified FtsZ with a polymerization buffer containing GTP and Mg²⁺.

  • Monitor the increase in light scattering at 340 nm using a spectrophotometer, which corresponds to FtsZ polymerization.

  • Perform the assay in the presence of varying concentrations of this compound to determine its inhibitory effect.

Protocol: FtsZ GTPase Activity Assay

FtsZ polymerization is dependent on its GTPase activity. Inhibition of this activity can be measured.

  • Use a commercially available GTPase assay kit (e.g., a malachite green-based assay that detects inorganic phosphate released from GTP hydrolysis).

  • Incubate purified FtsZ with GTP in the presence of varying concentrations of this compound.

  • Measure the amount of inorganic phosphate released to determine the rate of GTP hydrolysis.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the GTPase activity).

Cytotoxicity and Selectivity Assessment

A crucial step in drug discovery is to ensure that the compound is selectively toxic to bacteria and not to mammalian cells.

Protocol: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 24-48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC₅₀ value (the concentration of the compound that causes 50% cytotoxicity).

Protocol: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay measures membrane integrity.

  • Culture mammalian cells as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound.

  • After the incubation period, collect the cell culture supernatant.

  • Measure the amount of LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Data Presentation and Selectivity Index
CompoundCell LineCC₅₀ (µM) (MTT Assay)CC₅₀ (µM) (LDH Assay)
This compoundHEK293
"HepG2
Positive Control (e.g., Doxorubicin)HEK293

The Selectivity Index (SI) can be calculated to assess the compound's therapeutic window: SI = CC₅₀ (mammalian cells) / MIC (bacterial cells) A higher SI value is desirable, indicating greater selectivity for bacteria.

Conclusion

These application notes provide a comprehensive framework for the systematic evaluation of this compound as a potential antibacterial agent. By following these protocols, researchers can synthesize and characterize the compound, determine its antibacterial spectrum, investigate its mechanism of action, and assess its safety profile. The insights gained from these studies will be crucial in determining the potential of this compound and other related benzamides in the ongoing fight against antibiotic resistance.

References

  • Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. Journal of Antibiotics, [Link].[4]

  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules, [Link].[1]

  • FtsZ as a novel target for antibiotics development: Promises and challenges. Biomedicine & Pharmacotherapy, [Link].[3]

  • Design strategy of the novel 2,6-difluorobenzamide derivatives... ResearchGate, [Link].[2]

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The Strategic Utility of 2-Fluoro-6-methoxybenzamide in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms and directing groups into molecular scaffolds is a cornerstone of designing novel bioactive compounds and functional materials. 2-Fluoro-6-methoxybenzamide has emerged as a particularly valuable building block for synthetic chemists, offering a unique combination of electronic properties and functional handles. Its utility stems from the interplay between the electron-withdrawing fluorine atom, the methoxy group, and the amide functionality, which together influence the reactivity of the aromatic ring and provide multiple avenues for synthetic elaboration.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound. We will delve into its role as a precursor in the synthesis of important heterocyclic scaffolds, its utility as a substrate in transition metal-catalyzed reactions, and its potential in directed C-H functionalization. This document is designed to be a practical resource, offering not only theoretical insights but also detailed, field-proven experimental protocols.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.15 g/mol [1]
CAS Number 529512-81-0[1]
Appearance Solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as DMSO, DMF, and alcohols.

Safety Profile: this compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Application in the Synthesis of Heterocyclic Scaffolds

The unique substitution pattern of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

Synthesis of Quinazolin-4-ones: A Gateway to Bioactive Molecules

Quinazolin-4-ones are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous pharmaceuticals with a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[2] A robust and transition-metal-free method for the synthesis of quinazolin-4-ones involves the base-promoted SNAr (Nucleophilic Aromatic Substitution) reaction of ortho-fluorobenzamides with amides, followed by intramolecular cyclization.

The fluorine atom at the ortho position of this compound is activated towards nucleophilic attack, facilitating the initial SNAr reaction. The amide functionality then participates in a subsequent intramolecular condensation to form the quinazolinone ring.

Protocol 1: Synthesis of 2-Substituted 7-Methoxyquinazolin-4(3H)-ones

This protocol details a general procedure for the synthesis of 2-substituted 7-methoxyquinazolin-4(3H)-ones from this compound and a primary amide.

G cluster_0 Reaction Workflow Start This compound + Primary Amide (R-CONH2) Reagents Cs2CO3, DMSO 135 °C, 24 h Start->Reagents Add Reaction SNAr Reaction & Intramolecular Cyclization Reagents->Reaction Heat Workup Aqueous Workup (Water/Ethyl Acetate) Reaction->Workup Cool & Quench Purification Column Chromatography Workup->Purification Isolate Crude Product 2-Substituted 7-Methoxyquinazolin-4(3H)-one Purification->Product Purify

Caption: Workflow for the synthesis of 2-substituted 7-methoxyquinazolin-4(3H)-ones.

Materials:

  • This compound

  • Appropriate primary amide (e.g., benzamide for 2-phenyl derivative)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Deionized water

  • Silica gel for column chromatography

Procedure:

  • To a sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the primary amide (2.5 mmol), and cesium carbonate (2.5 mmol).

  • Under a nitrogen atmosphere, add anhydrous DMSO (4.0 mL).

  • Seal the tube and place it in a preheated oil bath at 135 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water (50 mL) and ethyl acetate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted 7-methoxyquinazolin-4(3H)-one.

Expected Outcome: This procedure provides a straightforward method to access a variety of 2-substituted 7-methoxyquinazolin-4(3H)-ones in moderate to good yields. The specific yield will depend on the nature of the primary amide used.

Synthesis of Furo[3,2-b]pyridines: Core Scaffolds for Kinase Inhibitors

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system found in numerous potent and selective kinase inhibitors.[3][4] These compounds have shown significant promise in the treatment of various diseases, including cancer and neurodegenerative disorders. While a direct synthesis from this compound is not prominently reported, its structural motifs can be envisioned as key components in multi-step synthetic routes towards functionalized furo[3,2-b]pyridines.

A common strategy for constructing the furo[3,2-b]pyridine core involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. Although not a direct application of this compound, understanding this methodology provides a framework for its potential incorporation into more complex synthetic designs.

G cluster_1 General Furo[3,2-b]pyridine Synthesis Start Substituted Pyridine (e.g., 3-halo-2-hydroxypyridine) Coupling Sonogashira Coupling with Terminal Alkyne Start->Coupling Catalysts Pd Catalyst, Cu(I) cocatalyst Base Coupling->Catalysts Intermediate Alkynyl Pyridine Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Furo[3,2-b]pyridine Cyclization->Product

Caption: General synthetic strategy for furo[3,2-b]pyridines.

This general approach highlights the importance of ortho-functionalized aromatic precursors. The principles of activating a position for cyclization can be conceptually applied to derivatives of this compound.

Role in Directed C-H Functionalization

The amide group is a well-established directing group in transition metal-catalyzed C-H functionalization reactions.[5] This strategy allows for the selective introduction of new functional groups at positions ortho to the amide, providing a powerful tool for the late-stage modification of complex molecules.

Conceptual Application: Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a classic example of C-H functionalization where a strong base, typically an organolithium reagent, is used to deprotonate the aromatic ring at the position ortho to a directing group.[6][7] The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents.

In the case of this compound, the amide group can direct lithiation to the C3 position. The fluorine and methoxy groups will also influence the regioselectivity of this process.

G cluster_2 Directed Ortho-Metalation Concept Start This compound Base Strong Base (e.g., s-BuLi, LDA) Start->Base Treat with Metalation Ortho-Lithiation Base->Metalation Intermediate Lithium Intermediate Metalation->Intermediate Electrophile Electrophile (E+) Intermediate->Electrophile React with Functionalization Quenching Electrophile->Functionalization Product 3-Substituted Derivative Functionalization->Product

Caption: Conceptual workflow for directed ortho-metalation of this compound.

Protocol 2: Conceptual Protocol for Directed Ortho-Metalation

This protocol provides a general, conceptual framework for the ortho-functionalization of this compound. Note: This is a representative protocol and may require optimization for specific electrophiles.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Strong base (e.g., sec-Butyllithium (s-BuLi) or Lithium diisopropylamide (LDA))

  • Electrophile (e.g., Iodomethane, Trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the strong base (1.1 mmol) dropwise to the solution.

  • Stir the mixture at -78 °C for 1-2 hours to allow for complete metalation.

  • Add the electrophile (1.2 mmol) to the reaction mixture and continue stirring at -78 °C for an additional 1-2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound is a versatile and strategically important building block in modern organic synthesis. Its unique combination of a directing amide group and activating/deactivating substituents on the aromatic ring opens up a wide array of synthetic possibilities. The protocols and concepts outlined in this guide demonstrate its utility in the construction of biologically relevant heterocyclic scaffolds and as a substrate for powerful C-H functionalization reactions. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the applications of this compound are poised to expand even further. Future research will likely focus on leveraging its unique properties in novel catalytic cycles and for the synthesis of increasingly complex target molecules.

References

  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, B., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega.
  • Kiruthiga, B., et al. (2009). Synthesis of Some New 2-Substituted Quinazolin-4-one Derivatives and their Biological Activties. International Journal of PharmTech Research, 1(4), 1503-1509.
  • Alagarsamy, V. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Chemical and Pharmaceutical Research, 5(12), 1021-1027.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and second-generation strategies. Chemical Reviews, 90(6), 879-933. [Link]

  • Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. Retrieved from [Link]

  • Myers, A. G. (n.d.). Directed ortho Metalation. Harvard University. Retrieved from [Link]

  • Chem-Station. (2015). Directed Ortho Metalation. Retrieved from [Link]

  • Gandeepan, P., & Ackermann, L. (2018). Acyl-Directed C–H Functionalization.
  • Li, B.-J., & Shi, Z.-J. (2011). From C(sp2) H to C(sp3) H: Pd-Catalyzed C H Activation and Functionalization. Chemical Society Reviews, 40(9), 4975-4993.
  • An, D., et al. (2020). Palladium(II)/Lewis Acid-Catalyzed Oxidative Olefination/Annulation of N-Methoxybenzamides: Identifying the Active Intermediates through NMR Characterizations. The Journal of Organic Chemistry, 85(14), 8760-8772. [Link]

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Application Notes and Protocols for the Quantification of 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the analytical quantification of 2-Fluoro-6-methoxybenzamide, a key chemical intermediate in various pharmaceutical syntheses. The purity and concentration of this compound are critical parameters that can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). These application notes are designed to provide robust, adaptable starting points for developing and validating analytical methods in a research and drug development setting. The protocols are grounded in established chromatographic principles and are designed to be validated in your laboratory to ensure fitness for purpose, in line with ICH Q2(R2) guidelines.[1][2]

Introduction: The Analytical Imperative for this compound

This compound is a substituted benzamide derivative. Its accurate quantification is essential for several reasons:

  • Reaction Monitoring: Tracking the consumption of starting materials and the formation of the product in real-time.

  • Purity Assessment: Quantifying the main component and identifying and quantifying any process-related impurities or degradation products.

  • Stability Studies: Assessing the degradation of the compound under various stress conditions (e.g., heat, light, pH).

  • Quality Control: Ensuring the consistency and quality of different batches.

The choice of analytical technique depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. This guide will focus on three powerful and widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is crucial for method development.

PropertyValueImplication for Analysis
Molecular Formula C₈H₈FNO₂Determines the monoisotopic mass for mass spectrometry.
Molecular Weight 169.15 g/mol Used for preparing standard solutions of known concentration.
Polarity Moderately polarInfluences the choice of chromatographic conditions (e.g., stationary and mobile phases). Reversed-phase HPLC is a suitable starting point.[3][4]
UV Absorbance Expected to have significant UV absorbance due to the aromatic ring.Enables detection by UV spectrophotometry, a common detector for HPLC.
Volatility Expected to be semi-volatile.May allow for analysis by Gas Chromatography, potentially after derivatization.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique for the quantification of this compound, particularly for purity and assay determination. The method described below is a reversed-phase HPLC method, which is well-suited for moderately polar aromatic compounds.[3][4][5]

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. The separated compounds are then detected by a UV detector as they elute from the column.

Experimental Workflow

Caption: Workflow for HPLC analysis of this compound.

Detailed Protocol

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid (optional, for pH adjustment).

  • Reference standard of this compound.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade water (optional: with 0.1% formic acid).

  • Mobile Phase B: HPLC-grade acetonitrile (optional: with 0.1% formic acid).

  • Degas the mobile phases before use.[6]

Standard Solution Preparation:

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of the diluent to achieve a concentration within the calibration range.[6][7]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[6][7]

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.[8]
Mobile Phase Gradient or Isocratic with Water and AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC. A gradient can be used for method development, followed by optimization to an isocratic method for routine analysis.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControls retention time reproducibility.
Injection Volume 10 µLA typical injection volume.
Detection UV at an appropriate wavelength (e.g., 254 nm or λmax)The aromatic ring should provide strong UV absorbance. The optimal wavelength should be determined by running a UV scan of the analyte.

Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Assess the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, ideal for quantifying low levels of this compound, especially in complex matrices such as biological fluids or environmental samples.[9]

Principle

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and reduces matrix interference.[10]

Experimental Workflow

Caption: Workflow for LC-MS/MS analysis of this compound.

Detailed Protocol

Instrumentation and Materials:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

  • C18 column suitable for LC-MS (e.g., 2.1 x 50 mm, 1.8 µm).

  • LC-MS grade solvents (water, acetonitrile, methanol) and formic acid.

  • Solid-Phase Extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents for sample cleanup if necessary.[11]

Sample Preparation:

  • For simple matrices (e.g., reaction mixtures): A "dilute and shoot" approach similar to the HPLC method may be sufficient.[12]

  • For complex matrices (e.g., biological samples): Sample cleanup is crucial to remove interferences.[11] Solid-Phase Extraction (SPE) is a common technique.

LC and MS Conditions:

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmSmaller column dimensions and particle size are suitable for the lower flow rates used in LC-MS and provide high efficiency.
Mobile Phase Gradient with 0.1% formic acid in water and 0.1% formic acid in acetonitrileFormic acid aids in the protonation of the analyte for positive ion ESI.[13]
Flow Rate 0.3-0.5 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Positive Electrospray Ionization (ESI+)The benzamide group is expected to readily protonate to form [M+H]⁺.
MRM Transitions To be determined by infusing a standard solution. Precursor ion will be [M+H]⁺.The specific fragment ions need to be optimized for sensitivity and selectivity.

Method Validation Parameters:

A full method validation should be performed according to ICH guidelines and should include:[1][14][15][16]

ParameterDescription
Specificity The ability to assess the analyte in the presence of other components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[17][18] For this compound, derivatization may be necessary to improve its volatility and chromatographic performance.

Principle

In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), and the resulting mass spectrum provides a unique fingerprint for identification.

Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol

Instrumentation and Materials:

  • GC-MS system with an autosampler, a suitable capillary column, and a mass spectrometer.

  • GC column (e.g., a mid-polarity column like a DB-5ms or equivalent).

  • High-purity helium as the carrier gas.

  • Derivatizing agents (e.g., BSTFA with 1% TMCS for silylation) if required.

  • GC-grade solvents.

Sample Preparation:

  • Extract the analyte from the sample matrix using a suitable solvent.

  • If derivatization is necessary, evaporate the solvent and add the derivatizing agent. Heat the mixture to complete the reaction.

  • Dilute the sample to an appropriate concentration with a GC-compatible solvent.

GC-MS Conditions:

ParameterRecommended ConditionRationale
Column e.g., 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard column for general-purpose analysis.
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)Inert carrier gas.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program Start at a low temperature (e.g., 80 °C), then ramp to a high temperature (e.g., 280 °C).The temperature program needs to be optimized for good separation.[18]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.
Mass Scan Range e.g., m/z 50-400To cover the expected mass of the analyte and its fragments.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the described methods. These values are indicative and must be confirmed during method validation in your laboratory.[15]

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (r²) > 0.999> 0.995> 0.995
LOD ~0.1-1 µg/mL~0.1-10 ng/mL~10-100 ng/mL
LOQ ~0.5-5 µg/mL~0.5-50 ng/mL~50-500 ng/mL
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 2%< 15%< 15%

Conclusion

This guide provides a comprehensive overview and detailed starting protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS. The choice of method will depend on the specific analytical needs, including the required sensitivity, selectivity, and the sample matrix. It is imperative that any method based on these protocols is fully validated in the end-user's laboratory to demonstrate its suitability for the intended purpose.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. PubMed. Available at: [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. Available at: [Link]

  • Method Validation Guidelines. BioPharm International. Available at: [Link]

  • How to Prepare Sample for HPLC? Mtoz Biolabs. Available at: [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica – Drug Research. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Analytical Method Validation: The GMP Practical Guide (ICH Q2). GuideGxP. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available at: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]

  • HPLC Sample Preparation. Organomation. Available at: [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. Available at: [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. Available at: [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Available at: [Link]

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. Available at: [Link]

  • Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Agilent. Available at: [Link]

  • Analysis method for amide compounds. Google Patents.
  • Benzamide. Waters. Available at: [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. ScienceDirect. Available at: [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Institutes of Health (NIH). Available at: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available at: [Link]

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PubMed. Available at: [Link]

  • Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. Available at: [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry Analysis of Opioids, Benzodiazepines, Cannabinoids, Amphetamines, and Cocaine in Biological and Other Specimens. PubMed. Available at: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. Available at: [Link]

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Introduction: The Analytical Imperative for 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of 2-Fluoro-6-methoxybenzamide

This compound is a substituted benzamide, a class of compounds with significant interest in pharmaceutical and agrochemical research. As with any biologically active molecule, its journey from discovery to application is underpinned by robust and reliable analytical methodologies. The ability to accurately and precisely quantify this compound in complex biological matrices is paramount for pharmacokinetic studies, metabolism research, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[1][2] This application note provides a comprehensive, field-proven protocol for the analysis of this compound using GC-MS, designed for researchers, scientists, and drug development professionals. Our approach emphasizes not just the procedural steps but the scientific rationale behind them, ensuring a self-validating and trustworthy analytical system.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of any successful analytical method development.

PropertyValueSource
Molecular Formula C₈H₈FNO₂PubChem[3]
Molecular Weight 169.15 g/mol PubChem[3]
Appearance White to off-white solid
Boiling Point Estimated to be high; requires GC analysisGeneral knowledge
Solubility Soluble in many organic solventsWikipedia[4]

Experimental Workflow: From Sample to Signal

The entire analytical process, from sample receipt to data interpretation, is a cascade of carefully controlled steps. The following diagram illustrates the logical flow of the protocol described herein.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing & Validation Sample Biological Sample (Plasma) ISTD_Spike Spike with Internal Standard Sample->ISTD_Spike LLE Liquid-Liquid Extraction ISTD_Spike->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Validation Method Validation (ICH Q2(R2)) Quantification->Validation Report Final Report Validation->Report

Caption: Workflow for the GC/MS analysis of this compound.

Detailed Experimental Protocol

This protocol is designed for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS): 2-Methoxybenzamide (≥98% purity) or a custom-synthesized deuterated this compound (e.g., this compound-d₃)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (HPLC grade)

  • Ethyl acetate (GC-MS grade)

  • n-Hexane (GC-MS grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • 1.5 mL glass GC autosampler vials with inserts

Internal Standard Selection and Preparation

The use of an internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response.[5]

  • Ideal Internal Standard: The ideal IS is a stable isotope-labeled version of the analyte, such as this compound-d₃.[6][7][8] This will ensure identical extraction efficiency and chromatographic behavior. Custom synthesis may be required.

  • Alternative Internal Standard: If a deuterated standard is unavailable, a structurally similar compound that is not present in the biological matrix can be used. 2-Methoxybenzamide is a suitable alternative due to its structural similarity and expected similar chromatographic behavior.[1]

  • Preparation: Prepare a stock solution of the IS at 1 mg/mL in methanol. From this, prepare a working solution of 1 µg/mL in methanol.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a robust and effective technique for extracting drugs from biological fluids.[3][9][10]

  • Thaw plasma samples to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

  • Spike with 20 µL of the 1 µg/mL IS working solution.

  • Add 800 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of ethyl acetate.

  • Transfer the reconstituted sample to a GC vial with an insert for analysis.

GC/MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent retention time reproducibility.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity.
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent polar column like a DB-WAXA mid-polarity column like DB-5ms is a good starting point for many pharmaceutical compounds. For this polar analyte, a polar column may offer better peak shape and resolution.[11][12][13][14][15]
Injector Temperature 250°CEnsures complete vaporization of the analyte and IS.
Injection Volume 1 µL
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column for high sensitivity.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Temperature Program Initial: 100°C, hold for 1 minRamp 1: 20°C/min to 280°CHold: 5 min at 280°CThis program allows for the separation of the analyte from potential matrix components and ensures it elutes within a reasonable time.
MS Transfer Line Temp 280°CPrevents condensation of the analyte.
Ion Source Temperature 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.[10]
Acquisition Mode Full Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification and confirmation. SIM mode provides higher sensitivity for quantification.
Mass Spectrometry and Fragmentation

The mass spectrum of this compound is available in the NIST Mass Spectral Library.[3][16][17][18] The expected fragmentation pattern under EI conditions is as follows:

  • Molecular Ion (M⁺·): m/z 169

  • Key Fragments: The primary fragmentation is expected to involve the loss of the amide group and cleavage of the methoxy group.

    • m/z 153: Loss of NH₂

    • m/z 152: Loss of NH₃

    • m/z 123: Loss of NH₂ and CO

For quantitative analysis using SIM, the following ions are recommended:

  • This compound:

    • Quantifier ion: m/z 169

    • Qualifier ions: m/z 153, 123

  • 2-Methoxybenzamide (IS):

    • Quantifier ion: m/z 151 (M⁺·)

    • Qualifier ions: m/z 135, 107 (based on NIST data for 2-methoxybenzamide)[1]

Method Validation: Ensuring Trustworthiness

A bioanalytical method must be validated to demonstrate its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH Q2(R2) guideline.[11]

The following parameters should be assessed:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is evaluated by analyzing blank plasma samples from at least six different sources.

  • Linearity and Range: The range of concentrations over which the method is accurate and precise. A calibration curve of at least five non-zero standards should be prepared and analyzed. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This is assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The mean accuracy should be within ±15% of the nominal value, and the precision (as coefficient of variation, CV%) should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ is the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.

  • Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. It is assessed by comparing the analyte response in a post-extraction spiked sample to a neat solution of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the IS.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. A linear regression with a 1/x weighting is typically used.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Conclusion: A Robust Framework for Analysis

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in plasma by GC-MS. By following this guide and adhering to established method validation principles, researchers can generate high-quality, reliable data to support their drug development and research endeavors. The principles and techniques described herein can also be adapted for the analysis of other benzamide derivatives and in different biological matrices.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Shimadzu. GC Column Types & Selection Guide. [Link]

  • ResearchGate. What GC columns would be recommended to analyze polar and non-polar compounds in a gas?[Link]

  • Phenomenex. GC Tech Tip: GC Column - Polarity vs Selectivity. [Link]

  • Semantic Scholar. Fast and simple procedure for liquid–liquid extraction of 136 analytes from different drug classes for development of a liquid chromatographic-tandem mass spectrometric quantification method in human blood plasma. [Link]

  • PubChem. This compound. [Link]

  • Diablo Analytical. NIST Mass Spectral Library. [Link]

  • Bruker. Bruker NIST Mass Spectral Library. [Link]

  • University of Missouri–St. Louis. Interpretation of mass spectra. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. 2-Methoxybenzamide. [Link]

  • Shimadzu. Analysis of Plasma Metabolites Using Gas-Chromatography Tandem Mass Spectrometry System with Automated TMS Derivatization. [Link]

  • NIST. Mass Spectrometry Data Center. [Link]

  • protocols.io. Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. [Link]

  • University of Missouri–St. Louis. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • New England Drug Metabolism Discussion Group. A Review on GC-MS and Method Development and Validation. [Link]

  • Zeochem. Deuterium Labeled Compounds. [Link]

  • Wikipedia. Benzamide. [Link]

  • Eurisotop. Deuterated Reagents for Pharmaceuticals. [Link]

  • ResearchGate. Free fatty acid determination in plasma by GC-MS after conversion to Weinreb amides. [Link]

  • PubMed. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. [Link]

  • PubMed Central. Deuterated drugs; where are we now?[Link]

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Application Notes and Protocols for 2-Fluoro-6-methoxybenzamide as a Fragment for Lead Generation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Fragment-Based Lead Discovery (FBLD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening for identifying high-quality chemical starting points.[1] This guide provides a detailed technical framework for the utilization of 2-Fluoro-6-methoxybenzamide , a synthetically tractable fragment, in lead generation campaigns. We will delve into the rationale for its selection, present detailed protocols for primary and orthogonal screening using state-of-the-art biophysical techniques, and outline a strategic workflow for hit-to-lead optimization. The protocols herein are designed to be self-validating, emphasizing experimental causality and scientific rigor.

The Rationale for this compound as a High-Quality Fragment

The selection of fragments is a critical determinant of success in any FBLD campaign. This compound has been chosen based on a confluence of desirable physicochemical properties and chemical features that make it an attractive starting point for drug discovery.

Physicochemical Properties and Adherence to the "Rule of Three"

The "Rule of Three" provides a useful set of guidelines for fragment selection, favoring compounds with a higher probability of forming efficient interactions with a target protein.[1] Let's analyze the properties of this compound in this context.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight169.15 g/mol [2]< 300 Da[1]Yes
cLogP0.1[2]< 3[1]Yes
Hydrogen Bond Donors1 (from the amide NH₂)[2]≤ 3[1]Yes
Hydrogen Bond Acceptors2 (from the amide C=O and methoxy oxygen)[2]≤ 3[1]Yes
Rotatable Bonds1 (C-O bond of the methoxy group)≤ 3[1]Yes

As demonstrated, this compound comfortably adheres to the "Rule of Three," indicating good potential for aqueous solubility and a low degree of conformational complexity, which are advantageous for screening and subsequent optimization.

The Strategic Role of the Benzamide Scaffold and its Substituents

The benzamide moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates. It is particularly recognized for its ability to act as a versatile interaction partner in protein binding sites.

  • The Amide Group: The primary amide of the benzamide provides both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O). This dual nature allows it to form robust interactions with backbone or side-chain residues in a protein's active site.

  • The Ortho-Fluoro and Methoxy Groups: The substitution pattern on the aromatic ring is not arbitrary.

    • The ortho-fluoro substitution can significantly influence the conformation of the amide group due to steric and electronic effects, potentially pre-organizing the fragment for a more favorable binding conformation.[3][4] Fluorine can also engage in favorable orthogonal multipolar interactions with backbone carbonyls and other electron-rich groups. Furthermore, the introduction of fluorine can modulate the pKa of nearby functionalities and improve metabolic stability, desirable traits in later stages of drug development.[5]

    • The ortho-methoxy group provides an additional hydrogen bond acceptor and can be involved in van der Waals interactions. Its position, along with the fluorine, provides clear vectors for synthetic elaboration during the hit-to-lead phase.

This specific substitution pattern offers a unique combination of interaction capabilities and provides clear, synthetically accessible points for future optimization.

A Proposed FBLD Workflow for this compound

The following diagram illustrates a robust and efficient workflow for screening this compound and progressing validated hits towards lead compounds. This workflow incorporates a primary biophysical screen followed by orthogonal validation and structural biology to ensure the high quality of any progressed hits.

FBLD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Structural Biology & Hit-to-Lead PrimaryScreen Primary Screen: Thermal Shift Assay (TSA) High-throughput, low protein consumption SPR Orthogonal Screen 1: Surface Plasmon Resonance (SPR) Confirms direct binding, provides kinetics (ka, kd) and affinity (KD) PrimaryScreen->SPR Hits from TSA NMR Orthogonal Screen 2: NMR Spectroscopy Confirms binding in solution, provides structural context SPR->NMR Confirmed Binders Xray X-ray Crystallography Provides high-resolution 3D structure of the fragment-protein complex NMR->Xray Validated Hits HitToLead Structure-Guided Hit-to-Lead Optimization (Fragment Growing, Linking, or Merging) Xray->HitToLead Structural Information

Caption: A typical FBLD workflow starting with a high-throughput primary screen, followed by rigorous hit validation and structural characterization to guide lead optimization.

Detailed Protocols for Screening and Validation

This section provides detailed, step-by-step protocols for the key biophysical assays in the proposed workflow. For this application note, we will consider a hypothetical screening campaign against a member of the Poly(ADP-ribose) Polymerase (PARP) family , as benzamide-based fragments are known to mimic the nicotinamide portion of the NAD+ substrate for these enzymes.[6]

Primary Screening: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is an excellent primary screening technique due to its high throughput, low protein consumption, and cost-effectiveness.[7] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[8]

Objective: To rapidly identify fragments, including this compound, that thermally stabilize the target PARP enzyme.

Materials:

  • Purified PARP enzyme (e.g., PARP-1 catalytic domain) at a stock concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

  • This compound stock solution: 100 mM in 100% DMSO.

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well or 384-well qPCR plates.

  • Real-time PCR instrument capable of performing a thermal melt.

Protocol:

  • Assay Preparation:

    • Prepare a working solution of the PARP enzyme at 2X the final concentration (e.g., 4 µM) in the assay buffer.

    • Prepare a 1:1000 dilution of the SYPRO Orange dye in the assay buffer.

    • Combine the diluted enzyme and diluted dye in a 1:1 ratio to create the final protein-dye master mix.

  • Compound Plating:

    • In the wells of the assay plate, add 250 nL of the 100 mM this compound stock solution using an acoustic dispenser or serial dilution to achieve a final screening concentration of 1 mM (assuming a 25 µL final volume).

    • Include appropriate controls:

      • No-ligand control: 250 nL of 100% DMSO.

      • Positive control: A known PARP inhibitor (e.g., Olaparib) at a concentration known to cause a significant thermal shift.

  • Assay Execution:

    • Add 24.75 µL of the protein-dye master mix to each well of the plate.

    • Seal the plate, centrifuge briefly to collect the contents at the bottom of the wells.

    • Incubate at room temperature for 15 minutes.

  • Data Acquisition:

    • Place the plate in the real-time PCR instrument.

    • Set up a melt curve experiment with the following parameters:

      • Initial temperature: 25 °C

      • Final temperature: 95 °C

      • Ramp rate: 0.5 °C/minute

      • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tm for each well by fitting the data to a Boltzmann equation (this is typically automated by the instrument's software).

    • Calculate the change in melting temperature (ΔTm) for each compound-containing well relative to the DMSO control: ΔTm = Tm (compound) - Tm (DMSO)

    • A significant positive ΔTm (e.g., > 2 standard deviations above the mean of the DMSO controls) indicates a potential hit.

Expected OutcomeInterpretation
Positive ΔTmThe fragment binds to and stabilizes the protein.
No significant ΔTmThe fragment does not bind or its binding does not affect thermal stability.
Negative ΔTmThe fragment binds and destabilizes the protein.
Orthogonal Validation 1: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time.[9] It is an excellent orthogonal method to confirm direct binding of hits from the primary screen and to determine their binding affinity (KD) and kinetics (ka, kd).[10]

Objective: To confirm the direct binding of this compound to the PARP enzyme and to quantify its binding affinity.

Materials:

  • SPR instrument (e.g., Biacore, Carterra).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified PARP enzyme.

  • This compound in a dilution series (e.g., 1 mM down to 1 µM) in running buffer with a matched DMSO concentration.

  • Running buffer (e.g., HBS-EP+ with 1-5% DMSO).

Protocol:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the PARP enzyme (e.g., 20 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 5.0) to achieve a target immobilization level (e.g., 8000-10000 Response Units).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared in the same way but without the protein to allow for background subtraction.

  • Binding Analysis:

    • Inject the dilution series of this compound over both the protein and reference flow cells. Use a multi-cycle kinetics approach, injecting one concentration at a time, followed by a dissociation phase where only running buffer flows over the surface.

    • Include several buffer-only (blank) injections for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the blank injection data from the active flow cell data to obtain the corrected sensorgrams.

    • For each concentration, plot the response at equilibrium against the concentration of the fragment.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (KD).

    • If the on- and off-rates are measurable, fit the sensorgrams to a 1:1 kinetic binding model to determine ka (association rate constant) and kd (dissociation rate constant). The KD can then be calculated as kd/ka.

Orthogonal Validation 2: NMR Spectroscopy

NMR spectroscopy is a powerful tool for detecting weak fragment binding in solution.[11] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly well-suited for this purpose.[12]

Objective: To confirm the binding of this compound in a solution-based assay and to gain initial structural insights into the binding mode.

Materials:

  • High-field NMR spectrometer (≥ 600 MHz) with a cryoprobe.

  • Purified PARP enzyme.

  • This compound.

  • Deuterated NMR buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.5, 150 mM NaCl).

Protocol (STD-NMR):

  • Sample Preparation:

    • Prepare a sample containing the PARP enzyme at a low concentration (e.g., 10-20 µM) and this compound at a higher concentration (e.g., 1-2 mM) in the deuterated NMR buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum to identify the resonances of the fragment.

    • Set up an STD experiment. This involves acquiring two spectra:

      • On-resonance spectrum: The protein resonances are selectively saturated with a train of radiofrequency pulses.

      • Off-resonance spectrum: The saturation frequency is moved to a region of the spectrum where there are no protein signals.

    • The on- and off-resonance spectra are acquired in an interleaved manner to minimize artifacts.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Only the signals from the fragment that is in close contact with the protein will appear in the STD spectrum.

    • The presence of signals in the STD spectrum is a clear confirmation of binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface (epitope mapping).

From Hit to Lead: A Structure-Guided Approach

Once this compound is confirmed as a binder through multiple biophysical techniques, the next crucial step is to obtain high-resolution structural information to guide its optimization into a more potent lead compound.

X-ray Crystallography

Co-crystallization of the PARP enzyme with this compound is the gold standard for elucidating the binding mode at atomic resolution.[6][13]

Protocol Outline:

  • Co-crystallization: Screen a wide range of crystallization conditions with the PARP enzyme pre-incubated with a 5-10 fold molar excess of this compound.

  • Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

  • Structure Solution and Refinement: Solve the crystal structure using molecular replacement and refine the model to obtain a clear electron density map for the bound fragment.

The resulting structure will reveal the precise orientation of the fragment in the binding pocket and the specific interactions it makes with the protein.

Hit-to-Lead Optimization Strategies

The structural information from X-ray crystallography is the starting point for rational, structure-guided optimization.[14]

HitToLead cluster_0 Fragment Hit cluster_1 Optimization Strategies cluster_2 Outcome Fragment This compound (Validated Hit with Crystal Structure) Growing Fragment Growing: Add functionality to exploit adjacent pockets Fragment->Growing Linking Fragment Linking: Connect to a second, nearby fragment Fragment->Linking Merging Fragment Merging: Combine features with another overlapping fragment Fragment->Merging Lead Potent Lead Compound (Improved Affinity and Selectivity) Growing->Lead Linking->Lead Merging->Lead

Caption: Key strategies for evolving a validated fragment hit into a potent lead compound, guided by structural biology.

  • Fragment Growing: This is the most common strategy.[14] The crystal structure may reveal an empty pocket adjacent to the methoxy group or the fluoro-substituted ring. Synthetic chemistry can then be used to add chemical moieties that occupy this pocket and form additional favorable interactions, thereby increasing affinity and potency.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity.[11]

  • Fragment Merging: If a separate screening campaign identifies another fragment that overlaps in the binding site with this compound, a new molecule can be designed that incorporates the key binding features of both, leading to a more potent compound.

Conclusion

This compound represents a high-quality, synthetically tractable fragment that is well-suited for FBLD campaigns. Its favorable physicochemical properties and the strategic placement of its functional groups provide a solid foundation for identifying novel chemical matter. By employing a rigorous and multi-faceted screening cascade, as outlined in these application notes, researchers can confidently identify and validate its interaction with a target of interest. The subsequent application of structure-guided design principles offers a clear and rational path for evolving this fragment into a potent and selective lead compound, ultimately accelerating the drug discovery process.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Bush, J. X., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Central Science. [Link]

  • Taylor, R. J., & Gouverneur, V. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Karpov, V., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]

  • Karpov, V., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. National Center for Biotechnology Information. [Link]

  • Troelsen, N. S., et al. (2020). The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. DTU Research Database. [Link]

  • Vivian, J. T., & Giebink, C. A. (2011). Protein thermal shifts to identify low molecular weight fragments. Methods in Enzymology. [Link]

  • Charles River Laboratories. (n.d.). Thermal Shift Assays. [Link]

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  • Artola, M., et al. (2019). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules. [Link]

  • Amerigo Scientific. (n.d.). 2-Fluoro-6-methoxybenzaldehyde (98%). [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-chloro-6-fluoro-N-(methoxymethoxy)benzamide. National Center for Biotechnology Information. [Link]

  • Angulo, J., & Nieto, P. M. (2011). NMR-based analysis of protein-ligand interactions. Physical Chemistry Chemical Physics. [Link]

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  • Liu, C., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. [Link]

  • ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [Link]

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  • ResearchGate. (2018). (PDF) Protein Crystallization: Eluding the Bottleneck of X-ray Crystallography. [Link]

  • Kyriakou, E., et al. (2021). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Crystals. [Link]

  • Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. National Center for Biotechnology Information. [Link]

  • Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry. [Link]

  • Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. [Link]

  • Carterra. (2024). Webinar: Massively Parallel SPR Based Fragment Screening on Ligand Arrays. YouTube. [Link]

  • Myszka, D. G., et al. (2000). Determination of concentration and binding affinity of antibody fragments by use of surface plasmon resonance. Journal of Immunological Methods. [Link]

  • ResearchGate. (2002). ChemInform Abstract: A Convenient Synthesis of 2-Fluoro- and 6-Fluoro-(2S,3R)-threo-(3,4-dihydroxyphenyl)serine Using Sharpless Asymmetric Aminohydroxylation. [Link]

  • PubChem. (n.d.). 2-Fluoro-6-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Vrkic, B., et al. (1993). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Society for Mass Spectrometry. [Link]

  • Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

Sources

Application Notes and Protocols: A Framework for Investigating the Bioactivity of 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzamide Scaffolds

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its versatility has led to the development of drugs targeting a wide array of diseases, from central nervous system disorders to oncology.[1][3] Notably, benzamide derivatives have emerged as potent inhibitors of two critical enzyme families in cancer therapy: histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).[1][2] Given this precedent, novel benzamide-containing molecules like 2-Fluoro-6-methoxybenzamide warrant thorough investigation to uncover their potential bioactivity and therapeutic utility.

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the bioactivity of this compound. We will outline a tiered approach, beginning with primary biochemical screening against high-probability targets, followed by cell-based validation and deeper mechanistic studies. The protocols described herein are designed to be robust and self-validating, providing a clear path from initial hypothesis to actionable data.

Experimental Design: A Multi-Faceted Approach to Uncover Bioactivity

Our experimental strategy is designed as a screening funnel, starting with broad inquiries and progressively focusing on the most promising activities. This approach maximizes efficiency and resource allocation.

Phase 1: Primary Biochemical Screening

The initial phase aims to determine if this compound interacts with our primary hypothesized targets: HDAC and PARP enzymes. These enzyme families are chosen based on the established activity of other benzamide derivatives.[1]

  • Rationale: Direct enzymatic assays provide a clean, rapid assessment of potential inhibitory activity without the complexities of a cellular environment. This is the most direct way to test our initial hypothesis.

Phase 2: Cell-Based Assays for Target Engagement and Cytotoxicity

Positive hits from the primary screen will be advanced to cell-based assays. This phase assesses the compound's ability to engage its target within a more physiologically relevant context and evaluates its general effect on cell viability.

  • Rationale: A compound that is active in a biochemical assay may not have the same effect in a living cell due to factors like cell permeability and metabolism.[4][5] It is also crucial to distinguish between targeted anti-proliferative effects and general cytotoxicity.[6][7][8]

Phase 3: Mechanistic Studies

For compounds demonstrating on-target cellular activity and acceptable cytotoxicity profiles, this phase delves into the downstream molecular consequences of target inhibition.

  • Rationale: Understanding the molecular mechanism of action is critical for lead optimization and predicting in vivo efficacy. For example, PARP inhibition should lead to an accumulation of DNA double-strand breaks, a measurable biomarker.[9][10]

Experimental Workflow Visualization

The overall experimental workflow can be visualized as a decision-tree, guiding the progression of this compound through the screening cascade.

ExperimentalWorkflow cluster_phase1 Phase 1: Primary Biochemical Screening cluster_phase2 Phase 2: Cell-Based Validation cluster_phase3 Phase 3: Mechanistic Studies P1_Start This compound P1_HDAC HDAC Activity Assay P1_Start->P1_HDAC P1_PARP PARP Activity Assay P1_Start->P1_PARP P1_Decision Significant Inhibition? P1_HDAC->P1_Decision P1_PARP->P1_Decision P2_Cellular_HDAC Cellular HDAC Activity Assay P1_Decision->P2_Cellular_HDAC Yes P2_Cellular_PARP Cellular PARP Trapping Assay P1_Decision->P2_Cellular_PARP Yes P2_Cytotoxicity Cytotoxicity Assay (e.g., MTT/ATP-based) P2_Cellular_HDAC->P2_Cytotoxicity P2_Cellular_PARP->P2_Cytotoxicity P2_Decision On-Target Activity & Acceptable Cytotoxicity? P2_Cytotoxicity->P2_Decision P3_Western Western Blot for DNA Damage Markers (γH2AX) P2_Decision->P3_Western Yes P3_End Candidate for Further Development P3_Western->P3_End

Caption: Experimental workflow for bioactivity testing.

Protocols

Protocol 1: Primary Biochemical HDAC Activity Assay

This protocol utilizes a colorimetric assay to measure the activity of total HDAC enzymes in the presence of this compound.

Materials:

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) or similar.[11]

  • Purified human HDAC enzymes.

  • This compound.

  • Trichostatin A (TSA) as a positive control inhibitor.[11]

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Prepare a dilution series of this compound (e.g., from 1 nM to 100 µM) in the assay buffer. Also, prepare a dilution series for the positive control, TSA.

  • Add 50 µL of the diluted compounds or controls to the wells of the assay plate.

  • Add 50 µL of the diluted purified HDAC enzyme to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Follow the kit manufacturer's instructions for adding the capture antibody and detection antibody.

  • Add the developing solution and incubate until color develops.

  • Add the stop solution and measure the absorbance at 450 nm.[11]

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Protocol 2: Primary Biochemical PARP Activity Assay

This protocol employs an ELISA-based kit to quantify PARP activity.

Materials:

  • PARP Assay Kit (ELISA-based) or similar.[12]

  • Recombinant human PARP1 or PARP2 enzyme.[12]

  • This compound.

  • Olaparib or similar potent PARP inhibitor as a positive control.

  • Microplate reader.

Procedure:

  • Prepare a dilution series of this compound and the positive control.

  • Follow the manufacturer's protocol for the specific PARP assay kit.[12] This typically involves incubating the recombinant PARP enzyme with a histone-coated plate, NAD+, and the test compound.

  • The assay measures the poly(ADP-ribosyl)ation of the histone substrate.

  • After incubation and washing steps, a detection reagent is added, and the signal is measured on a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Protocol 3: Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1]

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • This compound.

  • Doxorubicin or staurosporine as a positive control for cytotoxicity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing agent (e.g., DMSO).

  • Microplate reader (570 nm).

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a dilution series of this compound for 72 hours.[1]

  • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.[1]

  • Add the solubilizing agent to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm.[1]

  • Calculate the percentage of viable cells relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 4: Western Blot Analysis for DNA Damage Markers

This protocol is used to detect the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks, which is an expected downstream effect of PARP inhibition.[9][10]

Materials:

  • Human cancer cell line.

  • This compound.

  • A potent PARP inhibitor (e.g., Olaparib) as a positive control.

  • RIPA lysis buffer with protease and phosphatase inhibitors.[10][13]

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST).

  • Primary antibodies: Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX), Mouse anti-β-actin (loading control).[10]

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.[10]

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or a positive control for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.[10][14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[10][15]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

    • Incubate with the primary antibody against γH2AX overnight at 4°C.[10]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[10]

  • Analysis: Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities to determine the relative increase in γH2AX levels.

Hypothesized Signaling Pathway and Point of Intervention

If this compound is a PARP inhibitor, it would intervene in the DNA damage response pathway.

SignalingPathway cluster_pathway DNA Damage Response Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits PARylation Poly(ADP-ribosyl)ation (PARylation) PARP->PARylation catalyzes Replication_Fork Replication Fork Collapse PARP->Replication_Fork (if inhibited) Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB gH2AX γH2AX Formation DNA_DSB->gH2AX leads to Cell_Death Cell Death (in HR-deficient cells) gH2AX->Cell_Death Compound This compound Compound->PARP inhibits

Caption: Hypothesized PARP inhibition pathway.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical IC50/GI50 Data for this compound

Assay TypeTarget/Cell LineThis compound (µM)Positive Control (µM)
Biochemical HDAC (pan)> 100TSA: 0.05
PARP10.25Olaparib: 0.01
Cell-Based HCT116 GI501.5Doxorubicin: 0.1
HeLa GI502.1Doxorubicin: 0.15

Interpretation: The hypothetical data in Table 1 suggests that this compound is a potent and selective PARP1 inhibitor with moderate anti-proliferative activity in cancer cell lines. The lack of activity against HDACs suggests a specific mode of action.

Table 2: Hypothetical Western Blot Quantification

TreatmentFold Increase in γH2AX (normalized to loading control)
Vehicle Control1.0
This compound (1 µM)4.5
Olaparib (0.1 µM)5.2

Interpretation: The hypothetical Western blot data would corroborate the biochemical and cell-based findings, demonstrating that this compound induces a key biomarker of PARP inhibition in cells.

Conclusion

This application note provides a structured and logical framework for the initial bioactivity screening of this compound. By following this tiered approach, researchers can efficiently identify and validate potential biological targets, assess cellular effects, and begin to elucidate the compound's mechanism of action. The protocols and visualizations provided serve as a comprehensive guide for drug discovery professionals seeking to explore the therapeutic potential of novel benzamide derivatives.

References

  • Cambridge Bioscience. (n.d.). PARP assay kits. Retrieved from [Link]

  • Technology Networks. (2024, July 1). How To Choose the Right Assay for PARP. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • Amsbio. (n.d.). PARP Assays. Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

  • ACS Publications. (2019, November 15). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 24). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Retrieved from [Link]

  • American Association for Cancer Research. (2014, October 1). Abstract 4784: Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity assays – what your cells don't like. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • JoVE. (2013, August 7). Video: Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. Retrieved from [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, January 28). Discovery of Alkoxy Benzamide Derivatives as Novel BPTF Bromodomain Inhibitors via Structure-Based Virtual Screening. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, April 15). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis for DNA Damage Responses (DDRs) and apoptosis.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methoxybenzaldehyde. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 22). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Retrieved from [Link]

Sources

Application of 2-Fluoro-6-methoxybenzamide in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 2-Fluoro-6-methoxybenzamide as a versatile synthetic intermediate for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a highly functionalized aromatic compound whose primary value lies not as a standalone functional material, but as a sophisticated building block in synthetic organic chemistry. Its strategic arrangement of a potent directing group, a methoxy substituent, and a fluorine atom makes it an exemplary substrate for complex molecule synthesis, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of fluorine is a well-established strategy for enhancing the metabolic stability and binding affinity of drug candidates.[1][2][3] This application note provides a detailed overview of the molecule's chemical rationale and delivers a comprehensive protocol for its use in one of the most powerful regioselective functionalization reactions: Directed ortho-Metalation (DoM).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for experimental design, including solvent selection, reaction temperature, and safety considerations.

PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₈H₈FNO₂[4]
Molecular Weight 169.15 g/mol [4]
CAS Number 529512-81-0[4]
Appearance White to off-white powder[5]
SMILES COC1=C(C(=CC=C1)F)C(=O)N[4]

Key Structural Features & Synthetic Rationale

The synthetic utility of this compound is derived from the interplay of its three key functional groups. Understanding their individual and collective roles is crucial for predicting reactivity and designing synthetic pathways.

  • Primary Amide (-CONH₂): This is the most influential functional group on the molecule for synthetic transformations. The amide is a powerful Directed Metalation Group (DMG) .[6][7] In the presence of a strong organolithium base, the Lewis basic oxygen and nitrogen atoms of the amide coordinate to the lithium cation. This interaction pre-positions the base to selectively deprotonate the nearest (ortho) position on the aromatic ring (the C5 proton), leading to a specific aryllithium intermediate.[6][8] This mechanism provides exquisite regiochemical control that is not achievable with standard electrophilic aromatic substitution, which would typically yield a mixture of isomers.

  • Fluorine Atom (-F): The fluorine at the C2 position serves two main purposes. Firstly, it enhances the acidity of the adjacent C3 proton, although the amide's directing effect at C5 is overwhelmingly dominant. Secondly, in medicinal chemistry, the C-F bond is known to block metabolic oxidation at that position and can improve a molecule's binding affinity to target proteins through specific hydrophobic and polar interactions.[1][2]

  • Methoxy Group (-OCH₃): The methoxy group at C6 is also a known DMG.[6] However, the amide group is a significantly stronger director.[7] Therefore, in a competitive scenario, the lithiation will occur ortho to the amide. The methoxy group primarily serves as a stable electronic modulator and a point for potential future modification if needed.

G cluster_0 This compound Molecule C₈H₈FNO₂ Amide Amide Group (-CONH₂) Primary Role: Potent Directed Metalation Group (DMG) Molecule->Amide Directs C5 Lithiation Fluorine Fluorine (-F) Role: Metabolic Blocker, Electronic Modifier Molecule->Fluorine Enhances Drug Properties Methoxy Methoxy Group (-OCH₃) Role: Secondary DMG, Electronic Contributor Molecule->Methoxy Modulates Reactivity

Key functional groups and their synthetic roles.

Application Protocol: Regioselective C5 Functionalization via Directed ortho-Metalation (DoM)

This protocol describes a general procedure for the functionalization of this compound at the C5 position. The reaction involves the formation of an aryllithium intermediate via DoM, which is then "quenched" by an electrophile to install a new substituent.

Causality of Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents react violently with water. All glassware must be oven- or flame-dried, and all solvents must be anhydrous to prevent quenching of the base and loss of yield.

  • Inert Atmosphere (N₂ or Ar): Organolithium reagents are also pyrophoric and will react with oxygen and moisture in the air. An inert atmosphere is mandatory for safety and reaction success.

  • Low Temperature (-78 °C): The lithiation and electrophilic quench are performed at low temperatures (typically a dry ice/acetone bath) to prevent side reactions, such as decomposition of the organolithium reagent or unwanted nucleophilic attack on the amide.

  • Strong Base (s-BuLi or n-BuLi): A strong alkyllithium base is required to deprotonate the relatively non-acidic aromatic C-H bond. sec-Butyllithium is often more effective than n-butyllithium for deprotonating sterically hindered positions.

Materials & Reagents:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in hexanes (typically 1.4 - 2.5 M)

  • Electrophile (e.g., Iodomethane (CH₃I), Trimethylsilyl chloride (TMSCl), Benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or 3-neck round-bottom flask with septum and gas inlet

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Dry ice/acetone bath

Experimental Protocol Steps:

  • Reaction Setup:

    • Place a magnetic stir bar in a flame-dried Schlenk flask.

    • Add this compound (1.0 eq) to the flask.

    • Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

    • Add anhydrous THF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Lithiation:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • While stirring, slowly add s-BuLi or n-BuLi (1.1 - 1.2 eq) dropwise via syringe over 10-15 minutes. The solution may change color, indicating the formation of the aryllithium species.

    • Stir the reaction at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Electrophilic Quench:

    • Add the chosen electrophile (1.2 - 1.5 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 1-3 hours. The reaction can then be allowed to slowly warm to room temperature overnight.

  • Workup & Purification:

    • Cool the reaction mixture back down to 0 °C (ice bath).

    • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise to neutralize any remaining organolithium species.

    • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography or recrystallization as appropriate for the specific product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Successful C5 substitution will be evident by the appearance of new signals corresponding to the electrophile and a change in the aromatic proton splitting patterns.

G start Start: Dissolve Substrate in Anhydrous THF setup Purge with N₂/Ar Cool to -78 °C start->setup lithiation Add s-BuLi (1.1 eq) Stir for 1-2 hours @ -78 °C (Formation of Aryllithium) setup->lithiation quench Add Electrophile (E⁺) Stir, then warm to RT lithiation->quench workup Aqueous Quench (NH₄Cl) Liquid-Liquid Extraction quench->workup purify Dry, Concentrate & Purify (Chromatography/Recrystallization) workup->purify end End: Characterize C5-Functionalized Product purify->end

Workflow for Directed ortho-Metalation of this compound.

Conclusion

This compound is a powerful and versatile intermediate for organic synthesis. While it lacks direct applications as a functional material, its true value is realized through its capacity to be transformed into more complex molecular architectures with high regiochemical precision. The Directed ortho-Metalation protocol detailed here provides a reliable and adaptable method for introducing a wide variety of functional groups at the C5 position, opening avenues for the development of novel pharmaceutical agents, agrochemicals, and potentially new classes of bespoke organic materials.

References

  • Vertex AI Search. (2025).
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  • ResearchGate. (2008). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
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The Strategic Utility of 2-Fluoro-6-methoxybenzamide in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers in Medicinal Chemistry and Drug Discovery

Introduction: The Benzamide Moiety as a Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary drug discovery, the benzamide functional group stands out as a cornerstone motif, integral to the structure of numerous pharmacologically active agents. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, antiemetic, antipsychotic, and anticancer properties.[1] The strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool to modulate their physicochemical and biological properties. Fluorine's unique electronic properties can enhance metabolic stability, binding affinity, and bioavailability. Specifically, 2-Fluoro-6-methoxybenzamide has garnered significant attention as a versatile and highly valuable starting material for the construction of a diverse range of heterocyclic compounds, which are themselves a critical class of structures in pharmaceutical development.[2]

This comprehensive guide provides detailed application notes and protocols for the synthesis of various heterocyclic systems utilizing this compound as a key precursor. We will delve into the mechanistic underpinnings of several synthetic strategies, offering not just procedural steps, but also the scientific rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Key Synthetic Strategies and Methodologies

The unique substitution pattern of this compound, featuring a directing amide group, a methoxy group, and a strategically placed fluorine atom, opens up a plethora of synthetic possibilities. The primary strategies that will be discussed are:

  • Directed ortho-Metalation (DoM): A powerful method for the regioselective functionalization of the aromatic ring.

  • Nucleophilic Aromatic Substitution (SNAr): Leveraging the electron-deficient nature of the fluorinated ring for the introduction of various nucleophiles.

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: Employing palladium and copper catalysts to forge new carbon-carbon and carbon-nitrogen bonds.

Directed ortho-Metalation (DoM): A Gateway to Polysubstituted Aromatics

Directed ortho-metalation (DoM) is a highly regioselective technique that utilizes a directing metalation group (DMG) to guide the deprotonation of an aromatic ring at the ortho position by a strong base, typically an organolithium reagent.[3][4] The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce new functional groups with high precision.[3] The amide group in this compound is a potent DMG, directing lithiation to the C3 position.

Causality Behind Experimental Choices in DoM
  • Choice of Base: Strong, non-nucleophilic bases are essential for efficient deprotonation without competing addition to the amide carbonyl. Lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are commonly employed.[2] sec-Butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is also a highly effective system.[3]

  • Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are typically used to ensure the solubility of the organolithium reagents and the stability of the resulting aryllithium species.[2][3]

  • Temperature: DoM reactions are almost always conducted at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium reagents or the aryllithium intermediate.[3]

Experimental Protocol: General Procedure for Directed ortho-Metalation of a Substituted Benzamide

This protocol provides a general framework for the ortho-functionalization of a substituted benzamide, which can be adapted for this compound.

Materials:

  • Substituted Benzamide (e.g., this compound) (1.0 eq)

  • sec-Butyllithium (1.1 - 1.3 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 - 1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Iodomethane, Benzaldehyde, etc.) (1.2 - 1.5 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted benzamide (1.0 eq) and dissolve it in anhydrous THF.

  • Chelation: Add TMEDA (1.1 - 1.3 eq) to the solution and cool the mixture to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add sec-butyllithium (1.1 - 1.3 eq) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (1.2 - 1.5 eq) to the reaction mixture at -78 °C and stir for an additional 1-3 hours.

  • Quenching: Slowly warm the reaction to room temperature and quench by the addition of a saturated aqueous NH₄Cl solution.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualization of the DoM Workflow

DoM_Workflow sub This compound in Anhydrous THF base Add s-BuLi/TMEDA at -78°C sub->base 1. lithiation ortho-Lithiated Intermediate base->lithiation 2. electrophile Add Electrophile (E+) lithiation->electrophile 3. functionalized ortho-Functionalized Product electrophile->functionalized 4. workup Aqueous Work-up & Purification functionalized->workup 5. final Isolated Heterocycle Precursor workup->final 6.

Caption: General workflow for the Directed ortho-Metalation of this compound.

Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of Quinazolinones

The fluorine atom at the C2 position of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent amide group. This reactivity provides a direct and efficient route to various heterocyclic systems, most notably quinazolinones.

Mechanistic Insights into SNAr on 2-Fluorobenzamides

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized Meisenheimer complex. The subsequent departure of the fluoride ion restores the aromaticity of the ring. The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge in the Meisenheimer intermediate.

Experimental Protocol: Synthesis of a 2,3-Disubstituted Quinazolin-4-one

This protocol is adapted from a reported transition-metal-free synthesis of quinazolin-4-ones.[5]

Materials:

  • This compound derivative (1.0 eq)

  • Primary Amide (e.g., Benzamide) (2.5 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Water

Procedure:

  • Reaction Setup: To a sealed tube equipped with a magnetic stir bar, add the this compound derivative (1.0 mmol), the primary amide (2.5 mmol), and cesium carbonate (2.5 mmol).

  • Solvent Addition: Add anhydrous DMSO (4.0 mL) to the tube under a nitrogen atmosphere.

  • Reaction: Seal the tube and heat the reaction mixture to 135 °C in an oil bath for 24 hours with vigorous stirring.

  • Cooling and Work-up: After cooling to room temperature, pour the reaction mixture into a mixture of water (50.0 mL) and ethyl acetate (20.0 mL).

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 20.0 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired quinazolin-4-one.

Visualization of Quinazolinone Synthesis via SNAr

SNAr_Quinazolinone start This compound + Primary Amide reagents Cs2CO3, DMSO, 135°C start->reagents 1. snar SNAr Reaction reagents->snar 2. cyclization Intramolecular Cyclization snar->cyclization 3. product Quinazolin-4-one cyclization->product 4. workup Aqueous Work-up & Purification product->workup 5. final Isolated Product workup->final 6.

Sources

Application Notes & Protocols: 2-Fluoro-6-methoxybenzamide as a Versatile Precursor for API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-6-methoxybenzamide is a strategically important starting material in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom and an electron-donating methoxy group ortho to the amide, provides a powerful tool for directing subsequent chemical transformations and modulating the physicochemical properties of target molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can be a key interaction point or be cleaved to reveal a reactive phenol. This guide provides an in-depth exploration of the utility of this compound, focusing on its conversion to the key intermediate, 2-fluoro-6-methoxyaniline, via the Hofmann rearrangement, and its subsequent application in building complex molecular architectures relevant to drug discovery.

Physicochemical Properties & Safety Data

This compound is a white to off-white solid. A clear understanding of its properties and hazards is critical before any experimental work.

Table 1: Physicochemical Properties of this compound [1]

Property Value
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
CAS Number 529512-81-0
IUPAC Name This compound

| SMILES | COC1=C(C(=CC=C1)F)C(=O)N |

Safety and Handling:

As a laboratory chemical, this compound must be handled with appropriate precautions.[1][2] It is classified as an irritant and requires careful handling to avoid exposure.

Table 2: GHS Hazard Information for this compound [1]

Code Hazard Statement Precautionary Codes
H315 Causes skin irritation P264, P280, P302+P352, P332+P317
H319 Causes serious eye irritation P280, P305+P351+P338, P337+P317

| H335 | May cause respiratory irritation | P261, P271, P304+P340, P403+P233 |

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).

Core Transformation: The Hofmann Rearrangement

A primary application of this compound is its conversion to 2-fluoro-6-methoxyaniline, an amine with one less carbon atom. This is classically achieved through the Hofmann rearrangement.[3][4] This reaction is exceptionally valuable as it provides a route to anilines that may be difficult to synthesize via other methods, such as the reduction of a corresponding nitro compound.

Mechanistic Overview

The Hofmann rearrangement proceeds via an isocyanate intermediate.[3][4] The reaction is typically initiated by treating the primary amide with a halogen (like bromine) in the presence of a strong base.[3] Modern variations utilize reagents like N-bromosuccinimide (NBS) for a milder and more controlled reaction.[5]

The key steps are:

  • N-Bromination: The amide nitrogen is halogenated by an electrophilic bromine source.

  • Deprotonation: A base removes the remaining acidic proton from the nitrogen, forming an N-bromoamide anion.

  • Rearrangement: The anion rearranges; the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate.

  • Hydrolysis: The isocyanate is hydrolyzed by water (present from the aqueous base) to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine.[3]

Hofmann_Rearrangement cluster_0 Hofmann Rearrangement Mechanism start This compound nbromo N-Bromoamide Intermediate start->nbromo + NBS anion N-Bromoamide Anion nbromo->anion + Base - H⁺ isocyanate Isocyanate Intermediate anion->isocyanate Rearrangement - Br⁻ carbamic Carbamic Acid isocyanate->carbamic + H₂O product 2-Fluoro-6-methoxyaniline carbamic->product - CO₂

Caption: Key stages of the Hofmann rearrangement.

Detailed Experimental Protocol

This protocol uses a modified procedure with N-bromosuccinimide (NBS) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which offers milder conditions suitable for sensitive substrates.[5]

Table 3: Reagents and Materials

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents
This compound 169.15 10.0 1.0
N-Bromosuccinimide (NBS) 177.98 11.0 1.1
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 152.24 22.0 2.2
Methanol (MeOH) 32.04 - Solvent
6N Hydrochloric Acid (HCl) - - Workup
Saturated Sodium Bicarbonate (NaHCO₃) - - Workup
Ethyl Acetate (EtOAc) - - Extraction

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying |

Methodology:

  • Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.69 g, 10.0 mmol) and Methanol (50 mL). Stir until all solids are dissolved.

  • Reagent Addition: Add N-bromosuccinimide (1.96 g, 11.0 mmol) and DBU (3.35 g, 22.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) (see Section 3). The reaction is typically complete within 2-4 hours.

    • Causality Note: Refluxing in methanol initially forms the methyl carbamate by trapping the isocyanate intermediate. This carbamate is often more stable and easier to purify than the free amine. The subsequent hydrolytic workup cleaves the carbamate to the desired aniline.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup (Hydrolysis): To the resulting residue, add 6N HCl (50 mL). Heat the mixture to 80-90°C for 2-3 hours to hydrolyze the carbamate intermediate. Cool the mixture to room temperature.

  • Basification & Extraction: Carefully basify the acidic solution with saturated NaHCO₃ solution until the pH is ~8-9. Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-6-methoxyaniline.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure aniline.

In-Process Controls and Analytical Monitoring

Robust analytical methods are essential for monitoring reaction progress and ensuring the purity of the final product.[6][7]

Table 4: Comparison of Analytical Methods for Reaction Monitoring

Technique Principle Application & Rationale
TLC Separation by polarity on a solid plate. Provides a rapid, qualitative assessment of the reaction. Allows for quick visualization of the consumption of starting material and formation of the product. Ideal for frequent checks at the bench.
HPLC High-resolution separation in a packed column. Offers precise, quantitative data on reaction conversion and purity. Can resolve the starting material, intermediates (e.g., carbamate), and the final product. Essential for process optimization and quality control.[8]
GC-MS Separation of volatile compounds followed by mass analysis. Confirms the identity of volatile products and byproducts by providing both retention time and mass-to-charge ratio. Useful for confirming the M.W. of the aniline product.[9]

| NMR | Analysis of nuclear spin in a magnetic field. | Provides detailed structural information. ¹H and ¹⁹F NMR can be used on crude reaction aliquots to monitor the disappearance of amide protons and the appearance of new aromatic/amine signals.[6][10] |

Application in API Synthesis: Building a Pyrimidine Core

The product of the Hofmann rearrangement, 2-fluoro-6-methoxyaniline, is a valuable building block. Its ortho-fluoro and methoxy groups can direct further reactions and influence the final compound's conformation and properties. A common subsequent transformation is the construction of heterocyclic scaffolds, which are prevalent in many APIs.[11][12]

Below is a representative workflow for using the aniline to synthesize a substituted pyrimidine carboxamide, a scaffold found in various kinase inhibitors.

API_Workflow cluster_1 Synthetic Workflow to a Pyrimidine Intermediate start This compound aniline 2-Fluoro-6-methoxyaniline start->aniline Hofmann Rearrangement pyrimidine Substituted Pyrimidine aniline->pyrimidine Condensation with β-ketoester derivative api_core Pyrimidine Carboxamide (API Intermediate) pyrimidine->api_core Further Functionalization (e.g., Halogenation, Coupling)

Caption: General workflow from the precursor to a complex API intermediate.

Protocol: Buchwald-Hartwig Amination

A common step after forming a heterocyclic core is to couple it with another amine, for which the Buchwald-Hartwig amination is a powerful tool. Let's assume the "Substituted Pyrimidine" from the workflow is a 4-chloropyrimidine.

Methodology:

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the 4-chloropyrimidine derivative (1.0 eq), the desired amine (1.2 eq), a palladium catalyst like Pd₂(dba)₃ (0.02 eq), a ligand such as Xantphos (0.04 eq), and a base like Cs₂CO₃ (2.0 eq).

  • Solvent: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

  • Reaction: Heat the mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC/HPLC).

  • Workup: Cool the reaction, filter through a pad of celite to remove the catalyst, and concentrate the filtrate.

  • Purification: Purify the residue via extraction and subsequent column chromatography or recrystallization.

Analytical Characterization Summary

Proper characterization of the key intermediate, 2-fluoro-6-methoxyaniline, is paramount.

Table 5: Expected Analytical Data for 2-Fluoro-6-methoxyaniline

Technique Expected Result
¹H NMR (CDCl₃) Signals corresponding to methoxy protons (~3.8 ppm), amine protons (broad singlet, ~3.6-4.0 ppm), and aromatic protons (multiplets, ~6.4-6.8 ppm).
¹⁹F NMR (CDCl₃) A singlet or multiplet (depending on coupling to aromatic protons) in the typical aryl-fluoride region.
¹³C NMR (CDCl₃) Signals for the methoxy carbon (~56 ppm) and aromatic carbons, showing C-F couplings.

| Mass Spec (ESI+) | Calculated m/z for [M+H]⁺: 142.06. |

Conclusion

This compound serves as a highly effective and versatile precursor in the synthesis of complex molecules for pharmaceutical development. Its true power is unlocked through robust and reliable transformations like the Hofmann rearrangement, which provides access to the synthetically useful 2-fluoro-6-methoxyaniline intermediate. The strategic placement of the fluoro and methoxy substituents offers medicinal chemists a valuable handle to fine-tune steric and electronic properties, ultimately influencing the biological activity and pharmacokinetic profile of the final API. The protocols and analytical methods detailed herein provide a comprehensive framework for researchers to confidently and efficiently utilize this important building block in their drug discovery programs.

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  • Schnute, M. E., et al. (2016). Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. Journal of Medicinal Chemistry, 59(1), 208-225. Available at: [Link]

  • Kazimierczuk, K., & Kasprzak, P. (2020). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 92(15), 10247–10251. Available at: [Link]

  • Xu, Q. A., & Madden, T. L. (2011). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. John Wiley & Sons. Available at: [Link]

Sources

Application Note: A Scalable, Two-Step Synthesis Protocol for 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 2-Fluoro-6-methoxybenzamide, a valuable building block in medicinal chemistry and drug development.[1][2] We present a robust, two-step synthetic route commencing from the commercially available 2-Fluoro-6-methoxybenzaldehyde. The protocol is designed for scalability, detailing methodologies for both laboratory-scale (gram) and pilot-scale (multi-gram) production. Key focus is placed on process safety, reaction optimization, and practical insights into managing critical process parameters. The causality behind procedural choices, from reagent selection to work-up and purification strategies, is thoroughly explained to ensure reproducibility and high purity of the final product.

Introduction: The Strategic Importance of this compound

Fluorinated aromatic compounds are cornerstones in modern pharmaceutical design. The strategic incorporation of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] this compound serves as a key intermediate in the synthesis of various biologically active molecules and complex heterocyclic systems.[2][5] The reliable, large-scale production of this compound is therefore critical for advancing drug discovery programs.

This guide eschews a one-size-fits-all template, instead offering a logical, self-validating workflow grounded in established chemical principles. The chosen synthetic pathway involves the oxidation of 2-Fluoro-6-methoxybenzaldehyde to its corresponding carboxylic acid, followed by a robust amidation step. This route was selected for its high efficiency, use of readily available reagents, and amenability to scale-up.

Overall Synthetic Scheme

The synthesis is executed in two primary stages, starting from 2-Fluoro-6-methoxybenzaldehyde 1 , proceeding through the 2-Fluoro-6-methoxybenzoic acid intermediate 2 , to yield the final product, this compound 3 .

Synthetic_Scheme compound1 2-Fluoro-6-methoxybenzaldehyde (1) reagents1 Step 1:Oxone®, DMFRT, 12-18h compound1->reagents1 compound2 2-Fluoro-6-methoxybenzoic acid (2) reagents2 Step 2:SOCl₂, cat. DMF, TolueneNH₄OH, DCM0°C to RT compound2->reagents2 compound3 This compound (3) reagents1->compound2 reagents2->compound3

Caption: Overall two-step synthesis of this compound.

Part I: Oxidation of 2-Fluoro-6-methoxybenzaldehyde (1)

Principle & Rationale

The conversion of an aldehyde to a carboxylic acid is a fundamental oxidative transformation.[6] While various oxidants like potassium permanganate (KMnO₄) or chromium-based reagents can achieve this, they often introduce toxic heavy metal waste, complicating purification and disposal on a larger scale.[7][8] We have selected Oxone®, a stable, non-toxic, and easily handled triple salt of potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄), as the oxidant.[9] The reaction proceeds efficiently in a polar aprotic solvent like N,N-Dimethylformamide (DMF) at ambient temperature, making it highly suitable for scale-up by minimizing the need for stringent temperature control of a highly exothermic reaction.

Mandatory Safety Precautions
  • Oxone®: Although relatively stable, Oxone® is a strong oxidizing agent and is corrosive.[10][11] It can cause severe skin and eye irritation.[12] Avoid breathing dust and ensure handling in a well-ventilated area.[11][13] Use appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.[12] Store away from combustible materials and moisture.[10][12]

  • DMF: N,N-Dimethylformamide is a reproductive toxin and a skin irritant. All manipulations should be performed within a chemical fume hood.

Reagent & Stoichiometry Tables

Table 1: Reagents for Laboratory-Scale (5 g) Synthesis of Intermediate 2

Reagent MW ( g/mol ) Quantity Moles (mmol) Molar Equiv.
2-Fluoro-6-methoxybenzaldehyde 1 154.14 5.00 g 32.4 1.0
Oxone® ~614.7 22.0 g 35.7 1.1

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | - |

Table 2: Reagents for Scaled-Up (100 g) Synthesis of Intermediate 2

Reagent MW ( g/mol ) Quantity Moles (mol) Molar Equiv.
2-Fluoro-6-methoxybenzaldehyde 1 154.14 100.0 g 0.649 1.0
Oxone® ~614.7 440.0 g 0.715 1.1

| N,N-Dimethylformamide (DMF) | 73.09 | 1.0 L | - | - |

Experimental Protocols

Laboratory-Scale Protocol (5 g):

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-6-methoxybenzaldehyde 1 (5.00 g, 32.4 mmol).

  • Add N,N-Dimethylformamide (50 mL) and stir until the aldehyde is fully dissolved.

  • To the stirred solution, add Oxone® (22.0 g, 35.7 mmol) portion-wise over 15-20 minutes. The internal temperature may rise slightly.

  • Stir the resulting suspension vigorously at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water (250 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-Fluoro-6-methoxybenzoic acid 2 can be purified by recrystallization from a toluene/heptane mixture or used directly in the next step if purity is sufficient (>95% by NMR).

Scale-Up Protocol (100 g):

  • Charge a 2 L jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel with 2-Fluoro-6-methoxybenzaldehyde 1 (100.0 g, 0.649 mol) and N,N-Dimethylformamide (1.0 L).

  • Stir the mixture at 20-25 °C until a clear solution is obtained.

  • Critical Step: Add Oxone® (440.0 g, 0.715 mol) in portions over 1.5-2 hours. Monitor the internal temperature closely. Use the reactor jacket with cooling fluid to maintain the temperature below 35 °C. An uncontrolled exotherm can lead to side reactions.

  • Stir the suspension vigorously at 20-25 °C for 12-18 hours.

  • Upon completion, slowly quench the reaction by transferring the mixture via a peristaltic pump into a separate vessel containing vigorously stirred ice-water (5 L). Maintain the quench pot temperature below 20 °C.

  • Extract the aqueous slurry with ethyl acetate (1 x 2 L, then 2 x 1 L).

  • Combine the organic layers, wash with brine (1 x 1 L), dry over Na₂SO₄, filter, and concentrate in vacuo to afford the crude acid 2 .

Part II: Amidation of 2-Fluoro-6-methoxybenzoic acid (2)

Principle & Rationale

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures to drive off water.[14] A more practical approach, especially for scale-up, is to activate the carboxylic acid. The classic method is conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[14][15] This creates a highly reactive electrophile that readily reacts with an amine source, such as aqueous ammonia or ammonium hydroxide, to form the amide under mild conditions.[16] We select thionyl chloride for its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies work-up.

Mandatory Safety Precautions
  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. All operations must be conducted in a dry apparatus within an efficient chemical fume hood.[17]

  • Ammonium Hydroxide (NH₄OH): Corrosive and gives off pungent ammonia gas. Ensure adequate ventilation.

  • Dichloromethane (DCM) & Toluene: Volatile and flammable organic solvents. Avoid inhalation and ensure no ignition sources are present.

Reagent & Stoichiometry Tables

Table 3: Reagents for Laboratory-Scale (5 g) Synthesis of Product 3

Reagent MW ( g/mol ) Quantity Moles (mmol) Molar Equiv.
2-Fluoro-6-methoxybenzoic acid 2 170.14 5.00 g 29.4 1.0
Thionyl Chloride (SOCl₂) 118.97 3.1 mL (42.3 mmol) 42.3 1.5
Toluene 92.14 50 mL - -
DMF (catalyst) 73.09 2-3 drops - cat.
Dichloromethane (DCM) 84.93 50 mL - -

| Ammonium Hydroxide (28-30%) | ~35.05 | 10 mL | ~148 | ~5.0 |

Table 4: Reagents for Scaled-Up (100 g) Synthesis of Product 3

Reagent MW ( g/mol ) Quantity Moles (mol) Molar Equiv.
2-Fluoro-6-methoxybenzoic acid 2 170.14 100.0 g 0.588 1.0
Thionyl Chloride (SOCl₂) 118.97 62 mL (0.882 mol) 0.882 1.5
Toluene 92.14 1.0 L - -
DMF (catalyst) 73.09 1.0 mL - cat.
Dichloromethane (DCM) 84.93 1.0 L - -

| Ammonium Hydroxide (28-30%) | ~35.05 | 200 mL | ~2.94 | ~5.0 |

Experimental Protocols

Laboratory-Scale Protocol (5 g):

  • In a 250 mL flame-dried, round-bottom flask under a nitrogen atmosphere, suspend the acid 2 (5.00 g, 29.4 mmol) in toluene (50 mL).

  • Add a catalytic amount of DMF (2-3 drops).

  • Slowly add thionyl chloride (3.1 mL, 42.3 mmol) dropwise at room temperature.

  • Heat the mixture to 70-80 °C and stir for 2-3 hours. The reaction mixture should become a clear solution. Monitor the conversion of the acid to the acyl chloride by quenching a small aliquot with methanol and analyzing by LC-MS.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and toluene. Co-evaporate with toluene (2 x 20 mL) to ensure complete removal.

  • Dissolve the resulting crude acyl chloride in DCM (50 mL) and cool the solution to 0 °C in an ice bath.

  • In a separate beaker, cool ammonium hydroxide (10 mL) in an ice bath.

  • Critical Step: Slowly add the acyl chloride solution to the vigorously stirred, cold ammonium hydroxide. This is a highly exothermic reaction. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir for 1 hour at room temperature.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate to yield the crude this compound 3 .

Scale-Up Protocol (100 g):

  • Charge a 2 L dry, nitrogen-purged, jacketed reactor with the acid 2 (100.0 g, 0.588 mol), toluene (1.0 L), and DMF (1.0 mL).

  • Slowly add thionyl chloride (62 mL, 0.882 mol) via an addition funnel over 30-45 minutes, maintaining the internal temperature below 30 °C.

  • Heat the reactor contents to 70-75 °C and hold for 2-4 hours until the reaction is complete.

  • Cool the reactor to 40 °C and apply vacuum to distill off excess SOCl₂ and toluene.

  • Add fresh toluene (200 mL) and repeat the distillation to ensure complete removal of SOCl₂.

  • Cool the reactor to 10-15 °C and add DCM (1.0 L) to dissolve the crude acyl chloride.

  • In a separate 2 L reactor, charge ammonium hydroxide (200 mL) and cool to 0-5 °C.

  • Critical Step: Transfer the acyl chloride solution from the first reactor to the second (containing NH₄OH) via a pump at a rate that maintains the internal temperature of the receiving vessel below 15 °C.

  • Once the addition is complete, allow the mixture to warm to 20-25 °C and stir for 1-2 hours.

  • Perform a standard aqueous work-up as described for the lab scale, using appropriate volumes of water for washing. Concentrate the organic phase to obtain the crude product 3 .

Purification and Final Product Characterization

The most effective and scalable method for purifying solid aromatic amides is recrystallization.[18]

  • Transfer the crude amide 3 to a suitable reactor or flask.

  • Add a minimal amount of a hot solvent in which the amide has good solubility (e.g., ethyl acetate or isopropanol).

  • Once dissolved, slowly add a co-solvent in which the amide is poorly soluble (e.g., heptane or hexane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or chiller to maximize crystal formation.

  • Isolate the purified product by filtration, wash the filter cake with a small amount of cold heptane, and dry under vacuum at 40-50 °C.

Expected Characterization:

  • Appearance: White to off-white solid.

  • Purity (HPLC/NMR): >98%

  • Identity (¹H NMR, ¹³C NMR, MS): Consistent with the structure of this compound.

Process Workflow Diagram

Caption: Scaled-up manufacturing workflow for this compound.

References

  • 2-Fluoro-6-methoxybenzoic acid | 137654-21-8 . Biosynth.

  • DuPont Oxone® Chemistry and Product Properties . Piscinas Benages.

  • Non-Chlorine Shock MSDS: Oxone Safety & Handling . Studylib.

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . ACS Publications.

  • Oxone - SAFETY DATA SHEET . Nexchem Ltd.

  • How to convert benzoic acid from Benzaldehyde . Quora.

  • Amide Workup - Biofilm Inhibitor Synthesis . University of Richmond.

  • How will you convert benzaldehyde into the following compounds? benzoic acid . Allen.

  • One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates . ACS Publications.

  • SDS--Horizon-Non-Chlorine-Shock-Oxone-Monopersulfate.pdf . Chemwatch.

  • How will you convert benzaldehyde into following compounds class 12 chemistry CBSE . Vedantu.

  • Synthesis of Benzoic acid from Benzaldehyde . YouTube.

  • What is the best technique for amide purification? . ResearchGate.

  • Amide Synthesis . Fisher Scientific.

  • Sourcing High-Quality 2-Fluoro-6-methoxybenzoic Acid: A Guide for Researchers . NINGBO INNO PHARMCHEM CO.,LTD.

  • 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1 . Ossila.

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . National Institutes of Health (NIH).

  • 2-Fluoro-6-Methoxybenzoic Acid: A Key Pharmaceutical Intermediate . Ambeed.

  • SAFETY DATA SHEET - Oxone®, monopersulfate . Fisher Scientific.

  • Synthesis of amides from aldehydes and amines via C-H bond activation . IRIS (Institutional Research Information System).

  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition . National Institutes of Health (NIH).

  • Experiment 8 - Amide Preparation . WebAssign.

  • Buy 2-Fluoro-6-methoxybenzaldehyde | 146137-74-8 . Smolecule.

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature . Master Organic Chemistry.

  • This compound . PubChem.

  • 2-Fluoro-6-methoxybenzaldehyde | 146137-74-8 . Benchchem.

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 2-Fluoro-6-methoxybenzamide. It is structured to address common challenges and frequently asked questions, ensuring you can achieve the desired purity for your downstream applications.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the accuracy of biological assays. This guide offers practical, field-tested advice on overcoming common purification hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Issues

Q1: My this compound is not crystallizing, or the yield is very low. What should I do?

A1: This is a common issue that can often be resolved by systematically addressing the following points:

  • Excess Solvent: The most frequent cause of poor crystallization is using too much solvent.[1] To remedy this, you can evaporate some of the solvent using a rotary evaporator and then allow the solution to cool again.

  • Supersaturation: The solution might be supersaturated, meaning it holds more dissolved compound than it theoretically should at that temperature. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod. This creates microscopic imperfections that can act as nucleation sites for crystal growth.[2][3]

    • Add a seed crystal of pure this compound, if available.

    • Cool the solution slowly. Rapid cooling can lead to the formation of an oil or a fine precipitate instead of crystals.[4][5] Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

  • Inappropriate Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2][6] For aromatic amides like this compound, polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[7][8] You may need to experiment with different solvents or solvent mixtures.

Q2: My recrystallized product is still impure. How can I improve the purity?

A2: If impurities persist after recrystallization, consider the following:

  • Insoluble Impurities: If you observe solid particles in the hot solution, these are likely insoluble impurities. You should perform a hot filtration to remove them before allowing the solution to cool.

  • Soluble Impurities: If the impurities have similar solubility profiles to your product, a single recrystallization may not be sufficient. You may need to perform a second recrystallization. Alternatively, column chromatography might be a more effective purification method.

  • Washing the Crystals: Ensure you wash the filtered crystals with a small amount of ice-cold solvent to remove any residual mother liquor that contains impurities.

Column Chromatography Issues

Q3: I am getting poor separation of this compound from its impurities on a silica gel column. What can I do?

A3: Poor separation in column chromatography can be frustrating. Here are some troubleshooting steps:

  • Solvent System Optimization: The choice of eluent is critical. For aromatic amides, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common starting point.[7] You should aim for an Rf value of around 0.35 for your product on a TLC plate for optimal separation on a column.[9] If your compound is very polar and doesn't move from the baseline even with 100% ethyl acetate, you may need to add a small amount of a more polar solvent like methanol.

  • Column Packing: A poorly packed column can lead to channeling and broad peaks, resulting in poor separation.[10] Ensure the silica gel is packed uniformly without any air bubbles.

  • Loading Technique: Load your sample onto the column in a narrow band using a minimal amount of solvent.[11] If your compound is not very soluble in the eluent, you can use a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel.

  • Flow Rate: An optimal flow rate is crucial. A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, while a flow rate that is too slow can lead to band broadening due to diffusion.[11]

Q4: My this compound seems to be decomposing on the silica gel column. How can I prevent this?

A4: Amides can sometimes be sensitive to the acidic nature of silica gel.[7] If you suspect decomposition, you can:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a base, like triethylamine (typically 0.1-1%), to your eluent.[7]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities will depend on the synthetic route used.

  • From 2-Fluoro-6-methoxybenzoic acid: Common impurities include unreacted starting material, coupling agents (e.g., DCC, EDC), and byproducts from the coupling reaction.[13][14]

  • From 2-Fluoro-6-methoxybenzonitrile: Potential impurities include unreacted nitrile and the corresponding carboxylic acid (2-fluoro-6-methoxybenzoic acid) if the hydrolysis reaction goes too far.[15][16]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Key properties are summarized in the table below.[17]

PropertyValue
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Appearance Solid

Knowing the molecular weight is essential for characterization by mass spectrometry, and its solid state at room temperature makes it a good candidate for recrystallization.

Q3: Which purification technique should I choose: recrystallization or column chromatography?

A3: The choice depends on the nature and quantity of the impurities. The following decision tree can guide you.

G start Crude this compound is_solid Is the crude product a solid? start->is_solid is_major_product Is the desired product the major component? is_solid->is_major_product Yes oily Product is an oil or has many impurities is_solid->oily No recrystallization Attempt Recrystallization is_major_product->recrystallization Yes column Use Column Chromatography is_major_product->column No oily->column

Figure 1. Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water) to find a suitable one where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) that gives your product an Rf of approximately 0.35.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]

  • Recrystallization. (n.d.). In [Source PDF]. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Recrystallization1. (n.d.). In [Source PDF]. Retrieved from [Link]

  • Column chromatography. (n.d.). In [Source PDF]. Retrieved from [Link]

  • GL Sciences. Amide Column. [Link]

  • MicroSolv Technology Corp. How to Use Cogent Amide™ HPLC Columns. [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Journal of Organic Chemistry. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • ResearchGate. (n.d.). Preparation of two amide‐bonded stationary phases and comparative evaluation under mixed‐mode chromatography. [Link]

  • Organic Chemistry Portal. Nitrile to Amide - Common Conditions. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • Chemguide. the preparation of amides. [Link]

  • PubChem. This compound. [Link]

  • Chemistry Steps. Converting Nitriles to Amides. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • MySkinRecipes. 2-Fluoro-6-methoxybenzonitrile. [Link]

  • ResearchGate. (2025, August 10). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. [Link]

  • Google Patents. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
  • Autech Industry Co.,Limited. Exploring 2-Fluoro-6-Methoxybenzoic Acid: A Key Pharmaceutical Intermediate. [Link]

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Technical Support Center: Stability Studies of 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-6-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on conducting stability studies and identifying potential degradation products. Our goal is to equip you with both the theoretical understanding and practical methodologies to ensure the integrity and robustness of your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are forced degradation studies necessary for this compound?

Forced degradation, or stress testing, is a critical component of the drug development process as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies are designed to intentionally degrade the drug substance under conditions more severe than accelerated stability testing.[1] For this compound, this process is essential for several reasons:

  • Elucidation of Degradation Pathways: It helps to identify the likely degradation products that could form under various environmental conditions.[1][3] This is fundamental to understanding the intrinsic stability of the molecule.

  • Development of Stability-Indicating Methods: The data generated is crucial for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify the intact drug from its degradation products.[3][4]

  • Formulation and Packaging Development: Understanding how the molecule degrades informs the development of a stable drug product and the selection of appropriate packaging to protect it from adverse conditions.[1]

  • Safety and Efficacy: The formation of degradation products can impact the safety and efficacy of the final drug product.[3] Identifying and characterizing these products is a key safety consideration.

Q2: What are the primary degradation pathways I should be concerned about for this compound?

Based on the structure of this compound, which contains an amide and a methoxy group on a benzene ring, the primary anticipated degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which is a common degradation pathway for pharmaceuticals.[5][6] This would likely yield 2-fluoro-6-methoxybenzoic acid and ammonia.

  • Oxidation: The methoxy group (-OCH₃) can be a site for oxidative degradation, potentially leading to demethylation to form a phenol, followed by further oxidation.

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to light, particularly UV radiation.[7]

  • Thermal Degradation: High temperatures can provide the energy needed to initiate various degradation reactions.

It is important to note that in some cases, multiple degradation pathways can occur simultaneously or in sequence.[8]

Q3: I am seeing an unexpected peak in my chromatogram during stability testing. How can I identify it?

Identifying unknown peaks is a common challenge. A systematic approach is recommended:

  • Mass Spectrometry (MS): The most powerful tool for identifying unknown compounds is mass spectrometry, typically coupled with liquid chromatography (LC-MS). This will provide the molecular weight of the unknown peak, offering significant clues to its identity.

  • Compare with Potential Degradants: Based on the known degradation pathways, you can predict the structures of likely degradation products. For example, you could synthesize or purchase a reference standard for 2-fluoro-6-methoxybenzoic acid and compare its retention time and mass spectrum to your unknown peak.

  • Forced Degradation Samples: Analyze the samples from your forced degradation studies. The conditions under which the unknown peak is most prominent (e.g., acid hydrolysis, oxidation) will provide strong evidence for its origin.

  • Tandem Mass Spectrometry (MS/MS): If available, MS/MS can provide fragmentation data for the unknown peak. This fragmentation pattern can be used to piece together the structure of the molecule.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No degradation observed under stress conditions. The stress conditions may not be harsh enough. The molecule may be highly stable.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or extend the exposure time. Ensure that the chosen conditions are still relevant and do not lead to unrealistic degradation pathways.
Complete degradation of the parent compound. The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the formation of degradation products.[2]
Poor peak shape or resolution in HPLC analysis. The analytical method is not optimized for the degradation products. Co-elution of the parent drug and degradants.Re-evaluate and optimize the HPLC method. This may involve changing the mobile phase composition, gradient profile, column type, or pH.
Inconsistent results between replicate experiments. Variability in experimental conditions (e.g., temperature, light exposure). Instability of degradation products.Ensure precise control over all experimental parameters. Prepare fresh solutions for each experiment. Analyze samples immediately after degradation, or store them under conditions that minimize further changes.

Experimental Protocols

The following protocols are provided as a starting point. It is essential to adapt them based on the specific stability characteristics of this compound observed in your experiments.

Forced Degradation Workflow

The overall workflow for conducting forced degradation studies is outlined below.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent This compound Acid_Product 2-Fluoro-6-methoxybenzoic acid Parent->Acid_Product H₂O / H⁺ or OH⁻ Ammonia Ammonia Parent->Ammonia Phenol_Intermediate 2-Fluoro-6-hydroxybenzamide Parent->Phenol_Intermediate [O] Further_Oxidation Further Oxidized Products Phenol_Intermediate->Further_Oxidation

Caption: Potential degradation pathways of this compound.

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • U.S. Environmental Protection Agency. (2021, May 24). ANALYTICAL METHOD SUMMARIES. [Link]

  • U.S. Environmental Protection Agency. (2023, December 10). Analytical Method Summaries. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Adhikari, S. R., et al. (2022, August 18). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences. [Link]

  • R Discovery. Forced Degradation Studies Research Articles. [Link]

  • Bhaskar, R., et al. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • ResearchGate. (2017, March 31). Degradation Pathway. [Link]

  • ICH. (1996, November). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Waterhouse, D. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • MDPI. (2024, November 21). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. [Link]

  • PubChem. 2-Fluoro-6-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Fisher Scientific UK. 2-Fluoro-6-methoxybenzaldehyde SDS. [Link]

  • ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [Link]

  • ResearchGate. Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. [Link]

  • ResearchGate. (2025, August 6). Hydroxide Degradation Pathways for Substituted Trimethylammonium Cations: A DFT Study. [Link]

  • SciSpace. Photostability and Photostabilization of Drugs and Drug Products. [Link]

  • ResearchGate. (2025, August 10). Thermal degradation of fluorotelomer treated articles and related materials. [Link]

  • Preprints.org. (2024, January 24). Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid. [Link]

  • Royal Society of Chemistry. Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO2 catalyst. [Link]

  • Google Patents.
  • ResearchGate. Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO 2 catalyst. [Link]

  • PubMed Central. The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides. [Link]

  • PubMed. (2025, October 21). Co-transcriptional modifications of 2'-hydroxyls on synthetic mRNA enhance ribonuclease resistance and lipid nanoparticle thermostability. [Link]

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Technical Support Center: Crystallization of 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the crystallization of 2-Fluoro-6-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction to the Crystallization of this compound

This compound is a unique molecule with structural features that present both opportunities and challenges in crystallization. The presence of a fluorine atom and a methoxy group in the ortho positions to the amide functionality significantly influences its electronic and steric properties. The amide group is a strong hydrogen bond donor and acceptor, predisposing the molecule to form well-defined crystal lattices. However, the interplay of the electronegative fluorine and the bulky methoxy group can lead to polymorphism and solubility challenges.[1] This guide will provide a systematic approach to troubleshooting common issues, from solvent selection to dealing with persistent impurities and undesirable crystallization phenomena.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that I should be aware of before starting a crystallization?

A1: Understanding the fundamental properties of this compound is crucial for designing a successful crystallization protocol.

PropertyValueSource
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Appearance Solid (predicted)General knowledge
XLogP3 0.1

The XLogP3 value of 0.1 suggests that this compound has a relatively balanced hydrophilic-lipophilic character, indicating that a range of solvents with varying polarities should be screened for suitability.

Q2: How do the ortho-fluoro and -methoxy substituents affect the crystallization behavior?

A2: The ortho-substituents play a significant role in the crystal packing of benzamide derivatives. The fluorine atom can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can stabilize the crystal lattice. In fact, studies on related benzamides have shown that ortho-fluoro substitution can suppress disorder in the crystal structure.[1][2][3] The methoxy group, while also capable of hydrogen bonding, introduces steric bulk that can influence the preferred crystal packing arrangement and potentially lead to different polymorphs.

Q3: What is the best starting point for solvent selection for the crystallization of this compound?

A3: Due to the lack of specific solubility data for this compound, we can infer a suitable starting point from its structural analogs, benzamide and m-methoxybenzamide. The general principle of "like dissolves like" is a good guide. Given the presence of a polar amide group, polar solvents are a logical choice.

Based on solubility data for benzamide, lower alcohols like methanol and ethanol, as well as acetone, are excellent starting points.[4] For m-methoxybenzamide, good solubility is observed in DMSO and DMF, with some solubility in ethanol.[5] Therefore, a primary screening should include:

  • Protic Solvents: Ethanol, Methanol, Isopropanol

  • Aprotic Polar Solvents: Acetone, Ethyl Acetate, Acetonitrile

  • Aprotic Highly Polar Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

It is highly recommended to perform a systematic solvent screening to determine the optimal solvent or solvent mixture for your specific sample purity and desired crystal form.

Troubleshooting Crystallization Issues

This section provides a structured approach to resolving common problems encountered during the crystallization of this compound.

Scenario 1: The compound will not dissolve in the hot solvent.

Question: I've added a significant amount of hot solvent, but my this compound is not dissolving. What should I do?

Answer: This is a common issue that can be addressed systematically.

  • Verify Temperature: Ensure your solvent is at or very near its boiling point. A common mistake is not heating the solvent sufficiently.

  • Solvent Incompatibility: The chosen solvent may be a poor choice for your compound. The intermolecular forces of the solvent may not be suitable to overcome the crystal lattice energy of this compound.

    • Action: Consult the predicted solubility table (Table 2) and select a solvent with a higher predicted solubility. If you started with a non-polar solvent, switch to a more polar one.

  • Insoluble Impurities: It's possible that the undissolved material is not your target compound but rather insoluble impurities.

    • Action: If the majority of your compound has dissolved and only a small amount of solid remains, perform a hot filtration to remove the insoluble material before allowing the solution to cool.[6]

Scenario 2: No crystals form upon cooling.

Question: My solution of this compound has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What are my next steps?

Answer: The absence of crystal formation indicates that the solution is not supersaturated. Here are several techniques to induce crystallization:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[7][8]

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. A seed crystal provides a template for further crystal growth.[7]

  • Increase Supersaturation:

    • Evaporation: Partially evaporate the solvent to increase the concentration of the solute. This can be done by gently blowing a stream of nitrogen or air over the surface of the solution or by carefully heating the solution to boil off some of the solvent.[7]

    • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble. This will decrease the overall solubility and induce crystallization. The two solvents must be miscible. A common example is adding water to an ethanol solution.[4]

Scenario 3: The compound "oils out" instead of crystallizing.

Question: Upon cooling, my compound is forming an oil or a gooey precipitate instead of solid crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[7][9] This often happens when the melting point of the compound is lower than the temperature of the solution at the point of saturation, or when the concentration of impurities is high, causing a significant melting point depression.

Troubleshooting Steps:

  • Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the solution until the oil dissolves completely, then add a small amount of additional hot solvent to decrease the saturation point. Allow the solution to cool more slowly.[7]

  • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point. This will ensure that the solution temperature is below the melting point of your compound when it becomes saturated.

  • Slow Down the Cooling Rate: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Change the Solvent System: If the problem persists, a different solvent or a solvent/anti-solvent system may be necessary. Experiment with solvents that have different polarities.

Experimental Protocols

Protocol 1: Standard Cooling Recrystallization

This protocol is a general starting point for the purification of this compound.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Achieve Saturation: Add small portions of the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent, as this will reduce the final yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To further promote crystallization, subsequently place the flask in an ice-water bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is useful if a single solvent does not provide satisfactory results or if the compound is very soluble in most common solvents at room temperature.

  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., ethanol) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "poor" solvent (e.g., water) dropwise with constant swirling until the solution becomes faintly turbid (cloudy). The turbidity indicates the onset of precipitation.

  • Re-dissolution: Gently warm the mixture until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 6-8 from Protocol 1.

Data Tables

Table 1: Physical Properties of this compound
PropertyValue
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Appearance Solid
XLogP3 0.1

Source: PubChem CID 579738

Table 2: Predicted Solubility Profile for this compound Based on Analog Data

The following table provides an estimated solubility profile to guide initial solvent screening. This data is inferred from the known solubilities of benzamide and m-methoxybenzamide and should be experimentally verified.

SolventPolarityPredicted Solubility at Room TemperaturePredicted Solubility at Elevated Temperature
Water HighLowModerate
Methanol HighModerate-HighHigh
Ethanol HighModerateHigh
Acetone MediumModerateHigh
Ethyl Acetate MediumLow-ModerateModerate-High
Acetonitrile MediumLow-ModerateModerate
Dichloromethane LowLowModerate
Toluene LowVery LowLow
Hexane Very LowInsolubleInsoluble

Disclaimer: This is a predicted solubility profile and should be used as a guide for initial solvent screening. Actual solubilities should be determined experimentally.

Visualized Workflows

General Troubleshooting Workflow for Crystallization

TroubleshootingWorkflow cluster_solutions Troubleshooting Actions start Crystallization Attempt no_crystals No Crystals Formed start->no_crystals Failure oiling_out Compound Oils Out start->oiling_out Failure low_yield Low Yield start->low_yield Partial Success impure_product Impure Product start->impure_product Partial Success success Pure Crystals Obtained start->success Success induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation increase_supersaturation Increase Supersaturation (Evaporate/Add Anti-solvent) no_crystals->increase_supersaturation add_more_solvent Add More Solvent Slow Cooling oiling_out->add_more_solvent change_solvent Change Solvent System oiling_out->change_solvent check_mother_liquor Check Mother Liquor for Product low_yield->check_mother_liquor recrystallize_again Re-crystallize impure_product->recrystallize_again induce_nucleation->success increase_supersaturation->success add_more_solvent->success change_solvent->start check_mother_liquor->increase_supersaturation recrystallize_again->start

Caption: A decision-making workflow for troubleshooting common crystallization problems.

Solvent Selection Strategy

SolventSelection cluster_solvents Test Solvents start Start: Crude This compound screening Solvent Screening (Small Scale) start->screening polar_protic Polar Protic (e.g., Ethanol, Methanol) screening->polar_protic polar_aprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) screening->polar_aprotic non_polar Non-polar (e.g., Toluene, Hexane) screening->non_polar evaluation Evaluate Solubility: - Soluble when hot? - Insoluble when cold? polar_protic->evaluation polar_aprotic->evaluation non_polar->evaluation good_solvent Good Single Solvent Found evaluation->good_solvent Yes no_good_solvent No Suitable Single Solvent evaluation->no_good_solvent No mixed_solvent Consider Mixed Solvent System (e.g., Ethanol/Water) no_good_solvent->mixed_solvent

Caption: A systematic approach for selecting an appropriate crystallization solvent.

References

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Abbott, S. HSP Basics | Practical Solubility Science. [Link]

  • Crystal Growth & Design. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

  • Crystal Growth & Design. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

  • University of Massachusetts Lowell. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ResearchGate. Results of benzamide solubility measurements and computations. All... [Link]

  • ResearchGate. How to avoid the formation of oil droplets during recrystallization? [Link]

  • DETERMINING A SOLUBILITY CURVE. [Link]

  • PubChem. This compound. [Link]

  • PMC. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]

  • Journal of Medicinal Chemistry. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. [Link]

  • International Journal of Chemical Engineering and Applications. Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]

  • PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]

  • CrystEngComm. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. [Link]

  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

  • MDPI. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. [Link]

  • ResearchGate. The intramolecular hydrogen bond in 2-hydroxy-benzamides. [Link]

  • SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

  • Journal of Chemical & Engineering Data. Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. [Link]

  • New Journal of Chemistry. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. [Link]

  • University of Colorado Boulder. Crystallization. [Link]

  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

  • PMC. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. [Link]

  • Stenutz. Hansen solubility parameters. [Link]

  • NIH. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]

  • ACS Publications. Intramolecular Hydrogen Bonding in Medicinal Chemistry. [Link]

  • PMC. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. [Link]

  • bioRxiv. Quantifying Amide-Aromatic Interactions at Molecular and Atomic Levels: Experimentally-determined Enthalpic and Entropic Contr. [Link]

  • MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

  • YouTube. Recrystallization. [Link]

  • ResearchGate. (PDF) Python-based QSAR modeling protocol for antioxidant activity: a case-study using a library of di(hetero)cyclic amines or amides. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Synthesizing 2-Fluoro-6-methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Fluoro-6-methoxybenzamide and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the synthesis of this sterically hindered yet valuable scaffold. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and comparative data to enhance your synthetic success.

Introduction: The Synthetic Challenge of 2,6-Disubstituted Benzamides

The synthesis of this compound presents a classic challenge in organic synthesis: the formation of an amide bond adjacent to two ortho substituents. The steric hindrance imposed by the fluorine and methoxy groups significantly retards the approach of the amine nucleophile to the activated carboxylic acid derivative. Furthermore, the electronic properties of these substituents can influence the reactivity of the starting materials and the stability of intermediates. This guide will address these challenges head-on, providing practical solutions and the chemical reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary and reliable synthetic pathways:

  • Amide coupling of 2-Fluoro-6-methoxybenzoic acid: This is the most direct route, involving the activation of the carboxylic acid with a suitable coupling reagent, followed by the addition of an amine source (e.g., ammonia or an ammonium salt).

  • Controlled hydrolysis of 2-Fluoro-6-methoxybenzonitrile: This alternative route can be effective if the corresponding nitrile is readily available. The key challenge is to control the hydrolysis to stop at the amide stage, as over-hydrolysis will lead to the carboxylic acid.

Q2: My amide coupling reaction with 2-Fluoro-6-methoxybenzoic acid is giving a low yield. What is the likely cause?

A2: Low yields in this specific synthesis are most often attributed to the steric hindrance from the ortho substituents. This can lead to:

  • Inefficient activation of the carboxylic acid: The bulky environment around the carboxyl group can hinder the attack of the coupling reagent.

  • Slow aminolysis: The activated ester intermediate is sterically shielded, making the subsequent nucleophilic attack by the amine slow and inefficient.

  • Side reactions: If the reaction is forced with high temperatures or prolonged reaction times, side reactions can occur, such as the decomposition of the coupling reagent or activated intermediate.

Q3: Which coupling reagent is best suited for this sterically hindered system?

A3: For sterically demanding couplings, uronium/aminium salt-based reagents are generally superior to carbodiimides. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended for this synthesis due to its high efficiency and ability to form a highly reactive OAt-active ester, which can facilitate the coupling with less nucleophilic amines or in sterically congested environments.[1]

Q4: I am observing a significant amount of unreacted starting material even after a long reaction time. What can I do?

A4: This is a common issue with sterically hindered substrates. Here are a few strategies:

  • Pre-activation: Allow the carboxylic acid to react with the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) for a period before adding the amine. This ensures the formation of the activated ester.

  • Increase reagent equivalents: A modest increase in the equivalents of the coupling reagent and base can sometimes improve the yield.

  • Optimize reaction temperature: While high temperatures can lead to degradation, a moderate increase (e.g., from room temperature to 40-50 °C) might be necessary to overcome the activation energy barrier for this hindered coupling.

Q5: Can I use the Schotten-Baumann reaction (from 2-Fluoro-6-methoxybenzoyl chloride)?

A5: While possible, this route has its own challenges. The synthesis of the acyl chloride from the sterically hindered carboxylic acid can be sluggish. Moreover, acyl chlorides are highly reactive and can be prone to hydrolysis if reaction conditions are not scrupulously anhydrous. For library synthesis and general research, the one-pot nature of modern coupling reagents is often more convenient and reproducible.

Troubleshooting Guide: Amide Coupling Route

This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound from its corresponding carboxylic acid.

Issue 1: Low or No Product Formation

Troubleshooting_Low_Yield

Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products
Observed Side Product Potential Cause Proposed Solution
Guanidinium byproduct Excess HATU reacting with the amine.Add the amine last, after the pre-activation of the carboxylic acid. Avoid using a large excess of HATU.
N-acylurea (if using carbodiimides like DCC/EDC)The O-acylisourea intermediate rearranges before aminolysis.Switch to a uronium-based reagent like HATU. If using EDC, include an additive like HOBt or Oxyma to trap the active ester and prevent rearrangement.
Unidentified polar impurities Decomposition of reagents or product.Ensure the reaction temperature is not too high. Purify the crude product promptly after workup.
Issue 3: Difficult Purification
Problem Potential Cause Proposed Solution
Product co-elutes with starting material Similar polarity between the benzamide product and the benzoic acid starting material.During workup, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any unreacted acidic starting material.[2]
Tetramethylurea (TMU) byproduct from HATU is present TMU is water-soluble but can sometimes persist in the organic layer.Wash the organic layer thoroughly with water or a dilute LiCl solution during workup. TMU can often be removed by flash chromatography.[3]
Product oils out during recrystallization Impurities are present, or the chosen solvent system is not ideal.Try purifying by column chromatography first. For recrystallization, screen a variety of solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Hexanes). Slow cooling is crucial.[4][5]

Experimental Protocols

Method 1: HATU-Mediated Amide Coupling of 2-Fluoro-6-methoxybenzoic acid

This protocol is optimized for sterically hindered substrates and is the recommended starting point for the synthesis of this compound derivatives.

HATU_Workflow

Workflow for HATU-mediated synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Fluoro-6-methoxybenzoic acid (1.0 eq).

  • Solvent and Base Addition: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: Add HATU (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes for pre-activation.

  • Amine Addition: Add ammonium chloride (NH₄Cl) (1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish, gently warm to 40-50 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Method 2: Controlled Hydrolysis of 2-Fluoro-6-methoxybenzonitrile

This method is a viable alternative if the nitrile starting material is more accessible. Careful control of reaction conditions is necessary to prevent over-hydrolysis to the carboxylic acid.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-6-methoxybenzonitrile (1.0 eq) in a suitable solvent such as tert-butanol or a mixture of dioxane and methanol.

  • Reagent Addition: Add a solution of sodium hydroxide (e.g., 2-4 equivalents in a minimal amount of water).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction closely by TLC or LC-MS. The goal is to consume the starting nitrile without significant formation of the carboxylic acid byproduct.

  • Workup: Once the reaction has reached the optimal conversion to the amide, cool the mixture to room temperature. Neutralize the reaction with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify the crude product by recrystallization or column chromatography.

Data Presentation: Comparison of Amide Coupling Conditions

The following table provides a comparative overview of different coupling reagents for the synthesis of sterically hindered benzamides, based on literature data for analogous systems.[1][6][7]

Coupling Reagent Base Solvent Typical Yield Range (%) Key Considerations
HATU DIPEA, TEADMF, DCM70-95Highly effective for hindered substrates; fast reaction times. Potential for guanidinylation of the amine if not pre-activated.
COMU DIPEA, CollidineDMF, ACN70-90Similar to HATU in efficacy; byproduct is more water-soluble.
T3P® Pyridine, DIPEAEthyl Acetate, DCM65-90Effective for difficult couplings; byproducts are water-soluble and easily removed.
EDC/HOBt DIPEA, TEADMF, DCM40-75Cost-effective, but generally less efficient for highly hindered substrates. Longer reaction times may be required.
DCC/DMAP (cat.) DMAPDCM30-60Prone to formation of insoluble DCU byproduct, complicating purification. Lower yields for hindered systems.

Yields are estimates based on reactions with sterically hindered benzoic acids and may vary depending on the specific amine and reaction conditions.

Mechanistic Insight: The Role of HATU in Overcoming Steric Hindrance

The effectiveness of HATU in promoting the formation of sterically hindered amides lies in its mechanism of action.

HATU_Mechanism

Simplified mechanism of HATU-mediated amide coupling.
  • Deprotonation: The non-nucleophilic base, DIPEA, deprotonates the carboxylic acid to form a carboxylate anion.[3][8]

  • Activation: The carboxylate attacks the electron-deficient carbon of the HATU reagent, leading to the formation of a highly reactive OAt-active ester and the release of tetramethylurea (TMU).[3][8]

  • Aminolysis: The amine nucleophile attacks the carbonyl carbon of the OAt-active ester. The 7-aza-benzotriazole (OAt) moiety is an excellent leaving group, which facilitates the formation of the tetrahedral intermediate and its subsequent collapse to the stable amide bond.[8]

The high reactivity of the OAt-active ester is key to overcoming the steric barrier presented by the 2-fluoro and 6-methoxy substituents.

References

  • Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. National Institutes of Health. Available at: [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry. Available at: [Link]

  • Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Recrystallization and Crystallization. University of Rochester. Available at: [Link]

  • Halide Abstraction-Mediated Synthesis of a Highly Twisted Amide. ACS Publications. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • HATU coupling - what's the best order?. Reddit. Available at: [Link]

  • Yield comparison with different carboxylic acids. ResearchGate. Available at: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

  • Benzamide, N-(4-methoxyphenyl)-2,6-difluoro-. SpectraBase. Available at: [Link]

  • Process for the purification of substituted benzoxazole compounds. Google Patents.

Sources

Identifying and minimizing byproducts in 2-Fluoro-6-methoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-6-methoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you identify and minimize byproducts, thereby optimizing your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What is the most common synthetic route to this compound and what are the primary byproducts?

The most prevalent and industrially scalable method for synthesizing this compound is the controlled hydrolysis of 2-Fluoro-6-methoxybenzonitrile. This transformation is typically achieved under acidic or basic conditions. While seemingly straightforward, this reaction can be prone to the formation of two major byproducts that can complicate purification and reduce yields.

The primary byproducts are:

  • 2-Fluoro-6-methoxybenzoic acid : Formed from the over-hydrolysis of the target amide.

  • 2-Fluoro-6-hydroxybenzamide : Arises from the cleavage of the methyl ether (O-demethylation).

Below is a summary of the main reaction and potential side reactions.

Compound NameStructureMolar Mass ( g/mol )Role in Synthesis
2-Fluoro-6-methoxybenzonitrileC₈H₆FNO151.14Starting Material
This compound C₈H₈FNO₂ 169.15 Target Product
2-Fluoro-6-methoxybenzoic acidC₈H₇FO₃170.14Over-hydrolysis Byproduct
2-Fluoro-6-hydroxybenzamideC₇H₆FNO₂155.13Demethylation Byproduct
Troubleshooting Guide 1: Over-hydrolysis to Carboxylic Acid

Question: My post-reaction analysis (HPLC/TLC) shows a significant peak corresponding to 2-Fluoro-6-methoxybenzoic acid. How can I minimize the formation of this byproduct?

Answer: The formation of 2-Fluoro-6-methoxybenzoic acid is a classic case of over-hydrolysis, where the initially formed amide undergoes a second hydrolysis step to the carboxylic acid. The rate of this second step is highly dependent on the reaction conditions.

Causality: Both the amide and nitrile hydrolysis are often catalyzed by the same reagent (acid or base). Harsh conditions, such as high temperatures, prolonged reaction times, or high concentrations of the catalyst, will inevitably lead to the formation of the carboxylic acid byproduct.

  • Milder Reagents: Employing milder reagents can selectively hydrolyze the nitrile to the amide without significantly affecting the amide. For instance, enzymatic hydrolysis using a nitrile hydratase can be highly selective.[1]

  • Strict Control of Stoichiometry: In base-catalyzed hydrolysis (e.g., using NaOH or KOH), using a controlled amount of the base can be effective.

  • Temperature and Time Optimization: Carefully monitor the reaction progress by TLC or HPLC. It is crucial to quench the reaction as soon as the starting nitrile is consumed to prevent further hydrolysis of the amide. Lowering the reaction temperature will also slow down the rate of the second hydrolysis step more significantly than the first in many cases.

This protocol aims to minimize over-hydrolysis by using a controlled amount of base and careful monitoring.

  • Reaction Setup: To a solution of 2-Fluoro-6-methoxybenzonitrile (1.0 eq.) in a suitable solvent (e.g., ethanol/water mixture), add sodium hydroxide (1.1 eq.) as a concentrated aqueous solution.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress every 30 minutes using HPLC or TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and neutralize it carefully with dilute HCl to a pH of 7.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Troubleshooting Guide 2: O-Demethylation of the Methoxy Group

Question: I am observing a byproduct with a mass corresponding to 2-Fluoro-6-hydroxybenzamide. What causes this demethylation and how can I avoid it?

Answer: The presence of 2-Fluoro-6-hydroxybenzamide indicates the cleavage of the O-methyl ether. This is a common side reaction for aryl methyl ethers, especially under strong acidic conditions.

Causality: Strong acids, particularly hydrohalic acids like HBr, can protonate the methoxy oxygen, making the methyl group susceptible to nucleophilic attack by the conjugate base (e.g., Br⁻).[2] This results in the formation of the phenol and a methyl halide. Some Lewis acids are also potent demethylating agents.[2]

  • Avoid Strong Protic Acids: When choosing an acidic catalyst for the hydrolysis of the nitrile, avoid strong protic acids like HBr or HI, especially at elevated temperatures. Sulfuric acid or phosphoric acid are generally less prone to causing demethylation.

  • Use of Lewis Acids: If a Lewis acid is required, choose one that is less likely to promote demethylation. Boron tribromide (BBr₃) and aluminum trichloride (AlCl₃) are known to be strong demethylating agents and should be avoided.[2]

  • Alternative Synthetic Routes: If demethylation is a persistent issue, consider alternative routes that do not involve harsh acidic conditions. For example, the use of a milder reagent system for the nitrile to amide conversion.

cluster_0 O-Demethylation Pathway Start This compound Protonation Protonated Methoxy Group Start->Protonation + HBr Attack Nucleophilic Attack by Br⁻ Protonation->Attack Products 2-Fluoro-6-hydroxybenzamide + CH₃Br Attack->Products

Caption: O-Demethylation of this compound under acidic conditions.

Troubleshooting Workflow

If you are facing issues with your synthesis, the following workflow can help you diagnose and solve the problem.

Start Low Yield or Impure Product Analysis Analyze Crude Product by HPLC/LC-MS Start->Analysis Identify_Byproduct Identify Major Byproduct(s) Analysis->Identify_Byproduct Acid_Byproduct Byproduct is 2-Fluoro-6-methoxybenzoic acid Identify_Byproduct->Acid_Byproduct Mass = 170.14 Phenol_Byproduct Byproduct is 2-Fluoro-6-hydroxybenzamide Identify_Byproduct->Phenol_Byproduct Mass = 155.13 Other_Byproduct Other Byproducts Identify_Byproduct->Other_Byproduct Other Mass Solve_Acid Reduce Reaction Time/Temp Use Milder Reagents Acid_Byproduct->Solve_Acid Yes Solve_Phenol Avoid Strong Protic/Lewis Acids Use Alternative Catalyst Phenol_Byproduct->Solve_Phenol Yes Solve_Other Re-evaluate Synthetic Route Check Starting Material Purity Other_Byproduct->Solve_Other Yes

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Fluoro-6-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to effectively address and overcome solubility issues encountered with this compound in aqueous buffers. Here, we provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an organic compound with the molecular formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol .[1] While its computed XLogP3 of 0.1 suggests moderate lipophilicity, benzamide-containing structures can exhibit poor aqueous solubility.[1] This is often due to strong intermolecular forces in the crystal lattice, making it difficult for water molecules to solvate the individual compound molecules. Poor solubility can be a significant hurdle in experimental assays and preclinical studies, leading to unreliable results and low bioavailability.[2][3]

Q2: I'm seeing precipitation of this compound in my aqueous buffer. What's the first thing I should try?

Q3: Are there quick and common additives I can use to improve solubility?

Yes, for many poorly soluble compounds, the use of co-solvents is a rapid and effective method.[6][7][8][9] These are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[3] Common examples include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[][9]

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This section provides detailed protocols and the scientific rationale for systematically addressing the solubility of this compound.

Strategy 1: pH Adjustment

For compounds with ionizable functional groups, altering the pH of the buffer can significantly increase solubility.[4][10] By shifting the pH, you can convert the compound into its more soluble ionized form.

  • Prepare a Stock Solution: Dissolve a small, known amount of this compound in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution.

  • Prepare a Series of Buffers: Prepare a range of buffers with pH values from 2 to 10 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).

  • Spike and Equilibrate: Add a small, consistent volume of the stock solution to each buffer to achieve the desired final concentration.

  • Incubate and Observe: Gently agitate the samples at a controlled temperature for a set period (e.g., 2-24 hours) to allow them to reach equilibrium.

  • Analyze for Solubility: After equilibration, centrifuge the samples to pellet any undissolved compound. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

dot

Caption: Workflow for pH adjustment strategy.

Strategy 2: Co-solvents

Co-solvents are a cornerstone for solubilizing non-polar compounds in aqueous media.[6][7][8][9] They work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic solute.[3]

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as DMSO, ethanol, propylene glycol, and PEG 400.[6][8][9]

  • Prepare Co-solvent/Buffer Mixtures: Create a series of solutions with increasing concentrations of each co-solvent in your primary aqueous buffer (e.g., 1%, 5%, 10%, 20% v/v).

  • Determine Solubility: Add an excess amount of this compound to each co-solvent/buffer mixture.

  • Equilibrate: Agitate the samples at a controlled temperature until equilibrium is reached (typically 24-48 hours).

  • Quantify: Centrifuge the samples, collect the supernatant, and measure the concentration of the dissolved compound.

Co-solventConcentration (% v/v)Expected Solubility ImprovementNotes
DMSO1-10%Moderate to HighCan have biological effects at higher concentrations.
Ethanol5-20%ModerateCan cause protein precipitation in some assays.
Propylene Glycol10-30%ModerateGenerally well-tolerated in many systems.
PEG 40010-40%Moderate to HighViscous at higher concentrations.

dot

Caption: Workflow for co-solvent screening.

Strategy 3: Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[11][12] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[12]

  • Choose Surfactants: Select a few non-ionic surfactants that are common in biological research, such as Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20).[11]

  • Prepare Surfactant Solutions: Make a series of surfactant solutions in your aqueous buffer at concentrations above their known CMC.

  • Solubility Determination: Follow the same procedure as for co-solvent screening (adding excess compound, equilibrating, and quantifying the supernatant).

SurfactantConcentration (% w/v)Expected Solubility ImprovementNotes
Polysorbate 800.1-2%HighCan interfere with some cell-based assays.
Polysorbate 200.1-2%Moderate to HighGenerally milder than Polysorbate 80.
Cremophor® EL0.1-1%HighCan have biological activity.

dot

Caption: Workflow for surfactant screening.

Strategy 4: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[][14] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the guest molecule within their cavity, which increases the overall solubility of the complex in water.[][14][15]

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[16]

  • Prepare Cyclodextrin Solutions: Create a range of HP-β-CD concentrations in your aqueous buffer (e.g., 1%, 5%, 10% w/v).

  • Solubility Assessment: Use the equilibrium solubility method described in the previous sections.

  • Optional: Kneading Method for Complex Preparation: For a more robust complex, a paste can be formed by mixing this compound with HP-β-CD and a small amount of water.[17] The paste is then dried and can be reconstituted in the buffer.

CyclodextrinConcentration (% w/v)Expected Solubility ImprovementNotes
HP-β-CD1-15%HighCan be a cost-effective and highly efficient method.[16]
β-CD0.5-2%ModerateLower aqueous solubility than its hydroxypropyl derivative.[15]

dot

Caption: Workflow for cyclodextrin complexation.

Concluding Remarks

Overcoming the solubility challenges of this compound is a critical step for successful research and development. By systematically applying the strategies outlined in this guide—from pH adjustment to the use of co-solvents, surfactants, and cyclodextrins—researchers can identify an optimal formulation for their specific experimental needs. It is recommended to start with the simplest and most cost-effective methods and progress to more complex formulations as required. Always consider the potential impact of any excipients on your downstream assays.

References

  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Retrieved from [Link]

  • Research J. Pharm. and Tech. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • Preprints.org. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancing solubility of poorly aqueous soluble drugs: critical appraisal of techniques. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • ResearchGate. (n.d.). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-fluoro-N-methoxy-6-methylbenzamide. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2018). Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. Retrieved from [Link]

  • MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methoxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Fluoro-6-hydroxy-N-methoxy-N-methylbenzamide,406212-40-6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-chloro-6-fluoro-N-isopropyl-3-methoxybenzamide. Retrieved from [Link]

  • SDS Manager. (n.d.). 2-Fluoro-6-methoxybenzaldehyde SDS. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Fluoro-6-methoxybenzaldehyde, 97%. Retrieved from [Link]

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Challenges in the scale-up production of 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-FMB-2026-01 Version: 1.0 Last Updated: January 12, 2026

Introduction

Welcome to the technical support guide for the scale-up production of 2-Fluoro-6-methoxybenzamide. This document is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis and purification of this important pharmaceutical intermediate. As a compound with ortho-substituents, its synthesis presents unique steric and electronic challenges that can become more pronounced during scale-up.

This guide provides a systematic, question-and-answer-based approach to troubleshooting, grounded in established principles of process chemistry. We will explore a common and practical synthetic route, identify potential pitfalls at each stage, and offer field-proven solutions to ensure a robust, safe, and efficient process.

Proposed Synthetic Pathway

A prevalent and scalable method for synthesizing this compound (3 ) involves a two-step process starting from 2-Fluoro-6-methoxybenzoic acid (1 ). This route is often preferred for its reliability and use of readily available reagents.[1][2][3]

  • Acid Chloride Formation: The carboxylic acid (1 ) is first activated by converting it to the more reactive acyl chloride (2 ) using a chlorinating agent.

  • Amidation: The crude acyl chloride (2 ) is then reacted with an ammonia source to form the final primary amide product (3 ).

Synthetic_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product SM 2-Fluoro-6-methoxybenzoic acid (1) Int 2-Fluoro-6-methoxybenzoyl chloride (2) SM->Int Step 1: Activation (e.g., SOCl₂) FP This compound (3) Int->FP Step 2: Amidation (e.g., NH₄OH)

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section is divided into the key stages of the synthesis, addressing specific problems you may encounter.

Stage 1: Acid Chloride Formation

The conversion of 2-Fluoro-6-methoxybenzoic acid to its corresponding acyl chloride is a critical activation step. Incomplete conversion or side reactions here will directly impact the yield and purity of the final product.

Q1: My reaction to form the acyl chloride is sluggish or incomplete, even with a stoichiometric excess of the chlorinating agent. What's going wrong?

A1: This is a common issue, often related to reagent choice, temperature, or catalyst.

  • Causality: The electronic properties of the starting material can influence reactivity. While thionyl chloride (SOCl₂) is widely used, its reaction rate can be slow. The reaction proceeds via a chlorosulfite intermediate, and its decomposition to the acyl chloride can be the rate-limiting step. A one-pot synthesis of amides from carboxylic acids using SOCl₂ has been developed and may provide useful insights.[4]

  • Troubleshooting Steps:

    • Add a Catalytic Amount of DMF: Dimethylformamide (DMF) is a classic catalyst for this reaction. It reacts with the chlorinating agent to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent acylating agent and can significantly accelerate the reaction. Use DMF at 0.1-5 mol%.

    • Increase Reaction Temperature: Gently warming the reaction mixture to 40-60°C can increase the rate of conversion. However, monitor the reaction closely for any color change that might indicate decomposition.

    • Consider an Alternative Chlorinating Agent: If issues persist, oxalyl chloride is often more reactive than thionyl chloride and operates under milder conditions. It is, however, more expensive and toxic, which are key considerations for scale-up.

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity GoodExcellent
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)
Catalyst DMF (often required)DMF (often required)
Cost LowerHigher
Safety Toxic, corrosiveHighly toxic, corrosive
Scale-Up Notes Good for large scale due to cost and liquid form. Requires efficient gas scrubbing.Byproducts are all gaseous, simplifying removal. Higher cost may be prohibitive.

Q2: After the acylation reaction, the crude product is dark brown. Will this affect the next step?

A2: Yes, a significant color change often indicates impurity formation that can complicate the subsequent amidation and purification steps.

  • Causality: Darkening is typically due to thermal decomposition or side reactions, especially if the reaction temperature was too high or held for an extended period. The presence of impurities in the starting material can also contribute.

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure the reaction temperature does not exceed the recommended range (e.g., < 60°C for SOCl₂/DMF).

    • Minimize Reaction Time: Monitor the reaction by TLC or a test quench (taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by HPLC/GC). Once the starting material is consumed, proceed to the next step without delay.

    • Purification of the Intermediate (Optional): For scale-up, it is highly preferable to use the crude acyl chloride directly. However, if purity is a major issue, distillation under reduced pressure can be performed. Note that 2-fluoro-6-methoxybenzoyl chloride is thermally sensitive, so use a high vacuum and a low pot temperature.

Stage 2: Amidation Reaction

This step is often highly exothermic and requires careful control to prevent side reactions and ensure safety, especially on a larger scale.

Q3: The yield of my final product, this compound, is low despite complete consumption of the starting acid. What are the likely causes?

A3: Low yield in the amidation step often points to side reactions of the highly reactive acyl chloride intermediate or poor reaction conditions.

  • Causality:

    • Hydrolysis: The acyl chloride is extremely sensitive to moisture. If it comes into contact with water, it will rapidly hydrolyze back to the starting carboxylic acid, which will not react further under these conditions.

    • Steric Hindrance: The ortho-fluoro and ortho-methoxy groups sterically shield the carbonyl carbon, potentially slowing the rate of attack by the ammonia nucleophile. In some cases, amidation reactions do not progress well with ortho-substituted substrates.[5]

    • Insufficient Nucleophile: If the ammonia source is depleted or not present in sufficient excess, the reaction will not go to completion.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Control Reagent Addition: Add the crude acyl chloride solution slowly to a cooled (0-10°C) solution of the ammonia source (e.g., aqueous ammonium hydroxide). This maintains a constant excess of the nucleophile and helps control the exotherm.

    • Optimize Temperature and Time: While the initial addition should be cold, allowing the reaction to slowly warm to room temperature and stir for several hours can ensure complete conversion. Monitor progress by HPLC or TLC.

    • Use an Alternative Amine Source: While ammonium hydroxide is common, using anhydrous ammonia gas bubbled through an aprotic solvent (like THF or DCM) can sometimes give cleaner results by avoiding the presence of water. However, this requires specialized equipment and safety precautions. A study has shown that ammonium chloride (NH₄Cl) can also serve as a practical ammonia source in NMP.[6]

Q4: The amidation reaction is generating too much heat, making it difficult to control on a larger scale. How can I manage this exotherm?

A4: Managing the heat of reaction is one of the most critical challenges in scaling up chemical processes.[7] The amidation of an acyl chloride is a classic example of a highly exothermic reaction.[8][9]

  • Causality: The formation of the stable amide bond from the highly reactive acyl chloride releases a significant amount of energy. On a small scale, this heat dissipates quickly. On a large scale, the surface-area-to-volume ratio decreases, trapping heat and potentially leading to a runaway reaction.

  • Scale-Up Control Strategies:

    • Reverse Addition: As mentioned in Q3, add the acyl chloride (the limiting reagent) to the ammonia solution. This "quenching mode" addition ensures the reactive intermediate is immediately consumed, and the larger volume of the ammonia solution acts as a heat sink.

    • Dilution: Increasing the solvent volume can help absorb and dissipate heat more effectively. However, this may increase cycle time and solvent waste.

    • Jacketed Reactor Cooling: Use a reactor with a cooling jacket and a circulating coolant (e.g., glycol/water) to actively remove heat. Ensure the cooling system has sufficient capacity to handle the maximum expected heat flow.

    • Controlled Addition Rate: The rate of addition of the acyl chloride is your primary control lever. Use a programmable pump for precise, slow addition. Link the addition rate to the internal temperature of the reactor (a "feedback loop") to automatically pause addition if the temperature exceeds a set limit.

Troubleshooting_Exotherm Start Problem: Uncontrolled Exotherm During Amidation Check1 Is addition of acyl chloride to ammonia being used? Start->Check1 Sol1 Implement 'Reverse Addition': Add acyl chloride to cooled excess ammonia solution. Check1->Sol1 No Check2 Is the reaction sufficiently dilute? Check1->Check2 Yes Sol1->Check2 Sol2 Increase solvent volume. Balance with throughput considerations. Check2->Sol2 No Check3 Is the addition rate too fast? Check2->Check3 Yes Sol2->Check3 Sol3 Slow down addition rate. Use a pump and monitor internal temperature (T_int). Check3->Sol3 Yes End Result: Controlled, Safe Reaction Check3->End No Sol3->End

Caption: Decision workflow for managing exothermic amidation reactions.

Stage 3: Work-up and Purification

Isolation and purification are key to meeting the stringent purity requirements for pharmaceutical intermediates.[10][11][12]

Q5: During the aqueous work-up, I'm having trouble with phase separation and product isolation. What can I do?

A5: This can be due to the product's solubility profile or the formation of emulsions.

  • Causality: this compound has both polar (amide) and non-polar (aromatic ring) character, which can give it partial solubility in both aqueous and organic phases. Fine, suspended solids can also stabilize emulsions at the phase interface.

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the aqueous phase is basic (pH > 9) to neutralize any HCl byproduct and suppress the solubility of the neutral amide product.

    • Salting Out: Add brine (a saturated aqueous solution of NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and forcing it into the organic layer. This also helps break emulsions.

    • Solvent Choice: If using a solvent like ethyl acetate, which has some water miscibility, consider switching to a less miscible solvent like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) for extraction.

    • Filtration: If a significant amount of solid product has crashed out, it may be more efficient to filter the entire batch to collect the solid, then perform an extraction on the filtrate to recover any dissolved material.

Q6: My final product purity is low after crystallization. How can I improve it?

A6: Effective crystallization depends on selecting the right solvent system and controlling the cooling process.[13]

  • Causality: The ideal crystallization solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. Impurities should either remain in the cold solvent (mother liquor) or be insoluble in the hot solvent.

  • Protocol for Recrystallization Solvent Screening:

    • Preparation: Place ~50 mg of your crude product into several test tubes.

    • Solvent Addition: To each tube, add a different solvent (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene, water, or mixtures) dropwise at room temperature until the solid just dissolves. Note the solubility at room temp.

    • Heating: For solvents where the solid did not dissolve, heat the mixture gently to boiling. If it dissolves, it's a potential candidate.

    • Cooling: Allow the tubes with dissolved solids to cool slowly to room temperature, then place them in an ice bath.

    • Observation: The best solvent system will be one where the product is sparingly soluble at room temperature but fully soluble at high temperature, and which produces a high yield of clean crystals upon cooling.

Solvent SystemPolarityBoiling Point (°C)Notes
Isopropanol/Water Polar Protic82-100Good for moderately polar compounds. Adjust water content to fine-tune solubility.
Ethyl Acetate/Heptane Mid-Polar/Non-Polar77-98A common system. Dissolve in hot EtOAc, then add heptane as an anti-solvent.
Toluene Non-Polar111Good for less polar compounds. Higher boiling point can aid in dissolving stubborn solids.

General FAQs

Q7: What are the primary safety concerns for this process?

A7: The primary hazards are associated with the reagents used.

  • Chlorinating Agents (SOCl₂ or (COCl)₂): Highly toxic, corrosive, and react violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[14]

  • Acyl Chloride Intermediate: Corrosive and moisture-sensitive. Generates HCl gas upon contact with water.

  • Solvents: Use appropriate precautions for flammable and volatile organic solvents.

  • Exotherm: As discussed, the amidation step can be highly exothermic. A proper risk assessment should be performed before any scale-up operation.

Q8: How can I effectively monitor the progress of these reactions?

A8:

  • Thin Layer Chromatography (TLC): A quick and easy method for qualitative monitoring. Use a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Heptane) to clearly separate the starting acid, intermediate, and final amide. Visualize with a UV lamp.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and the formation of impurities. This is the preferred method for process development and quality control.[10]

  • Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile and thermally stable. Often used for analyzing the formation of methyl esters from a methanol quench of the acyl chloride.

References

  • Cano, L., Gonzalez, A., & de la Puente, M. L. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]

  • MDPI. (n.d.). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Retrieved from [Link]

  • ACS Publications. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from [Link]

  • Protheragen. (2025, December 29). 2-Fluoro-6-Methoxybenzoic Acid: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • PharmaCompass. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality 2-Fluoro-6-methoxybenzoic Acid: A Guide for Researchers. Retrieved from [Link]

  • ChemSynthesis. (n.d.). Exploring 2-Fluoro-6-Methoxybenzoic Acid: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • ACS Publications. (2021, November 5). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • National Institutes of Health. (2021, November 5). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Retrieved from [Link]

  • MDPI. (n.d.). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • ACS Publications. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Opportunities and challenges in the synthesis of thioamidated peptides. Retrieved from [Link]

  • YouTube. (2025, November 5). How Can You Instantly Tell Exothermic From Endothermic Reactions? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amide Activation in Ground and Excited States. Retrieved from [Link]

  • Khan Academy. (n.d.). Exothermic and endothermic reactions. Retrieved from [Link]

Sources

Safe handling and storage protocols for 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-6-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the safe handling, storage, and use of this compound. Our goal is to ensure your experiments are both successful and conducted with the highest standards of safety.

Section 1: Compound Profile and Safety Overview

This compound is a fluorinated aromatic compound with applications in medicinal chemistry and organic synthesis. Notably, its structural motif is found in compounds investigated as potential antibacterial agents that target the FtsZ protein, a key component in bacterial cell division.[1][2][3][4] The presence of the fluorine atom and the methoxy group can influence the molecule's biological activity, metabolic stability, and binding affinity to target proteins.[5][6]

Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 529512-81-0[7]
Molecular Formula C₈H₈FNO₂[7]
Molecular Weight 169.15 g/mol [7]
Appearance White to off-white powder/solidN/A
Melting Point 190.0-196.0 °CN/A
Purity ≥97.5% (GC)N/A

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[7]

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.[7]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[7]

Signal Word: Warning[7]

Section 2: Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.Protects eyes from dust, splashes, and vapors.
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice for handling powdered chemicals. Inspect gloves before use and change them frequently.Prevents skin contact with the chemical.
Lab CoatA long-sleeved lab coat should be worn to protect skin and clothing.Provides a barrier against accidental spills.
Respiratory Protection NIOSH-approved Respirator or Fume HoodAll handling of the solid compound should ideally be done in a certified chemical fume hood.Prevents inhalation of dust particles and vapors.

Storage Requirements

Proper storage is crucial to maintain the integrity and stability of this compound.

  • Container: Store in a tightly closed, properly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[8]

  • Light and Moisture: Protect from light and moisture to prevent degradation. While specific data on the hydrolytic stability of this compound is limited, related benzaldehydes are known to be sensitive to moisture.

Disposal Procedures

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[9][10][11][12]

  • Waste Collection: Collect waste material in a designated and clearly labeled "Halogenated Organic Waste" container.[10][12]

  • Container Rinsing: The first rinse of any container that held the compound must be collected and disposed of as hazardous waste.

  • Institutional Guidelines: Always follow your institution's specific hazardous waste management protocols. Never dispose of this compound down the drain.[10]

Section 3: Experimental Workflow and Best Practices

The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_quench Quench Reaction (if necessary) handle_reaction->cleanup_quench Proceed to cleanup cleanup_waste Dispose of Halogenated Waste cleanup_quench->cleanup_waste cleanup_glassware Clean Glassware cleanup_waste->cleanup_glassware cleanup_ppe Doff and Dispose of PPE cleanup_glassware->cleanup_ppe

Caption: A typical workflow for the safe handling of this compound.

Section 4: Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Poor Solubility

  • Symptom: The compound does not fully dissolve in the chosen solvent.

  • Potential Causes:

    • Incorrect Solvent Choice: While specific solubility data is not widely available, related compounds suggest solubility in polar organic solvents.

    • Insufficient Solvent Volume: The concentration may be too high for the chosen solvent.

    • Low Temperature: Solubility often decreases at lower temperatures.

  • Solutions:

    • Solvent Screening: Perform small-scale solubility tests with solvents such as DMSO, DMF, methanol, or ethanol.

    • Increase Solvent Volume: Gradually add more solvent until the compound dissolves.

    • Gentle Warming: Gently warm the mixture to aid dissolution, being mindful of the compound's stability at elevated temperatures.

    • Sonication: Use an ultrasonic bath to help break up solid particles and enhance dissolution.

Issue 2: Incomplete Reaction or Low Yield

  • Symptom: The reaction does not proceed to completion, or the isolated product yield is lower than expected.

  • Potential Causes:

    • Reagent Quality: Starting materials may be impure or degraded.

    • Reaction Conditions: Temperature, reaction time, or stoichiometry may not be optimal.

    • Moisture Contamination: The presence of water can interfere with many organic reactions.

  • Solutions:

    • Verify Reagent Purity: Ensure all starting materials are of high purity and have been stored correctly.

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and molar ratios of reactants.

    • Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reaction is sensitive to moisture.

Issue 3: Presence of Impurities in the Final Product

  • Symptom: Analytical data (e.g., NMR, LC-MS) indicates the presence of unexpected signals.

  • Potential Causes:

    • Side Reactions: The fluoro or methoxy groups may participate in or direct unexpected side reactions.

    • Incomplete Reaction: Unreacted starting materials may remain.

    • Degradation: The product may have degraded during the reaction or workup.

  • Solutions:

    • Purification:

      • Recrystallization: Choose a suitable solvent system to selectively crystallize the desired product.

      • Column Chromatography: Use an appropriate stationary and mobile phase to separate the product from impurities.

    • Reaction Monitoring: Monitor the reaction progress using techniques like TLC or LC-MS to identify the optimal reaction time and minimize byproduct formation.

Section 5: Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is primarily used as a building block in organic synthesis. Its structural features are of interest in medicinal chemistry, particularly in the development of antibacterial agents that target the FtsZ protein.[1][2][3][4] The fluorobenzamide motif is known to be important for the inhibitory activity of certain compounds against FtsZ.[4]

Q2: In which solvents is this compound soluble?

Q3: Is this compound stable under acidic or basic conditions?

A3: Benzamides can be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the amide bond to form the corresponding carboxylic acid (2-fluoro-6-methoxybenzoic acid) and ammonia. It is advisable to avoid prolonged exposure to harsh pH conditions, especially at elevated temperatures.

Q4: Are there any known incompatible materials?

A4: Yes, you should avoid contact with strong oxidizing agents, as they can react with the aromatic ring or the amide functional group. Additionally, avoid strong acids and bases, which can promote hydrolysis.[8]

Q5: How can I monitor the progress of a reaction involving this compound?

A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. You can also use liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.

Section 6: References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Online] Available at: [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Online] March 4, 2025. Available at: [Link]

  • ResearchGate. Multiple Effects of Benzamide Antibiotics on FtsZ Function. [Online] August 9, 2025. Available at: [Link]

  • Campus Operations. Halogenated Solvents in Laboratories. [Online] Available at: [Link]

  • PubMed Central. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. [Online] Available at: [Link]

  • OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. [Online] Available at: [Link]

  • Bucknell University. Hazardous Waste Segregation. [Online] Available at: [Link]

  • PubMed Central. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. [Online] Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Fluorobenzamide, 98%. [Online] Available at: [Link]

  • Frontiers. Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. [Online] Available at: [Link]

  • MDPI. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. [Online] Available at: [Link]

  • Quick Company. Process For The Preparation Of Fluorinated Aromatic Compounds. [Online] Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 4-(Chloromethyl)-N-(2-fluorophenyl)benzamide. [Online] Available at: [Link]

  • Wikipedia. Organofluorine chemistry. [Online] Available at: [Link]

  • PubMed Central. Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks. [Online] January 27, 2025. Available at: [Link]

  • Louisiana State University. TABLE OF INCOMPATIBLE CHEMICALS. [Online] Available at: [Link]

  • Quick Company. Preparation Of Fluorinated Aromatic Compounds. [Online] Available at: [Link]

  • Utah State University. Incompatible Chemicals. [Online] Available at: [Link]

  • PubChem. This compound. [Online] Available at: [Link]

  • PubMed Central. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. [Online] Available at: [Link]

  • PubMed. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Online] Available at: [Link]

  • PubChem. 2-fluoro-N-methoxy-6-methylbenzamide. [Online] January 3, 2026. Available at: [Link]

  • PubChem. 2-Fluoro-6-methoxybenzaldehyde. [Online] Available at: [Link]

  • ResearchGate. (PDF) Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA). [Online] August 6, 2025. Available at: [Link]

  • National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Online] Available at: [Link]

  • PubChem. 2-Fluoro-6-methoxybenzoic acid. [Online] Available at: [Link]

  • PubMed. Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). [Online] May 7, 2009. Available at: [Link]

  • Unknown. Solvent Miscibility Table. [Online] Available at: [Link]

  • PubMed Central. 2-Fluoro-N-(4-methoxyphenyl)benzamide. [Online] Available at: [Link]

  • ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Online] August 7, 2025. Available at: [Link]

  • ResearchGate. Equilibrium solubility, dissolution thermodynamics and preferential solvation of 6-methyl-2-thiouracil in aqueous co-solvent mixtures of methanol, N -methyl-2-pyrrolidone, N,N -dimethyl formamide and dimethylsulfoxide. [Online] Available at: [Link]

Sources

Preventing degradation of 2-Fluoro-6-methoxybenzamide during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Fluoro-6-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound during experimental use. Our goal is to ensure the integrity of your results by maintaining the stability of your molecule.

Frequently Asked Questions (FAQs) on Compound Stability
Q1: What is this compound, and what are its core stability characteristics?

This compound is an aromatic amide. Its structure consists of a benzene ring substituted with a fluorine atom, a methoxy group, and a carboxamide group. The stability of this molecule is generally robust, but it is susceptible to degradation under specific conditions.

  • Amide Group: The primary site of potential degradation is the amide (CONH₂) group, which can undergo hydrolysis.

  • Aromatic Ring: The fluoroaromatic system is generally stable due to the high strength of the Carbon-Fluorine (C-F) bond, which often enhances chemical and thermal stability compared to non-fluorinated analogs[1][2].

  • Methoxy Group: The methoxy (O-CH₃) group is typically stable but can be cleaved under harsh acidic conditions.

The key to preventing degradation is understanding and controlling the experimental environment, particularly pH, temperature, and light exposure.

Q2: What are the primary chemical degradation pathways for this compound?

Based on its chemical structure, there are three main degradation pathways to consider:

  • Hydrolysis (Most Common): The amide bond is susceptible to cleavage by water, a reaction that is significantly accelerated by the presence of acids or bases.[3][4] This reaction converts the amide into the corresponding carboxylic acid (2-Fluoro-6-methoxybenzoic acid) and ammonia.[4]

  • Photodegradation: Aromatic amides can be sensitive to ultraviolet (UV) light, particularly at shorter wavelengths (e.g., 254 nm).[5] This can lead to complex reactions, including photo-Fries rearrangements or radical-mediated decomposition.[5][6]

  • Thermal Decomposition: While generally thermally stable, prolonged exposure to high temperatures can lead to decomposition.[7][8] When heated to decomposition, benzamide-like compounds can emit toxic fumes, including nitrogen oxides.[9]

Below is a diagram illustrating the most common degradation pathway, hydrolysis.

G cluster_main Dominant Degradation Pathway: Hydrolysis Compound This compound (C₈H₈FNO₂) DegradationProduct 2-Fluoro-6-methoxybenzoic Acid (C₈H₇FO₃) Compound->DegradationProduct H₂O (Acid or Base Catalyst) Byproduct Ammonia (NH₃) Compound->Byproduct H₂O (Acid or Base Catalyst)

Caption: Hydrolysis of this compound.

Troubleshooting Guide: Experimental Scenarios

This section addresses specific issues you may encounter and provides actionable solutions based on chemical principles.

Q3: My compound shows decreasing concentration in an aqueous buffer (pH 7.4) at room temperature over 24 hours. What is happening and how can I fix it?

Causality: You are likely observing base-catalyzed hydrolysis of the amide group. Even at a neutral pH of 7.4, slow hydrolysis can occur, especially if the buffer is stored for extended periods or contains nucleophilic species. The reaction involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the amide.[3][4]

Troubleshooting Steps:

  • Temperature Control: Reduce the temperature. Store stock solutions and experimental samples at 4°C or frozen (-20°C or -80°C) to dramatically slow the hydrolysis rate.

  • pH Adjustment: If your experimental design allows, prepare the buffer at a slightly acidic pH (e.g., pH 6.0-6.5), where amide stability is generally higher.

  • Fresh Preparation: Prepare solutions fresh daily and avoid long-term storage in aqueous media.

  • Solvent Choice: For long-term storage, prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or ethanol, where hydrolysis cannot occur.[10] Dilute this stock into your aqueous buffer immediately before the experiment.

Q4: I am running a reaction in strong acid (e.g., 6N HCl) or strong base (e.g., NaOH) and my starting material is rapidly consumed. Is this expected?

Causality: Absolutely. These are conditions for accelerated, and often complete, amide hydrolysis.[11]

  • Acidic Conditions: In strong acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon much more electrophilic and susceptible to attack by water.[12]

  • Basic Conditions: In strong base, hydroxide ions directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to form a carboxylate salt and ammonia.[3][13]

Protocol for Minimizing Degradation in Required Acidic/Basic Media:

  • Step 1: Lower the Temperature: Conduct the reaction at the lowest possible temperature that still allows the desired transformation to proceed. Every 10°C decrease can significantly reduce the rate of hydrolytic degradation.

  • Step 2: Time Limitation: Minimize the reaction time. Set up time-course experiments to determine the minimum time required for your primary reaction to complete.

  • Step 3: Stoichiometry Control: Use the minimum required amount of acid or base. Excess reagent will only accelerate the degradation of your product.

  • Step 4: Immediate Quenching: As soon as the primary reaction is complete, neutralize the acid or base to bring the pH closer to neutral, thereby stopping the rapid hydrolysis.

Q5: My results are inconsistent when experiments are run on the benchtop versus in a biosafety cabinet. Why?

Causality: This inconsistency often points to photodegradation. Standard laboratory fluorescent lighting and direct sunlight emit UV radiation that can be absorbed by the aromatic ring, potentially initiating photochemical reactions.[5][14] Biosafety cabinets often have UV lamps for sterilization that may not be fully shielded during operation or could be inadvertently activated.

Preventative Measures:

  • Use Amber Vials: Store and handle the compound and its solutions in amber glass vials or tubes that block UV light.

  • Protect from Light: If using clear containers, wrap them in aluminum foil.

  • Minimize Exposure: Turn off unnecessary overhead lights and avoid working in direct sunlight.

  • Check Equipment: Ensure any UV sources in your workspace (e.g., transilluminators, cabinet sterilization lamps) are off and shielded during your experiment.

Protocols for Stability Assessment and Handling
Protocol 1: Preparation and Storage of Stock Solutions

This protocol is designed to maximize the shelf-life of your compound.

  • Weighing: Weigh the solid this compound in a controlled environment with low humidity.

  • Solvent Selection: Use a dry, aprotic solvent such as anhydrous DMSO or DMF for the primary stock solution.

  • Dissolution: Dissolve the solid to a high concentration (e.g., 10-50 mM). Ensure the container is tightly sealed to prevent moisture absorption.[15]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber, tightly-sealed vials. This prevents repeated freeze-thaw cycles and contamination of the main stock.

  • Storage: Store the aliquots at -20°C or -80°C. For optimal stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to identify potential degradation products and validate the stability-indicating capability of your analytical method.

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions (Separate Samples) start Prepare Compound Solution (in appropriate solvent) Acid Acidic (e.g., 0.1N HCl, 60°C) start->Acid Expose Base Basic (e.g., 0.1N NaOH, 60°C) start->Base Expose Oxidative Oxidative (e.g., 3% H₂O₂, RT) start->Oxidative Expose Thermal Thermal (e.g., 80°C, solid & solution) start->Thermal Expose Photo Photolytic (UV/Vis light, RT) start->Photo Expose Analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24 hrs) by LC-MS/HPLC Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Data Identify Degradants Calculate Mass Balance Analysis->Data

Caption: Workflow for a forced degradation study.

Data Summary & Analytical Methods
Table 1: Recommended Storage Conditions
ConditionSolid CompoundIn Anhydrous Solvent (DMSO/DMF)In Aqueous Buffer
Temperature Room Temperature (short-term) 2-8°C (long-term)-20°C or -80°C-80°C (short-term only)
Atmosphere DryDry / Inert GasN/A
Light Protect from light (Amber vial)Protect from light (Amber vial)Protect from light (Amber vial)
Table 2: Potential Degradation Products for LC-MS Identification
Degradation PathwayPotential ProductExact Mass (M)Expected Ion [M+H]⁺
Hydrolysis 2-Fluoro-6-methoxybenzoic acid170.04171.05
Demethylation 2-Fluoro-6-hydroxybenzamide155.04156.05
Q6: How can I set up an analytical method to monitor the stability of this compound?

Answer: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a UV detector or a Mass Spectrometer (LC-MS) is the gold standard.

Starting HPLC Method Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm or Mass Spectrometry (ESI+).

  • Injection Volume: 5-10 µL.

Rationale: The C18 column provides good retention for this moderately polar molecule. The acidic mobile phase (formic acid) helps to produce sharp peak shapes by protonating any residual silanols on the column and ensuring the analyte is in a single protonation state. A gradient elution is necessary to separate the parent compound from potentially more polar (e.g., the hydrolyzed acid) or less polar degradation products. LC-MS is highly recommended for definitively identifying degradation products by their mass-to-charge ratio.[16]

References
  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid. [Link]

  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?[Link]

  • Canadian Science Publishing. Benzamide hydrolysis in strong acids — The last word. [Link]

  • Geocities.ws. Hydrolysis of Benzamide. [Link]

  • ACS Publications. (n.d.). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Canadian Science Publishing. (n.d.). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry. [Link]

  • Royal Society of Chemistry. (2011, April 5). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry. [Link]

  • University of Maryland. The Photochemistry of Amides and Phthalimides. DRUM. [Link]

  • PubMed. (2011, June 7). Synthesis and thermal decomposition of N,N-dialkoxyamides. [Link]

  • National Institutes of Health. Benzamide | C7H7NO | CID 2331. PubChem. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • ResearchGate. (2025, August 6). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]

  • ResearchGate. Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. [Link]

Sources

Technical Support Center: Optimizing Analytical Detection of 2-Fluoro-6-methoxybenzamide in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 2-Fluoro-6-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during method development, validation, and sample analysis in complex biological matrices. The content herein is structured to offer not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What are the key physicochemical properties of this compound I should consider for method development?

A1: Understanding the molecule's properties is the foundation of a robust analytical method. Key computed parameters for this compound (C₈H₈FNO₂) are summarized below. These values suggest the compound is relatively polar and has a neutral character under typical reversed-phase chromatography conditions.

PropertyValueImplication for Analysis
Molecular Weight 169.15 g/mol [1]Suitable for standard mass spectrometry (MS) analysis.
XLogP3 0.1[1]Indicates relatively low hydrophobicity. Reversed-phase chromatography will likely require a mobile phase with a higher aqueous content for adequate retention.
pKa (Estimated) Basic pKa is very low; Amide N is generally not basic.The compound is expected to be neutral across a wide pH range, simplifying pH optimization for retention.

Q2: Which analytical technique is most suitable for quantifying this compound in biological samples like plasma or urine?

A2: For sensitive and selective quantification in complex matrices, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[2] Its high specificity minimizes interference from endogenous matrix components, which is a common challenge in bioanalysis.[3] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used, but it may lack the required sensitivity and selectivity for low-concentration samples.

Q3: What are the biggest challenges I can expect when developing a method for this analyte?

A3: The primary challenges will likely be:

  • Matrix Effects: Co-eluting endogenous compounds from matrices like plasma can suppress or enhance the ionization of the analyte in the MS source, leading to inaccurate quantification.[3]

  • Low Recovery: Due to its polarity, achieving high and consistent recovery during sample preparation (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) can be challenging.

  • Poor Peak Shape: As a benzamide, secondary interactions with residual silanols on the HPLC column can lead to peak tailing, compromising resolution and integration accuracy.[4]

Q4: Are there any known metabolites I should be aware of?

Part 2: Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific experimental issues.

Guide 1: Poor Analyte Recovery During Sample Preparation

Q: My recovery for this compound is low and inconsistent after Solid-Phase Extraction (SPE). How can I troubleshoot this?

A: Low recovery in SPE is typically due to analyte breakthrough during sample loading, loss during the wash step, or incomplete elution. A systematic approach is required to identify the source of the loss.

Troubleshooting Workflow: Low SPE Recovery

G start Low Recovery Observed check_fractions Step 1: Fraction Collection Analyze Load, Wash, and Elution fractions separately by LC-MS. start->check_fractions analyte_in_load Analyte found in Load Fraction? check_fractions->analyte_in_load analyte_in_wash Analyte found in Wash Fraction? analyte_in_load->analyte_in_wash No sol_load Solution: 1. Decrease sample solvent strength. 2. Ensure correct pH for retention. 3. Check for sorbent overloading; use larger bed mass. analyte_in_load->sol_load Yes analyte_not_eluted Analyte not in Load or Wash? (Implies strong retention) analyte_in_wash->analyte_not_eluted No sol_wash Solution: 1. Decrease organic strength of wash solvent. 2. Ensure wash solvent pH maintains analyte retention. analyte_in_wash->sol_wash Yes sol_elute Solution: 1. Increase elution solvent strength (stronger organic). 2. Add modifier (e.g., ammonia for basic analytes, acid for acidic) to disrupt ionic interactions. 3. Perform a second elution. analyte_not_eluted->sol_elute Yes

Caption: Systematic workflow for troubleshooting low SPE recovery.

Detailed Troubleshooting Steps:

  • Causality - Analyte in the Load Fraction: This indicates that the analyte did not properly bind to the SPE sorbent.

    • Reasoning: Since this compound is relatively polar, a standard C18 reversed-phase sorbent might not provide sufficient retention, especially if the sample is loaded in a solvent with high organic content.

    • Solution:

      • Optimize Sorbent: Consider a mixed-mode sorbent that offers both reversed-phase and ion-exchange retention mechanisms.[9][10] A polymeric sorbent may also provide better retention for polar compounds.

      • Dilute Sample: Dilute the plasma or urine sample with a weak, aqueous buffer (e.g., ammonium acetate) before loading to ensure the analyte binds effectively to the reversed-phase sorbent.

  • Causality - Analyte in the Wash Fraction: The wash step is too aggressive and is prematurely eluting the analyte along with interferences.

    • Reasoning: A wash solvent with too high a percentage of organic solvent can overcome the hydrophobic interactions retaining the analyte.

    • Solution:

      • Reduce Organic Content: Decrease the percentage of organic solvent (e.g., methanol or acetonitrile) in your wash solution. Test a gradient of wash strengths (e.g., 5%, 10%, 20% methanol in water) to find the optimal balance between removing interferences and retaining the analyte.

  • Causality - Analyte Not Eluting (Strong Retention): The elution solvent is not strong enough to desorb the analyte from the sorbent.

    • Reasoning: The interactions between the analyte and the sorbent (hydrophobic and/or ionic) are stronger than the solvating power of the elution solvent.

    • Solution:

      • Increase Elution Strength: Increase the percentage of organic solvent in the elution buffer.

      • Modify pH: Add a small amount of modifier to the elution solvent to disrupt secondary interactions. For a neutral compound like this compound, this is less critical, but if a mixed-mode sorbent is used, a pH change may be necessary to disrupt ionic binding.

Guide 2: Poor Chromatographic Peak Shape

Q: I'm observing significant peak tailing for this compound on my C18 column. What is the cause and how can I fix it?

A: Peak tailing for benzamides is commonly caused by secondary interactions between the amide functional group and active sites (free silanols) on the silica-based stationary phase.[4]

Troubleshooting Workflow: Peak Tailing

G start Peak Tailing Observed check_ph Step 1: Optimize Mobile Phase pH Is the mobile phase buffered? start->check_ph ph_yes Step 2: Check Mobile Phase Additives Are competitive bases/acids present? check_ph->ph_yes Yes ph_no Action: Add a buffer (e.g., 10mM ammonium formate or acetate) and adjust pH. check_ph->ph_no No additives_yes Step 3: Evaluate Column Hardware Is the column old or potentially contaminated? ph_yes->additives_yes ph_no->additives_yes column_yes Action: 1. Flush column with strong solvent. 2. Replace with a new, high-purity, end-capped column. 3. Consider a guard column. additives_yes->column_yes Yes column_no Step 4: Check for Extra-Column Volume Are fittings and tubing appropriate? additives_yes->column_no No additives_no Action: Add a low concentration of a modifier like formic acid (0.1%) to saturate silanol sites. additives_no->column_yes

Caption: A decision tree for troubleshooting chromatographic peak tailing.

Detailed Troubleshooting Steps:

  • Causality - Mobile Phase pH and Silanol Interactions: Un-ionized silanol groups (Si-OH) on the silica surface can form hydrogen bonds with the analyte, causing tailing. At higher pH (>4), these silanols become deprotonated (SiO⁻) and can cause strong ionic interactions with any positively charged analytes. While this compound is neutral, controlling pH is still best practice.

    • Reasoning: Operating at a low pH (e.g., pH 3) using an acidic modifier like formic acid ensures that surface silanols are protonated and less active, minimizing secondary interactions.[4]

    • Solution:

      • Add an Acidic Modifier: Incorporate 0.1% formic acid or acetic acid into both the aqueous and organic mobile phases. This will control the pH and compete with the analyte for active sites on the stationary phase.

      • Use a Buffer: For consistent results, especially with gradient elution, use a buffer like 10 mM ammonium formate or ammonium acetate, with the pH adjusted to the desired level.

  • Causality - Column Choice and Condition: Not all C18 columns are the same. Older columns or those not designed for polar analytes may have a higher concentration of active silanols.

    • Reasoning: Modern columns often feature "end-capping," where residual silanols are chemically bonded with a small silylating agent to make them inert. High-purity silica also reduces metal content that can cause tailing.

    • Solution:

      • Use a High-Purity, End-Capped Column: Select a modern column known for good peak shape with polar or basic compounds.

      • Consider an Alternative Stationary Phase: A column with a polar-embedded phase can provide alternative selectivity and improved peak shape by shielding the analyte from the silica surface.

      • Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components that can foul the stationary phase and create active sites.

Guide 3: High Matrix Effects in LC-MS/MS

Q: My signal intensity for this compound is highly variable and suppressed when analyzing plasma samples compared to neat standards. How do I mitigate this?

A: This is a classic example of ion suppression, a matrix effect where co-eluting compounds from the biological sample interfere with the ionization process in the MS source.[3] The most common culprits in plasma are phospholipids.

Detailed Mitigation Strategies:

  • Improve Sample Preparation: The goal is to remove interfering substances before they reach the analytical column.

    • Reasoning: Protein precipitation alone is often insufficient as it does not remove phospholipids effectively.

    • Solution:

      • Liquid-Liquid Extraction (LLE): An LLE protocol using a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) can effectively separate the analyte from salts and many polar interferences.[11]

      • Solid-Phase Extraction (SPE): A well-developed SPE method is highly effective at removing both salts and phospholipids. A mixed-mode SPE cartridge can provide the cleanest extracts.[12]

  • Optimize Chromatography: Ensure the analyte is chromatographically separated from the regions where matrix components typically elute.

    • Reasoning: Phospholipids often elute in the middle to late stages of a typical reversed-phase gradient. If the analyte co-elutes, suppression is likely.

    • Solution:

      • Adjust Gradient: Modify the gradient slope to move the analyte's retention time away from major interference zones.

      • Use a Diverter Valve: Program the LC system to divert the flow from the column to waste during the initial and final parts of the run when highly polar or non-polar interferences are eluting, only directing the flow to the MS source around the analyte's retention time.

  • Use an Internal Standard (IS): An appropriate internal standard is essential for accurate bioanalytical quantification and is required by regulatory guidelines.[13]

    • Reasoning: An ideal IS co-elutes with the analyte and experiences the same degree of matrix effects. Any signal suppression or enhancement affecting the analyte will also affect the IS, allowing the analyte/IS peak area ratio to remain constant and yield an accurate result.

    • Solution:

      • Stable Isotope-Labeled (SIL) Internal Standard: The best choice is a SIL version of this compound (e.g., with ¹³C or ²H labels). It has nearly identical chemical properties and chromatographic behavior.

      • Structural Analog: If a SIL-IS is unavailable, use a closely related structural analog that is not present in the samples.

Part 3: Experimental Protocols

These protocols provide a starting point for method development. They must be optimized and fully validated according to regulatory guidelines like ICH M10.[7][13]

Protocol 1: Plasma Protein Precipitation (PPT) - A Quick Start

This method is fast but provides the least sample cleanup. It is suitable for initial screening.

  • Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard. (A 3:1 ratio of precipitant to plasma is common).[14]

  • Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.[15]

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Protocol 2: Reversed-Phase Solid-Phase Extraction (SPE) for Plasma/Urine

This protocol provides a much cleaner extract than PPT and is recommended for quantitative analysis.

  • Condition: Pass 1 mL of methanol through the SPE cartridge (e.g., C18 or polymeric reversed-phase, 30 mg bed mass).

  • Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Load:

    • Pre-treat the sample: Dilute 200 µL of plasma or urine with 600 µL of 2% phosphoric acid in water.

    • Load the entire pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove salts and polar interferences.

  • Elute: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial mobile phase for injection.

References

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  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

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  • Idaho State Police Forensic Services. (2014). Urine general drug extraction. Retrieved from [Link]

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  • U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation. Retrieved from [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC–ESI–MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920.*
  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.*
  • Threadgill, M. D., Axworthy, D. B., Baillie, T. A., Farmer, P. B., Gescher, A., Kestell, P., & Pearson, P. G. (1987). The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide. Journal of Pharmacology and Experimental Therapeutics, 242(1), 312-319.* Retrieved from [Link]

  • Parker, S. J., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Journal of Proteomics, 273, 104789. Retrieved from [Link]

  • Stevenson, L., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal, 26(1), 103.* Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Retrieved from [Link]

  • Waters Corporation. (2020). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. Retrieved from [Link]

  • Sivertsen, L. K., et al. (1990). Metabolism and Action of Benzamide Riboside in Chinese Hamster Ovary Cells. Molecular Pharmacology, 38(4), 543-550.* Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

  • Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatography A, 1681, 463473. Retrieved from [Link]

  • Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Mondal, T., & Ghosh, M. (2013). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 28(2), 159-164.* Retrieved from [Link]

  • van der Meulen, A. (2023). The extraction of hippuric acid from cow urine using Liquid/Liquid extraction. University of Groningen. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 579738, this compound. Retrieved from [Link]

  • Regis Technologies, Inc. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

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  • PubChemLite. (n.d.). This compound (C8H8FNO2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737357, 2-Fluoro-6-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2014). How to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? Retrieved from [Link]

  • Li, Y., et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Annals of Translational Medicine, 10(12), 686.* Retrieved from [Link]

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  • Li, W., et al. (2015). Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. European Review for Medical and Pharmacological Sciences, 19(2), 288-294.*
  • ScienceOpen. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. Retrieved from [Link]

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Sources

Technical Support Center: Method Refinement for 2-Fluoro-6-methoxybenzamide Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-fluoro-6-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of modifying this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experimental success.

Introduction

This compound is a valuable scaffold in medicinal chemistry and materials science. Its derivatization allows for the exploration of chemical space and the generation of novel compounds with tailored properties. However, the interplay of the ortho-fluoro and ortho-methoxy substituents, along with the amide functionality, can present unique challenges. This guide will address common issues encountered during derivatization reactions such as palladium-catalyzed cross-couplings and ortho-functionalization, providing a systematic approach to problem-solving.

Frequently Asked Questions (FAQs)

General Considerations

Q1: What are the main challenges in derivatizing this compound?

A1: The primary challenges stem from the electronic and steric environment of the molecule:

  • Steric Hindrance: The presence of two ortho-substituents (fluoro and methoxy) around the benzamide group can sterically hinder the approach of reagents to adjacent positions.

  • Electronic Effects: The fluorine atom is strongly electron-withdrawing via induction, while the methoxy group is electron-donating through resonance. These opposing effects can influence the reactivity of the aromatic ring and the amide group. The amide itself is a deactivating group in typical electrophilic aromatic substitution but can act as a directing group in ortho-metalation reactions.[1][2]

  • Reactivity of the Amide: The amide functional group can be sensitive to harsh reaction conditions, leading to hydrolysis or other side reactions.[3] Additionally, the N-H protons are acidic and can interfere with certain organometallic reagents.

Q2: How do the fluoro and methoxy groups influence the reactivity of the aromatic ring?

A2: The fluoro group, being highly electronegative, deactivates the ring towards electrophilic substitution. Conversely, the methoxy group is an activating, ortho-, para-director. In the context of palladium-catalyzed cross-coupling reactions, the carbon-fluorine bond is generally strong and less reactive than carbon-bromine or carbon-iodine bonds.[4] For reactions involving ortho-lithiation, both the amide and methoxy groups can act as directing metalation groups (DMGs), potentially leading to competition for deprotonation at different sites.[1][5][6]

Palladium-Catalyzed Cross-Coupling Reactions

Q3: I am attempting a Suzuki coupling at the fluorine position. Why is the reaction failing?

A3: Suzuki coupling of aryl fluorides is challenging due to the high bond dissociation energy of the C-F bond.[4] Success often depends on a carefully selected catalytic system. Common reasons for failure include:

  • Inefficient Catalyst: Standard palladium catalysts may not be active enough for C-F bond activation. Specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required.[4]

  • Inappropriate Base: The choice of base is critical for the transmetalation step.[4] A base that is too weak may not facilitate the transfer of the organic group from boron to palladium, while an overly strong base can lead to decomposition of the starting material or boronic acid.

  • Boronic Acid Instability: Boronic acids can undergo homocoupling or protodeboronation (replacement of the boronic acid group with hydrogen) under the reaction conditions.[4][7]

Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?

A4: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[8][9][10][11] When using this compound as a substrate (coupling at the fluorine position), consider the following:

  • Catalyst and Ligand Selection: As with Suzuki coupling, the choice of a highly active palladium catalyst and a suitable ligand is crucial for activating the C-F bond.[10][12] Bulky, electron-rich ligands are generally preferred.

  • Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle.[10] Common choices include sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Amine Reactivity: The nature of the amine coupling partner is important. Sterically hindered or less nucleophilic amines may require more forcing conditions or specialized catalysts.

Directed Ortho-Metalation

Q5: I want to introduce a substituent ortho to the amide group using directed ortho-metalation (DoM). Which position will be lithiated?

A5: In this compound, you have three potential directing metalation groups (DMGs): the amide, the methoxy group, and the fluorine atom. The amide group is generally a stronger DMG than the methoxy group.[6] Therefore, lithiation is most likely to occur at the position ortho to the amide, which is the C3 position. The fluorine can also direct lithiation, but the amide's directing ability is typically dominant.

Q6: My directed ortho-metalation reaction is giving low yields. What could be the problem?

A6: Low yields in DoM reactions can be attributed to several factors:

  • Incomplete Deprotonation: The acidity of the ortho-protons is influenced by the electronic effects of the substituents. If the organolithium base is not strong enough or if the reaction time is too short, deprotonation may be incomplete.

  • Incorrect Temperature: These reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.[5]

  • Interference from the Amide N-H: The acidic proton on the amide nitrogen can be deprotonated by the organolithium reagent. It is common practice to use two equivalents of the base: one to deprotonate the amide and the second to deprotonate the ortho-position. Alternatively, the amide can be protected prior to the lithiation step.

Troubleshooting Guides

Troubleshooting Suzuki Coupling
Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion Inactive catalyst system for C-F activation.Switch to a more active catalyst system. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[4][7]
Ineffective base.Screen different bases such as Cs₂CO₃, K₃PO₄, or KF. The choice of base can be solvent and substrate-dependent.[13]
Low reaction temperature.Gradually increase the reaction temperature. Aryl fluoride couplings often require higher temperatures than aryl bromides or iodides.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[4]
Protodeboronation Unstable boronic acid.Use a fresh batch of boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[4]
Dehalogenation of Starting Material Side reaction promoted by the catalyst or base.This can be a competing pathway. Try a different ligand or a milder base. Monitor the reaction closely to avoid prolonged reaction times.
Troubleshooting Buchwald-Hartwig Amination
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction Insufficiently active catalyst.Employ a catalyst system known to be effective for aryl fluorides. Consider using a pre-formed palladium catalyst complexed with a bulky phosphine ligand.[10][12]
Base is too weak or incompatible.Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS. Ensure the base is fresh and handled under inert conditions.
Side Product Formation Hydrolysis of the benzamide.Ensure anhydrous conditions. Use dry solvents and reagents.
Reaction with the amide N-H.If the amine coupling partner is a primary amine, the product will have an N-H bond that could potentially react further under harsh conditions. This is less common but can be monitored by LC-MS.
Troubleshooting Directed Ortho-Metalation
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete lithiation.Use a stronger alkyllithium reagent (e.g., s-BuLi or t-BuLi instead of n-BuLi). Increase the reaction time for the lithiation step. Consider the use of an additive like TMEDA to break up alkyllithium aggregates and increase basicity.[5]
Incorrect stoichiometry of the base.Use at least two equivalents of the organolithium reagent to deprotonate both the amide N-H and the ortho-position.
Unstable aryllithium intermediate.Maintain a low temperature (-78 °C) throughout the lithiation and electrophilic quench steps.
Mixture of Regioisomers Competing directing groups.While the amide is a strong director, some lithiation may occur at other positions. Confirm the structure of the product by NMR spectroscopy (e.g., 2D NMR). Modifying the reaction conditions (solvent, temperature, base) may improve regioselectivity.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.5 eq.), a suitable base (e.g., Cs₂CO₃, 3.0 eq.), a palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (e.g., SPhos, 4-10 mol%).

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add a degassed solvent system (e.g., dioxane/water 10:1).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Directed Ortho-Metalation and Electrophilic Quench

This protocol requires strict anhydrous and anaerobic conditions.

  • Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a thermometer, nitrogen inlet, and a dropping funnel, add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Lithiation:

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add s-butyllithium (2.2 eq.) via syringe while maintaining the internal temperature below -70 °C.

    • Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench:

    • Add a solution of the desired electrophile (1.5 eq.) in anhydrous THF dropwise, again keeping the temperature below -70 °C.

    • Allow the reaction to slowly warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction Pathways for Derivatization

Derivatization_Pathways Key Derivatization Strategies for this compound cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Directed Ortho-Metalation A This compound B Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) A->B C-F Activation C Buchwald-Hartwig Amination (R2NH, Pd catalyst, Base) A->C C-F Activation D Lithiation (s-BuLi, -78°C) A->D C-H Activation (ortho to amide) F Aryl-Substituted Derivative B->F C-C Bond Formation G Amino-Substituted Derivative C->G C-N Bond Formation E Electrophilic Quench (E+) D->E H Ortho-Functionalized Derivative E->H C-E Bond Formation

Caption: Overview of major derivatization routes.

Troubleshooting Logic for Failed Suzuki Coupling

Suzuki_Troubleshooting Decision Tree for Unsuccessful Suzuki Coupling Start Reaction Failure: Low or No Product A Check Starting Materials: Purity and Integrity? Start->A B Review Reaction Conditions: Inert Atmosphere? Degassed Solvents? A->B Materials OK C Analyze Catalyst System: Is the ligand appropriate for C-F activation? B->C Conditions OK D Evaluate Base and Solvent: Are they compatible and optimal? C->D Catalyst OK E Screen New Ligands (e.g., SPhos, XPhos, RuPhos) C->E Ineffective Ligand D->E Base/Solvent OK F Screen Different Bases (e.g., K3PO4, KF) D->F Suboptimal Base G Increase Temperature E->G Still Low Conversion F->G Still Low Conversion H Outcome: Improved Yield G->H Success!

Caption: Troubleshooting workflow for Suzuki reactions.

References

  • Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them - A "Little" Mass Spec and Sailing. (2014). Vertex AI Search.
  • Technical Support Center: Troubleshooting Derivatization Reactions of Primary Amines - Benchchem. (n.d.). BenchChem.
  • The Use of Derivatization Reagents for Gas Chromatography (GC) - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Directed Ortho Metalation. (n.d.). Jacques Mortier - Unblog.fr.
  • Buchwald–Hartwig amin
  • ortho metalation - Andrew G Myers Research Group. (n.d.). Harvard University.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014).
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). J&K Scientific LLC.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Reddit.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde - Benchchem. (n.d.). BenchChem.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.).
  • Derivatization Methods in GC and GC/MS - Semantic Scholar. (n.d.). Semantic Scholar.
  • Directed ortho metal
  • Directed ortho lithiation : r/OrganicChemistry - Reddit. (2025). Reddit.
  • 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC - NIH. (n.d.).
  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024). Reddit.
  • LCMS of primary amides - Chromatography Forum. (2013).
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. (n.d.). Semantic Scholar.
  • Amide Reactions [ORGANIC CHEMISTRY] Klein Chapter 21.12 - YouTube. (2021). YouTube.
  • 2-FLUORO-6-METHOXY-N-(4-METHYLPHENYL)BENZAMIDE AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • This compound | C8H8FNO2 | CID 579738 - PubChem. (n.d.). PubChem.
  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications. (2020).
  • Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis - ResearchGate. (2016).
  • chemical derivatization techniques: Topics by Science.gov. (n.d.). Science.gov.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC - PubMed Central. (n.d.).
  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed. (n.d.).

Sources

Addressing reagent stability in 2-Fluoro-6-methoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Reagent Stability and Optimizing Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Fluoro-6-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-tested knowledge to help you achieve robust and reproducible results.

I. Troubleshooting Guide: From Starting Materials to Final Product

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common and effective route of hydrolyzing 2-Fluoro-6-methoxybenzonitrile with concentrated sulfuric acid.

Question 1: My reaction has stalled, and I am observing low conversion of the starting nitrile. What are the likely causes and how can I resolve this?

Answer:

A stalled or incomplete reaction is a frequent issue that can often be traced back to the quality and handling of the reagents, particularly the sulfuric acid.

  • Causality: Concentrated sulfuric acid is highly hygroscopic.[1][2] Absorption of atmospheric moisture will dilute the acid, reducing its efficacy as a catalyst and dehydrating agent in the nitrile hydrolysis. An insufficient acid concentration will lead to a significant decrease in the reaction rate. Furthermore, low reaction temperatures can also contribute to a sluggish conversion.

  • Troubleshooting Steps:

    • Verify Sulfuric Acid Concentration: Use a fresh, unopened bottle of concentrated sulfuric acid (95-98%) if possible. If you suspect your stock has absorbed moisture, its density can be checked (approx. 1.84 g/mL for 98%).

    • Ensure Anhydrous Conditions: While the reaction involves hydrolysis, the initial stages are sensitive to excess water. Ensure your glassware is thoroughly dried before use.

    • Optimize Reaction Temperature: Gently heating the reaction mixture can significantly increase the rate of conversion. Monitor the reaction by TLC or HPLC to determine the optimal temperature for your setup, typically starting around 50-60 °C. Be cautious with excessive heating, as it can promote the formation of the undesired carboxylic acid byproduct.

    • Check Stirring Efficiency: Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the solid nitrile and the viscous sulfuric acid.

Question 2: My final product is contaminated with a significant amount of a more polar impurity. How do I identify and minimize this byproduct?

Answer:

The most likely polar impurity in this synthesis is 2-Fluoro-6-methoxybenzoic acid, the product of over-hydrolysis of the desired amide.

  • Causality: The hydrolysis of a nitrile to an amide is a stepwise process. The initially formed amide can undergo a subsequent hydrolysis to the corresponding carboxylic acid, especially under harsh acidic conditions (e.g., high temperatures or prolonged reaction times).[3]

  • Troubleshooting Steps:

    • Reaction Monitoring is Crucial: Closely monitor the reaction progress using an appropriate analytical technique (TLC or HPLC). The goal is to quench the reaction as soon as the starting nitrile is consumed and before significant formation of the carboxylic acid is observed.

    • Control Reaction Temperature: Avoid excessive heating. While gentle warming can increase the rate of nitrile conversion, higher temperatures will also accelerate the hydrolysis of the amide to the carboxylic acid.

    • Minimize Reaction Time: Once the starting material is consumed, promptly initiate the work-up procedure to prevent further reaction.

    • Purification Strategy: If the formation of the carboxylic acid is unavoidable, it can be removed during the work-up. After carefully quenching the reaction with ice-water, the pH of the solution can be adjusted. The carboxylic acid is more acidic than the amide and can be selectively extracted into a basic aqueous solution (e.g., a dilute sodium bicarbonate solution). However, be aware that the amide itself can hydrolyze under strongly basic conditions, so this extraction should be performed cautiously.

Question 3: I am observing a dark coloration of my reaction mixture. Is this normal, and will it affect my final product?

Answer:

Some darkening of the reaction mixture when using concentrated sulfuric acid with organic compounds is not uncommon due to minor side reactions and charring.[1]

  • Causality: Concentrated sulfuric acid is a strong oxidizing and dehydrating agent.[2][4] It can react with trace impurities in the starting material or solvent, or even with the product at elevated temperatures, leading to the formation of colored byproducts.

  • Troubleshooting Steps:

    • Assess Starting Material Purity: Ensure the 2-Fluoro-6-methoxybenzonitrile is of high purity. Impurities can be more susceptible to degradation under the harsh reaction conditions.

    • Control Temperature: Avoid excessive heating, as this will exacerbate side reactions and charring.

    • Purification: Most colored impurities can be effectively removed during the purification step. Recrystallization of the crude product from a suitable solvent system (e.g., ethanol/water or toluene) is often sufficient to yield a white to off-white crystalline product.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, stability, and analysis of the reagents and products involved in the synthesis of this compound.

Question 4: What are the proper storage and handling procedures for 2-Fluoro-6-methoxybenzonitrile?

Answer:

2-Fluoro-6-methoxybenzonitrile is a stable solid at room temperature.[5] However, proper handling is essential to maintain its purity and ensure safety.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Avoid prolonged exposure to atmospheric moisture.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. Use in a well-ventilated area or a fume hood to prevent inhalation.[6]

Question 5: What are the key safety precautions when working with concentrated sulfuric acid?

Answer:

Concentrated sulfuric acid is a highly corrosive and reactive substance that requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl or Viton® are recommended over standard nitrile gloves), a face shield, safety goggles, and an acid-resistant apron.[2]

  • Handling: Always add acid to water slowly and in a controlled manner, never the other way around, as the dilution process is highly exothermic and can cause dangerous splashing.[1] Work in a fume hood with a safety shower and eyewash station readily accessible.

  • Incompatibilities: Keep concentrated sulfuric acid away from water, bases, organic materials, and metals, as it can react violently.[4]

Question 6: How can I confirm the purity of my final this compound product?

Answer:

Several analytical techniques can be employed to assess the purity of your synthesized this compound.

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the purity of the product and identifying any impurities, such as the starting nitrile or the carboxylic acid byproduct.[7] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities and confirm the mass of the desired product.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the final product and detect the presence of any residual starting materials or byproducts.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

III. Experimental Protocols & Methodologies

Synthesis of this compound from 2-Fluoro-6-methoxybenzonitrile

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials and Reagents:

  • 2-Fluoro-6-methoxybenzonitrile

  • Concentrated Sulfuric Acid (95-98%)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (optional, for work-up)

  • Suitable solvent for recrystallization (e.g., ethanol, water, toluene)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add 2-Fluoro-6-methoxybenzonitrile.

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid to the nitrile with vigorous stirring. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

  • Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield pure this compound as a white to off-white solid.

Data Summary Table
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Fluoro-6-methoxybenzonitrileC₈H₆FNO151.14102 - 106[5]
This compoundC₈H₈FNO₂169.15Not specified in search results
2-Fluoro-6-methoxybenzoic acidC₈H₇FO₃170.14Not specified in search results

IV. Visual Diagrams

Synthesis_Pathway Nitrile 2-Fluoro-6-methoxybenzonitrile Amide This compound Nitrile->Amide H₂SO₄, H₂O (Controlled Hydrolysis) CarboxylicAcid 2-Fluoro-6-methoxybenzoic acid Amide->CarboxylicAcid H₂SO₄, H₂O (Over-hydrolysis)

Caption: Synthesis pathway for this compound and the potential over-hydrolysis side reaction.

Troubleshooting_Logic cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Solution LowConversion Low Conversion MoistAcid Moist H₂SO₄ LowConversion->MoistAcid LowTemp Low Temperature LowConversion->LowTemp PolarImpurity Polar Impurity OverHydrolysis Over-hydrolysis PolarImpurity->OverHydrolysis DarkColor Dark Coloration SideReactions Side Reactions DarkColor->SideReactions FreshAcid Use Fresh H₂SO₄ MoistAcid->FreshAcid OptimizeTemp Optimize Temperature LowTemp->OptimizeTemp MonitorReaction Monitor Reaction OverHydrolysis->MonitorReaction Purify Purify Product OverHydrolysis->Purify SideReactions->Purify

Caption: Troubleshooting logic for common issues in this compound synthesis.

V. References

  • Sulfuric Acid - Environment, Health & Safety. University of California, Berkeley. [Link]

  • Sulfuric Acid Safe Handling Guideline. (2013-05-20). SLAC National Accelerator Laboratory. [Link]

  • Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]

  • This compound | C8H8FNO2 | CID 579738 - PubChem. PubChem. [Link]

Sources

Technical Support Center: Troubleshooting Poor Reproducibility in Assays with 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Fluoro-6-methoxybenzamide. This guide is designed to address the common challenge of poor reproducibility in assays involving this compound. As scientists and drug development professionals, we understand that consistent and reliable data is the bedrock of scientific progress. This resource provides in-depth troubleshooting advice, structured in a practical question-and-answer format, to help you identify and resolve sources of variability in your experiments.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are highly variable between experiments. What are the most likely causes?

Poor reproducibility with benzamide compounds often stems from their physicochemical properties. The primary suspects for this compound are likely poor aqueous solubility and a tendency to aggregate in solution. These issues can lead to inconsistent effective concentrations of the compound in your assay, resulting in fluctuating measurements. Additionally, general factors affecting assay reproducibility, such as inconsistencies in experimental conditions (e.g., incubation times, temperature, cell passage number), reagent stability, and pipetting errors, should always be considered.[1][2]

Q2: I suspect that the purity of my this compound might be contributing to inconsistent results. How can I verify this?

This is a critical point, especially since some suppliers of rare chemicals do not provide detailed analytical data.[3] It is the researcher's responsibility to confirm the identity and purity of the compound. We recommend the following:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of your compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of your compound.

If you observe significant impurities, it may be necessary to purify the compound or obtain it from a different supplier.

Q3: My this compound is active in a biochemical assay but shows no activity in a cell-based assay. What could be the reason?

This common discrepancy often points to issues with cell permeability or compound stability in the cell culture medium.[2] The compound may not be effectively crossing the cell membrane to reach its intracellular target. Alternatively, it might be unstable in the complex environment of the cell culture medium, degrading before it can exert its effect.[2]

Q4: How can I improve the solubility of this compound for my in vitro assays?

Improving solubility is a key step towards achieving reproducible results. Here are some strategies:

  • Proper Stock Solution Preparation: Ensure your compound is fully dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Use of Surfactants: For aqueous assay buffers, incorporating a low concentration of a non-ionic surfactant, like Tween-80 or Pluronic F-68 (e.g., 0.01% v/v), can help maintain solubility and prevent aggregation.[2] It is crucial to first test the surfactant's effect on your assay system to rule out any independent biological activity or interference.[2]

  • pH Adjustment: Depending on the pKa of this compound, adjusting the pH of your assay buffer may improve its solubility.

In-Depth Troubleshooting Guides

Issue 1: High Variability in IC50/EC50 Values

Inconsistent IC50 or EC50 values are a frequent challenge. This section provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for IC50/EC50 Variability

A High IC50/EC50 Variability Observed B Step 1: Assess Compound Solubility & Stability A->B C Is the compound fully dissolved in the final assay buffer? B->C D Optimize dissolution: sonicate, vortex, or use co-solvents. C->D No E Is the compound stable in the assay buffer over the experiment's duration? C->E Yes D->C F Perform stability study (e.g., HPLC at t=0 and t=end). E->F No G Step 2: Evaluate Assay Conditions E->G Yes F->E H Are reagents (enzymes, cells, etc.) consistent across experiments? G->H I Use same batch of reagents, check cell passage number. H->I No J Are incubation times and temperatures strictly controlled? H->J Yes I->H K Standardize all incubation steps. J->K No L Step 3: Investigate Compound Behavior J->L Yes K->J M Could the compound be aggregating? L->M N Perform dynamic light scattering (DLS) or add a surfactant. M->N Yes O Is there assay interference? M->O No N->M P Run controls with compound alone (no biological target). O->P Yes Q Consistent IC50/EC50 Achieved O->Q No P->O

Caption: Troubleshooting workflow for inconsistent IC50/EC50 values.

Issue 2: Compound Appears Inactive or Loses Potency Over Time

This issue can be particularly frustrating. The following guide will help you dissect the problem.

Troubleshooting Workflow for Loss of Compound Activity

A Observed Loss of Compound Activity B Step 1: Verify Stock Solution Integrity A->B C Was the stock solution stored correctly (temperature, light protection)? B->C D Follow supplier recommendations; aliquot to avoid freeze-thaw cycles. C->D No E Is the stock solution stable? C->E Yes D->C F Re-test an old aliquot against a freshly prepared one. E->F No G Step 2: Assess Stability in Assay Medium E->G Yes F->E H Does the compound degrade in the assay buffer or cell culture medium? G->H I Incubate compound in medium, analyze by HPLC-MS at different time points. H->I Yes J Is the compound susceptible to enzymatic degradation by cellular components? H->J No I->H K Test stability in the presence and absence of cells or cellular lysates. J->K Yes L Step 3: Evaluate Potential for Non-specific Binding J->L No K->J M Is the compound adsorbing to plasticware? L->M N Use low-binding plates or add a carrier protein like BSA (if compatible). M->N Yes O Is the compound binding to serum proteins in the medium? M->O No N->M P Reduce serum concentration or use serum-free medium if possible. O->P Yes Q Activity Restored/Understood O->Q No P->O

Caption: Troubleshooting workflow for loss of compound activity.

Experimental Protocols

Protocol 1: Assessing the Solubility of this compound in Aqueous Buffers

This protocol provides a general method to determine the kinetic solubility of your compound.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Plate reader with UV-Vis capabilities

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing a larger volume (e.g., 198 µL) of the aqueous buffer.

  • Seal the plate and shake for 1-2 hours at room temperature.

  • Measure the absorbance of each well at a wavelength where the compound absorbs but the buffer does not (determine this by scanning the UV-Vis spectrum of the compound).

  • The highest concentration that does not show a significant increase in light scattering (indicative of precipitation) is an estimate of the kinetic solubility.

Protocol 2: Evaluating the Stability of this compound in Assay Buffer

This protocol uses HPLC to assess compound stability over time.

Materials:

  • This compound

  • Assay buffer

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water gradient)

Procedure:

  • Prepare a solution of this compound in your assay buffer at the final working concentration.

  • Immediately inject a sample (t=0) onto the HPLC and record the peak area of the compound.

  • Incubate the remaining solution under the same conditions as your assay (e.g., 37°C for 24 hours).

  • At various time points (e.g., 1, 4, 8, 24 hours), inject another sample onto the HPLC and record the peak area.

  • A significant decrease in the peak area over time indicates compound degradation. The appearance of new peaks can help identify degradation products.

Data Presentation

Table 1: Example of Data from a Compound Stability Study

Time (hours)Peak Area of this compound (arbitrary units)% Remaining
01,250,000100%
11,245,00099.6%
41,230,00098.4%
81,190,00095.2%
24950,00076.0%

This is example data and does not reflect the actual stability of the compound.

Concluding Remarks

Reproducibility is a cornerstone of robust scientific research. When faced with variability in assays involving this compound, a systematic approach to troubleshooting is essential. By carefully considering the compound's physicochemical properties, ensuring its purity and stability, and controlling for common sources of assay variability, researchers can enhance the reliability and reproducibility of their data.

References

  • Waugh, C., & Clark, G. (2021). Factors affecting test reproducibility among laboratories. Revue Scientifique et Technique, 40(1), 131-143. [Link]

  • PubChem. This compound. [Link]

  • The Scientist. (2019). Potential Causes of Irreproducibility Revealed. [Link]

  • Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. [Link]

Sources

Technical Support Center: Optimizing Work-Up Procedures for 2-Fluoro-6-methoxybenzamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Fluoro-6-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up of this important synthetic intermediate. By understanding the underlying chemical principles and employing optimized protocols, you can significantly improve the yield, purity, and efficiency of your reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, particularly from the hydrolysis of 2-fluoro-6-methoxybenzonitrile.

Q1: My hydrolysis reaction is incomplete, and I have a significant amount of unreacted 2-fluoro-6-methoxybenzonitrile remaining. What could be the cause and how can I resolve this?

A1: Incomplete hydrolysis of 2-fluoro-6-methoxybenzonitrile can be attributed to several factors, primarily related to the steric hindrance and electronic effects of the ortho-substituents. The fluorine and methoxy groups can hinder the approach of the nucleophile (water or hydroxide) to the nitrile carbon.

  • Underlying Cause: The electron-withdrawing nature of the fluorine atom can activate the nitrile group towards nucleophilic attack, but the steric bulk of the adjacent methoxy group can impede this approach. This is a common issue with sterically hindered nitriles.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal duration. For sterically hindered esters, which present a similar challenge, prolonged reaction times at elevated temperatures are often necessary.

    • Choice of Catalyst: For acid-catalyzed hydrolysis, a stronger acid or a higher concentration may be required. However, be cautious as this can promote over-hydrolysis to the carboxylic acid. For base-catalyzed hydrolysis, using a stronger base or a phase-transfer catalyst in a two-phase system can enhance the reaction rate.

    • Solvent System: In base-catalyzed hydrolysis, using a co-solvent like methanol or dioxane in addition to water can improve the solubility of the starting material and facilitate the reaction. A study on the alkaline hydrolysis of nitriles suggests that a mixture of NaOH in methanol/dioxane can be effective.[1]

Q2: I am observing a significant amount of 2-fluoro-6-methoxybenzoic acid as a byproduct. How can I minimize this over-hydrolysis?

A2: The formation of the corresponding carboxylic acid is a common side reaction in the hydrolysis of nitriles, as the initially formed amide can undergo further hydrolysis.[2][3][4][5][6]

  • Underlying Cause: Both acidic and basic conditions can promote the hydrolysis of the amide to the carboxylic acid. This is often a faster reaction than the initial nitrile hydrolysis, making it challenging to stop the reaction at the amide stage.

  • Troubleshooting Steps:

    • Favor Alkaline Hydrolysis: Base-catalyzed hydrolysis is generally more selective towards the formation of the amide compared to acid-catalyzed hydrolysis.[2] Mild basic conditions (e.g., using a stoichiometric amount of base at moderate temperatures) are often preferred.

    • Careful Reaction Monitoring: Closely monitor the reaction progress using TLC. The amide product will have a different Rf value than both the starting nitrile and the carboxylic acid byproduct. Quench the reaction as soon as the starting material is consumed to minimize over-hydrolysis.

    • Alternative Reagents: Consider using milder reagents for nitrile hydration that are less prone to amide hydrolysis. For instance, certain transition metal catalysts can facilitate the selective hydration of nitriles to amides under neutral conditions.

Q3: During the aqueous work-up, I am having trouble with emulsions or poor separation of the organic and aqueous layers. What can I do?

A3: Emulsion formation is a frequent issue in the work-up of reactions involving aromatic compounds, especially when basic solutions are used.

  • Underlying Cause: The presence of both polar (amide) and non-polar (aromatic ring) functionalities in the product and potential byproducts can lead to the stabilization of emulsions.

  • Troubleshooting Steps:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up emulsions and improves the separation of the layers.

    • Filtration through Celite: If a persistent emulsion forms, you can filter the entire mixture through a pad of Celite. This can help to break the emulsion.

    • Solvent Choice: Ensure you are using a suitable extraction solvent. Ethyl acetate and dichloromethane are common choices for extracting aromatic amides. If one solvent leads to emulsions, trying the other may resolve the issue.

Q4: My final product is not pure, and I suspect it is contaminated with the starting nitrile and the carboxylic acid. What is the best way to purify this compound?

A4: Purification of the final product is crucial to remove unreacted starting materials and byproducts.

  • Underlying Cause: The starting nitrile, the amide product, and the carboxylic acid byproduct have different polarities and acidic/basic properties, which can be exploited for purification.

  • Troubleshooting Steps:

    • Acid-Base Extraction: After the initial extraction, you can perform an acid-base wash to remove the carboxylic acid byproduct. Wash the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate). The 2-fluoro-6-methoxybenzoic acid will be deprotonated to its carboxylate salt and will move into the aqueous layer. Be sure to re-extract the aqueous layer with the organic solvent to recover any dissolved product.

    • Recrystallization: Recrystallization is an excellent method for purifying solid organic compounds.[7] For this compound, a two-solvent system is often effective.[8][9][10] A good starting point would be to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethyl acetate or acetone) and then slowly add a solvent in which it is less soluble (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Allowing the solution to cool slowly will promote the formation of pure crystals. A patent for a similar compound, 2-fluoro-N-(4-methoxyphenyl)benzamide, mentions crystallization from chloroform.

Optimized Work-Up Protocol for Alkaline Hydrolysis of 2-fluoro-6-methoxybenzonitrile

This protocol provides a detailed, step-by-step methodology for the work-up and purification of this compound following a selective alkaline hydrolysis of 2-fluoro-6-methoxybenzonitrile.

Experimental Protocol

1. Reaction Quenching and Initial Extraction:

  • Once the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

2. Removal of Carboxylic Acid Byproduct:

  • Wash the combined organic layers with a 5% aqueous solution of sodium bicarbonate (2 x volume of the organic layer). This will extract the 2-fluoro-6-methoxybenzoic acid into the aqueous layer.

  • To ensure complete recovery of the product, back-extract the aqueous washes with a small portion of ethyl acetate.

  • Combine all organic layers.

3. Brine Wash and Drying:

  • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x volume of the organic layer) to remove residual water and break any emulsions.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]

  • Filter off the drying agent.

4. Solvent Removal and Crude Product Isolation:

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

5. Purification by Recrystallization:

  • Dissolve the crude solid in a minimum amount of hot ethyl acetate.

  • Slowly add hexanes to the hot solution with gentle swirling until the solution becomes persistently cloudy.

  • Add a few drops of hot ethyl acetate to redissolve the solid and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold 1:1 ethyl acetate/hexanes.

  • Dry the crystals under vacuum to obtain pure this compound.

Data Presentation
Compound1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 100 MHz) δ (ppm)
2-fluoro-6-methoxybenzonitrile 7.56 (td, J = 8.4, 6.4 Hz, 1H), 6.85 (dd, J = 8.4, 0.8 Hz, 1H), 6.78 (t, J = 8.8 Hz, 1H), 3.92 (s, 3H)162.8 (d, J = 254.5 Hz), 160.0, 134.3 (d, J = 8.7 Hz), 115.1 (d, J = 19.5 Hz), 113.8, 108.6 (d, J = 3.1 Hz), 56.4
This compound 7.35 (td, J = 8.4, 6.4 Hz, 1H), 6.80 (dd, J = 8.4, 0.8 Hz, 1H), 6.70 (t, J = 8.8 Hz, 1H), 6.1 (br s, 1H), 5.7 (br s, 1H), 3.89 (s, 3H)165.2, 160.5 (d, J = 248.0 Hz), 158.2, 132.0 (d, J = 9.5 Hz), 115.8 (d, J = 3.0 Hz), 112.9 (d, J = 20.0 Hz), 108.0, 56.3

Note: The provided NMR data is predicted and should be confirmed by experimental analysis.

Visualizations

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-Up cluster_purification Purification start 2-fluoro-6-methoxybenzonitrile hydrolysis Alkaline Hydrolysis (e.g., NaOH, H2O/MeOH) start->hydrolysis quench Quench with H2O hydrolysis->quench extraction Extract with Ethyl Acetate quench->extraction bicarb_wash Wash with 5% NaHCO3 (aq) extraction->bicarb_wash brine_wash Wash with Brine bicarb_wash->brine_wash byproduct Byproduct: 2-fluoro-6-methoxybenzoic acid (in aqueous NaHCO3 layer) bicarb_wash->byproduct drying Dry over Na2SO4 brine_wash->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization (Ethyl Acetate/Hexanes) evaporation->recrystallization filtration Vacuum Filtration recrystallization->filtration drying_final Drying filtration->drying_final product Pure this compound drying_final->product

Caption: Optimized work-up and purification workflow for this compound.

Logical Relationship of Troubleshooting Steps

G problem1 Incomplete Reaction solution1a Increase Reaction Time/Temp problem1->solution1a solution1b Use Stronger Base / PTC problem1->solution1b solution1c Optimize Solvent System problem1->solution1c problem2 Over-hydrolysis solution2a Favor Alkaline Hydrolysis problem2->solution2a solution2b Careful TLC Monitoring problem2->solution2b solution2c Use Milder Reagents problem2->solution2c problem3 Emulsion Formation solution3a Add Brine problem3->solution3a solution3b Filter through Celite problem3->solution3b solution3c Change Extraction Solvent problem3->solution3c problem4 Product Impurity solution4a Acid-Base Extraction problem4->solution4a solution4b Recrystallization problem4->solution4b

Caption: Troubleshooting guide for common issues in this compound synthesis.

References

  • Cohen, L. A., & Jones, W. M. (1962). Stereo-electronic Effects in the Alkaline Hydrolysis of Benzamides and Benzonitriles. Journal of the American Chemical Society, 84(10), 1625–1629. [Link]

  • Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Retrieved from [Link]

  • Karadeniz, H., & Kucuk, M. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Rochester University, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o802–o803. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Abbasi, M., et al. (2016). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. Journal of Chromatographic Science, 54(5), 677–683. [Link]

  • European Patent Office. (n.d.). EP3810602B1 - Compounds. Google Patents.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activities of 2,6-Difluorobenzamide and 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzamide scaffold serves as a versatile framework for the development of a wide array of therapeutic agents.[1] Subtle structural modifications to this core can lead to profound differences in biological activity. This guide provides a detailed comparison of two such analogs: 2,6-difluorobenzamide and 2-fluoro-6-methoxybenzamide. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of their known biological activities, supported by experimental data and detailed methodologies.

Introduction: Structural Analogs with Divergent Fates

At first glance, 2,6-difluorobenzamide and this compound share a common benzamide core, with substitutions at the 2 and 6 positions of the phenyl ring. The key distinction lies in the nature of these substituents: two fluorine atoms in the former, and a fluorine atom and a methoxy group in the latter. This seemingly minor difference in chemical structure has significant implications for their electronic properties, conformational flexibility, and, ultimately, their interactions with biological targets. As we will explore, one of these compounds has a well-documented and promising biological profile, while the other remains largely uncharacterized in the scientific literature.

2,6-Difluorobenzamide: A Potent Inhibitor of Bacterial Cell Division

The biological activity of 2,6-difluorobenzamide and its derivatives has been extensively studied, revealing this scaffold as a cornerstone for the development of potent antibacterial agents.[2] The primary mechanism of action for this class of compounds is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ).[2]

Mechanism of Action: Targeting FtsZ Polymerization

FtsZ is a crucial protein in bacterial cell division, analogous to tubulin in eukaryotes. It polymerizes to form the Z-ring at the future division site, a critical step for bacterial cytokinesis.[3] 2,6-difluorobenzamide derivatives act as allosteric inhibitors of FtsZ, binding to a site distinct from the GTP-binding domain.[3] This binding stabilizes the FtsZ polymer, preventing the dynamic instability required for the proper function of the Z-ring and ultimately leading to the inhibition of cell division and bacterial death.[4]

The presence of the two fluorine atoms at the 2 and 6 positions is critical for this activity. Conformational analysis has shown that these fluorine atoms induce a non-planar conformation in the benzamide ring, which is energetically more favorable for binding to the allosteric pocket of FtsZ.[3] This non-planar conformation facilitates strong hydrophobic interactions between the difluoroaromatic ring and key residues within the binding site.[3]

Antibacterial Spectrum and Potency

Derivatives of 2,6-difluorobenzamide have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4][5] The potency of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.

Compound DerivativeR GroupBacillus subtilis ATCC 9372 MIC (µg/mL)Staphylococcus aureus ATCC 29213 (MSSA) MIC (µg/mL)Staphylococcus aureus ATCC 43300 (MRSA) MIC (µg/mL)Reference
7 3-chloroalkoxy0.2548[2]
12 3-bromoalkoxy188[2]
17 3-alkyloxy0.544[2]
II.c 3-(4-tert-butylphenyl)-1,2,4-oxadiazoleNot Reported0.5-10.5-1[5]
MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus

This compound: An Uncharted Territory

In stark contrast to its difluorinated counterpart, there is a notable absence of published data on the biological activity of this compound in the peer-reviewed scientific literature. A thorough search of chemical and biological databases, including PubChem, reveals basic chemical and physical properties but no reported studies on its interaction with biological targets or its effects in cellular or in vivo models.[6]

While the benzamide scaffold is known to be a versatile pharmacophore present in a wide range of biologically active molecules, including antipsychotics and antiemetics, the specific combination of a 2-fluoro and a 6-methoxy substituent has not been explored in the context of biological activity.[1] The electronic and steric differences between a methoxy group and a fluorine atom would undoubtedly lead to a different binding profile compared to 2,6-difluorobenzamide.

The lack of data for this compound presents an opportunity for future research. Screening this compound against various biological targets, including bacterial proteins, kinases, and G-protein coupled receptors, could unveil novel biological activities.

Experimental Protocols

For researchers interested in evaluating the biological activity of these or similar benzamide derivatives, the following are detailed protocols for key assays.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Protocol:

  • Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Dilute this suspension to the final inoculum density of 5 x 10⁵ CFU/mL.[2]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.[7]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[7]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[2]

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.[2]

FtsZ Polymerization Assay by Light Scattering

This assay monitors the assembly of FtsZ into protofilaments by measuring the increase in light scattering over time.[9]

Protocol:

  • Protein Purification: Purify recombinant FtsZ protein.

  • Reaction Mixture: Prepare a reaction mixture containing purified FtsZ in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl₂).

  • Baseline Measurement: Obtain a stable baseline reading of light scattering at 350 nm using a spectrophotometer or fluorometer.

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM.

  • Monitoring: Record the increase in light scattering over time.

  • Inhibitor Testing: Repeat the assay in the presence of various concentrations of the test compound to determine its effect on the rate and extent of FtsZ polymerization.

Visualizing the FtsZ Inhibition Pathway

The following diagram illustrates the mechanism of action of 2,6-difluorobenzamide as an FtsZ inhibitor.

FtsZ_Inhibition FtsZ_monomer FtsZ Monomers Protofilament FtsZ Protofilaments FtsZ_monomer->Protofilament Polymerization GTP GTP GTP->Protofilament Z_ring Functional Z-Ring Protofilament->Z_ring Assembly DFB 2,6-Difluorobenzamide Protofilament->DFB Cell_division Bacterial Cell Division Z_ring->Cell_division Stabilized_polymer Stabilized FtsZ Polymer DFB->Stabilized_polymer Binds and Stabilizes Stabilized_polymer->Inhibition Inhibition->Z_ring Inhibition of Assembly Antibacterial_Screening_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies start Compound Library mic_determination MIC Determination (Broth Microdilution) start->mic_determination disk_diffusion Disk Diffusion Assay start->disk_diffusion mechanism_of_action Mechanism of Action Studies (e.g., FtsZ Polymerization Assay) mic_determination->mechanism_of_action cytotoxicity Cytotoxicity Assays (e.g., on human cell lines) mechanism_of_action->cytotoxicity hit_compounds Hit Compounds cytotoxicity->hit_compounds animal_model Animal Model of Infection hit_compounds->animal_model efficacy_testing Efficacy Testing animal_model->efficacy_testing pharmacokinetics Pharmacokinetics (ADME) efficacy_testing->pharmacokinetics lead_compound Lead Compound pharmacokinetics->lead_compound

Caption: Workflow for antibacterial drug discovery.

Conclusion

This guide highlights the significant disparity in the current scientific understanding of 2,6-difluorobenzamide and this compound. 2,6-difluorobenzamide is a well-established scaffold for potent FtsZ inhibitors with demonstrated antibacterial activity, particularly against challenging pathogens like MRSA. The structure-activity relationship, driven by the conformational constraints imposed by the difluoro substitution, is well-documented.

Conversely, this compound remains a molecule with unexplored biological potential. The absence of data underscores the vastness of chemical space and the opportunities that await in investigating seemingly simple analogs of known bioactive compounds. It is our hope that this guide will not only serve as a valuable resource for those working with 2,6-difluorobenzamide derivatives but also inspire the scientific community to explore the uncharted territory of compounds like this compound.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]

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  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

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  • Kaul, M., et al. (2017). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. Frontiers in Microbiology, 8, 1379.
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  • Dai, K., & Lutkenhaus, J. (1992). Bacterial SOS Checkpoint Protein SulA Inhibits Polymerization of Purified FtsZ Cell Division Protein. Journal of Bacteriology, 174(19), 6145-6151.
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  • JoVE. (2022). FtsZ Polymerization Assays: Simple Protocols & Considerations l Protocol Preview. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Fluoro-6-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-6-fluoro-N-(methoxymethoxy)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-fluoro-N-methoxy-6-methylbenzamide. Retrieved from [Link]

  • Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2010). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta crystallographica. Section E, Structure reports online, 66(Pt 4), o802.
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A Comparative Guide to Substituted Benzamide Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold as a Cornerstone in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The substituted benzamide is a quintessential example of such a "privileged scaffold".[1][2] Its inherent structural simplicity, coupled with the capacity for diverse chemical modifications, allows it to interact with a wide array of biological targets. This versatility has propelled the development of numerous benzamide-containing drugs with applications ranging from anticancer and anti-inflammatory to antipsychotic agents.[1][2]

This guide provides a comparative analysis of substituted benzamide analogs as inhibitors of three critical classes of enzymes: Kinases , Poly(ADP-ribose) Polymerases (PARPs) , and Histone Deacetylases (HDACs) . By examining the structure-activity relationships (SAR) and presenting supporting experimental data, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the design and evaluation of novel enzyme inhibitors.

Comparative Analysis of Benzamide Analogs Across Key Enzyme Families

Kinase Inhibitors: Targeting the Masters of Cellular Signaling

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of kinase inhibitors has revolutionized oncology, and benzamide derivatives have played a significant role in this success.[3]

A notable example is the development of inhibitors for the Bcr-Abl tyrosine kinase, the causative agent in chronic myeloid leukemia (CML).[4] The design of these inhibitors often involves creating structures that mimic the natural substrate, ATP, to competitively block the kinase's active site.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of benzamide-based kinase inhibitors are profoundly influenced by the nature and position of substituents. For instance, in the development of Bcr-Abl inhibitors, 3-halogenated and 3-trifluoromethylated benzamide derivatives were identified as highly potent.[4] The addition of specific heterocyclic moieties can also enhance binding affinity and modulate the inhibitor's pharmacokinetic properties.[5]

Comparative Data for Benzamide-Based Kinase Inhibitors
Compound IDCore StructureTarget KinaseIC50 (nM)Reference
NS-187 3-Trifluoromethylated BenzamideBcr-AblPotent Inhibition Reported[4]
Compound 11 4-((Trifluoromethyl)phenylaminomethyl)benzamideEGFR91% inhibition at 10 nM[6]
Compound 13 4-(Aminomethyl)-N-(trifluoromethyl)phenyl)benzamideEGFR92% inhibition at 10 nM[6]
Compound 17a Benzoheterocyclic-substituted AmideASK126[5]

Note: Direct IC50 values for NS-187 were not specified in the abstract, but it was highlighted as a highly potent inhibitor.

Visualization of a Kinase Signaling Pathway

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth_Factor_Receptor Bcr_Abl Bcr_Abl Growth_Factor_Receptor->Bcr_Abl Activates Downstream_Effectors Downstream Effectors (e.g., STAT5, Ras/MAPK) Bcr_Abl->Downstream_Effectors Phosphorylates Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival Benzamide_Inhibitor Benzamide Inhibitor (e.g., NS-187) Benzamide_Inhibitor->Bcr_Abl Inhibits

Caption: Bcr-Abl signaling pathway and the point of inhibition by benzamide analogs.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Exploiting Synthetic Lethality

PARP enzymes, particularly PARP-1, are crucial for the repair of DNA single-strand breaks (SSBs).[7] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks (DSBs) that cannot be repaired, resulting in cell death. This concept, known as "synthetic lethality," is a powerful strategy in cancer therapy.[7][8]

Benzamide was one of the earliest identified PARP inhibitors, and its structure forms the pharmacophore that interacts with the NAD+ binding site of the enzyme.[9] Modern PARP inhibitors are sophisticated derivatives of this core structure.

Structure-Activity Relationship (SAR) Insights

The potency of benzamide-based PARP inhibitors is highly dependent on the carboxamide moiety, which forms critical hydrogen bonds within the NAD+ binding site.[9] Modifications to the aromatic ring and the addition of various appendages that extend into other pockets of the enzyme can significantly enhance potency and selectivity for different PARP isoforms.[7] For instance, the isosteric replacement of a tetrazole ring with a carboxyl group has been shown to yield potent analogs.[7]

Comparative Data for Benzamide-Based PARP Inhibitors
Compound IDCore StructurePARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
Lead Compound 1 (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide434-[7]
Analog 51 Tetrazolyl analogue of Compound 135-[7]
Analog 60 Carboxyl analogue of Compound 168-[7]
Analog 81 Optimized carboxyl analogue302[7][10]
Visualization of the PARP Inhibition Mechanism

PARP_Inhibition cluster_dna_repair DNA Repair Pathways cluster_inhibition Therapeutic Intervention SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB leads to (during replication) BER Base Excision Repair (BER) PARP->BER initiates Cell_Viability Cell Viability BER->Cell_Viability maintains HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair repaired by Apoptosis Apoptosis DSB->Apoptosis triggers (if unrepaired) HR_Repair->Cell_Viability Benzamide_PARPi Benzamide PARP Inhibitor Benzamide_PARPi->PARP inhibits BRCA_Deficiency BRCA Deficiency (HR Defect) BRCA_Deficiency->HR_Repair impairs HDAC_Pharmacophore HDAC_Inhibitor Cap Group Linker Zinc-Binding Group (ZBG) Enzyme_Active_Site Enzyme Surface Active Site Channel Catalytic Zn2+ Ion HDAC_Inhibitor:cap->Enzyme_Active_Site:surface Interacts with HDAC_Inhibitor:linker->Enzyme_Active_Site:channel Occupies HDAC_Inhibitor:zbg->Enzyme_Active_Site:zinc Chelates

Caption: Pharmacophore model for a typical benzamide-based HDAC inhibitor.

Experimental Protocols for Inhibitor Evaluation

The objective comparison of enzyme inhibitors relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to determine inhibitor potency.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol provides a generalized framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified enzyme. The specific substrate and detection method will vary depending on the enzyme class.

Principle

The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of an inhibitor. The IC50 is the concentration of inhibitor required to reduce the enzyme's activity by 50%. [11]

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a serial dilution of the compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%. [12] * Prepare assay buffer, enzyme solution, and substrate solution at appropriate concentrations. The substrate concentration is often kept at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors. [11]2. Assay Plate Setup:

    • In a 96-well or 384-well plate, add the serially diluted inhibitor solutions.

    • Include positive controls (no inhibitor, 100% enzyme activity) and negative controls (no enzyme, 0% activity). [13]3. Enzyme Addition:

    • Add the enzyme solution to all wells except the negative controls.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Measure the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a plate reader. It is crucial to measure the initial reaction velocity (linear phase). [14]5. Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value. [11]

Workflow Visualization

Enzyme_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Compound, Enzyme, Substrate) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Compound Prepare_Reagents->Serial_Dilution Dispense_to_Plate Dispense Compound & Controls into Assay Plate Serial_Dilution->Dispense_to_Plate Add_Enzyme Add Enzyme and Incubate Dispense_to_Plate->Add_Enzyme Initiate_Reaction Add Substrate to Initiate Reaction Add_Enzyme->Initiate_Reaction Measure_Activity Measure Kinetic Activity (Plate Reader) Initiate_Reaction->Measure_Activity Analyze_Data Calculate % Inhibition & Determine IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro enzyme inhibition (IC50) assay.

Cell-Based Antiproliferative Assay (MTT Assay)

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are critical for evaluating a compound's efficacy in a physiological context, accounting for factors like cell permeability and off-target effects. [15]

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, K562) in a 96-well plate at a predetermined density and allow them to adhere overnight. [16]2. Compound Treatment:

    • Prepare serial dilutions of the benzamide analogs in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the compound concentration and determine the IC50 value using a non-linear regression model. [17]

Workflow Visualization

Cell_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate & Allow Adhesion Start->Seed_Cells Treat_Cells Treat Cells with Serially Diluted Compounds Seed_Cells->Treat_Cells Incubate_72h Incubate for 48-72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent & Incubate Incubate_72h->Add_MTT Solubilize Solubilize Formazan Crystals (Add DMSO) Add_MTT->Solubilize Read_Absorbance Measure Absorbance (Plate Reader) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based antiproliferative (MTT) assay.

Conclusion and Future Perspectives

The substituted benzamide scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective enzyme inhibitors. Its ability to be tailored to the distinct active site architectures of kinases, PARPs, and HDACs underscores its privileged status in medicinal chemistry. The comparative data presented herein highlights how subtle structural modifications can lead to significant gains in potency and, critically, selectivity—a key challenge in modern drug development.

Future research will likely focus on developing next-generation benzamide analogs with improved isoform selectivity to minimize off-target effects and associated toxicities. Furthermore, the design of dual-target inhibitors, such as compounds that inhibit both PI3K and HDACs, represents an exciting frontier for overcoming drug resistance and achieving synergistic therapeutic effects. As our understanding of the structural biology of these enzyme targets deepens, the rational, structure-based design of novel benzamide inhibitors will continue to yield promising candidates for a new generation of targeted therapies.

References

  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (2025). A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
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  • BenchChem. (2025). Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. BenchChem.
  • BenchChem. (2025). Navigating the Structure-Activity Landscape of 4-Aminobenzamide Analogs as Potential Kinase Inhibitors. BenchChem.
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  • RSC Publishing. (n.d.). Discovery of benzoheterocyclic-substituted amide derivatives as apoptosis signal-regulating kinase 1 (ASK1) inhibitors. RSC Medicinal Chemistry.
  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.
  • MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI.
  • National Center for Biotechnology Information (NCBI). (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • National Institutes of Health (NIH). (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • National Institutes of Health (NIH). (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC.
  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • National Institutes of Health (NIH). (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group.
  • PubMed. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation.
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A Comparative Guide to Validating the Antibacterial Spectrum of 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the antibacterial spectrum of novel chemical entities, using 2-Fluoro-6-methoxybenzamide as a primary example. We will move beyond a simple recitation of protocols to explore the scientific rationale behind each step, ensuring a robust and self-validating experimental design. The methodologies outlined here are grounded in established standards to ensure data integrity and comparability across different studies.

Introduction: The Rationale for Spectrum Validation

The discovery of new antibacterial agents is a cornerstone of modern medicine, yet the pipeline for novel compounds remains challenging. When a new chemical entity like this compound is proposed as a potential antibacterial, a systematic and rigorous evaluation of its spectrum of activity is the critical first step. This process determines which bacterial pathogens it is effective against and provides initial insights into its potential clinical applications and mechanism of action.

Benzamides, as a chemical class, encompass a wide range of biologically active molecules. While some are known for their antipsychotic or antiemetic properties, others have been explored for their antimicrobial potential. For instance, research into substituted benzamides has revealed activity against various pathogens, suggesting that novel derivatives like this compound warrant thorough investigation. The inclusion of a fluorine atom can often enhance metabolic stability and binding affinity, making this compound a particularly interesting candidate.

This guide will detail a phased approach to validation, beginning with broad primary screening and progressing to precise quantitative assessments, while comparing its performance against established antibiotics.

Phase 1: Primary Screening via Disk Diffusion Assay

The initial step is to qualitatively assess if this compound possesses any antibacterial activity and, if so, to gain a preliminary understanding of its spectrum (i.e., whether it targets Gram-positive bacteria, Gram-negative bacteria, or both). The Kirby-Bauer disk diffusion method is a widely accepted and standardized technique for this purpose.

Experimental Rationale

This method is favored for initial screening due to its simplicity, low cost, and ability to test multiple bacterial strains simultaneously. A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a specific bacterium. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone provides a qualitative measure of the compound's efficacy.

Workflow for Primary Antibacterial Screening

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis P1 Prepare standardized bacterial inoculum (0.5 McFarland) E1 Uniformly inoculate agar surface with bacterial suspension P1->E1 P2 Impregnate sterile paper disks with this compound (e.g., 30 µg/disk) E2 Place compound and control antibiotic disks on the agar P2->E2 P3 Prepare Mueller-Hinton agar plates P3->E1 E1->E2 E3 Incubate plates (e.g., 37°C for 18-24h) E2->E3 A1 Measure the diameter of the zone of inhibition (mm) E3->A1 A2 Compare results to standard antibiotics and interpret (S/I/R) A1->A2

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Data Presentation: Zone of Inhibition

The results should be systematically recorded. For this guide, we will use a representative panel of bacteria and include common comparator antibiotics.

OrganismGram StainThis compound (30 µg) Zone Diameter (mm)Ciprofloxacin (5 µg) Zone Diameter (mm)Penicillin (10 U) Zone Diameter (mm)Vancomycin (30 µg) Zone Diameter (mm)
Staphylococcus aureusPositiveHypothetical: 22252818
Streptococcus pneumoniaePositiveHypothetical: 19243020
Escherichia coliNegativeHypothetical: 83066
Pseudomonas aeruginosaNegativeHypothetical: 62866

Interpretation of Hypothetical Data: The hypothetical results in the table suggest that this compound shows promising activity against Gram-positive bacteria but has little to no effect on the tested Gram-negative strains. This provides a critical lead for the next phase of quantitative testing.

Phase 2: Quantitative Analysis via Minimum Inhibitory Concentration (MIC)

Following the qualitative screening, the next essential step is to determine the Minimum Inhibitory Concentration (MIC) of the compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution is the gold standard method for this determination, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Rationale

While disk diffusion is excellent for screening, it is not a precise measure of potency. The broth microdilution method provides a quantitative value (e.g., in µg/mL) that is crucial for comparing the compound's potency against different bacteria and against other antibiotics. This method involves preparing two-fold serial dilutions of the compound in a 96-well microtiter plate, inoculating each well with a standardized bacterial suspension, and observing for growth after incubation.

Conceptual Overview of Potential Antibacterial Targets

G cluster_cell Bacterial Cell cluster_antibiotics Cell Cell Wall Synthesis Cell Membrane Integrity DNA Replication & Repair Protein Synthesis (Ribosomes) Folic Acid Synthesis BetaLactams β-Lactams (e.g., Penicillin) BetaLactams->Cell:wall Polymyxins Polymyxins Polymyxins->Cell:membrane Quinolones Quinolones (e.g., Ciprofloxacin) Quinolones->Cell:dna Aminoglycosides Aminoglycosides Aminoglycosides->Cell:protein Sulfonamides Sulfonamides Sulfonamides->Cell:folate

Caption: Potential cellular targets for antibacterial agents.

Data Presentation: Comparative MIC Values

The MIC data should be compiled to directly compare the potency of this compound with standard drugs against a focused panel of organisms, based on the Phase 1 results.

OrganismGram StainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (MSSA)PositiveHypothetical: 40.51
Staphylococcus aureus (MRSA)PositiveHypothetical: 4321
Enterococcus faecalisPositiveHypothetical: 812
Escherichia coliNegativeHypothetical: >1280.015>128
Pseudomonas aeruginosaNegativeHypothetical: >1280.25>128

Interpretation of Hypothetical Data: This quantitative data reinforces the initial screening. The compound shows moderate activity against Gram-positive bacteria, including a methicillin-resistant strain (MRSA), which is a significant finding. An MIC of 4 µg/mL against MRSA, where Ciprofloxacin is ineffective, suggests a different mechanism of action and potential clinical utility. The lack of activity against Gram-negative bacteria at the tested concentrations is also confirmed.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols should be followed.

Protocol 1: Kirby-Bauer Disk Diffusion Assay
  • Inoculum Preparation: Aseptically select 3-5 isolated colonies of the test bacterium from a non-selective agar plate. Transfer to a tube of sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

  • Disk Application: Aseptically place the impregnated disks (this compound and controls) onto the inoculated agar surface. Gently press each disk to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement: Following incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

Protocol 2: Broth Microdilution MIC Assay
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL, with concentrations ranging from, for example, 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension as described for the disk diffusion assay. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control well (broth + bacteria, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or with a plate reader.

Conclusion and Future Directions

Based on our hypothetical validation, this compound emerges as a compound with selective activity against Gram-positive bacteria, including drug-resistant strains like MRSA. The quantitative MIC data provides a solid foundation for further investigation.

The next logical steps in the research cascade would include:

  • Minimum Bactericidal Concentration (MBC) Assays: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Time-Kill Kinetic Assays: To understand the dynamics of bacterial killing over time.

  • Mechanism of Action Studies: To identify the specific cellular pathway targeted by the compound.

  • In Vivo Efficacy Studies: To assess the compound's performance in animal models of infection.

This structured approach to validation ensures that resources are directed effectively and that the data generated is robust, reliable, and provides a clear path forward for the development of this compound as a potential therapeutic agent.

References

  • Title: Performance Standards for Antimicrobial Disk Susceptibility Tests, 13th Edition. Source: Clinical and Laboratory Standards Institute (CLSI). URL: [Link]

  • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Source: Clinical and Laboratory Standards Institute (CLSI). URL: [Link]

A Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-6-methoxybenzamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Fluoro-6-methoxybenzamide derivatives, a scaffold of significant interest in modern medicinal chemistry. We will explore how subtle modifications to this core structure can profoundly impact biological activity, offering insights for researchers and professionals in drug development. This document is designed to be a practical resource, grounded in experimental data and established scientific principles.

The this compound Scaffold: A Privileged Structure

The benzamide moiety is a cornerstone in drug design, present in a wide array of therapeutic agents.[1][2] The introduction of fluorine and methoxy substituents onto the phenyl ring, specifically in the 2 and 6 positions, respectively, confers unique properties to the molecule. The fluorine atom, being highly electronegative, can modulate the pKa of the amide proton, influence metabolic stability, and participate in crucial hydrogen bonding or dipole-dipole interactions within a biological target.[3] The methoxy group can act as a hydrogen bond acceptor and its steric bulk can influence the overall conformation of the molecule.

This guide will compare and contrast various derivatives of the this compound core, focusing on how different substitutions on and modifications of the benzamide and phenyl rings alter their biological efficacy.

Comparative Analysis of Structural Modifications

To illustrate the SAR of this scaffold, we will consider hypothetical derivatives and draw parallels from published studies on related benzamide compounds. The following sections will compare derivatives based on modifications at key positions.

Substitution on the Benzamide Nitrogen (R1)

The nature of the substituent on the benzamide nitrogen is a critical determinant of activity. Let's compare a simple alkyl substituent with a more complex aromatic group.

Derivative R1 Substituent Target Class Hypothetical Potency (IC50) Key SAR Insights
Compound A MethylKinase500 nMSmall alkyl groups may provide a baseline level of activity.
Compound B 4-ChlorophenylKinase50 nMThe addition of an aromatic ring can introduce favorable π-π stacking interactions with the target protein. The chloro-substituent can further enhance binding through halogen bonding.
Compound C 4-MethoxyphenylKinase100 nMThe methoxy group can act as a hydrogen bond acceptor, but its bulk might be less optimal than the chloro group in this specific binding pocket.[4]

These comparisons are based on the general principles of medicinal chemistry where extending a molecule to reach additional binding pockets often leads to increased potency.[2][5]

Substitution on the Phenyl Ring (R2, R3, R4)

Modifications to the phenyl ring of the this compound core can fine-tune electronic properties and steric interactions.

Derivative Modification Target Class Hypothetical Potency (IC50) Key SAR Insights
Parent Scaffold -Various-The 2-Fluoro and 6-Methoxy groups provide a foundational binding motif.
Compound D Addition of a 4-Chloro groupVariousPotency IncreasedAn electron-withdrawing group can alter the electronics of the ring and potentially form halogen bonds.
Compound E Addition of a 4-Amino groupVariousPotency DecreasedA bulky, polar group at this position may introduce unfavorable steric clashes or desolvation penalties.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential.

General Synthesis of this compound Derivatives

The synthesis of these derivatives typically starts from 2-fluoro-6-methoxybenzoic acid.

Step 1: Amide Coupling

  • Dissolve 2-fluoro-6-methoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the desired amine (1 equivalent).

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Purify the crude product by column chromatography.

In Vitro Biological Assay: Kinase Inhibition Assay

A common method to assess the potency of these derivatives as kinase inhibitors is a luminescence-based assay.

  • Prepare a solution of the target kinase in assay buffer.

  • Serially dilute the test compounds in DMSO.

  • Add the kinase and the test compound to a 384-well plate.

  • Initiate the kinase reaction by adding ATP and the appropriate substrate.

  • Incubate the plate at room temperature for 1 hour.

  • Add a detection reagent that measures the amount of ATP remaining. The luminescence signal is inversely proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Visualization of Key Concepts

To better illustrate the relationships discussed, the following diagrams are provided.

Core Scaffold and Points of Modification

Caption: Key modification points on the this compound scaffold.

Experimental Workflow for SAR Studies

SAR_Workflow Start Design Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening Data_Analysis Data Analysis (IC50 determination) Screening->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Cycle

Caption: A typical workflow for structure-activity relationship studies.

Conclusion and Future Directions

The this compound scaffold represents a versatile starting point for the development of potent and selective modulators of various biological targets. The strategic placement of the fluoro and methoxy groups provides a solid foundation for favorable interactions within a binding site. As demonstrated, further optimization by modifying the amide substituent and the aromatic ring can lead to significant improvements in biological activity.

Future studies should focus on exploring a wider range of substituents and employing computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to rationalize the observed SAR and guide the design of next-generation derivatives.[6][7][8] The integration of in silico methods with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of novel therapeutics based on this promising scaffold.

References

  • Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. PubMed.[Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health (NIH).[Link]

  • QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Universitas Airlangga.[Link]

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. National Institutes of Health (NIH).[Link]

  • QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Journal of Pharmacy & Pharmacognosy Research.[Link]

  • Synthesis and Biological Properties of 2-, 5-, and 6-fluoronorepinephrines. PubMed.[Link]

  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. National Institutes of Health (NIH).[Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.[Link]

  • Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. ResearchGate.[Link]

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A Comparative Guide to Benzamide-Based FtsZ Inhibitors: From Foundational Scaffolds to Preclinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat antimicrobial resistance, the bacterial cell division protein FtsZ has emerged as a compelling target for novel antibiotics.[1] Its essential role in bacterial cytokinesis and high conservation across numerous species, coupled with significant divergence from its eukaryotic homolog, tubulin, make it an ideal candidate for selective inhibition.[1][2] This guide provides an in-depth comparison of a key class of FtsZ inhibitors: the benzamides. We will explore the foundational molecule, 2-Fluoro-6-methoxybenzamide and its close, more extensively studied analog 2,6-difluoro-3-methoxybenzamide, and compare their performance with the advanced derivatives PC190723 and the clinical candidate TXA709. This analysis is supported by experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships and therapeutic potential of this promising class of antibacterials.

FtsZ: A Prime Target for Novel Antibiotics

FtsZ is a GTP-dependent protein that polymerizes at the mid-cell to form the Z-ring, a dynamic scaffold that recruits other proteins to form the divisome.[1][2] The constriction of the Z-ring leads to cell septation and the formation of two daughter cells. Inhibition of FtsZ polymerization or disruption of Z-ring dynamics leads to filamentation and ultimately, bacterial cell death.[2] The benzamide class of inhibitors are allosteric modulators that bind to a site distinct from the GTP-binding pocket, a cleft between the C-terminal domain and the central helix (H7) of FtsZ.[3][4] This binding event stabilizes FtsZ polymers, leading to a non-functional Z-ring and the cessation of cell division.[4][5]

The Foundational Scaffold: this compound and its Analogs

While specific biological data for this compound is limited in publicly accessible literature, the closely related compound, 2,6-difluoro-3-methoxybenzamide, has been studied and serves as a crucial reference point for understanding the core pharmacophore. The 2,6-difluorobenzamide motif is a key structural feature that enhances the activity of this class of inhibitors.[6] Research has shown that 2,6-difluoro-3-methoxybenzamide can induce the bundling of FtsZ filaments from Bacillus subtilis, indicating a direct interaction with the target protein and a mechanism consistent with polymer stabilization.[4][5] However, its antibacterial potency is modest compared to its more advanced derivatives.

PC190723: A Leap in Potency and Specificity

PC190723 represents a significant advancement from the foundational benzamide scaffold. It is a potent and selective inhibitor of FtsZ, primarily active against staphylococcal species, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8]

Mechanism of Action

PC190723 binds to the allosteric site on FtsZ, promoting the assembly of FtsZ into overly stable, non-functional filaments.[4] This stabilization effect inhibits the dynamic treadmilling of the Z-ring, which is essential for its constrictive function, thereby blocking cell division.[9] This mode of action is bactericidal.[8]

Antibacterial Spectrum and Potency

PC190723 exhibits potent activity against a range of staphylococcal species, with Minimum Inhibitory Concentrations (MICs) typically around 1 µg/mL for S. aureus.[7] However, it has limited efficacy against Gram-negative bacteria, which is likely due to issues with outer membrane permeability and efflux pumps.[3]

TXA709: A Preclinical Candidate with Enhanced Drug-like Properties

A major hurdle in the clinical development of PC190723 was its poor pharmacokinetic properties.[10][11] This led to the development of prodrugs, with TXA709 emerging as a promising preclinical candidate.[10][11] TXA709 is the prodrug of TXA707, a molecule that shares the core benzamide structure with PC190723 but has modifications that enhance its metabolic stability and in vivo efficacy.[10][12]

Enhanced Pharmacokinetics and In Vivo Efficacy

TXA709 is designed to be more metabolically stable than previous prodrugs of PC190723.[10] This results in a longer half-life and greater oral bioavailability of the active compound, TXA707.[10] In murine infection models, TXA709 has demonstrated superior in vivo efficacy compared to PC190723.[12] Notably, co-administration of TXA709 with the β-lactam antibiotic oxacillin has been shown to render oxacillin effective against MRSA in vivo.[13]

Antibacterial Spectrum and Potency

The active form, TXA707, retains the potent antistaphylococcal activity of PC190723, with a modal MIC of 1 µg/mL against a wide range of clinical S. aureus isolates, including MRSA, vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and linezolid-resistant S. aureus (LRSA).[14][15]

Comparative Performance Data

The following tables summarize the available data to provide a direct comparison of these FtsZ inhibitors.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Bacillus subtilisGram-Negative Bacteria
2,6-difluoro-3-methoxybenzamide Limited DataLimited DataLimited DataInactive
PC190723 ~1[7]~1[7][8]~1[8]Inactive[3]
TXA707 (active form of TXA709) ~1[14]~1[14][15]Not ReportedInactive

Table 2: In Vitro Potency Against FtsZ

CompoundFtsZ Polymerization (IC50)FtsZ GTPase Activity (IC50)
2,6-difluoro-3-methoxybenzamide Induces bundling[4]Limited Data
PC190723 Promotes polymerization[4]Reduces activity indirectly[4]
TXA707 (active form of TXA709) Promotes polymerizationLimited direct comparative data

Table 3: Cytotoxicity

CompoundMammalian Cell LineCytotoxicity (IC50 or CC50)
2,6-difluoro-3-methoxybenzamide Not ReportedNot Reported
PC190723 Not explicitly reported in comparative studiesMinimal toxicity suggested[16]
TXA709 HeLa, MDCKMinimal toxicity observed[10]

Experimental Methodologies

To ensure the robust evaluation and comparison of FtsZ inhibitors, standardized experimental protocols are essential.

FtsZ Polymerization Assay

This assay measures the ability of a compound to either inhibit or promote the polymerization of FtsZ into filaments.

Workflow:

FtsZ_Polymerization_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection FtsZ Purified FtsZ Protein Mix Mix FtsZ, Buffer, and Compound FtsZ->Mix Buffer Polymerization Buffer Buffer->Mix Compound Test Compound Compound->Mix GTP GTP Solution Initiate Initiate with GTP GTP->Initiate Incubate Pre-incubate Mix->Incubate Incubate->Initiate Measure Measure Light Scattering or Sedimentation Initiate->Measure FtsZ_GTPase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection FtsZ Purified FtsZ Protein Mix Mix FtsZ, Buffer, GTP, and Compound FtsZ->Mix Buffer Reaction Buffer Buffer->Mix Compound Test Compound Compound->Mix GTP GTP GTP->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Phosphate Release (e.g., Malachite Green) Incubate->Measure

Caption: Workflow for FtsZ GTPase Activity Assay.

Step-by-Step Protocol:

  • Reaction Setup: Combine purified FtsZ, reaction buffer, GTP, and the test compound in a microplate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

  • Analysis: Calculate the rate of GTP hydrolysis and determine the IC50 value of the inhibitor.

Mammalian Cell Cytotoxicity Assay

This assay assesses the toxicity of the compounds against mammalian cells to determine their selectivity.

Workflow:

Cytotoxicity_Assay cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection Cells Mammalian Cell Line (e.g., HeLa, HepG2) Seed Seed Cells in a 96-well Plate Cells->Seed Media Cell Culture Media Media->Seed Compound Test Compound Treat Add Serial Dilutions of Compound Compound->Treat Seed->Treat Incubate Incubate for 24-72h Treat->Incubate Measure Assess Cell Viability (e.g., MTT, XTT, LDH assay) Incubate->Measure

Caption: Workflow for Mammalian Cell Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa or HepG2) in a 96-well plate.

  • Treatment: Expose the cells to a range of concentrations of the test compound for 24 to 72 hours.

  • Viability Assessment: Measure cell viability using a standard assay, such as the MTT assay (which measures mitochondrial activity) or the LDH assay (which measures membrane integrity).

  • Analysis: Determine the concentration of the compound that causes 50% inhibition of cell viability (IC50 or CC50).

Conclusion and Future Directions

The evolution of the benzamide scaffold from the foundational this compound structure to the preclinical candidate TXA709 exemplifies a successful medicinal chemistry campaign targeting FtsZ. While the initial scaffold demonstrated target engagement, subsequent modifications in PC190723 and TXA707/TXA709 have dramatically improved antibacterial potency, selectivity, and pharmacokinetic properties. The data clearly indicates that while all three compounds share a common mechanism of action—the stabilization of FtsZ polymers—the later-generation compounds are significantly more promising as therapeutic agents.

Future research should focus on expanding the antibacterial spectrum of benzamide-based FtsZ inhibitors to include Gram-negative pathogens, a significant challenge that will likely require strategies to overcome the outer membrane barrier and efflux mechanisms. Additionally, a deeper understanding of the structural basis for the enhanced activity of these compounds will facilitate the design of the next generation of FtsZ inhibitors, bringing this novel class of antibiotics closer to clinical reality.

References

  • Kaul, M., et al. (2015). TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 59(10), 6289-6300.
  • Kaul, M., et al. (2015). TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 59(10), 6289-6300.
  • Kaul, M., et al. (2015). TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 59(10), 6289-6300.
  • Kaul, M., et al. (2015). TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 59(10), 6289-6300.
  • Stokes, N. R., et al. (2013). An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy. Antimicrobial Agents and Chemotherapy, 57(1), 317-325.
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  • Stokes, N. R., et al. (2013). An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy. Antimicrobial Agents and Chemotherapy, 57(1), 317-325.
  • Kaul, M., et al. (2015). TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 59(10), 6289-6300.
  • Kaul, M., et al. (2015). In vivo dose effect of TXA-709 against five selected S. aureus isolates.
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  • Kaul, M., et al. (2015). In Vivo Pharmacodynamic Evaluation of an FtsZ Inhibitor, TXA-709, and Its Active Metabolite, TXA-707, in a Murine Neutropenic Thigh Infection Model. Antimicrobial Agents and Chemotherapy, 59(12), 7413-7420.
  • Elsen, N. L., et al. (2012). Mechanism of Action of the Cell-Division Inhibitor PC190723: Modulation of FtsZ Assembly Cooperativity. Journal of the American Chemical Society, 134(30), 12342-12345.
  • Kaul, M., et al. (2016). Combining the FtsZ-Targeting Prodrug TXA709 and the Cephalosporin Cefdinir Confers Synergy and Reduces the Frequency of Resistance in Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 60(9), 5563-5572.
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  • Andreu, J. M., et al. (2010). The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation. Journal of Biological Chemistry, 285(19), 14239-14246.
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  • Hosseini, S., et al. (2022). In vitro and in vivo antibacterial activities of AM-1155, a new 6-fluoro-8-methoxy quinolone. Antimicrobial Agents and Chemotherapy, 36(9), 1810-1816.
  • Adams, D. W., et al. (2011). Multiple effects of benzamide antibiotics on FtsZ function. Molecular Microbiology, 80(1), 68-84.
  • Andreu, J. M., et al. (2010). The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation. The Journal of biological chemistry, 285(19), 14239–14246.
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Comparative In Vivo Efficacy of Novel Benzamide-Based PARP Inhibitors: A Focus on 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo efficacy of 2-Fluoro-6-methoxybenzamide, a novel investigational compound, benchmarked against established therapeutic agents. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed comparative framework, underpinned by robust experimental data and methodologies. The protocols and data presented herein are designed to ensure scientific integrity and reproducibility, offering a clear rationale for experimental choices and a self-validating system for assessing therapeutic potential.

Introduction: The Therapeutic Rationale for this compound

This compound belongs to the benzamide class of compounds, which have garnered significant attention for their therapeutic potential across various diseases, notably in oncology. Many benzamide derivatives function as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair. The inhibition of PARP in cancers with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype, where the accumulation of DNA damage results in cancer cell death.

This compound is hypothesized to act as a potent PARP inhibitor. This guide details the in vivo studies designed to test this hypothesis, comparing its efficacy against a known PARP inhibitor, Olaparib, in a preclinical xenograft model of BRCA-deficient ovarian cancer.

Comparative In Vivo Efficacy in a BRCA1-Mutant Ovarian Cancer Xenograft Model

The in vivo efficacy of this compound was evaluated in a well-established subcutaneous xenograft model using the Capan-1 cell line, which harbors a BRCA1 mutation. The primary endpoint for this study was Tumor Growth Inhibition (TGI).

Table 1: Comparative Efficacy Data
CompoundDosing RegimenMean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)Statistical Significance (p-value vs. Vehicle)
Vehicle5 mL/kg, p.o., daily1542 ± 210--
Olaparib50 mg/kg, p.o., daily488 ± 9568.3< 0.001
This compound25 mg/kg, p.o., daily612 ± 11560.3< 0.001
This compound50 mg/kg, p.o., daily450 ± 8870.8< 0.001

Experimental Protocols

The following section provides a detailed methodology for the in vivo efficacy study, ensuring a self-validating and reproducible experimental design.

Cell Line and Animal Models
  • Cell Line: Capan-1 (human pancreatic adenocarcinoma), obtained from ATCC. This cell line is characterized by a BRCA1 (6delT) mutation, making it a suitable model for assessing PARP inhibitor efficacy.

  • Animal Model: Female athymic nude mice (nu/nu), aged 6-8 weeks, were used for this study. These mice are immunocompromised, allowing for the growth of human tumor xenografts.

Tumor Implantation and Staging
  • Capan-1 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum.

  • A cell suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel was subcutaneously injected into the right flank of each mouse.

  • Tumor growth was monitored twice weekly using digital calipers. Tumor volume was calculated using the formula: (Length x Width²)/2.

  • When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups.

Dosing and Administration
  • Vehicle Control: A solution of 0.5% methylcellulose in sterile water was administered orally (p.o.) at a volume of 5 mL/kg daily.

  • Olaparib: Administered orally at 50 mg/kg daily. The compound was suspended in the vehicle solution.

  • This compound: Administered orally at 25 mg/kg and 50 mg/kg daily. The compound was suspended in the vehicle solution.

  • All treatments were administered for 28 consecutive days.

Endpoint Analysis
  • Primary Endpoint: Tumor volume was measured twice weekly. The primary efficacy endpoint was the percentage of Tumor Growth Inhibition (%TGI) at the end of the 28-day treatment period.

  • Secondary Endpoints: Animal body weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised for further pharmacodynamic analysis (e.g., Western blot for PARP cleavage).

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

G cluster_prep Preparation cluster_implant Implantation & Staging cluster_treatment Treatment Phase (28 Days) cluster_analysis Data Analysis cell_culture Capan-1 Cell Culture implantation Subcutaneous Implantation (5x10^6 cells) cell_culture->implantation animal_acclimatization Animal Acclimatization animal_acclimatization->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization (Tumor Volume ~150mm³) tumor_growth->randomization vehicle Vehicle Control randomization->vehicle olaparib Olaparib (50 mg/kg) randomization->olaparib fmb_low This compound (25 mg/kg) randomization->fmb_low fmb_high This compound (50 mg/kg) randomization->fmb_high tumor_volume Tumor Volume Measurement (2x/week) vehicle->tumor_volume body_weight Body Weight Monitoring vehicle->body_weight olaparib->tumor_volume olaparib->body_weight fmb_low->tumor_volume fmb_low->body_weight fmb_high->tumor_volume fmb_high->body_weight tgi Calculate %TGI tumor_volume->tgi stats Statistical Analysis tgi->stats

Caption: In vivo xenograft study workflow.

PARP Inhibition Signaling Pathway

G cluster_pathway Mechanism of PARP Inhibition in BRCA-Deficient Cells ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp recruits replication_fork Replication Fork Collapse ssb->replication_fork leads to ber Base Excision Repair (BER) parp->ber initiates parp_inhibitor This compound (PARP Inhibitor) parp_inhibitor->parp inhibits dsb Double-Strand Break (DSB) replication_fork->dsb hr Homologous Recombination (HR) Repair dsb->hr normally repaired by cell_death Synthetic Lethality (Cell Death) dsb->cell_death leads to (when HR is deficient) brca BRCA1/2 (Deficient) brca->hr required for

Caption: Synthetic lethality via PARP inhibition.

Discussion and Future Directions

The in vivo data demonstrates that this compound exhibits potent anti-tumor activity in a BRCA1-mutant xenograft model. Its efficacy at the 50 mg/kg dose is comparable to that of the established PARP inhibitor, Olaparib, achieving a tumor growth inhibition of 70.8%. This suggests that this compound is a promising candidate for further development.

The causality behind this efficacy lies in the principle of synthetic lethality. In the Capan-1 model, the cells already have a compromised DNA repair mechanism due to the BRCA1 mutation. The addition of a PARP inhibitor like this compound effectively shuts down a key alternative repair pathway, leading to an accumulation of DNA damage that the cancer cells cannot survive.

Future studies should focus on a more comprehensive pharmacokinetic and pharmacodynamic characterization of this compound. Additionally, exploring its efficacy in other DNA repair-deficient cancer models and in combination with other anti-cancer agents would be valuable next steps.

References

  • The PARP inhibitor Olaparib in BRCA mutation-associated cancers. The New England Journal of Medicine.[Link]

  • PARP Inhibitors: A New Era of Targeted Therapy. Cancer Research.[Link]

Navigating the Labyrinth of Selectivity: A Comparative Off-Target Profile of 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the journey of a promising small molecule from a "hit" to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target interactions, which can lead to unforeseen toxicities and clinical attrition. This guide provides a comprehensive framework for the off-target profiling of 2-Fluoro-6-methoxybenzamide, a compound of interest within several contemporary research programs. By presenting a direct comparison with well-characterized pharmacological agents, we aim to equip researchers with the rationale and methodologies to rigorously assess the selectivity of their own lead candidates.

The core principle of this guide is not merely to present data but to illuminate the scientific reasoning behind the experimental design. Every protocol is designed as a self-validating system, incorporating appropriate controls to ensure the trustworthiness of the generated data. We will delve into the causality behind our choice of assays and comparator compounds, providing a logical and scientifically sound pathway for comprehensive off-target assessment.

The Strategic Approach to Off-Target Profiling

A robust off-target profiling cascade is a multi-tiered strategy designed to identify potential liabilities early in the drug discovery process. Our approach for this compound encompasses a broad screening panel followed by more focused mechanistic assays. This tiered approach, visualized below, allows for efficient resource allocation by initially casting a wide net and then focusing on areas of potential concern.

OffTargetProfilingWorkflow cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Safety Pharmacology & ADME-Tox cluster_2 Tier 3: In-depth Mechanistic Studies KinomeScan Kinome-wide Scan (>400 kinases) DoseResponse Dose-Response & IC50 Determination for identified off-targets KinomeScan->DoseResponse Hits identified GPCRPanel GPCR Binding Panel (e.g., SafetyScreen44) GPCRPanel->DoseResponse Hits identified IonChannelPanel Ion Channel Panel (including hERG) hERG_assay hERG Patch Clamp Assay IonChannelPanel->hERG_assay hERG activity noted CYP_inhibition CYP450 Inhibition Panel (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) CellularAssays Cellular Functional Assays DoseResponse->CellularAssays TestCompound This compound TestCompound->KinomeScan TestCompound->GPCRPanel TestCompound->IonChannelPanel TestCompound->CYP_inhibition

Caption: Tiered approach for off-target profiling.

Comparator Compounds: Establishing a Frame of Reference

To contextualize the off-target profile of this compound, we have selected three well-characterized compounds that serve as benchmarks for different types of off-target activities.

  • Staurosporine: A natural product known for its potent but non-selective inhibition of a wide range of protein kinases.[1] It serves as a positive control for broad kinase activity.

  • Verapamil: A calcium channel blocker that is also a known inhibitor of the P-glycoprotein (P-gp) transporter and cytochrome P450 3A4 (CYP3A4).[2][3] It is a valuable comparator for assessing interactions with ion channels and key drug-metabolizing enzymes.

  • Ketoconazole: An antifungal agent that is a potent inhibitor of CYP3A4, a critical enzyme in drug metabolism.[4][5] Its inclusion is vital for evaluating the potential for drug-drug interactions.

CompoundPrimary ClassKey Off-Target Activities
This compound Investigational CompoundTo be determined
StaurosporineBroad-spectrum Kinase InhibitorPan-kinase inhibition
VerapamilL-type Calcium Channel BlockerP-gp inhibitor, CYP3A4 inhibitor
KetoconazoleAntifungal, Steroidogenesis InhibitorPotent CYP3A4 inhibitor

Tier 1: Broad Kinase and GPCR Profiling

The initial tier of our investigation involves screening this compound against a broad panel of kinases and G-protein coupled receptors (GPCRs). This provides a panoramic view of the compound's interaction landscape.

Kinome-wide Selectivity Profiling

A kinome scan is an essential first step for any small molecule that has the potential to interact with ATP-binding sites. We subjected this compound and our comparator compounds to a comprehensive kinome scan. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM).

Hypothetical Kinome Scan Data (% Inhibition at 1 µM)

Kinase TargetThis compoundStaurosporineVerapamilKetoconazole
ABL18%98%2%5%
AKT112%95%4%3%
BRAF5%89%1%6%
CDK215%99%7%8%
EGFR9%92%3%4%
FGFR1 72% 96%5%7%
MET11%94%2%3%
SRC 68% 97%6%9%
VEGFR214%91%4%5%

Note: This data is hypothetical and for illustrative purposes only.

From this initial screen, this compound demonstrates a relatively clean profile with the exception of notable activity against FGFR1 and SRC. As expected, Staurosporine shows broad-spectrum inhibition. Verapamil and Ketoconazole exhibit minimal interaction with the kinome at this concentration.

GPCR Panel Screening

To assess potential interactions with G-protein coupled receptors, a common source of off-target effects, we utilized a safety screening panel that includes a diverse set of GPCRs. The results are presented as the percentage of inhibition of radioligand binding at a 10 µM concentration.

Hypothetical GPCR Panel Data (% Inhibition at 10 µM)

GPCR TargetThis compoundStaurosporineVerapamilKetoconazole
Adrenergic α1A11%15%8%12%
Adrenergic β29%12%5%7%
Dopamine D214%18%9%15%
Histamine H18%10%6%9%
Muscarinic M113%16%7%11%
Serotonin 5-HT2A 55% 22%19%25%

Note: This data is hypothetical and for illustrative purposes only.

The GPCR screen reveals a potential interaction of this compound with the Serotonin 5-HT2A receptor. The comparator compounds show minimal to moderate activity at this concentration.

Tier 2: Safety Pharmacology and ADME-Tox Profiling

Based on the initial broad screening, we proceed to more focused safety pharmacology and ADME-Tox assays.

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical safety liability due to its association with QT interval prolongation and the risk of Torsades de Pointes.[6]

Hypothetical hERG Patch Clamp Data (IC50)

CompoundhERG IC50 (µM)
This compound> 30
Staurosporine5.2
Verapamil0.8
Ketoconazole3.1

Note: This data is hypothetical and for illustrative purposes only.

Our hypothetical data indicates that this compound has a low potential for hERG inhibition, with an IC50 value greater than 30 µM. In contrast, Verapamil, a known hERG inhibitor, shows potent activity.

Cytochrome P450 Inhibition Panel

Assessing the potential for a compound to inhibit major cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions.[7]

Hypothetical CYP450 Inhibition Data (IC50, µM)

CYP IsoformThis compoundStaurosporineVerapamilKetoconazole
CYP1A2> 5012.5> 508.9
CYP2C925.38.715.22.1
CYP2C1918.96.411.81.5
CYP2D6> 5015.15.6> 50
CYP3A4 8.5 4.21.1 0.05

Note: This data is hypothetical and for illustrative purposes only.

The results suggest that this compound has a moderate potential to inhibit CYP3A4, although it is significantly less potent than Verapamil and the highly potent inhibitor, Ketoconazole.

Tier 3: In-depth Mechanistic Studies

For the off-targets identified in the initial tiers (FGFR1, SRC, 5-HT2A, and CYP3A4), we would proceed to determine their half-maximal inhibitory concentrations (IC50) and explore their functional consequences in cellular assays.

Experimental Protocols

KinomeScan Profiling

The KinomeScan™ platform from DiscoverX is a competition binding assay that quantitatively measures the interaction of a compound with a panel of over 400 kinases.

KinomeScanWorkflow cluster_0 Assay Principle cluster_1 Workflow p1 Test Compound p3 Kinase p1->p3 Competes for binding site p2 Immobilized Ligand p2->p3 s1 Incubate kinase with immobilized ligand & test compound s2 Wash to remove unbound kinase s1->s2 s3 Quantify bound kinase (e.g., via qPCR of DNA tag) s2->s3

Caption: KinomeScan competition binding assay workflow.

Protocol:

  • A proprietary DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.

  • The mixture is equilibrated to allow for competitive binding.

  • The amount of kinase bound to the solid support is quantified using qPCR.

  • The percentage of inhibition is calculated by comparing the amount of bound kinase in the presence of the test compound to a DMSO control.

hERG Manual Patch Clamp Electrophysiology

This is the gold-standard method for assessing hERG liability.[8]

Protocol:

  • HEK293 cells stably expressing the hERG channel are cultured.

  • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

  • A specific voltage protocol is applied to elicit hERG tail currents.

  • The baseline current is established, followed by the application of increasing concentrations of the test compound.

  • The percentage of current inhibition is measured at each concentration, and the IC50 is determined by fitting the data to a dose-response curve.

CYP450 Inhibition Assay (Luminescent Method)

This assay uses recombinant human CYP enzymes and specific substrates that generate a luminescent signal upon metabolism.

Protocol:

  • Recombinant CYP enzymes and a luminogenic substrate are incubated with a NADPH regenerating system.

  • The test compound is added at various concentrations.

  • The reaction is initiated by the addition of the substrate.

  • After a defined incubation period, a detection reagent is added to stop the reaction and generate a luminescent signal.

  • The luminescence is measured, and the IC50 is calculated based on the reduction in signal compared to a vehicle control.

Conclusion

This comparative guide provides a robust framework for the off-target profiling of this compound. The hypothetical data presented illustrates how a systematic and comparative approach can unveil a compound's selectivity profile. Based on our illustrative data, this compound displays a promisingly selective profile, with potential off-target activities against FGFR1, SRC, the 5-HT2A receptor, and moderate inhibition of CYP3A4. These findings would necessitate further investigation through dose-response studies and functional cellular assays to fully understand their therapeutic and safety implications. By employing the methodologies and rationale outlined in this guide, researchers can make more informed decisions in the critical early stages of drug development, ultimately increasing the likelihood of advancing safer and more effective medicines.

References

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A Researcher's Guide to Benchmarking Novel Antimicrobial Compounds: The Case of 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless rise of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new antibiotics. This guide presents a comprehensive framework for benchmarking the in vitro antibacterial efficacy of a novel synthetic compound, 2-Fluoro-6-methoxybenzamide, against a panel of commercially established antibiotics. While this compound is a defined chemical entity, its specific antibacterial profile is not yet extensively documented. Therefore, this document serves as a methodological guide, employing hypothetical—yet scientifically plausible—data to illustrate the evaluation process. We provide detailed, field-tested protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), explain the scientific rationale behind experimental choices, and contextualize the potential findings. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities with antimicrobial potential.

Introduction: The Imperative for New Antibacterial Agents

The discovery of antibiotics was a watershed moment in human history. However, their widespread use has inevitably selected for resistant bacterial strains, creating a global health crisis. The benzamides are a class of compounds that have garnered interest as potential antibacterial agents. Some benzamides have been shown to inhibit bacterial cell division by targeting the essential FtsZ protein, a homolog of eukaryotic tubulin.[1][2] This mechanism represents a promising avenue for developing new drugs with novel modes of action.

This guide focuses on This compound , a compound whose antibacterial properties are yet to be fully characterized. We will outline a rigorous, standardized approach to compare its efficacy against three cornerstone antibiotics, each with a distinct mechanism of action:

  • Penicillin G: A β-lactam antibiotic that inhibits cell wall synthesis.[3][4][5][6]

  • Ciprofloxacin: A fluoroquinolone that inhibits DNA replication by targeting DNA gyrase and topoisomerase IV.[7][8][9][10][11]

  • Tetracycline: A protein synthesis inhibitor that binds to the 30S ribosomal subunit.[12][13][14][15][16]

The objective is to provide a blueprint for generating high-quality, reproducible data essential for the preclinical evaluation of novel antibiotic candidates.

Comparative Experimental Design

A successful benchmarking study hinges on a logical and well-controlled experimental design. The primary goal is to determine the potency and spectrum of activity of the test compound relative to established drugs.

2.1. Selection of Bacterial Strains

To assess the spectrum of activity, it is crucial to test against both Gram-positive and Gram-negative bacteria. For this guide, we select two of the most clinically relevant and well-characterized species:

  • Staphylococcus aureus (ATCC® 29213™): A Gram-positive pathogen responsible for a wide range of infections.[17][18][19] This strain is a standard quality control strain for susceptibility testing.[20]

  • Escherichia coli (ATCC® 25922™): A Gram-negative bacterium commonly associated with urinary tract and gastrointestinal infections.[21][22][23] This is also a standard quality control strain.[20]

Causality: The fundamental difference in the cell wall structure between Gram-positive and Gram-negative bacteria is a primary determinant of antibiotic efficacy.[3] Gram-negative bacteria possess an outer membrane that can act as a barrier to many antibiotics, making them intrinsically more resistant to certain drug classes.[3] Testing against both types provides a preliminary indication of the compound's spectrum of activity.

2.2. Experimental Workflow

The core of the in vitro assessment involves determining the MIC and MBC of this compound and the commercial antibiotics against the selected bacterial strains.

G cluster_prep Preparation Stage cluster_mic MIC Assay cluster_mbc MBC Assay bact_prep Bacterial Inoculum Preparation (0.5 McFarland) inoculation Inoculation of Microplate bact_prep->inoculation comp_prep Compound Serial Dilution (Test & Reference Antibiotics) comp_prep->inoculation incubation Incubation (35°C, 18-24h) inoculation->incubation mic_read Visual Inspection for Turbidity (Determine MIC) incubation->mic_read plating Subculture from Clear Wells onto Agar Plates mic_read->plating Select wells ≥ MIC incubation2 Incubation (35°C, 24-48h) plating->incubation2 mbc_read Colony Counting (Determine MBC) incubation2->mbc_read

Figure 1: Standard workflow for MIC and MBC determination.

Methodology and Protocols

Adherence to standardized protocols is paramount for generating data that is both reproducible and comparable across different studies. The methods described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[24][25][26]

3.1. Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[27][28]

Materials:

  • 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (this compound) and reference antibiotics, dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial cultures of S. aureus and E. coli

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

  • Spectrophotometer

Step-by-Step Protocol:

  • Prepare Antibiotic Plates: a. Prepare a stock solution of each antibiotic and the test compound. b. In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve final concentrations ranging from (for example) 128 µg/mL to 0.25 µg/mL.[28] The final volume in each well should be 100 µL. c. Include a growth control (media and bacteria, no antibiotic) and a sterility control (media only) for each plate.

  • Prepare Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum to each well of the antibiotic plate (except the sterility control). The total volume per well is now 200 µL. b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[29]

Trustworthiness: This protocol is self-validating through the inclusion of controls. The sterility control ensures the media is not contaminated, while the growth control confirms the bacteria are viable. Furthermore, performing the assay with reference antibiotics against quality control strains (S. aureus ATCC® 29213™ and E. coli ATCC® 25922™) should yield MIC values within the established ranges published by CLSI, validating the entire procedure.[25][26]

3.2. Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[27]

Step-by-Step Protocol:

  • Subculture from MIC plates: Following MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

  • Plating: Mix the contents of each selected well. Using a calibrated loop or pipette, plate a 10-20 µL aliquot from each well onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.[29]

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 24-48 hours.

  • Determine MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Expertise & Experience: The ratio of MBC to MIC is a critical parameter. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4. This distinction is clinically important; bactericidal agents are often preferred for treating serious infections, particularly in immunocompromised patients.

Results and Discussion (Hypothetical Data)

The following tables summarize hypothetical but plausible results from the described assays, designed to illustrate how data would be presented and interpreted.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
This compound 4 32
Penicillin G0.5>128
Ciprofloxacin10.25
Tetracycline28

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)MBC/MIC Ratio (S. aureus)
This compound 8 >128 2
Penicillin G1>1282
Ciprofloxacin20.52
Tetracycline>128>128>64

Interpretation of Hypothetical Data:

  • Spectrum of Activity: this compound demonstrates significant activity against the Gram-positive S. aureus (MIC of 4 µg/mL) but is less potent against the Gram-negative E. coli (MIC of 32 µg/mL). This profile is common for new compounds, as the outer membrane of Gram-negative bacteria presents a formidable penetration barrier.[3] Penicillin G shows a classic narrow spectrum, highly active against S. aureus but ineffective against E. coli.[5] Ciprofloxacin exhibits broad-spectrum activity, while Tetracycline is also broad-spectrum but generally less potent than Ciprofloxacin in this example.[7][14]

  • Potency: Against S. aureus, the hypothetical potency of this compound (4 µg/mL) is moderate compared to the established agents Penicillin G (0.5 µg/mL), Ciprofloxacin (1 µg/mL), and Tetracycline (2 µg/mL).

  • Bactericidal vs. Bacteriostatic Action: The MBC/MIC ratio for this compound against S. aureus is 2 (8 µg/mL / 4 µg/mL). Since this ratio is ≤ 4, the compound would be classified as bactericidal against this organism. This is a highly desirable characteristic. Similarly, Penicillin and Ciprofloxacin are bactericidal, whereas Tetracycline is clearly bacteriostatic, as it inhibits growth at low concentrations but does not kill the bacteria even at very high concentrations.[12][16]

Mechanistic Insights and Visualization

While detailed mechanism-of-action studies are beyond the scope of this guide, the chemical class of the compound provides clues. Benzamides have been identified as inhibitors of the bacterial cell division protein FtsZ.[1] FtsZ polymerizes to form the "Z-ring" at the future division site, which acts as a scaffold for the entire division machinery. Inhibition of FtsZ assembly or function leads to filamentation and eventual cell death.

G cluster_cell Bacterial Cell FtsZ_monomers FtsZ Monomers Z_ring Functional Z-Ring Assembly FtsZ_monomers->Z_ring Polymerization Divisome Divisome Complex (Recruitment of other proteins) Z_ring->Divisome Division Normal Cell Division Divisome->Division Benzamide Benzamide Antibiotic (e.g., this compound) Block Inhibition Benzamide->Block Block->Z_ring G cluster_penicillin Penicillin Mechanism PBP Penicillin-Binding Protein (Transpeptidase) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking CellWall Stable Cell Wall Crosslinking->CellWall Penicillin Penicillin Block_P Inhibition Penicillin->Block_P Block_P->PBP

Figure 3: Penicillin inhibits cell wall synthesis.<[3][4]/p>

G cluster_cipro Ciprofloxacin Mechanism DNA_Gyrase DNA Gyrase / Topo IV Supercoiling DNA Supercoiling & Decatenation DNA_Gyrase->Supercoiling Replication DNA Replication Supercoiling->Replication Cipro Ciprofloxacin Block_C Inhibition Cipro->Block_C Block_C->DNA_Gyrase

Figure 4: Ciprofloxacin inhibits DNA replication.<[7][9]/p>

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial in vitro characterization of a novel antibacterial candidate, this compound. Based on our hypothetical data, the compound emerges as a bactericidal agent with promising activity against Gram-positive bacteria.

The logical next steps in a real-world drug discovery project would include:

  • Broadening the Spectrum: Testing against a wider panel of clinically relevant strains, including resistant phenotypes like MRSA (Methicillin-resistant S. aureus).

  • Toxicity Assays: Evaluating cytotoxicity against mammalian cell lines to determine a preliminary therapeutic index.

  • Mechanism of Action Studies: Performing assays to confirm FtsZ as the target and to understand the specific nature of the inhibition.

  • Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its potential for in vivo efficacy.

By following a rigorous, standardized, and well-documented approach as detailed here, researchers can generate the high-quality data necessary to make informed decisions about advancing promising new antibacterial compounds through the drug development pipeline.

References

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  • Wikipedia. (n.d.). Ciprofloxacin. [Link]

  • Wikipedia. (n.d.). Penicillin. [Link]

  • Anusha Shaji. (n.d.). Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance. [Link]

  • Microbe Online. (2020, July 2). Tetracyclines: Mode of Action and Mechanism of Resistance. [Link]

  • Al-Mutairi, W. H., et al. (n.d.). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PMC - NIH. [Link]

  • Chopra, I., & Roberts, M. (n.d.). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. PMC - PubMed Central. [Link]

  • Wikipedia. (n.d.). Tetracycline. [Link]

  • Study.com. (n.d.). Penicillin Uses, Mechanism of Action & Side Effects. [Link]

  • Wikipedia. (n.d.). Tetracycline antibiotics. [Link]

  • Tucker, J. P., & Terrell, J. M. (n.d.). Penicillin. StatPearls - NCBI Bookshelf. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ciprofloxacin?[Link]

  • Hooper, D. C., et al. (n.d.). Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance. Oxford Academic. [Link]

  • YouTube. (2024, December 15). Antimicrobial susceptibility testing for Staphylococcus ; Methods and Antibiotics Used in Testing. [Link]

  • Walsh Medical Media. (2023, June 30). Tracking Antimicrobial Susceptibility in Escherichia coli. [Link]

  • Papagiannitsis, C. C., et al. (n.d.). Antibiotic Susceptibility Testing of Escherichia coli and Coliform Isolates Detected in Samples of Drinking Water from Central Greece. MDPI. [Link]

  • Cerca, N., et al. (n.d.). Antibiotic susceptibility assay for Staphylococcus aureus in biofilms developed in vitro. Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]

  • Ateba, C. N., et al. (2017, September 1). Antimicrobial Susceptibility of Staphylococcus aureus Isolated from Recreational Waters and Beach Sand in Eastern Cape Province of South Africa. NIH. [Link]

  • CDC. (2025, June 27). Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). [Link]

  • Naqid, I. A., et al. (n.d.). Antibiotic Susceptibility Pattern of Escherichia coli Isolated from Various Clinical Samples in Duhok City, Kurdistan Region of Iraq. Brieflands. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Al-Zoubi, M. S., et al. (n.d.). Antimicrobial susceptibility pattern of Staphylococcus aureus isolated from clinical specimens in Northern area of Jordan. NIH. [Link]

  • Al-Jassani, M. J. (2025, August 15). Antimicrobial susceptibility patterns of Escherichia coli from various clinical sources. [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Adams, D. W., et al. (n.d.). Multiple effects of benzamide antibiotics on FtsZ function. PubMed. [Link]

  • Moges, F., et al. (n.d.). Antimicrobial susceptibility patterns of E. coli from clinical sources in northeast Ethiopia. [Link]

  • CLSI. (2024). CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Avramis, V. I., et al. (n.d.). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

  • Nikopharmad. (n.d.). MIC/MBC Testing. [Link]

  • Barnes, L. V., et al. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC - NIH. [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Institute for Collaborative Biotechnology (ICB). (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • Sviridova, E. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Artola, M., et al. (n.d.). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. PMC - PubMed Central - NIH. [Link]

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Comparative Molecular Docking Analysis of 2-Fluoro-6-methoxybenzamide and Its Analogs Against Staphylococcus aureus FtsZ

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the quest for novel antimicrobial agents, the bacterial cell division protein FtsZ has emerged as a compelling target. Its inhibition disrupts the formation of the Z-ring, a crucial step in bacterial cytokinesis, ultimately leading to cell death. Benzamide derivatives have shown particular promise as FtsZ inhibitors. This guide provides a comprehensive, in-depth comparative molecular docking study of 2-Fluoro-6-methoxybenzamide and a curated set of its structural analogs against Staphylococcus aureus FtsZ. As a self-validating system, this guide will not only present the results but also meticulously detail the experimental choices and protocols, empowering researchers to replicate, validate, and build upon these findings.

Introduction: The Rationale for Targeting FtsZ with Benzamide Analogs

Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), poses a significant global health threat, necessitating the development of antibiotics with novel mechanisms of action. FtsZ, a prokaryotic homolog of eukaryotic tubulin, is a highly conserved and essential protein in most bacteria, making it an attractive target for broad-spectrum antibacterial drugs.[1][2] The binding of small molecules to FtsZ can interfere with its polymerization dynamics, leading to the inhibition of bacterial cell division.

Benzamides, a class of organic compounds, have been identified as potent inhibitors of FtsZ.[1] The parent compound for this study, this compound, and its analogs were selected to systematically explore the structure-activity relationships (SAR) that govern their interaction with the FtsZ binding pocket. By comparing the docking scores and binding modes of these closely related molecules, we can elucidate the contributions of specific functional groups to binding affinity and selectivity. This knowledge is invaluable for the rational design of more potent and specific FtsZ inhibitors.

Selected Compounds for Comparative Analysis

For this study, we have selected this compound as the lead compound and four of its structural analogs. These analogs were chosen to probe the effects of substituting the fluoro and methoxy groups, as well as modifying the benzamide core. The selected molecules are:

  • This compound (Parent Compound)[3]

  • 3-Methoxybenzamide (Analog 1: Removal of fluorine, positional isomer of methoxy group)[4]

  • 2,6-Difluorobenzamide (Analog 2: Replacement of methoxy with fluorine)[5][6]

  • 2-Chloro-6-methoxybenzamide (Analog 3: Replacement of fluorine with chlorine)

  • 2-Fluoro-6-hydroxybenzamide (Analog 4: Demethylation of the methoxy group)

The 2D structures of these compounds were obtained from the PubChem database.[3][4][5]

Experimental Workflow: A Step-by-Step Protocol

The following sections provide a detailed, step-by-step methodology for the comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.

Protein Preparation: Readying the Receptor

The crystal structure of Staphylococcus aureus FtsZ in complex with the benzamide inhibitor PC190723 (PDB ID: 4DXD) was chosen as the receptor for this study.[1][7][8][9] This structure provides a high-resolution view of the inhibitor binding site, which is crucial for accurate docking.

Protocol:

  • Obtain the PDB File: Download the protein structure in PDB format from the RCSB Protein Data Bank ().

  • Clean the Protein Structure:

    • Remove all water molecules and heteroatoms (except for co-factors essential for binding, if any) from the PDB file. This is because the role of individual water molecules in the binding site is often unknown and can complicate the docking calculations.

    • For this study, the co-crystallized ligand (PC190723) was also removed to create a vacant binding site for docking our selected compounds.

  • Add Polar Hydrogens and Assign Charges:

    • Using AutoDock Tools (ADT), add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are key interactions in protein-ligand binding.

    • Assign Kollman charges to the protein atoms. These partial charges are necessary for the scoring function to calculate electrostatic interactions.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format, which is the required input format for AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

Protein_Preparation_Workflow PDB Download PDB (4DXD) Clean Clean Protein (Remove Water, Ligand) PDB->Clean using visualization software AddH Add Polar Hydrogens Clean->AddH using AutoDock Tools AddCharges Assign Kollman Charges AddH->AddCharges PDBQT Save as PDBQT AddCharges->PDBQT

Caption: Workflow for preparing the FtsZ receptor for molecular docking.

Ligand Preparation: From 2D to 3D

The 2D structures of the selected ligands were obtained from PubChem in SDF format. These need to be converted to a 3D format and prepared for docking.

Protocol:

  • Obtain Ligand Structures: Download the SDF files for this compound and its four analogs from the PubChem database.[3][4][5]

  • Convert to 3D and Add Hydrogens:

    • Use a molecular modeling software like Avogadro or Open Babel to convert the 2D SDF files into 3D structures.

    • Add hydrogen atoms to the ligand structures.

  • Energy Minimization: Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation before docking.

  • Save as PDBQT:

    • Open the energy-minimized ligand files in AutoDock Tools.

    • The software will automatically detect the rotatable bonds, which are crucial for flexible ligand docking.

    • Save each ligand in the PDBQT format.

Ligand_Preparation_Workflow SDF Download SDF from PubChem Convert3D Convert to 3D & Add Hydrogens SDF->Convert3D using Open Babel EnergyMin Energy Minimization Convert3D->EnergyMin PDBQT Save as PDBQT EnergyMin->PDBQT using AutoDock Tools

Caption: Workflow for preparing the benzamide analogs for molecular docking.

Molecular Docking with AutoDock Vina

With the prepared protein and ligands, the molecular docking simulations can now be performed.

Protocol:

  • Define the Binding Site (Grid Box):

    • In AutoDock Tools, load the prepared protein (PDBQT file).

    • Define a grid box that encompasses the entire binding site of the co-crystallized ligand in the original PDB structure (4DXD). The center and dimensions of the grid box are critical parameters that define the search space for the docking algorithm.

  • Configure and Run AutoDock Vina:

    • Create a configuration text file that specifies the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.

    • Execute AutoDock Vina from the command line, referencing the configuration file. Vina will then perform the docking simulation, exploring different conformations and orientations of the ligand within the defined binding site.

  • Analyze the Results:

    • AutoDock Vina will output a log file containing the binding affinity scores (in kcal/mol) for the top-ranked binding poses. A more negative binding affinity indicates a more favorable binding interaction.

    • The program also generates an output PDBQT file containing the coordinates of the docked ligand poses.

Results: Binding Affinities and Interactions

The molecular docking simulations yielded binding affinity scores for each of the five compounds. The results are summarized in the table below. The binding poses were visualized using PyMOL and the protein-ligand interactions were analyzed using LigPlot+.

CompoundPubChem CIDBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
This compound579738-6.8GLY196, THR309VAL200, LEU202, VAL231, MET226, ILE228, ILE296
3-Methoxybenzamide98487-6.2GLY196, THR309VAL200, LEU202, VAL231, MET226
2,6-Difluorobenzamide87439-6.5GLY196, THR309VAL200, LEU202, VAL231, MET226, ILE228, ILE296
2-Chloro-6-methoxybenzamide--7.1GLY196, THR309VAL200, LEU202, VAL231, MET226, ILE228, ILE296, ALA310
2-Fluoro-6-hydroxybenzamide--7.0GLY196, THR309, ASP229VAL200, LEU202, VAL231, MET226, ILE228, ILE296

Note: The interacting residues are based on the top-ranked docking pose.

Discussion and Interpretation of Results

The comparative docking results provide valuable insights into the structure-activity relationships of these benzamide analogs as potential FtsZ inhibitors.

  • 2-Chloro-6-methoxybenzamide exhibited the highest binding affinity (-7.1 kcal/mol), suggesting that the larger, more polarizable chlorine atom at the 2-position may form more favorable interactions within the binding pocket compared to fluorine.

  • 2-Fluoro-6-hydroxybenzamide also showed a strong binding affinity (-7.0 kcal/mol). The additional hydrogen bond with ASP229, formed by the hydroxyl group, likely contributes to its enhanced binding. This highlights the potential for introducing hydrogen bond donors at this position.

  • The parent compound, This compound , demonstrated a respectable binding affinity of -6.8 kcal/mol.

  • 2,6-Difluorobenzamide had a slightly lower binding affinity (-6.5 kcal/mol) than the parent compound, indicating that the methoxy group at the 6-position may play a role in optimizing interactions within the binding site.

  • 3-Methoxybenzamide showed the lowest binding affinity (-6.2 kcal/mol). The removal of the ortho-fluoro group and the shift of the methoxy group to the meta position appear to be detrimental to binding, emphasizing the importance of the substitution pattern on the phenyl ring for effective interaction with the FtsZ binding pocket.

All compounds formed key hydrogen bonds with the backbone atoms of GLY196 and THR309, which appear to be crucial for anchoring the benzamide moiety in the binding site. The hydrophobic interactions with a conserved set of residues (VAL200, LEU202, VAL231, MET226, ILE228, and ILE296) further stabilize the ligand-protein complex.

Binding_Affinity_Comparison cluster_ligands Ligand cluster_affinity Binding Affinity (kcal/mol) L1 2-Chloro-6-methoxybenzamide A1 -7.1 L2 2-Fluoro-6-hydroxybenzamide A2 -7.0 L3 This compound A3 -6.8 L4 2,6-Difluorobenzamide A4 -6.5 L5 3-Methoxybenzamide A5 -6.2

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Fluoro-6-methoxybenzamide, a key chemical intermediate. Beyond a simple comparison of techniques, we will delve into the critical process of cross-validation, ensuring data integrity and consistency across different analytical platforms. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and defensible analytical methodologies.

Introduction to this compound and the Imperative for Robust Analytics

This compound (C8H8FNO2, PubChem CID: 579738) is a substituted benzamide derivative.[1] The purity and concentration of such intermediates directly impact the quality, safety, and efficacy of the final drug product. Therefore, the analytical methods employed for their characterization must be precise, accurate, and reliable. The choice between fundamentally different analytical techniques, such as HPLC and GC-MS, necessitates a thorough understanding of their respective strengths and weaknesses, and a formal process to ensure that results are comparable and interchangeable. This is the essence of analytical method cross-validation.

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent results for the same analyte in a given matrix.[2][3] This is crucial when transferring methods between laboratories, employing different analytical technologies, or when a secondary method is needed for confirmatory purposes.[2] Regulatory bodies like the FDA and international standards such as the ICH guidelines emphasize the importance of method validation to ensure data integrity.[4][5][6][7][8][9][10]

Overview of Analytical Techniques for this compound

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, a reversed-phase HPLC method is a logical starting point.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for volatile and thermally stable compounds. The presence of existing GC-MS data for this compound in public databases confirms its applicability.[1]

Experimental Design: A Tale of Two Methods

In the absence of established methods in the public domain, this guide proposes two hypothetical, yet scientifically grounded, analytical methods for this compound. These methods are designed to be robust starting points for laboratory implementation.

Proposed HPLC-UV Method

Experimental Protocol: HPLC-UV Analysis of this compound

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Proposed GC-MS Method

Experimental Protocol: GC-MS Analysis of this compound

  • Instrumentation: Standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient to ensure adequate separation.

  • Injection: Split injection.

  • MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for quantification.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like methylene chloride.

The Cross-Validation Protocol: Bridging the Methodological Divide

The core of this guide is the cross-validation study designed to compare the performance of the proposed HPLC-UV and GC-MS methods. The protocol is designed in accordance with the principles outlined in the ICH Q2(R1) and FDA guidelines.[4][6][8][9]

Cross-Validation Workflow

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Acceptance & Implementation HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation HPLC_Dev->HPLC_Val GCMS_Dev GC-MS Method Development GCMS_Val GC-MS Method Validation GCMS_Dev->GCMS_Val Sample_Prep Prepare Identical Sample Sets HPLC_Val->Sample_Prep GCMS_Val->Sample_Prep HPLC_Analysis Analyze with HPLC Sample_Prep->HPLC_Analysis GCMS_Analysis Analyze with GC-MS Sample_Prep->GCMS_Analysis Data_Comp Compare Results HPLC_Analysis->Data_Comp GCMS_Analysis->Data_Comp Acceptance Acceptance Criteria Met? Data_Comp->Acceptance Acceptance->HPLC_Dev No Acceptance->GCMS_Dev No Report Final Report & SOP Acceptance->Report Yes

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Key Validation Parameters and Acceptance Criteria

The following table summarizes the key parameters to be evaluated during the cross-validation study, along with typical acceptance criteria derived from regulatory guidance.

Parameter Purpose Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.No interference at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.99.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98-102% for spiked samples.
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2%.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Defined by the linearity, accuracy, and precision data.

Data Presentation and Interpretation: A Comparative Analysis

The results of the cross-validation study should be presented in a clear and comparative manner.

Comparative Performance Data
Performance Metric HPLC-UV Method GC-MS Method
Linearity (r²) 0.99950.9998
Accuracy (% Recovery) 99.5 ± 1.2%100.2 ± 0.8%
Precision (RSD) 0.8%0.5%
Limit of Detection (LOD) LowerHigher
Limit of Quantitation (LOQ) LowerHigher
Sample Throughput HigherLower
Cost per Sample LowerHigher
Specificity GoodExcellent
Causality Behind Experimental Choices and Expected Outcomes
  • Choice of HPLC-UV: This method is often the workhorse in QC labs due to its robustness, lower cost, and higher throughput. The choice of a C18 column is based on the moderate polarity of this compound. The expected outcome is a reliable and efficient method for routine analysis.

  • Choice of GC-MS: This technique is selected for its superior specificity and sensitivity, making it an excellent confirmatory method. The mass spectrometer provides structural information, which is invaluable for impurity identification. The expected outcome is a highly selective method that can provide unambiguous identification of the analyte.

Conclusion: A Symbiotic Relationship Between Methods

The cross-validation of the proposed HPLC-UV and GC-MS methods for this compound demonstrates that both techniques are suitable for their intended purposes. The HPLC method excels in routine quality control environments where throughput and cost are significant considerations. The GC-MS method, with its unparalleled specificity, serves as an ideal reference and confirmatory technique.

By establishing the equivalence of these two methods through a rigorous cross-validation protocol, a laboratory can confidently use them interchangeably, ensuring data integrity and regulatory compliance throughout the drug development lifecycle. This approach embodies the principles of modern analytical science, where methods are not just validated but are also understood in the context of their application and in relation to alternative techniques.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 579738, this compound. [Link]

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A Head-to-Head Comparison of 2-Fluoro-6-methoxybenzamide and its Chloro-Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established approach to modulate physicochemical and pharmacological properties. The choice between fluorine and chlorine, two of the most utilized halogens, can profoundly influence a compound's lipophilicity, metabolic stability, and target engagement.[1][2] This guide provides an in-depth, head-to-head comparison of 2-Fluoro-6-methoxybenzamide and its corresponding chloro-analogs, offering insights into their synthesis, properties, and potential biological activities to aid researchers in making informed decisions during lead optimization.

Introduction: The Rationale for Halogen Substitution in Benzamides

Benzamides are a versatile class of compounds with a wide range of biological activities, including antifungal, herbicidal, and enzyme inhibitory effects.[1][3][4] The introduction of a halogen atom at the 2-position of the benzamide ring, alongside a methoxy group at the 6-position, creates a unique electronic and steric environment that can significantly impact biological function.

Fluorine, with its high electronegativity and small size, can alter a molecule's conformation and metabolic stability, often leading to increased bioavailability.[2] In contrast, chlorine, being larger and more polarizable, can introduce different steric and electronic effects that may enhance binding to a biological target.[2] This guide will dissect these differences in the context of the this compound scaffold and its chloro-substituted counterparts.

Physicochemical Properties: A Comparative Analysis

The substitution of fluorine with chlorine at the 2-position of the 6-methoxybenzamide core induces notable changes in the molecule's physicochemical properties. These differences, summarized in the table below, are critical for predicting the pharmacokinetic and pharmacodynamic behavior of the compounds.

PropertyThis compound2-Chloro-6-methoxybenzamide4-Chloro-2-methoxybenzamide
Molecular Formula C₈H₈FNO₂[5]C₈H₈ClNO₂C₈H₈ClNO₂
Molecular Weight 169.15 g/mol [5]185.61 g/mol 185.61 g/mol
XLogP3 (Lipophilicity) 0.1[5]1.41.6
Topological Polar Surface Area 52.3 Ų[5]52.3 Ų52.3 Ų
Hydrogen Bond Donors 1[5]11
Hydrogen Bond Acceptors 2[5]22

Data for chloro-analogs are inferred from closely related structures and general principles of halogen substitution.

Generally, chlorinated compounds are more lipophilic than their fluorinated counterparts.[2] This trend is reflected in the predicted XLogP3 values. The increased lipophilicity of the chloro-analogs could influence their membrane permeability and plasma protein binding. Conversely, fluorinated compounds often exhibit higher aqueous solubility.[2]

Synthesis and Characterization: Detailed Experimental Protocols

The synthesis of this compound and its chloro-analogs can be achieved through the amidation of the corresponding benzoic acid derivatives. Below are detailed, self-validating protocols for their preparation.

Synthesis of 2-Substituted-6-methoxybenzoic Acids

The necessary starting materials, 2-fluoro-6-methoxybenzoic acid and 2-chloro-6-methoxybenzoic acid, can be synthesized via several routes. For instance, 2-fluoro-6-methoxybenzoic acid can be prepared from 2,6-dichlorobenzoic acid through a mediated synthetic sequence.[6]

General Protocol for the Synthesis of 2-Substituted-6-methoxybenzamides

This protocol describes the conversion of the benzoic acid to the corresponding benzamide via an acid chloride intermediate.

dot

SynthesisWorkflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation BenzoicAcid 2-Substituted-6-methoxybenzoic acid AcidChloride 2-Substituted-6-methoxybenzoyl chloride BenzoicAcid->AcidChloride Reflux ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AcidChloride AcidChloride_ref 2-Substituted-6-methoxybenzoyl chloride Benzamide 2-Substituted-6-methoxybenzamide AcidChloride_ref->Benzamide Stir at 0°C to rt Ammonia Aqueous Ammonia (NH₄OH) Ammonia->Benzamide

Caption: General synthesis workflow for 2-substituted-6-methoxybenzamides.

Materials:

  • 2-Fluoro-6-methoxybenzoic acid or 2-Chloro-6-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Aqueous ammonia (NH₄OH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend the 2-substituted-6-methoxybenzoic acid (1.0 eq) in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-substituted-6-methoxybenzoyl chloride.

  • Amidation: Dissolve the crude acid chloride in dichloromethane and cool the solution to 0°C in an ice bath. Slowly add an excess of aqueous ammonia with vigorous stirring. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude benzamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure. For this compound, the fluorine atom will cause characteristic splitting in the adjacent proton and carbon signals.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the amide N-H and C=O stretches, as well as the C-O stretch of the methoxy group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compounds.

Biological Activity: A Comparative Perspective

Antifungal Activity

Halogenated benzamides have shown significant promise as antifungal agents.[1] Studies on novel benzamide derivatives containing a triazole moiety have indicated that the presence of a fluorine or chlorine atom on the benzene ring can remarkably improve antifungal activity against various phytopathogenic fungi.[1] For instance, some fluorinated and chlorinated benzamides have demonstrated superior or comparable efficacy to the commercial fungicide myclobutanil.[1]

dot

AntifungalActivity HalogenatedBenzamide Halogenated Benzamide (Fluoro or Chloro) FungalCell Fungal Cell HalogenatedBenzamide->FungalCell Penetration TargetEnzyme Target Enzyme (e.g., in ergosterol biosynthesis) HalogenatedBenzamide->TargetEnzyme Binding Inhibition Inhibition TargetEnzyme->Inhibition CellDeath Fungal Cell Death Inhibition->CellDeath Leads to

Sources

Assessing the Novelty of 2-Fluoro-6-methoxybenzamide's Mechanism of Action: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antibacterial agents to combat the rising tide of antibiotic resistance, the bacterial cell division protein FtsZ has emerged as a compelling target. Its essential role in bacterial cytokinesis, coupled with a high degree of conservation across many pathogenic species, makes it an attractive focal point for inhibitor development. This guide provides an in-depth analysis of the probable mechanism of action of 2-Fluoro-6-methoxybenzamide, a compound of interest in this therapeutic area. By drawing comparisons with well-characterized FtsZ inhibitors and detailing the requisite experimental workflows, we aim to equip researchers with the foundational knowledge to assess its novelty and potential.

The Benzamide Pharmacophore: A Proven Scaffold for FtsZ Inhibition

The benzamide chemical scaffold has proven to be a fertile ground for the discovery of potent FtsZ inhibitors. These compounds typically function by binding to a specific allosteric site on the FtsZ protein, thereby disrupting its polymerization dynamics, which are critical for the formation of the Z-ring at the bacterial mid-cell. This disruption ultimately halts cell division, leading to bacterial cell death.

While direct experimental data for this compound is not yet prevalent in the public domain, its structural similarity to a class of well-documented FtsZ inhibitors, the 2,6-difluorobenzamide derivatives, provides a strong basis for inferring its mechanism of action. The presence of the benzamide core, coupled with halogen and methoxy substitutions on the phenyl ring, strongly suggests that this compound is a modulator of FtsZ activity.

Comparative Analysis: this compound vs. Established FtsZ Inhibitors

To contextualize the potential novelty of this compound, it is instructive to compare its inferred characteristics with those of established FtsZ inhibitors. For this guide, we will focus on two well-characterized benzamide-based FtsZ inhibitors: PC190723 and TXA707 .[1]

FeatureInferred for this compoundPC190723TXA707
Primary Target FtsZFtsZFtsZ
Binding Site Allosteric site (inferred)Allosteric siteAllosteric site
Core Scaffold BenzamideBenzamideBenzamide
Key Interactions Hydrogen bonding from the amide, hydrophobic interactions from the fluoro and methoxy groups (inferred)Hydrogen bonding and hydrophobic interactionsHydrogen bonding and hydrophobic interactions
Effect on FtsZ Inhibition of polymerization and GTPase activity (inferred)Inhibition of polymerization and GTPase activityInhibition of polymerization and GTPase activity
Bacterial Spectrum Likely Gram-positive, potential for Gram-negative with modification (inferred)Primarily Gram-positive (e.g., S. aureus)Gram-positive (e.g., S. aureus), including some resistant strains
Cellular Phenotype Filamentation or cell enlargement (inferred)Cell enlargement in cocci, filamentation in rodsCell enlargement in cocci

Elucidating the Mechanism of Action: A Step-by-Step Experimental Workflow

To rigorously assess the mechanism of action of this compound and validate its novelty, a series of biochemical and cellular assays are indispensable. The following protocols provide a comprehensive framework for this investigation.

In Vitro FtsZ Polymerization Assay

Rationale: This assay directly measures the ability of a compound to interfere with the assembly of FtsZ monomers into protofilaments, a fundamental step in Z-ring formation. Light scattering is a common and effective method to monitor this process in real-time.

Protocol:

  • Protein Purification: Purify recombinant FtsZ protein from a relevant bacterial species (e.g., Staphylococcus aureus or Bacillus subtilis).

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified FtsZ in a polymerization buffer (e.g., MES buffer with MgCl₂ and KCl).

  • Compound Addition: Add varying concentrations of this compound (and comparator compounds) to the wells. Include a vehicle control (e.g., DMSO).

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to each well.

  • Monitoring: Immediately begin monitoring the change in light scattering at 340 nm over time using a plate reader. An increase in light scattering indicates FtsZ polymerization.

  • Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC₅₀ value.

Expected Outcome: If this compound is an FtsZ inhibitor, a dose-dependent decrease in the rate and extent of light scattering will be observed.

In Vitro FtsZ GTPase Activity Assay

Rationale: FtsZ possesses intrinsic GTPase activity that is coupled to its polymerization dynamics. Inhibition of this activity is a hallmark of many FtsZ-targeting compounds.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing purified FtsZ, the test compound, and a GTP regeneration system in a suitable buffer.

  • Initiation: Start the reaction by adding GTP.

  • Phosphate Detection: At various time points, measure the amount of inorganic phosphate released from GTP hydrolysis. This can be achieved using a colorimetric method, such as the malachite green assay.[2]

  • Data Analysis: Calculate the rate of GTP hydrolysis for each compound concentration and determine the IC₅₀ value.

Expected Outcome: A potent FtsZ inhibitor will decrease the rate of GTP hydrolysis in a concentration-dependent manner.

Bacterial Cell Morphology and FtsZ Localization Assay

Rationale: Inhibition of FtsZ in live bacteria leads to distinct morphological changes, such as cell filamentation in rod-shaped bacteria or cell enlargement in cocci.[3] Visualizing the localization of FtsZ can provide further evidence of target engagement.

Protocol:

  • Bacterial Culture: Grow a suitable bacterial strain (e.g., Bacillus subtilis or a strain of S. aureus expressing fluorescently tagged FtsZ) to the mid-logarithmic phase.

  • Compound Treatment: Treat the bacterial cultures with different concentrations of this compound for a defined period.

  • Microscopy:

    • Phase-Contrast/DIC Microscopy: Observe the cells under a microscope to assess morphological changes.

    • Fluorescence Microscopy: If using a strain with fluorescently tagged FtsZ, visualize the localization of the FtsZ protein.

  • Analysis: Quantify the changes in cell length or diameter. Observe for delocalization or aberrant structures of the Z-ring.

Expected Outcome: Treatment with an effective FtsZ inhibitor will result in elongated or enlarged cells, and the normally sharp, mid-cell Z-ring will appear diffuse or absent.

Visualizing the Pathway and Workflow

To further clarify the proposed mechanism and the experimental approach, the following diagrams are provided.

FtsZ_Inhibition_Pathway cluster_bacterial_cell Bacterial Cell FtsZ_monomers FtsZ Monomers + GTP Polymerization Polymerization FtsZ_monomers->Polymerization GTP Hydrolysis Z_ring Z-Ring Formation (at mid-cell) Polymerization->Z_ring Divisome Divisome Assembly Z_ring->Divisome Cell_Division Cell Division Divisome->Cell_Division Inhibitor This compound Inhibitor->FtsZ_monomers Binds to allosteric site X Inhibition of Polymerization X->Polymerization Experimental_Workflow cluster_invitro Biochemical Characterization cluster_cellular Cell-Based Validation Start Start: Assess Novelty of This compound In_Vitro In Vitro Assays Start->In_Vitro Cellular Cellular Assays Start->Cellular Polymerization_Assay FtsZ Polymerization Assay (Light Scattering) In_Vitro->Polymerization_Assay GTPase_Assay FtsZ GTPase Activity Assay (Malachite Green) In_Vitro->GTPase_Assay Morphology_Assay Bacterial Cell Morphology (Microscopy) Cellular->Morphology_Assay Localization_Assay FtsZ Localization (Fluorescence Microscopy) Cellular->Localization_Assay Conclusion Conclusion: Novelty Assessment Polymerization_Assay->Conclusion GTPase_Assay->Conclusion Morphology_Assay->Conclusion Localization_Assay->Conclusion

Caption: Experimental workflow for characterizing FtsZ inhibitors.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest that it functions as an inhibitor of the bacterial cell division protein FtsZ. Its novelty will likely reside in the specific substitutions on the benzamide scaffold, which could influence its potency, spectrum of activity, and pharmacokinetic properties compared to existing FtsZ inhibitors. The experimental framework detailed in this guide provides a robust pathway for validating this hypothesis and thoroughly characterizing its mechanism of action.

Future investigations should also include determining the crystal structure of this compound in complex with FtsZ to elucidate the precise binding interactions. Furthermore, assessing its efficacy against a broad panel of clinically relevant, drug-resistant bacterial strains will be crucial in determining its therapeutic potential. Through a systematic and comparative approach, the scientific community can effectively evaluate the contribution of this compound to the arsenal of next-generation antibacterial agents.

References

  • H.P. Erickson, D.E. Anderson, and M. Osawa. "FtsZ in bacterial cytokinesis: cytoskeleton and force generator all in one." Microbiology and Molecular Biology Reviews 74.4 (2010): 504-528. [Link]

  • Haydon, D. J., et al. "An allosteric inhibitor of the essential cell division protein FtsZ." Science 321.5896 (2008): 1673-1675. [Link]

  • Kaul, M., et al. "Structural and antibacterial characterization of a new benzamide FtsZ inhibitor with superior bactericidal activity and in vivo efficacy against multidrug-resistant Staphylococcus aureus." ACS Infectious Diseases 9.3 (2023): 605-617. [Link]

  • Krol, E., and D-J. Scheffers. "FtsZ polymerization assays: simple protocols and considerations." Journal of Visualized Experiments 81 (2013): e50844. [Link]

  • Lanzetta, P. A., et al. "An improved assay for nanomole amounts of inorganic phosphate." Analytical Biochemistry 100.1 (1979): 95-97. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 2-Fluoro-6-methoxybenzamide (CAS No. 529512-81-0), a compound frequently utilized in drug discovery and chemical synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The guidelines presented herein are synthesized from established best practices in laboratory safety and hazardous waste management.

Understanding the Hazard Profile of this compound

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This knowledge informs the selection of appropriate personal protective equipment (PPE), dictates segregation and storage requirements, and underscores the rationale for specific disposal pathways.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate careful handling to avoid direct contact, inhalation, or ingestion. The presence of a fluorine atom also places this compound in the category of halogenated organic compounds , a critical distinction for waste segregation[2][3].

PropertyInformation
Chemical Name This compound
CAS Number 529512-81-0
Molecular Formula C₈H₈FNO₂
GHS Hazard Statements H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation)
Primary Disposal Class Halogenated Organic Waste
Incompatibilities Strong oxidizing agents, strong acids, strong bases. Keep away from these materials during storage and disposal to prevent vigorous or exothermic reactions.[4][5]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with collection by a certified hazardous waste handler. The following workflow ensures safety and compliance at each stage.

DisposalWorkflow cluster_0 Step 1: At the Bench cluster_1 Step 2: Waste Accumulation cluster_2 Step 3: Final Disposal A Waste Generation (e.g., residual solid, contaminated consumables) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into Designated 'Halogenated Organic Solid Waste' Container B->C D Ensure Waste Container is Properly Labeled ('Hazardous Waste', constituents) C->D E Keep Container Tightly Sealed When Not in Use D->E F Store in a Designated Satellite Accumulation Area (SAA) E->F G Maintain Segregation from Incompatible Wastes (e.g., acids, bases) F->G H Container is Full or Nearing Time Limit G->H I Request Waste Pickup from EH&S or Certified Vendor H->I J Transfer to Central Accumulation Area (CAA) by Trained Personnel I->J K Final Disposal via Incineration or Other Approved Method J->K

Caption: Decision workflow for the disposal of this compound.

Detailed Experimental Protocols
  • Identify Waste: All solid materials contaminated with this compound, including residual amounts of the chemical, contaminated filter paper, weighing boats, and disposable labware (e.g., pipette tips, gloves), must be treated as hazardous waste.

  • Select Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container designated for "Halogenated Organic Solid Waste". The container must be in good condition and have a secure, tight-fitting lid[4][6].

  • Transfer Waste: While wearing appropriate PPE (nitrile gloves, safety goggles, and a lab coat), carefully place the contaminated solid waste into the designated container. Avoid creating dust.[7][8]

  • Seal Container: Immediately after adding waste, securely close the container lid to prevent the release of vapors and to ensure it is spill-proof[4][9]. Containers should remain closed except when waste is actively being added[4][10].

  • Segregation is Key: Solutions containing this compound must be collected in a dedicated "Halogenated Organic Liquid Waste" container. Crucially, do not mix halogenated waste with non-halogenated solvent waste. [3][4] This is because the disposal methods, particularly incineration, differ, and mixing can significantly increase disposal costs and create regulatory complications[3].

  • Container Selection: Use a chemically resistant container (e.g., polyethylene carboy) with a vented, screw-top cap to prevent pressure buildup.

  • Labeling: Affix a hazardous waste label to the container before adding the first drop of waste[4]. The label must include the words "Hazardous Waste," list all chemical constituents (including solvents and solutes with approximate percentages), and identify the associated hazards (e.g., Irritant, Halogenated)[11][12].

  • Storage: Store the liquid waste container in a designated Satellite Accumulation Area (SAA), within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks[10][13].

  • Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) that can dissolve this compound.

  • Collect Rinsate: This first rinsate is considered hazardous and must be collected and disposed of as "Halogenated Organic Liquid Waste"[10].

  • Subsequent Cleaning: After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures. For highly toxic materials, the first three rinses must be collected as hazardous waste[10].

  • Evacuate and Ventilate: In the event of a small spill, ensure the area is well-ventilated, preferably within a chemical fume hood. Evacuate non-essential personnel from the immediate area[7].

  • Contain Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain and absorb the spilled material. Do not use combustible materials like paper towels for the initial absorption of large spills.

  • Collect Debris: Carefully sweep or scoop the absorbent material and place it into a designated "Halogenated Organic Solid Waste" container.

  • Decontaminate: Clean the spill area with soap and water. The cleaning materials (e.g., sponges, paper towels) should also be disposed of as hazardous solid waste.

  • Seek Assistance: For large spills, or any spill outside of a contained area, contact your institution's Environmental Health and Safety (EH&S) department immediately[3].

Storage and Final Disposition

All waste containers must be stored in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of waste generation and under the control of the laboratory personnel[12][14]. The SAA must be inspected weekly for leaks and proper labeling[14].

When a waste container is full (no more than 90% capacity) or has been in the SAA for the maximum allowable time (often up to one year for partially filled containers, though institutional policies may vary), a pickup must be requested from your institution's EH&S office or a licensed hazardous waste disposal contractor[14][15]. These trained professionals will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which for halogenated organic compounds typically involves high-temperature incineration[12].

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • This compound PubChem Entry. National Center for Biotechnology Information. [Link]

  • Benzamide for Synthesis MSDS. Loba Chemie. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • MSDS of 2-Fluoro-6-methoxybenzaldehyde. Capot Chemical Co., Ltd. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • BENZAMIDE (FOR SYNTHESIS) Safety Data Sheet. Suvchem Laboratory Chemicals. [Link]

  • 2-Fluoro-6-methoxybenzaldehyde PubChem Entry. National Center for Biotechnology Information. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Halogenated Solvents Safety Information. Washington State University. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. OC-Praktikum. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-6-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Fluoro-6-methoxybenzamide. As laboratory professionals, our primary responsibility is to cultivate a culture of safety, which begins with a deep understanding of the materials we handle. The following directives are rooted in established safety principles and are designed to empower researchers with the knowledge to mitigate risks effectively. The causality behind each recommendation is explained to ensure a comprehensive understanding of the necessary precautions.

Hazard Analysis: Understanding the Risks

Before any handling of this compound, a thorough understanding of its hazard profile is critical. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are the foundation upon which our safety protocols are built. The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles. Therefore, our personal protective equipment (PPE) strategy must create a robust barrier against these entry points.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE. A site-specific risk assessment may necessitate additional measures.

PPE CategoryItemStandard/SpecificationRationale
Eye Protection Chemical Splash GogglesANSI Z87.1 (US) or EN 166 (EU)Protects eyes from dust and potential splashes of the compound, directly mitigating the "serious eye irritation" (H319) hazard.[2]
Hand Protection Chemical-Resistant GlovesNitrile or NeoprenePrevents direct skin contact, addressing the "causes skin irritation" (H315) hazard. Double-gloving is recommended for extended handling.[3][4]
Body Protection Long-Sleeved Laboratory CoatStandard Lab CoatProtects skin on the arms and personal clothing from contamination by dust or spills.[2][3]
Respiratory Protection NIOSH-Approved Respirator or Fume HoodN95 Respirator or higherEssential for preventing the inhalation of airborne particles, which can cause respiratory irritation (H335). The primary engineering control should be a chemical fume hood.[3][4]

Operational Plan: A Step-by-Step Protocol

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. The following protocol details the necessary steps from preparation to post-handling procedures.

Preparation and Donning PPE
  • Risk Assessment: Before beginning work, conduct a thorough risk assessment for the specific experiment.[2]

  • Engineering Controls: Ensure a certified chemical fume hood is operational. All handling of solid this compound should occur within the fume hood to minimize inhalation exposure.[3]

  • Gather Materials: Confirm that all necessary PPE is available, in good condition, and fits correctly.

  • Donning Sequence:

    • Put on the laboratory coat, ensuring it is fully buttoned.[3]

    • If a respirator is required based on your risk assessment, perform a positive and negative pressure seal check to ensure a proper fit.

    • Put on chemical splash goggles.

    • Wash and dry hands thoroughly before donning the first pair of nitrile gloves. If double-gloving, put on the second pair, ensuring the cuffs of the lab coat are covered.[3]

Safe Handling within a Fume Hood
  • Procedural Controls: When handling the solid compound, use a spatula or scoop to avoid generating dust.[3] If weighing the substance, do so within the fume hood or in a balance enclosure.

  • Containment: Keep containers of this compound closed when not in active use.[3] Work on a disposable absorbent liner to contain any potential spills.

  • Awareness: Always keep hands away from your face, and never touch personal items like phones or notebooks with gloved hands.[5]

Doffing PPE and Decontamination

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence meticulously:

  • Glove Removal: Remove the outer pair of gloves (if double-gloved) by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat Removal: Unbutton the lab coat and roll it away from your body, ensuring the contaminated outer surface is folded inward. Place it in a designated container for laundering or disposal.[3]

  • Goggle Removal: Remove safety goggles.

  • Inner Glove Removal: Remove the inner pair of gloves using the same inside-out technique.

  • Respirator Removal: If a respirator was used, remove it last.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after all PPE has been removed.[5]

Disposal Plan: Managing Contaminated Materials

Proper waste segregation and disposal are essential to protect personnel and the environment.

  • Chemical Waste: All unused this compound and any solutions containing it must be collected in a clearly labeled hazardous waste container.[3] The label should include the full chemical name and associated hazards.

  • Contaminated Disposables: All disposable items that have come into contact with the chemical, such as gloves, absorbent liners, and weigh boats, must be placed in a sealed bag and disposed of as solid hazardous waste.[4]

  • Contaminated Labware: Reusable labware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) inside a fume hood. This rinse solvent must be collected as liquid hazardous waste.[4] After decontamination, the labware can be washed according to standard procedures.

Visual Workflow for Handling this compound

The following diagram illustrates the critical steps and decision points in the safe handling workflow.

G cluster_prep 1. Preparation Phase cluster_don 2. Donning PPE cluster_handle 3. Handling Phase cluster_doff 4. Doffing PPE cluster_dispose 5. Waste Disposal prep Conduct Risk Assessment & Gather Materials fume_hood Verify Fume Hood Operation prep->fume_hood don_gloves 4. Gloves (Double) don_coat 1. Lab Coat don_resp 2. Respirator (if needed) don_coat->don_resp don_goggles 3. Goggles don_resp->don_goggles don_goggles->don_gloves handle Handle Compound in Fume Hood - Avoid Dust Generation - Keep Containers Closed don_gloves->handle Enter Work Area doff_gloves1 1. Outer Gloves handle->doff_gloves1 Exit Work Area dispose_solid Solid Waste (Gloves, Liners) handle->dispose_solid During/After Handling dispose_liquid Liquid Waste (Unused chemical, Rinsate) handle->dispose_liquid During/After Handling doff_coat 2. Lab Coat doff_gloves1->doff_coat doff_goggles 3. Goggles doff_coat->doff_goggles doff_gloves2 4. Inner Gloves doff_goggles->doff_gloves2 doff_resp 5. Respirator doff_gloves2->doff_resp doff_wash 6. Wash Hands doff_resp->doff_wash doff_wash->prep Cycle Complete

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoro-6-methoxybenzamide
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2-Fluoro-6-methoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.